molecular formula C8H8N2 B065541 6-methyl-1H-pyrrolo[3,2-c]pyridine CAS No. 183586-34-7

6-methyl-1H-pyrrolo[3,2-c]pyridine

Cat. No.: B065541
CAS No.: 183586-34-7
M. Wt: 132.16 g/mol
InChI Key: PCAVQKASMKODDC-UHFFFAOYSA-N
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Description

6-methyl-1H-pyrrolo[3,2-c]pyridine is a versatile and privileged nitrogen-containing heterocyclic scaffold of significant interest in medicinal chemistry and drug discovery. This fused bicyclic system, featuring a pyrrole ring annulated to a pyridine ring, serves as a key building block in the synthesis of novel small molecule inhibitors. Its primary research value lies in its role as a bioisostere for other nitrogen heterocycles, such as 7-azaindole, enabling the modulation of physicochemical properties like solubility, binding affinity, and metabolic stability in lead compound optimization. Researchers utilize this compound extensively in the development of targeted therapeutics, particularly in oncology, where it is incorporated into molecules designed to inhibit various protein kinases and other enzyme targets involved in proliferative signaling pathways. The electron-rich nature of the pyrrole ring and the hydrogen-bonding capabilities of the pyridine nitrogen make it an excellent pharmacophore for engaging with active sites of biological targets. This product is intended for use in hit-to-lead campaigns, structure-activity relationship (SAR) studies, and library synthesis for high-throughput screening. For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-4-8-7(5-10-6)2-3-9-8/h2-5,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCAVQKASMKODDC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CN2)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437954
Record name 6-Methyl-5-azaindole
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Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183586-34-7
Record name 6-Methyl-5-azaindole
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Record name 6-methyl-1H-pyrrolo[3,2-c]pyridine
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Foundational & Exploratory

6-methyl-1H-pyrrolo[3,2-c]pyridine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the chemical properties, synthesis, and medicinal chemistry applications of this compound. The 1H-pyrrolo[3,2-c]pyridine core, a key isomer of azaindole, represents a privileged scaffold in modern drug discovery, forming the foundation for potent kinase inhibitors and microtubule-targeting agents. Due to the limited availability of direct experimental data for the 6-methyl derivative, this guide synthesizes information from authoritative studies on closely related analogs to provide a robust and scientifically grounded overview. We will detail validated synthetic pathways to the core scaffold, discuss strategies for its derivatization, present representative analytical data, and explore its reactivity and therapeutic potential. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique chemical characteristics of this important heterocyclic system.

Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold

Pyrrolopyridines, commonly known as azaindoles, are bicyclic heteroaromatic compounds that feature a pyrrole ring fused to a pyridine ring. Their structural resemblance to indole, combined with the hydrogen bonding capabilities and modified electronic profile imparted by the pyridine nitrogen, makes them highly valuable pharmacophores.[1] The specific arrangement of the nitrogen atoms defines six possible isomers, each with distinct chemical and biological properties.

The 1H-pyrrolo[3,2-c]pyridine scaffold (5-azaindole) has emerged as a particularly promising core in medicinal chemistry. Derivatives of this scaffold have been shown to exhibit potent biological activity, including the inhibition of FMS kinase, a target for anticancer and anti-inflammatory therapies.[2] More recently, comprehensive studies have demonstrated that 1H-pyrrolo[3,2-c]pyridine derivatives can act as potent inhibitors of tubulin polymerization by binding to the colchicine site, highlighting their potential as a new class of anticancer agents.[3][4]

This guide focuses specifically on this compound, providing a detailed examination of its chemical properties, a validated synthetic approach to its parent structure, and an analysis of its potential in drug design, grounded in the latest scientific literature.

Molecular Structure and Physicochemical Properties

The foundational step in understanding the utility of a chemical entity is a thorough characterization of its core structure and physicochemical properties. While extensive experimental data for this compound is not publicly documented, we can compile its fundamental attributes and predicted properties based on computational models and available data for the parent scaffold.

Caption: Chemical structure and IUPAC numbering of this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C₈H₈N₂[5]
Molecular Weight 132.16 g/mol [6]
Monoisotopic Mass 132.06874 Da[5]
CAS Number 10313151 (CID)[5]
Canonical SMILES CC1=CC2=C(C=CN2)C=N1[5]
InChI Key PCAVQKASMKODDC-UHFFFAOYSA-N[5]
Predicted XlogP 1.4[5]
Predicted CCS ([M+H]⁺) 123.3 Ų[5]
Appearance Solid (predicted)-
Storage Store under inert gas (Nitrogen or Argon) at 2-8°C[7]

Synthesis and Derivatization Strategies

A robust and versatile synthetic route is paramount for the exploration of a chemical scaffold. While a direct synthesis for the 6-methyl derivative is not explicitly published, a highly effective multi-step synthesis for the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine , has been validated, providing a clear pathway to the target compound and its analogs.[3]

Validated Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

The causality behind this experimental design lies in its use of commercially available starting materials and high-yielding, well-understood chemical transformations. The workflow proceeds through nitration, activation, and a reductive cyclization to construct the bicyclic core.

G start 2-Bromo-5-methylpyridine (11) step1 Oxidation with m-CPBA start->step1 prod1 2-Bromo-5-methylpyridine-1-oxide (12) step1->prod1 step2 Nitration (fuming HNO₃, H₂SO₄) prod1->step2 prod2 2-Bromo-5-methyl-4-nitropyridine 1-oxide (13) step2->prod2 step3 Reaction with DMF-DMA prod2->step3 prod3 Enamine Intermediate (14) step3->prod3 step4 Reductive Cyclization (Fe, Acetic Acid) prod3->step4 final 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15) step4->final

Caption: Synthetic workflow for the key 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Protocol 1: Synthesis of 6-Bromo-1H-pyrrolo[3,2-c]pyridine (15)[3]

  • Step 1: Oxidation. To a solution of 2-bromo-5-methylpyridine (11 ) in a suitable solvent, add m-chloroperbenzoic acid (m-CPBA). Stir the reaction until completion to yield 2-bromo-5-methylpyridine-1-oxide (12 ).

  • Step 2: Nitration. Carefully add compound 12 to a mixture of fuming nitric acid and sulfuric acid at a controlled temperature. This electrophilic aromatic substitution introduces a nitro group at the C4 position, yielding 2-bromo-5-methyl-4-nitropyridine 1-oxide (13 ). The N-oxide group directs the nitration to the C4 position.

  • Step 3: Enamine Formation. React compound 13 with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in N,N-dimethylformamide at elevated temperature (e.g., 120 °C). This step converts the methyl group into a reactive enamine intermediate (14 ).

  • Step 4: Reductive Cyclization. Treat the enamine intermediate 14 with iron powder in acetic acid. The iron reduces the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization onto the enamine, followed by elimination, to form the pyrrole ring, yielding the final product, 6-bromo-1H-pyrrolo[3,2-c]pyridine (15 ).

Proposed Synthesis of this compound

With the 6-bromo intermediate (15 ) in hand, the target 6-methyl derivative can be readily accessed via standard palladium-catalyzed cross-coupling reactions.

  • Suzuki Coupling: Reacting 15 with methylboronic acid or a suitable derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) would furnish this compound.

  • Stille Coupling: Alternatively, coupling with trimethylstannane or a similar organotin reagent under palladium catalysis would also yield the desired product.

Derivatization Potential

The 1H-pyrrolo[3,2-c]pyridine scaffold is highly amenable to further modification, making it ideal for generating chemical libraries for structure-activity relationship (SAR) studies:

  • N-1 Position: The pyrrole nitrogen is nucleophilic and can be readily arylated or alkylated. A common method involves Ullmann coupling with an aryl boronic acid using copper(II) acetate as a catalyst.[3]

  • C-6 Position: The 6-bromo intermediate is a versatile handle for introducing a wide array of substituents via Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions.[3][4]

Spectroscopic and Analytical Characterization

Spectroscopic analysis provides the definitive structural confirmation of a synthesized compound. While the specific spectra for this compound are not published, we can present representative data from closely related analogs to establish the expected chemical shifts and fragmentation patterns. The data below is for derivatives synthesized and characterized by Wang et al.[3][4]

Table 2: Representative Spectroscopic Data for 1,6-Disubstituted-1H-pyrrolo[3,2-c]pyridine Analogs

CompoundKey ¹H NMR Signals (500 MHz, CDCl₃) δ ppmHRMS [M+H]⁺
6-phenyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [4]9.10 (s, 1H), 8.08-7.91 (m, 2H), 7.80 (s, 1H), 7.47 (t, 2H), 7.38 (m, 2H), 6.80 (d, 1H), 6.71 (s, 2H)Calcd: 361.1552, Found: 361.1556
6-(m-tolyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine [3]9.09 (s, 1H), 7.96 (d, 2H), 7.76 (s, 1H), 7.39 (d, 1H), 7.19 (d, 1H), 6.80 (d, 1H), 6.70 (s, 2H), 2.42 (s, 3H, -CH₃) Calcd: 375.1709, Found: 375.1709
Predicted ¹H NMR Profile for this compound

Based on the data above and general principles, the ¹H NMR spectrum in a solvent like DMSO-d₆ would be expected to show:

  • A broad singlet for the pyrrole N-H proton (H1) at a downfield chemical shift (>11 ppm).

  • Distinct signals for the aromatic protons on the pyridine (H4, H7) and pyrrole (H2, H3) rings.

  • A characteristic singlet for the methyl group protons at the C6 position, likely in the range of δ 2.4-2.6 ppm, as seen in the 6-(m-tolyl) analog.[3]

Protocol 2: Standardized Analytical Workflow

This protocol ensures the generation of reliable and reproducible data for structural verification.

  • Sample Preparation:

    • NMR: Accurately weigh 5-10 mg of the purified compound and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Transfer the solution to a 5 mm NMR tube.

    • MS: Prepare a stock solution of the compound at ~1 mg/mL in a high-purity solvent like methanol or acetonitrile. Dilute this solution to the low µg/mL or ng/mL range for analysis.

  • NMR Spectroscopy:

    • Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 400 MHz or higher.

    • Process the raw data (FID) using appropriate software. This must include Fourier transformation, phase correction, baseline correction, and referencing to the residual solvent peak.

  • High-Resolution Mass Spectrometry (HRMS):

    • Analyze the diluted sample using an ESI-TOF or ESI-Orbitrap mass spectrometer to determine the accurate mass.

    • Operate in positive ion mode to detect the [M+H]⁺ adduct.

    • Confirm that the measured mass is within a 5 ppm error tolerance of the calculated exact mass for the molecular formula C₈H₉N₂⁺.

Chemical Reactivity and Stability

The reactivity of this compound is a composite of its constituent pyrrole and pyridine rings.

  • Pyrrole Ring: The 5-membered ring is electron-rich and thus susceptible to electrophilic attack. However, its reactivity is somewhat attenuated by the electron-withdrawing effect of the fused pyridine ring. The N-H proton is weakly acidic (pKa ≈ 17) and can be removed by a strong base to generate an anion for subsequent N-alkylation or N-arylation.

  • Pyridine Ring: The pyridine nitrogen atom (N5) is basic and serves as a hydrogen bond acceptor. The ring itself is electron-deficient, making it generally resistant to electrophilic substitution but potentially susceptible to nucleophilic aromatic substitution, particularly if further activated by electron-withdrawing groups.

  • Methyl Group: The C6-methyl group can potentially undergo oxidation or be used as a handle for further functionalization via radical halogenation, although this would likely be less selective than cross-coupling approaches.

The compound should be stored in a cool, dark place under an inert atmosphere to prevent potential degradation, as pyrrolic compounds can be sensitive to air and light.[7]

Applications in Drug Discovery and Medicinal Chemistry

The 1H-pyrrolo[3,2-c]pyridine scaffold is a validated "hinge-binding" motif for various protein kinases and has proven to be a highly effective core for developing potent, targeted therapeutics.

cluster_0 Anticancer Applications cluster_1 Anticancer & Anti-inflammatory scaffold This compound Scaffold tubulin Tubulin Polymerization Inhibitors scaffold->tubulin Forms core of potent inhibitors fms FMS Kinase (CSF-1R) Inhibitors scaffold->fms Serves as key pharmacophore colchicine Binding to Colchicine Site tubulin->colchicine mitosis G2/M Cell Cycle Arrest & Apoptosis colchicine->mitosis proliferation Blocks Macrophage Proliferation & Survival fms->proliferation therapy Treats Ovarian, Prostate, Breast Cancer & Rheumatoid Arthritis proliferation->therapy

Sources

Physicochemical properties of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridine for Drug Discovery Applications

Authored by a Senior Application Scientist

This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the essential physicochemical properties of the novel heterocyclic scaffold, this compound. The pyrrolo[3,2-c]pyridine core is a significant pharmacophore, and understanding the fundamental properties of its derivatives is critical for advancing drug discovery programs.[1][2]

Given the novelty of this specific isomer, publicly available experimental data is limited. Therefore, this guide is structured to provide not only theoretical and predicted values but also detailed, field-proven experimental protocols to enable researchers to perform a thorough in-house characterization. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data crucial for informed decision-making in lead optimization and candidate selection.

Molecular Structure and Foundational Properties

The foundational step in characterizing any potential drug candidate is to define its basic molecular and structural properties. These attributes form the basis for both computational modeling and the interpretation of subsequent experimental data.

The structure of this compound consists of a pyrrole ring fused to a pyridine ring, with a methyl group at the 6-position. This arrangement of nitrogen atoms and the substituent group dictates its electronic and steric properties, which in turn influence its interactions with biological targets and its overall physicochemical profile.

Table 1: Core Molecular Properties of this compound

PropertyValueSource / Method
Molecular Formula C₈H₈N₂Calculated
Molecular Weight 132.16 g/mol Calculated[3]
Monoisotopic Mass 132.0687 DaCalculated[3]
Predicted LogP 1.4Computational Prediction[3]
Topological Polar Surface Area (TPSA) 28.7 ŲComputational Prediction[3]
Hydrogen Bond Donors 1Calculated[3]
Hydrogen Bond Acceptors 2Calculated[3]

Insight: The predicted LogP of 1.4 suggests a balanced lipophilicity, a favorable starting point for oral bioavailability. The low TPSA and adherence to the criteria of Lipinski's Rule of Five (H-bond donors ≤ 5, H-bond acceptors ≤ 10, MW ≤ 500, LogP ≤ 5) indicate a high likelihood of "drug-likeness," meriting further experimental investigation.[1]

Aqueous Solubility: A Cornerstone of Drug Action

Aqueous solubility is a critical determinant of a drug's absorption, distribution, and overall bioavailability. Poor solubility is a leading cause of failure in drug development. Therefore, accurate determination is paramount. The "shake-flask" method remains the gold standard for determining equilibrium solubility.[4][5]

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol establishes the thermodynamic equilibrium solubility, providing the most reliable measure of a compound's intrinsic solubility.

Causality Behind Experimental Choices:

  • Temperature Control (37 ± 1 °C): This temperature is chosen to mimic physiological conditions in the human body, providing data that is more relevant to in vivo performance.[6]

  • Use of Buffered Media (pH Range): Determining solubility across a pH range (e.g., pH 1.2, 4.5, 6.8) is essential as it simulates the transit through the gastrointestinal tract and reveals the impact of the compound's pKa on its solubility.

  • Equilibration Time (24-48 hours): Sufficient time is required to ensure a true equilibrium is reached between the undissolved solid and the saturated solution. This is confirmed by taking measurements at multiple time points (e.g., 24h and 48h) and ensuring the concentration is no longer changing.[5]

  • Purity of Compound: Using a highly purified and well-characterized solid form of the API is crucial, as different polymorphic forms can exhibit different solubilities.

Step-by-Step Methodology:

  • Preparation: Prepare a series of buffers covering the desired physiological pH range (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Addition of Compound: Add an excess amount of this compound to a known volume of each buffer in separate, sealed vials. The presence of visible solid material after equilibration is necessary to ensure a saturated solution.[5]

  • Equilibration: Place the vials in a shaker bath maintained at 37 ± 1 °C for at least 24 hours to facilitate the dissolution process and reach equilibrium.

  • Sample Separation: After equilibration, separate the undissolved solid from the solution. This is typically achieved by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as UV-Vis spectroscopy or HPLC.[7] A standard calibration curve must be generated for accurate quantification.

  • Replication: Perform a minimum of three replicate determinations at each pH condition to ensure statistical validity.[6]

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare Buffers (e.g., pH 1.2, 4.5, 6.8) prep2 Add Excess Compound to Buffer Vials prep1->prep2 equil Equilibrate at 37°C (24-48 hrs with shaking) prep2->equil sep Separate Solid (Centrifuge & Filter) equil->sep quant Quantify Concentration (HPLC or UV-Vis) sep->quant calc Calculate Solubility (mg/mL or µM) quant->calc

Workflow for Shake-Flask Solubility Determination.

Ionization Constant (pKa): The Key to pH-Dependent Behavior

The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For a nitrogen-containing heterocycle like this compound, the pKa values will dictate its charge state in different biological compartments.[8] This profoundly affects its solubility, membrane permeability, and potential for ionic interactions with its target protein. Potentiometric titration is a highly accurate and reliable method for pKa determination.[9][10]

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol measures the pH of a solution as a titrant is added, allowing for the precise identification of inflection points that correspond to the pKa.

Causality Behind Experimental Choices:

  • Inert Atmosphere: Purging the solution with nitrogen removes dissolved CO₂, which can form carbonic acid and interfere with the titration of basic compounds.[9]

  • Constant Ionic Strength: Maintaining a constant ionic strength (e.g., with 0.15 M KCl) minimizes changes in activity coefficients, ensuring that the measured potential is directly related to the concentration of H⁺ ions.[9]

  • Co-solvent for Low Solubility: If the compound's aqueous solubility is too low for accurate measurement, a co-solvent (like methanol or acetonitrile) can be used. A series of titrations with varying co-solvent percentages is performed, and the aqueous pKa is extrapolated from a Yasuda-Shedlovsky plot.

  • Multiple Titrations: Performing at least three titrations ensures the reproducibility and accuracy of the determined pKa value.[9]

Step-by-Step Methodology:

  • System Calibration: Calibrate the pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10).[9]

  • Sample Preparation: Accurately weigh and dissolve the compound in a solution of constant ionic strength (e.g., 0.15 M KCl) to a known concentration (e.g., 1 mM). If necessary, use a co-solvent.

  • Initial pH Adjustment: For a basic compound, adjust the initial pH of the solution to an acidic value (e.g., pH 2) using a standardized acid (e.g., 0.1 M HCl) to ensure the molecule is fully protonated.

  • Titration: Place the solution in a temperature-controlled vessel on a magnetic stirrer. Immerse the calibrated pH electrode. Titrate the solution by adding small, precise increments of a standardized base (e.g., 0.1 M NaOH).

  • Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize (e.g., drift < 0.01 pH units/minute).[9]

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point, which corresponds to the flattest region of the buffer zone or the point of maximum buffer capacity. Alternatively, the inflection point of the first derivative plot (dpH/dV) can be used to find the equivalence point.

G cluster_setup Setup cluster_titration Titration cluster_analysis Analysis setup1 Calibrate pH Meter (pH 4, 7, 10) setup2 Prepare Sample in 0.15 M KCl setup1->setup2 setup3 Adjust to pH ~2 with 0.1 M HCl setup2->setup3 titrate Add Increments of 0.1 M NaOH setup3->titrate record Record Stabilized pH Readings titrate->record plot Plot pH vs. Volume record->plot analyze Determine pKa from Half-Equivalence Point plot->analyze

Workflow for Potentiometric pKa Determination.

Lipophilicity (LogP and LogD): Gauging Membrane Permeability

Lipophilicity is a measure of a compound's preference for a lipid-like (non-polar) environment versus an aqueous (polar) one. It is a key factor governing membrane permeability and ADME (Absorption, Distribution, Metabolism, Excretion) properties.

  • LogP (Partition Coefficient): Refers to the partitioning of the neutral form of the molecule between octanol and water.

  • LogD (Distribution Coefficient): Describes the partitioning of all species (neutral and ionized) at a specific pH. For ionizable compounds, LogD is pH-dependent and is more physiologically relevant.

While experimental methods exist, computational prediction of LogP has become a reliable and high-throughput tool in early drug discovery.[11] Various algorithms (e.g., atom-based, fragment-based) are used to calculate these values.[11] The predicted LogP of 1.4 for this compound suggests it resides in a favorable range for drug development.[3] The relationship between these parameters is defined by the pKa, highlighting the interconnectedness of these physicochemical properties.

Summary and Significance in Drug Development

The comprehensive physicochemical characterization of this compound is not an academic exercise; it is a critical-path activity in drug discovery. The data generated from the protocols above provides a multidimensional view of the molecule's potential behavior in vivo.

Table 2: Integrated Physicochemical Profile and Its Implications

PropertyDesired Range (General)Implication of Data for this compound
Aqueous Solubility > 10 µMDetermines oral absorption and suitability for intravenous formulation. Low solubility can be a major hurdle.
pKa Basic: 7-9; Acidic: 3-5Defines the charge state at physiological pH, impacting solubility, permeability, and target binding.
LogD (at pH 7.4) 1 - 3Primary indicator of passive membrane permeability and overall ADME properties. Values outside this range can lead to poor absorption or high clearance.

A thorough understanding of these properties allows medicinal chemists to:

  • Guide Structural Modifications: Synthesize analogs with improved solubility or optimized lipophilicity.

  • Predict ADME Properties: Early-stage prediction of absorption and distribution helps prioritize compounds with a higher likelihood of success.

  • Inform Formulation Strategy: Knowledge of solubility and pKa is essential for developing appropriate oral or parenteral formulations.

By following the rigorous experimental and analytical frameworks outlined in this guide, research teams can confidently characterize novel compounds like this compound, generating the high-quality data necessary to accelerate the journey from discovery to a viable clinical candidate.

References

  • Creative Bioarray.
  • Lalitha, P., & Sivakamasundari, S. Calculation of Molecular Lipophilicity and Drug Likeness for Few Heterocycles. Oriental Journal of Chemistry. [Link]
  • Popović, G., et al. (2018). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Macedonian Pharmaceutical Bulletin. [Link]
  • Ahmad, I., et al. (2023). Nitrogen Containing Heterocycles as Anticancer Agents: A Medicinal Chemistry Perspective. Pharmaceuticals. [Link]
  • PharmaeliX. (2021).
  • Bahr, M. N., et al. (2021).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry. [Link]
  • PubChem. 6-Methyl-1H-pyrrolo(3,2-b)pyridine.
  • SlideShare. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. [Link]
  • ResearchGate. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. [Link]
  • MDPI. (2021).
  • LookChem. 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. [Link]
  • Springer. (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. Analytical and Bioanalytical Chemistry. [Link]
  • ResearchGate. (2014). Experimental and Computational Methods Pertaining to Drug Solubility. [Link]
  • Springer. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. [Link]
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
  • Lund University. (2006).
  • ResearchGate. (2020).
  • Preprints.org. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link]

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An In-depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridine: A Core Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 6-methyl-1H-pyrrolo[3,2-c]pyridine, a pivotal heterocyclic scaffold in modern medicinal chemistry. While the core molecule primarily serves as a foundational building block, its derivatives have demonstrated significant potential in the development of novel therapeutics, particularly in oncology. This document will delve into the nomenclature, properties, synthesis, and spectroscopic analysis of the parent compound, followed by an in-depth exploration of its derivatization and the associated biological activities.

Core Compound Identification and Properties

IUPAC Name and Synonyms

The unequivocally established IUPAC name for this bicyclic heterocycle is This compound .

In the broader scientific literature and commercial catalogs, it is frequently referred to by its common synonym, 6-methyl-5-azaindole . The "5-aza" designation indicates the replacement of a carbon atom with a nitrogen atom at the 5-position of the indole ring system.

Physicochemical Properties

While extensive experimental data for the parent compound is not widely published, computational models provide valuable insights into its physicochemical characteristics.

PropertyValueSource
Molecular FormulaC₈H₈N₂
Molecular Weight132.16 g/mol
XlogP (predicted)1.4
Monoisotopic Mass132.06874 Da

Synthesis of the this compound Scaffold

The synthesis of the this compound core is not commonly detailed as an isolated procedure in the literature. Instead, its formation is often an integral part of the synthesis of more complex derivatives. A plausible and referenced synthetic strategy involves a multi-step pathway starting from commercially available 2-bromo-5-methylpyridine.[1]

Synthesis_of_this compound A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine 1-oxide A->B m-CPBA, DCM C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO₃, H₂SO₄ D Intermediate Adduct C->D DMF-DMA, DMF E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, AcOH F This compound E->F Organometallic Cross-Coupling (e.g., with CH₃-B(OH)₂ or (CH₃)₄Sn), Pd catalyst

Caption: Plausible synthetic pathway to this compound.

Experimental Protocol: A Plausible Synthetic Route

The following protocol is a composite of established synthetic transformations for azaindole scaffolds and their derivatives.

Step 1: Oxidation of 2-bromo-5-methylpyridine

  • To a solution of 2-bromo-5-methylpyridine in a suitable solvent such as dichloromethane (DCM), add meta-chloroperoxybenzoic acid (m-CPBA) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, monitored by Thin Layer Chromatography (TLC).

  • Work-up involves quenching with a reducing agent (e.g., sodium thiosulfate solution) and extraction to yield 2-bromo-5-methylpyridine 1-oxide.

Step 2: Nitration of the Pyridine N-oxide

  • Carefully add the 2-bromo-5-methylpyridine 1-oxide to a mixture of fuming nitric acid and sulfuric acid at low temperature.

  • The reaction is typically stirred for several hours, allowing for the regioselective nitration at the 4-position.

  • Careful quenching on ice followed by neutralization and extraction affords 2-bromo-5-methyl-4-nitropyridine 1-oxide.[1]

Step 3: Formation of the Pyrrole Ring

  • The nitro-substituted pyridine N-oxide is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in dimethylformamide (DMF). This reaction forms a key intermediate adduct.[1]

  • Subsequent reduction and cyclization are achieved by treating the intermediate with a reducing agent like iron powder in acetic acid. This step yields the bicyclic core, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[1]

Step 4: Methylation of the 6-position

  • The final step involves a palladium-catalyzed cross-coupling reaction to replace the bromine atom at the 6-position with a methyl group.

  • Common methods include the Suzuki coupling with methylboronic acid or the Stille coupling with tetramethyltin.

  • The reaction is carried out in the presence of a suitable palladium catalyst (e.g., Pd(PPh₃)₄) and a base in an appropriate solvent system.

Spectroscopic Analysis of the Core Scaffold

Due to the limited availability of published experimental spectra for the parent this compound, the following is a predicted analysis based on established principles and data from its derivatives.

¹H NMR Spectroscopy (Predicted)
  • Pyrrole Protons: Two doublets of doublets are expected for the protons on the pyrrole ring.

  • Pyridine Protons: Two singlets (or narrow doublets depending on coupling) are anticipated for the protons on the pyridine ring.

  • Methyl Protons: A singlet corresponding to the methyl group at the 6-position.

  • N-H Proton: A broad singlet for the proton on the pyrrole nitrogen, which may be exchangeable with D₂O.

¹³C NMR Spectroscopy (Predicted)
  • The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbons of the pyridine ring would appear at a lower field compared to those of the pyrrole ring, with the exception of the carbon attached to the nitrogen in the pyrrole ring. The methyl carbon would appear at a high field.

Infrared (IR) Spectroscopy (Predicted)
  • N-H Stretch: A characteristic broad absorption band in the region of 3200-3500 cm⁻¹.

  • C-H Aromatic Stretch: Peaks in the 3000-3100 cm⁻¹ region.

  • C=C and C=N Stretching: A series of bands in the 1400-1600 cm⁻¹ range, characteristic of the aromatic rings.

  • C-H Bending: Out-of-plane C-H bending vibrations would appear in the 700-900 cm⁻¹ region.

Mass Spectrometry (MS) (Predicted)
  • The electron ionization (EI) mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z = 132. Subsequent fragmentation may involve the loss of a hydrogen atom or a methyl radical.

Applications in Drug Discovery and Development

The true value of this compound lies in its utility as a scaffold for the synthesis of a diverse range of biologically active molecules. Its derivatives have shown significant promise as inhibitors of various protein kinases and as anticancer agents.

Derivatives as Kinase Inhibitors

The pyrrolo[3,2-c]pyridine core is a key feature in a number of potent kinase inhibitors. The nitrogen atom at the 5-position can act as a hydrogen bond acceptor, a crucial interaction in many kinase active sites.

A series of diarylamide and diarylurea derivatives of pyrrolo[3,2-c]pyridine have been investigated as inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase implicated in various cancers and inflammatory disorders.[2]

FMS_Kinase_Inhibitor_Synthesis A This compound C Diarylamide/Diarylurea Derivatives A->C Coupling Reactions B Substituted Anilines/Acids B->C D FMS Kinase Inhibition C->D Biological Activity

Caption: General workflow for the synthesis of FMS kinase inhibitors.

One particularly potent derivative, compound 1r from a published study, demonstrated an IC₅₀ of 30 nM against FMS kinase.[2] This compound also showed significant antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values ranging from 0.15 to 1.78 µM.[2]

Experimental Protocol: Synthesis of a Representative FMS Kinase Inhibitor

This protocol is adapted from the synthesis of related diarylamide derivatives.

  • Step 1: Amide Coupling: To a solution of a suitably functionalized carboxylic acid in a solvent like DMF, add a coupling agent such as HATU and a base like DIPEA.

  • Step 2: Addition of Amine: Add a solution of an amino-functionalized this compound derivative to the activated acid.

  • Step 3: Reaction and Purification: Stir the reaction at room temperature until completion. The product is then isolated by extraction and purified by column chromatography.

Derivatives as Tubulin Polymerization Inhibitors

Derivatives of 1H-pyrrolo[3,2-c]pyridine have also been designed as inhibitors of tubulin polymerization, a validated target for anticancer drugs. These compounds act as colchicine-binding site inhibitors.[1]

A recent study detailed the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[1] The 3,4,5-trimethoxyphenyl moiety is a common feature of many tubulin inhibitors. The most active compound in this series, 10t , exhibited potent antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines with IC₅₀ values ranging from 0.12 to 0.21 μM.[1]

Mechanism of Action: Tubulin Polymerization Inhibition

Tubulin_Inhibition_Pathway A 6-Aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine Derivative B Binds to Colchicine Site on β-Tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Cell Cycle Arrest D->E F Apoptosis E->F

Caption: Mechanism of action for tubulin polymerization inhibitors.

These compounds bind to the colchicine site on β-tubulin, preventing the polymerization of tubulin into microtubules. This disruption of the microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis in cancer cells.

Conclusion

This compound, also known as 6-methyl-5-azaindole, is a versatile and valuable scaffold in the field of medicinal chemistry. While the parent compound itself is not extensively characterized in terms of its biological activity, its structural framework provides an excellent starting point for the synthesis of a wide array of potent and selective therapeutic agents. The derivatives of this compound have demonstrated significant promise as kinase inhibitors and anticancer agents, highlighting the importance of this heterocyclic system in the ongoing quest for novel and effective drugs. Further exploration of the chemical space around this scaffold is likely to yield even more promising drug candidates in the future.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10313151, this compound.
  • Li, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2301315.
  • Wójcicka, A., & Redzicka, A. (2021).
  • El-Gamal, M. I., et al. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(10), 2349-2360.
  • Okuda, S., & Robison, M. M. (1959). Notes- The Synthesis of 5-Azaindole. The Journal of Organic Chemistry, 24(7), 1028-1029.

Sources

An In-Depth Technical Guide to 6-methyl-1H-pyrrolo[3,2-c]pyridine: Molecular Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-methyl-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold, serves as a foundational structure in the design and synthesis of a multitude of biologically active compounds. As an isomer of methylated azaindoles, its unique arrangement of nitrogen atoms and methyl substitution offers a distinct electronic and steric profile, making it a molecule of significant interest in medicinal chemistry. This technical guide provides a comprehensive overview of the molecular structure, formula, physicochemical properties, and synthesis of this compound. Furthermore, it delves into the established biological significance of the 1H-pyrrolo[3,2-c]pyridine core, particularly its role in the development of kinase inhibitors for therapeutic intervention.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The fusion of a pyrrole ring with a pyridine ring gives rise to a class of heterocyclic compounds known as pyrrolopyridines or azaindoles. These scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets with high affinity and selectivity. The 1H-pyrrolo[3,2-c]pyridine core, in particular, has garnered substantial attention for its prevalence in compounds exhibiting potent anticancer and anti-inflammatory activities.[1] The strategic placement of the nitrogen atoms in this scaffold influences its hydrogen bonding capacity, dipole moment, and overall molecular geometry, which are critical determinants of its pharmacological activity. The addition of a methyl group at the 6-position further modulates these properties, enhancing target engagement and metabolic stability.

Molecular Structure and Formula

The fundamental characteristics of this compound are summarized below, providing a clear identification of this specific chemical entity.

Table 1: Core Identifiers for this compound

IdentifierValueSource
IUPAC Name This compoundN/A
Molecular Formula C₈H₈N₂[2]
Molecular Weight 132.16 g/mol [3]
CAS Number 183586-34-7[1]
Canonical SMILES CC1=CC2=C(C=CN2)C=N1[2]
InChI Key PCAVQKASMKODDC-UHFFFAOYSA-N[2]

digraph "this compound" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=1234];
node [shape=plaintext];
edge [style=solid];

N1 [label="N", pos="0,1.5!"]; C2 [label="C", pos="-1.2,0.75!"]; C3 [label="C", pos="-1.2,-0.75!"]; N_H [label="N-H", pos="0,-1.5!"]; C3a [label="C", pos="1.2,-0.75!"]; C7a [label="C", pos="1.2,0.75!"]; C4 [label="C", pos="2.4,-0.75!"]; C5 [label="C", pos="2.4,0.75!"]; C6 [label="C", pos="3.6,0!"]; C_Me [label="CH3", pos="4.8,0!"];

N1 -- C2 [label=""]; C2 -- C3 [label=""]; C3 -- N_H [label=""]; N_H -- C3a [label=""]; C3a -- C7a [label=""]; C7a -- N1 [label=""]; C3a -- C4 [label=""]; C4 -- C5 [label=""]; C5 -- C7a [label=""]; C5 -- C6 [label=""]; C6 -- C_Me [label=""];

// Add hydrogens to complete valency, for clarity in a diagram // This is a conceptual representation }

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Table 2: Predicted Physicochemical Properties of this compound
PropertyPredicted ValueBasis of Prediction
Melting Point Not availableExperimental determination required.
Boiling Point Not availableExperimental determination required.
Solubility Likely soluble in organic solvents like DMSO, DMF, and methanol. Limited solubility in water.Based on the aromatic and heterocyclic nature of the molecule.
pKa The pyridine nitrogen is expected to be weakly basic. The pyrrole N-H is weakly acidic.General characteristics of pyridine and pyrrole rings.
LogP 1.4Predicted by computational models.[2]

Synthesis of this compound

The synthesis of the 1H-pyrrolo[3,2-c]pyridine core is a critical process for accessing its derivatives for drug discovery programs. While a specific protocol for the 6-methyl analog is not explicitly detailed in the literature, a plausible and efficient synthetic route can be designed based on established methodologies for related azaindoles. A common strategy involves the construction of the pyrrole ring onto a pre-functionalized pyridine scaffold.

A likely synthetic pathway would involve a cross-coupling reaction from a halogenated precursor, such as 6-bromo-1H-pyrrolo[3,2-c]pyridine, which itself can be synthesized from commercially available starting materials.[4]

Experimental Protocol: A Plausible Synthetic Route

This protocol is a generalized procedure based on common organic synthesis techniques for similar heterocyclic systems and should be optimized for specific laboratory conditions.

Step 1: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine (Intermediate)

A synthetic route to the parent 6-bromo-1H-pyrrolo[3,2-c]pyridine has been described, starting from commercially available materials and involving steps such as oxidation, vinylation, and reductive cyclization.[4]

Step 2: Methylation of 6-bromo-1H-pyrrolo[3,2-c]pyridine

A common method to introduce a methyl group onto an aromatic ring is through a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling.

Materials:

  • 6-bromo-1H-pyrrolo[3,2-c]pyridine

  • Trimethylboroxine or Tetramethyltin

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).

  • Add the anhydrous solvent, followed by the methylating agent (e.g., trimethylboroxine, 1.5 eq).

  • Degas the reaction mixture by bubbling with the inert gas for 15-20 minutes.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Synthesis_Workflow Start 6-bromo-1H-pyrrolo[3,2-c]pyridine Reaction Cross-Coupling Reaction (e.g., Suzuki Coupling) Start->Reaction Reagents Methylating Agent (e.g., Trimethylboroxine) + Pd Catalyst + Base Reagents->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: Plausible synthetic workflow for this compound.

Spectroscopic Characterization (Predicted)

Definitive spectroscopic data for this compound is not currently available in peer-reviewed literature. However, based on the known spectra of related azaindoles and the principles of NMR and mass spectrometry, a predicted spectroscopic profile can be constructed. This serves as a valuable guide for researchers in identifying the compound upon synthesis.

Table 3: Predicted Spectroscopic Data for this compound
Technique Predicted Features
¹H NMR Aromatic protons on the pyridine and pyrrole rings are expected in the range of δ 7.0-8.5 ppm. A singlet for the methyl group protons is anticipated around δ 2.5 ppm. A broad singlet for the N-H proton of the pyrrole ring is expected at a downfield chemical shift.
¹³C NMR Aromatic carbons are expected in the range of δ 100-150 ppm. The methyl carbon signal is predicted to appear around δ 20-25 ppm.
Mass Spectrometry (EI) The molecular ion peak [M]⁺ is expected at m/z = 132. Fragmentation patterns would likely involve the loss of HCN and methyl radicals.
Infrared (IR) Characteristic N-H stretching vibration for the pyrrole ring around 3100-3300 cm⁻¹. Aromatic C-H stretching vibrations above 3000 cm⁻¹. C=C and C=N stretching vibrations in the 1400-1600 cm⁻¹ region.

Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a cornerstone in the development of kinase inhibitors. Kinases are a class of enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been extensively investigated as inhibitors of various kinases, demonstrating the versatility of this core structure in targeting different members of the kinome. For instance, compounds incorporating this scaffold have shown potent inhibitory activity against FMS kinase, a key player in inflammatory diseases and certain cancers.[4]

The rationale for the efficacy of this scaffold lies in its ability to form key hydrogen bond interactions with the hinge region of the kinase active site, a common feature for many ATP-competitive inhibitors. The substituents on the pyrrolopyridine ring can be systematically modified to enhance potency, selectivity, and pharmacokinetic properties. The 6-methyl group, in this context, can provide beneficial steric interactions within the target's binding pocket and improve metabolic stability by blocking a potential site of oxidation.

Signaling_Pathway cluster_0 Kinase Signaling Cascade Receptor Receptor Tyrosine Kinase (e.g., FMS) Kinase Downstream Kinases Receptor->Kinase Phosphorylation Substrate Substrate Proteins Kinase->Substrate Phosphorylation Response Cellular Response (Proliferation, Survival, etc.) Substrate->Response Inhibitor This compound Derivative Inhibitor->Receptor Inhibition

Caption: Inhibition of a kinase signaling pathway by a this compound derivative.

Conclusion

This compound is a heterocyclic compound of considerable importance in the field of medicinal chemistry. While specific experimental data for the parent molecule is sparse, its structural features and the extensive research on its derivatives highlight its potential as a versatile scaffold for the development of novel therapeutics, particularly kinase inhibitors. The synthetic strategies and predicted properties outlined in this guide provide a solid foundation for researchers to explore the full potential of this valuable molecule. Further experimental validation of its physicochemical and spectroscopic properties is warranted and will undoubtedly contribute to its broader application in drug discovery and development.

References

  • PubChem. 6-Methyl-1H-pyrrolo(3,2-b)pyridine.
  • LookChem. 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE. [Link].
  • MDPI.
  • MDPI.
  • LookChem. 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-. [Link].
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link].
  • Amazon AWS. Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. [Link].
  • Organic Chemistry Portal. Azaindole synthesis. [Link].
  • Taylor & Francis Online. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link].
  • ChemRxiv. Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3-amino-4-methyl pyridines: scope and limit. [Link].
  • PubChemLite. This compound. [Link].
  • MySkinRecipes. 6-Bromo-1-methyl-1H-pyrrolo[3,2-c]pyridine. [Link].
  • Semantic Scholar. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. [Link].
  • MDPI. Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. [Link].
  • ACS Publications.

Sources

Biological activity of 1H-pyrrolo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activities of 1H-pyrrolo[3,2-c]pyridine Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the 6-Azaindole Scaffold

The 1H-pyrrolo[3,2-c]pyridine ring system, a member of the azaindole family, represents a privileged scaffold in medicinal chemistry. Its structural resemblance to indole, a ubiquitous motif in biologically active molecules, allows it to act as a bioisostere, effectively mimicking the parent structure while offering distinct physicochemical properties. This unique characteristic, particularly the introduction of a pyridine nitrogen atom, modifies the scaffold's hydrogen bonding capacity, solubility, and metabolic stability, making it a highly attractive core for modern drug discovery.

This guide provides a comprehensive exploration of the diverse biological activities associated with 1H-pyrrolo[3,2-c]pyridine derivatives. We will delve into the mechanistic underpinnings of their potent anticancer effects, explore their immunomodulatory and anti-inflammatory potential, and shed light on emerging applications in antiviral and neuroprotective research. By synthesizing data from seminal studies, this document aims to serve as a critical resource for professionals dedicated to leveraging this versatile scaffold for the development of next-generation therapeutics.

Chapter 1: Potent Anticancer Activity: A Multi-Pronged Assault on Malignancy

The most extensively documented therapeutic application of 1H-pyrrolo[3,2-c]pyridine derivatives is in oncology. These compounds combat cancer through diverse and potent mechanisms, primarily by disrupting fundamental processes of cell division and survival signaling.

Mechanism of Action: Tubulin Polymerization Inhibition

A key strategy employed by these derivatives is the disruption of microtubule dynamics, which are critical for the formation of the mitotic spindle during cell division.

Causality Behind the Mechanism: Microtubules, polymers of α- and β-tubulin, are essential for maintaining cell structure and segregating chromosomes during mitosis. Small molecules that interfere with the dynamic equilibrium of tubulin polymerization and depolymerization can halt the cell cycle, ultimately triggering programmed cell death (apoptosis). Several 1H-pyrrolo[3,2-c]pyridine derivatives have been engineered as potent inhibitors that bind to the colchicine-binding site on β-tublin.[1][2] This binding event physically prevents the tubulin dimers from assembling into microtubules. The result is a catastrophic failure of mitotic spindle formation, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[3][4]

A notable series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed to mimic the structure of Combretastatin A-4 (CA-4), a known tubulin inhibitor, by using the rigid pyrrolopyridine scaffold to lock the molecule in its bioactive conformation.[2][3]

G cluster_drug Drug Action cluster_cell Cellular Process drug 1H-pyrrolo[3,2-c]pyridine Derivative (e.g., 10t) tubulin β-Tubulin (Colchicine Site) drug->tubulin Binds microtubule Microtubule Polymerization drug->microtubule Inhibits mitosis Mitotic Spindle Formation microtubule->mitosis Fails Inhibits arrest G2/M Phase Arrest mitosis->arrest Leads to Inhibits apoptosis Apoptosis arrest->apoptosis Induces Inhibits

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Quantitative Data Summary: The potency of these compounds has been evaluated against various human cancer cell lines.

CompoundTarget/MechanismCell LineIC₅₀ (µM)Reference
10t Tubulin Polymerization InhibitorHeLa (Cervical)0.12[1][3]
SGC-7901 (Gastric)0.15[2][3]
MCF-7 (Breast)0.21[1][3]
8g Diarylurea DerivativeA375P (Melanoma)Nanomolar range[5]
9d Diarylamide DerivativeA375P (Melanoma)Nanomolar range[5]

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol outlines a standard method for assessing the inhibitory effect of a test compound on tubulin polymerization.

  • Reagent Preparation:

    • Reconstitute lyophilized bovine brain tubulin (>99% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 2 mg/mL.

    • Prepare a GTP stock solution (100 mM).

    • Prepare test compounds (e.g., compound 10t) and control compounds (e.g., paclitaxel as a polymerization promoter, colchicine as an inhibitor) in an appropriate solvent like DMSO.

  • Assay Procedure:

    • Pipette 5 µL of various concentrations of the test compound or control into a 96-well microplate.

    • Add 45 µL of the tubulin solution to each well and incubate on ice for 5 minutes to allow for compound binding.

    • Initiate polymerization by adding 2.5 µL of GTP stock solution to each well and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.

    • Measure the change in absorbance (optical density) at 340 nm every minute for 60 minutes. An increase in absorbance indicates tubulin polymerization.

  • Data Analysis:

    • Plot absorbance versus time for each concentration.

    • The inhibitory activity is determined by comparing the rate and extent of polymerization in the presence of the test compound to the vehicle control.

    • Calculate the IC₅₀ value, which is the concentration of the compound that inhibits polymerization by 50%.

Mechanism of Action: Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold serves as an excellent "hinge-binding" motif, a critical feature for inhibitors of protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer.

Causality Behind the Mechanism: FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages.[6] In the tumor microenvironment, FMS signaling in tumor-associated macrophages (TAMs) can promote tumor growth, angiogenesis, and metastasis. Therefore, inhibiting FMS kinase can suppress tumor growth by modulating the immune landscape of the tumor. Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have emerged as potent and selective FMS kinase inhibitors.[6][7]

CompoundTargetIC₅₀ (nM)Potency vs. Lead (KIST101029)Reference
1r FMS Kinase303.2x more potent[6][7]
1e FMS Kinase601.6x more potent[7]
KIST101029 FMS Kinase96(Lead Compound)[6][7]

Compound 1r also demonstrated significant antiproliferative activity across a panel of ovarian, prostate, and breast cancer cell lines with IC₅₀ values ranging from 0.15–1.78 µM and showed favorable selectivity for cancer cells over normal fibroblasts.[6]

Certain derivatives can block critical pro-survival signaling cascades within cancer cells. The compound KIST101029 was shown to inhibit neoplastic cell transformation induced by insulin-like growth factor 1 (IGF-1).[8]

Causality Behind the Mechanism: IGF-1 binding to its receptor activates multiple downstream pathways, including the MAPK/ERK and PI3K/mTOR pathways, which promote cell proliferation and survival. KIST101029 was found to inhibit the phosphorylation, and thus activation, of key kinases in these pathways, including MEK, JNK, and mTOR.[8] This blockade prevents the activation of transcription factors like c-fos and c-jun, which together form the AP-1 complex that drives the expression of genes involved in cell transformation and growth.[8]

G IGF1 IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R Binds MEK MEK IGF1R->MEK JNK JNK IGF1R->JNK mTOR mTOR IGF1R->mTOR cfos c-fos / c-jun Transcription MEK->cfos JNK->cfos mTOR->cfos AP1 AP-1 Activity cfos->AP1 Transform Neoplastic Cell Transformation AP1->Transform KIST KIST101029 KIST->MEK Inhibits KIST->JNK Inhibits KIST->mTOR Inhibits

Caption: Inhibition of IGF-1 signaling by KIST101029.

Experimental Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Example)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure kinase inhibition.

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM HEPES pH 7.5, 0.01% BRIJ-35, 10 mM MgCl₂, 1 mM EGTA).

    • Dilute the target kinase (e.g., FMS) and a suitable fluorescently-labeled substrate peptide in the assay buffer.

    • Prepare a solution of ATP at twice the desired final concentration.

    • Prepare serial dilutions of the test compound.

  • Assay Procedure:

    • Add 2.5 µL of the test compound dilutions to the wells of a low-volume 384-well plate.

    • Add 2.5 µL of the kinase/substrate mix to each well.

    • Initiate the kinase reaction by adding 5 µL of the ATP solution.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction by adding 10 µL of a development solution containing a terbium-labeled antibody that specifically recognizes the phosphorylated substrate.

    • Incubate for 30-60 minutes to allow antibody binding.

  • Data Analysis:

    • Read the plate on a fluorescence plate reader capable of TR-FRET, measuring emission at two wavelengths (e.g., 520 nm for the acceptor and 495 nm for the donor).

    • Calculate the emission ratio (520/495). A high ratio indicates high kinase activity (more phosphorylated substrate).

    • Plot the emission ratio against the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Chapter 2: Anti-inflammatory and Immunomodulatory Activities

The role of 1H-pyrrolo[3,2-c]pyridine derivatives extends beyond direct cytotoxicity to cancer cells into the realm of immunomodulation, primarily through kinase inhibition.

Causality Behind the Mechanism: As discussed, FMS kinase is pivotal for macrophage function. Chronic inflammation, a hallmark of diseases like rheumatoid arthritis, is often driven by hyperactive macrophages. By inhibiting FMS kinase, 1H-pyrrolo[3,2-c]pyridine derivatives can reduce the proliferation and pro-inflammatory activity of these immune cells.[6] This makes them promising candidates for treating inflammatory disorders.[9][10] Furthermore, studies on related pyrrolopyridine isomers have shown inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the production of inflammatory prostaglandins, suggesting another potential anti-inflammatory mechanism for this scaffold family.[11]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced TNF-α Release Assay

This assay measures the ability of a compound to inhibit the release of a key pro-inflammatory cytokine from macrophages.

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) or bone marrow-derived macrophages (BMDMs) in appropriate media.

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Assay Procedure:

    • Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 100 ng/mL) to induce an inflammatory response. Include unstimulated and vehicle-treated controls.

    • Incubate for a specified time (e.g., 4-6 hours).

  • Quantification of TNF-α:

    • Collect the cell culture supernatant.

    • Measure the concentration of TNF-α in the supernatant using a commercial ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

  • Data Analysis:

    • Generate a standard curve using recombinant TNF-α.

    • Calculate the concentration of TNF-α in each sample.

    • Determine the IC₅₀ value of the test compound for the inhibition of TNF-α release.

Chapter 3: Emerging and Potential Therapeutic Applications

While oncology remains the primary focus, the chemical versatility of the 1H-pyrrolo[3,2-c]pyridine scaffold suggests its potential in other therapeutic areas.

Antiviral Potential

Though direct evidence for 1H-pyrrolo[3,2-c]pyridine derivatives is still emerging, related fused pyrrole systems provide a strong rationale for investigation.

  • Rationale: Pyrrolopyrimidine derivatives have demonstrated significant activity against gastroenteric viruses like Rotavirus and Coxsackievirus B4.[12] Molecular modeling suggests these compounds may act by inhibiting viral polymerase enzymes.[12] Additionally, the isomeric 1H-pyrrolo[3,4-c]pyridine scaffold has been explored for anti-HIV-1 activity.[10] Given these precedents, screening libraries of 1H-pyrrolo[3,2-c]pyridines against a broad range of viruses is a logical and promising direction for future research.

Neuroprotective Potential

The development of agents to combat neurodegenerative diseases is a critical unmet need. The 1H-pyrrolo[3,2-c]pyridine scaffold may offer a starting point for such discovery efforts.

  • Rationale: Oxidative stress is a key pathological factor in many neurodegenerative disorders. Related pyrrole-containing compounds have shown significant neuroprotective and antioxidant effects in various in vitro models of neurotoxicity, including those induced by hydrogen peroxide and 6-hydroxydopamine (6-OHDA).[13] A pyrrolopyrimidine antioxidant, U-104067F, has also demonstrated neuroprotective effects in animal models.[14] These findings suggest that the pyrrolopyridine core could be adapted to design novel agents capable of protecting neurons from oxidative damage, though this remains a largely unexplored frontier for this specific isomer.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a molecule of significant therapeutic interest, with a proven track record in the design of potent anticancer agents. Its ability to serve as a structural backbone for both tubulin polymerization inhibitors and a wide array of kinase inhibitors underscores its remarkable versatility. The success of these compounds in oncology, particularly as FMS kinase inhibitors, logically extends their potential use to treating chronic inflammatory and autoimmune diseases. While its application in antiviral and neuroprotective therapies is less developed, compelling data from structurally related compounds provide a strong impetus for future exploration. For drug development professionals, the 1H-pyrrolo[3,2-c]pyridine system represents a validated and highly adaptable core structure, ripe with opportunities for the discovery of novel and impactful medicines.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
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  • (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
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  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
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  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed.
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  • Dziubina, A., Sapa, J., Bednarski, M., et al. (2019). Antinociceptive, antiedematous, and antiallodynic activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in experimental models of pain. springermedizin.de.
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The Discovery and Development of Novel 1H-pyrrolo[3,2-c]pyridine Analogs: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1H-pyrrolo[3,2-c]pyridine scaffold, a key azaindole isomer, has emerged as a privileged structure in modern medicinal chemistry. Its unique electronic properties and rigid bicyclic framework make it an ideal starting point for the design of potent and selective modulators of various biological targets. This in-depth technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of novel 1H-pyrrolo[3,2-c]pyridine analogs. We will delve into the strategic considerations behind synthetic route selection, provide detailed experimental protocols for key assays, and explore the intricate mechanisms of action that underpin the therapeutic potential of these compounds, particularly in oncology and gastroenterology. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their own discovery programs.

Introduction: The Rise of the 1H-pyrrolo[3,2-c]pyridine Core

The azaindole framework, a bioisostere of the naturally prevalent indole nucleus, has garnered significant attention in drug discovery due to the enhanced pharmacological properties conferred by the nitrogen atom in the six-membered ring.[1] Among the various azaindole isomers, the 1H-pyrrolo[3,2-c]pyridine system has proven to be a particularly fruitful scaffold for the development of novel therapeutics. Its ability to engage in a variety of non-covalent interactions, including hydrogen bonding and pi-stacking, allows for high-affinity binding to a diverse range of protein targets.

This guide will focus on several key classes of 1H-pyrrolo[3,2-c]pyridine analogs that have shown significant promise:

  • Colchicine-Binding Site Inhibitors: Targeting the dynamic instability of microtubules is a clinically validated strategy in oncology. Novel 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as potent inhibitors of tubulin polymerization by interacting with the colchicine-binding site.[2][3]

  • Kinase Inhibitors: The dysregulation of protein kinases is a hallmark of many human diseases, most notably cancer. The 1H-pyrrolo[3,2-c]pyridine core has been successfully employed to generate potent and selective inhibitors of key oncogenic kinases such as Monopolar Spindle 1 (MPS1) and FMS kinase (CSF-1R).[4][5]

  • Potassium-Competitive Acid Blockers (P-CABs): In the realm of gastroenterology, this scaffold has been utilized to develop a new class of drugs that control gastric acid secretion by inhibiting the H+/K+ ATPase proton pump.

Throughout this guide, we will emphasize the causal relationships between molecular design, synthetic strategy, and biological activity, providing a robust framework for the rational design of next-generation 1H-pyrrolo[3,2-c]pyridine-based therapeutics.

Synthetic Strategies: Building the 1H-pyrrolo[3,2-c]pyridine Core and its Analogs

The construction of the 1H-pyrrolo[3,2-c]pyridine scaffold and its subsequent functionalization are critical steps in the discovery process. While several methods exist, a modular and efficient synthetic approach is paramount for generating diverse chemical libraries for biological screening.

Core Synthesis: From Substituted Pyridines to the Bicyclic Scaffold

A common and effective strategy for the synthesis of the 1H-pyrrolo[3,2-c]pyridine core begins with a commercially available substituted pyridine. The following workflow outlines a representative synthesis of the key intermediate, 6-bromo-1H-pyrrolo[3,2-c]pyridine.[3]

A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D Key Enamine Intermediate C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid

Caption: Synthetic workflow for 6-bromo-1H-pyrrolo[3,2-c]pyridine.

This multi-step synthesis involves an initial oxidation of the pyridine nitrogen, followed by nitration, formation of a key enamine intermediate, and a final reductive cyclization to yield the desired pyrrolopyridine core. The resulting 6-bromo intermediate is a versatile building block for further diversification.[6][7]

Diversification via Palladium-Catalyzed Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the functionalization of the 1H-pyrrolo[3,2-c]pyridine core.[3] This reaction enables the introduction of a wide variety of aryl and heteroaryl substituents at the 6-position, allowing for a systematic exploration of the structure-activity relationship (SAR).

cluster_0 Reaction Components A 6-Bromo-1-(substituted)-1H-pyrrolo[3,2-c]pyridine E Suzuki-Miyaura Cross-Coupling A->E B Arylboronic Acid/Ester B->E C Pd Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F 6-Aryl-1-(substituted)-1H-pyrrolo[3,2-c]pyridine Analog E->F

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [3]

  • To a microwave vial, add 6-bromo-1-(substituted)-1H-pyrrolo[3,2-c]pyridine (1.0 eq.), the corresponding arylboronic acid or ester (1.5 eq.), potassium carbonate (2.0 eq.), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1).

  • Seal the vial and heat the reaction mixture in a microwave reactor to 100-120 °C for 20-30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent such as ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 6-aryl-1-(substituted)-1H-pyrrolo[3,2-c]pyridine analog.

Alternative Synthetic Approaches

While the above-mentioned route is highly effective, other classical indole synthesis methodologies can be adapted for the construction of the 1H-pyrrolo[3,2-c]pyridine scaffold, offering alternative pathways to novel analogs.

  • Fischer Indole Synthesis: This acid-catalyzed reaction involves the cyclization of a pyridylhydrazone. While effective, it often requires harsh conditions due to the electron-deficient nature of the pyridine ring.[7][8][9]

  • Larock Indole Synthesis: This palladium-catalyzed heteroannulation of an ortho-haloaniline with an alkyne offers a versatile and often milder alternative to the Fischer synthesis for constructing substituted indoles and azaindoles.[10][11][12]

The choice of synthetic strategy will ultimately depend on the desired substitution pattern, the availability of starting materials, and the need for scalability.

Biological Evaluation: Unraveling the Therapeutic Potential

A robust and multifaceted biological evaluation cascade is essential to identify and characterize the therapeutic potential of novel 1H-pyrrolo[3,2-c]pyridine analogs. This typically begins with in vitro biochemical and cell-based assays to determine potency and mechanism of action, followed by more complex cellular and in vivo studies.

Anticancer Activity: Targeting Tubulin Dynamics and Kinase Signaling

3.1.1. Inhibition of Tubulin Polymerization

A significant number of 1H-pyrrolo[3,2-c]pyridine analogs have been developed as potent inhibitors of tubulin polymerization, a key mechanism for inducing mitotic arrest and apoptosis in cancer cells.[2][3] The activity of these compounds can be quantified using an in vitro tubulin polymerization assay.

Detailed Experimental Protocol: In Vitro Tubulin Polymerization Assay

  • Prepare a reaction buffer (e.g., 80 mM PIPES, pH 6.9, 1 mM MgCl2, 0.5 mM EGTA, 1 mM GTP, and 10% glycerol).

  • Reconstitute purified tubulin protein in the reaction buffer to a final concentration of 1-2 mg/mL.

  • In a 96-well plate, add serial dilutions of the test compounds (typically in DMSO, with the final DMSO concentration kept below 1%). Include a vehicle control (DMSO) and a positive control (e.g., colchicine).

  • Initiate polymerization by incubating the plate at 37 °C.

  • Monitor the increase in absorbance at 340 nm over time using a microplate reader. The absorbance is proportional to the amount of polymerized tubulin.

  • Plot the absorbance versus time to generate polymerization curves. The inhibitory activity of the compounds can be quantified by determining the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

3.1.2. Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an excellent template for the design of inhibitors targeting various oncogenic kinases.

  • MPS1 Kinase: MPS1 is a key regulator of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[4][13] Inhibition of MPS1 leads to aneuploidy and cell death in cancer cells.

cluster_0 Spindle Assembly Checkpoint A Unattached Kinetochore B MPS1 Activation A->B C Recruitment of Checkpoint Proteins (e.g., Mad1, Mad2) B->C D Inhibition of Anaphase-Promoting Complex (APC/C) C->D E Mitotic Arrest D->E F 1H-pyrrolo[3,2-c]pyridine MPS1 Inhibitor F->B Inhibits

Caption: Simplified MPS1 signaling pathway and its inhibition.

  • FMS Kinase (CSF-1R): FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of macrophages and is overexpressed in several cancers.[5]

A CSF-1 B FMS (CSF-1R) A->B C Dimerization and Autophosphorylation B->C D Downstream Signaling (e.g., PI3K/Akt, MAPK/ERK) C->D E Cell Proliferation, Survival, and Differentiation D->E F 1H-pyrrolo[3,2-c]pyridine FMS Inhibitor F->C Inhibits

Caption: Simplified FMS (CSF-1R) signaling pathway and its inhibition.

Detailed Experimental Protocol: In Vitro Kinase Inhibition Assay (General) [14][15]

  • Prepare a kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • In a 384-well plate, add serial dilutions of the test compounds.

  • Add the recombinant kinase and a suitable substrate (e.g., a fluorescently labeled peptide) to the wells.

  • Initiate the kinase reaction by adding ATP at a concentration near its Km value.

  • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., fluorescence resonance energy transfer (FRET) or luminescence-based assays that quantify ATP consumption).

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

3.1.3. Cellular Antiproliferative Activity

The ultimate goal of developing anticancer agents is to inhibit the growth of cancer cells. The antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine analogs is typically assessed using a panel of human cancer cell lines.

CompoundTargetHeLa (IC50, µM)SGC-7901 (IC50, µM)MCF-7 (IC50, µM)Reference
Analog 10t Tubulin0.120.150.21[3]
Analog 1r FMS Kinase---[5]

Note: The IC50 values for compound 1r against specific cell lines are available in the reference but are not included in this table for brevity. The focus here is to illustrate the potent antiproliferative activity of these compounds.

Gastric Acid Suppression: Potassium-Competitive Acid Blockers

A distinct class of 1H-pyrrolo[3,2-c]pyridine derivatives has been developed as P-CABs for the treatment of acid-related gastrointestinal disorders. These compounds inhibit the gastric H+/K+ ATPase by competing with potassium ions.

cluster_0 Mechanism of Action A Gastric Parietal Cell B H+/K+ ATPase (Proton Pump) C H+ Secretion into Gastric Lumen B->C D K+ Binding to Proton Pump D->B E 1H-pyrrolo[3,2-c]pyridine P-CAB E->D Competitively Inhibits

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine P-CABs.

The evaluation of these compounds typically involves in vitro assays using isolated gastric vesicles or in vivo models to measure their effect on gastric acid secretion.

Structure-Activity Relationship (SAR) and Lead Optimization

The modular synthesis of 1H-pyrrolo[3,2-c]pyridine analogs allows for a systematic investigation of the SAR, providing crucial insights for lead optimization. For example, in the series of tubulin inhibitors, the nature of the aryl group at the 6-position has a significant impact on antiproliferative activity. Analogs bearing an indole moiety at this position have demonstrated particularly high potency.[3] Similarly, for kinase inhibitors, modifications to the substituents on the pyrrolo[3,2-c]pyridine core and the appended aryl rings can be fine-tuned to enhance potency and selectivity.

Future Perspectives and Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be a remarkably versatile platform for the discovery of novel therapeutic agents. The continued exploration of this chemical space is likely to yield new drug candidates with improved efficacy and safety profiles.

Key areas for future research include:

  • Exploration of Novel Targets: While significant progress has been made in targeting tubulin and kinases, the application of this scaffold to other disease-relevant targets, such as epigenetic modulators and protein-protein interaction inhibitors, remains a promising avenue for investigation.

  • Expansion of Therapeutic Areas: The success of P-CABs highlights the potential of this scaffold beyond oncology. Investigating its utility in other therapeutic areas, such as neurodegenerative and inflammatory diseases, could lead to new breakthroughs.[1]

  • Clinical Translation: While many potent 1H-pyrrolo[3,2-c]pyridine analogs have been identified in preclinical studies, their advancement into clinical trials will be the ultimate validation of their therapeutic potential. Rigorous preclinical development, including pharmacokinetic and toxicology studies, will be crucial for their successful translation.

References

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The Ascendance of 6-methyl-1H-pyrrolo[3,2-c]pyridine: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quest for novel molecular architectures that can effectively address unmet medical needs is a perpetual driving force in medicinal chemistry. Among the myriad of heterocyclic systems, the 6-methyl-1H-pyrrolo[3,2-c]pyridine core has emerged as a particularly compelling scaffold. Its unique electronic properties and rigid bicyclic structure provide a versatile platform for the design of potent and selective modulators of a diverse range of biological targets. This in-depth technical guide explores the synthesis, physicochemical properties, and burgeoning applications of the this compound scaffold in drug discovery, with a focus on its utility in oncology, virology, and beyond. Through a detailed examination of structure-activity relationships and mechanisms of action, this paper aims to equip researchers, scientists, and drug development professionals with a comprehensive understanding of this promising heterocyclic motif.

Introduction: The Allure of the Pyrrolopyridine Core

Heterocyclic compounds form the bedrock of medicinal chemistry, with a significant majority of approved drugs featuring at least one such ring system. The pyridine ring, in particular, is a ubiquitous pharmacophore, prized for its ability to engage in a variety of non-covalent interactions and its favorable pharmacokinetic profile.[1] When fused with a pyrrole ring, the resulting pyrrolopyridine isomers offer a rich chemical space for exploration. The 1H-pyrrolo[3,2-c]pyridine framework, a key azaindole isomer, has garnered substantial interest due to its structural resemblance to endogenous ligands and its capacity to serve as a bioisosteric replacement for other key bicyclic systems.[2][3] The strategic incorporation of a methyl group at the 6-position further modulates the scaffold's properties, influencing its binding affinity and metabolic stability. This guide will delve into the specifics of the this compound core, highlighting its potential as a privileged scaffold in contemporary drug design.

Physicochemical Properties and Structural Features

The physicochemical properties of a scaffold are paramount to its success in a drug discovery program, influencing its solubility, permeability, and metabolic fate. While experimental data for the unsubstituted this compound core is not extensively reported, computational predictions and data from closely related analogs provide valuable insights.

PropertyEstimated ValueSource
Molecular Weight132.16 g/mol [4][5]
XLogP30.9 - 1.4[4][5]
Hydrogen Bond Donors1[4]
Hydrogen Bond Acceptors2[4]
Rotatable Bond Count0[4]
Topological Polar Surface Area28.7 Ų[4]

Table 1: Computed Physicochemical Properties of 6-methyl-1H-pyrrolo[3,2-b]pyridine and 1-methyl-1H-pyrrolo[3,2-c]pyridine, serving as estimates for the this compound core.

The fusion of the electron-rich pyrrole ring with the electron-deficient pyridine ring creates a unique electronic landscape. The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, while the N-H of the pyrrole is a hydrogen bond donor. This duality allows for diverse interactions with biological targets. The methyl group at the 6-position can provide a crucial hydrophobic interaction within a binding pocket and can also influence the metabolic stability of the molecule by blocking potential sites of oxidation.

Synthesis of the this compound Scaffold

The construction of the 1H-pyrrolo[3,2-c]pyridine ring system is a key step in accessing its derivatives. A common and effective strategy commences with a substituted pyridine, as exemplified by the synthesis of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines.[2] This approach highlights the versatility of modern synthetic methodologies in building this privileged core.

General Synthetic Workflow

The synthesis typically involves a multi-step sequence, beginning with a commercially available starting material such as 2-bromo-5-methylpyridine. The following diagram illustrates a representative synthetic pathway.

Synthesis_Workflow cluster_0 Pyridine Functionalization cluster_1 Pyrrole Ring Formation cluster_2 Derivatization A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine-1-oxide A->B m-CPBA A->B C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 B->C D Key Intermediate C->D DMF-DMA C->D E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid D->E F 6-bromo-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine E->F Arylboronic Acid, Cu(OAc)2, Pyridine E->F G Target Compound: 6-aryl-1-(3,4,5-trimethoxyphenyl)- 1H-pyrrolo[3,2-c]pyridine F->G Suzuki Coupling: Arylboronic Acid, Pd(PPh3)4, K2CO3 F->G Tubulin_Inhibition_MOA cluster_0 Microtubule Dynamics cluster_1 Drug Action cluster_2 Cellular Consequences Tubulin_dimers αβ-Tubulin Dimers Microtubule Microtubule Tubulin_dimers->Microtubule Polymerization Microtubule->Tubulin_dimers Depolymerization Pyrrolo_pyridine 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivative Colchicine_site Colchicine Binding Site on β-Tubulin Pyrrolo_pyridine->Colchicine_site Binds to Disruption Disruption of Microtubule Dynamics Colchicine_site->Disruption Inhibits Polymerization Cell_cycle_arrest G2/M Phase Cell Cycle Arrest Disruption->Cell_cycle_arrest Apoptosis Apoptosis Cell_cycle_arrest->Apoptosis

Sources

Unlocking Therapeutic Potential: A Technical Guide to the Molecular Targets of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold represents a privileged heterocyclic framework in medicinal chemistry, demonstrating a remarkable versatility in engaging a range of high-value therapeutic targets. This technical guide provides an in-depth exploration of the key molecular targets associated with this core structure, with a primary focus on its potent anti-cancer and anti-inflammatory activities. We will delve into the mechanistic underpinnings of its interactions with crucial cellular players such as FMS kinase and tubulin, providing a robust rationale for its therapeutic potential. Furthermore, this guide will present detailed, field-proven experimental protocols to empower researchers in the validation and advancement of novel therapeutics based on this promising scaffold.

Introduction: The Strategic Significance of the Pyrrolo[3,2-c]pyridine Core

The pyrrolo[3,2-c]pyridine nucleus, an aza-analog of indole, has garnered significant attention from medicinal chemists due to its presence in numerous biologically active compounds.[1][2] Its unique electronic properties and rigid, planar structure provide an ideal foundation for the design of potent and selective inhibitors of various enzymes and receptors. The introduction of a methyl group at the 6-position can further enhance target engagement and pharmacokinetic properties. This guide will focus on the therapeutic avenues unlocked by this specific scaffold, moving from established targets to emerging areas of interest.

Primary Therapeutic Frontier: Oncology

The most compelling evidence for the therapeutic utility of this compound derivatives lies in the realm of oncology. Two well-validated targets, FMS kinase and tubulin, have been identified as being potently modulated by compounds bearing this core structure.

FMS Kinase: A Pivotal Target in Immuno-Oncology and Inflammation

2.1.1. Mechanistic Rationale and Therapeutic Causality

FMS kinase, also known as colony-stimulating factor-1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of monocytes and macrophages.[3][4] In the tumor microenvironment, FMS kinase signaling is co-opted by cancer cells to promote the recruitment and pro-tumoral polarization of tumor-associated macrophages (TAMs). These TAMs, in turn, contribute to tumor growth, angiogenesis, and metastasis while suppressing anti-tumor immunity. Therefore, inhibiting FMS kinase presents a dual therapeutic benefit: directly impeding the growth of certain cancer cells that overexpress the receptor and reprogramming the tumor microenvironment to be more permissive to anti-tumor immune responses.[3][4]

Derivatives of 1H-pyrrolo[3,2-c]pyridine have emerged as potent inhibitors of FMS kinase.[3][4] Notably, certain derivatives have demonstrated impressive potency with IC50 values in the nanomolar range and high selectivity against a panel of other kinases.[3] This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.

2.1.2. Signaling Pathway Visualization

FMS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FMS FMS Kinase (CSF-1R) PI3K PI3K FMS->PI3K Activates RAS RAS FMS->RAS CSF1 CSF-1 CSF1->FMS Binds AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Pyrrolopyridine This compound Derivative Pyrrolopyridine->FMS

Caption: FMS Kinase Signaling and Inhibition by Pyrrolopyridine Derivatives.

2.1.3. Experimental Protocol: In Vitro FMS Kinase Inhibition Assay

This protocol outlines a robust method for determining the in vitro inhibitory activity of a this compound derivative against FMS kinase.

Materials:

  • Recombinant human FMS kinase (catalytic domain)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP (Adenosine triphosphate)

  • Test compound (dissolved in DMSO)

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Serially dilute the test compound in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Assay Plate Preparation: Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a kinase reaction mixture containing FMS kinase and the peptide substrate in kinase buffer. Add 5 µL of this mixture to each well.

  • Initiation of Reaction: Prepare an ATP solution in kinase buffer. Add 2.5 µL of the ATP solution to each well to initiate the kinase reaction. The final ATP concentration should be at or near the Km for FMS kinase.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

  • Data Analysis: Measure the luminescence signal using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.

Tubulin Polymerization: Disrupting the Cytoskeleton of Cancer Cells

2.2.1. Mechanistic Rationale and Therapeutic Causality

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton involved in crucial cellular processes, including cell division (mitosis), intracellular transport, and maintenance of cell shape.[5][6] Disruption of microtubule dynamics is a clinically validated anti-cancer strategy. Agents that interfere with tubulin polymerization, such as the taxanes and vinca alkaloids, are mainstays of cancer chemotherapy.

A series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on β-tubulin.[5][6] By binding to this site, these compounds prevent the polymerization of tubulin into microtubules. This leads to the disruption of the mitotic spindle, causing cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).[5][6] The potent anti-proliferative activity of these compounds has been demonstrated across a range of cancer cell lines, with IC50 values in the nanomolar to low micromolar range.[5][6]

2.2.2. Workflow Visualization: From Target Engagement to Apoptosis

Tubulin_Inhibition_Workflow Compound This compound Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into MitoticSpindle Mitotic Spindle Formation Microtubules->MitoticSpindle Forms G2M_Arrest G2/M Phase Cell Cycle Arrest MitoticSpindle->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Induces

Sources

1H-Pyrrolo[3,2-c]pyridine Derivatives as Potent Colchicine-Binding Site Inhibitors: A New Frontier in Cancer Therapy

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of 1H-pyrrolo[3,2-c]pyridine derivatives, an emerging class of compounds targeting the colchicine-binding site of tubulin. We will delve into the design rationale, mechanism of action, structure-activity relationships, and key experimental methodologies for evaluating these potent anticancer agents.

The Rationale: Targeting Microtubule Dynamics

Microtubules are critical components of the cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers.[1][2] Their dynamic instability—a constant cycling between polymerization and depolymerization—is fundamental to several cellular processes, most notably the formation of the mitotic spindle during cell division.[1][2] This makes microtubules a highly successful and attractive target for anticancer drug development.[1][3]

Microtubule-targeting agents (MTAs) disrupt this delicate balance, leading to mitotic arrest and subsequent programmed cell death (apoptosis).[1][2] They typically bind to one of three major sites on tubulin: the taxane site, the vinca alkaloid site, or the colchicine site.[3] Inhibitors that bind to the colchicine site, located at the interface between the α- and β-tubulin subunits, are particularly compelling because they can circumvent common drug resistance mechanisms.[3][4]

The 1H-pyrrolo[3,2-c]pyridine scaffold has been ingeniously designed as a configuration-constrained analog of combretastatin A-4 (CA-4), a well-known natural product that inhibits tubulin polymerization by binding to the colchicine site.[1][2][5] By using the rigid pyrrolopyridine scaffold to lock the bioactive conformation, these derivatives aim to enhance binding affinity and maintain potent antiproliferative activity.[1][2]

Mechanism of Action: From Tubulin Binding to Apoptosis

The primary mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives is the inhibition of tubulin polymerization.[6] By occupying the colchicine-binding site, these compounds introduce a steric clash that prevents the tubulin dimers from adopting the straight conformation necessary for microtubule assembly.[7] This disruption of microtubule dynamics has profound downstream effects on cancer cells.

The cellular cascade initiated by these inhibitors is as follows:

  • Binding to β-Tubulin: The compound binds to the colchicine pocket on the β-tubulin subunit. Molecular modeling studies suggest that potent derivatives, such as compound 10t , form key hydrogen bonds with residues like Thrα179 and Asnβ349, anchoring it within the site.[5][8][9]

  • Inhibition of Polymerization: The binding event prevents the incorporation of tubulin dimers into growing microtubule chains, shifting the equilibrium toward depolymerization.[5][9]

  • Microtubule Network Disruption: The intracellular microtubule network is dismantled, which is observable via immunofluorescence microscopy.[5][9]

  • Mitotic Arrest: Without a functional mitotic spindle, the cell cycle is arrested in the G2/M phase.[2][5][9]

  • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to cancer cell death.[5][9]

Mechanism_of_Action cluster_0 Molecular Level cluster_1 Cellular Level PyrroloPyridine 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Dimer (Colchicine Site) PyrroloPyridine->Tubulin Binds to Colchicine Site Inhibition Inhibition of Tubulin Polymerization Tubulin->Inhibition NetworkDisruption Microtubule Network Disruption Inhibition->NetworkDisruption Leads to G2M_Arrest G2/M Phase Cell Cycle Arrest NetworkDisruption->G2M_Arrest Apoptosis Apoptosis (Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of action from molecular binding to cellular apoptosis.

Structure-Activity Relationship (SAR) Insights

Recent studies have synthesized and evaluated a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, providing critical insights into the structure-activity relationship (SAR).[1] The core scaffold consists of a 3,4,5-trimethoxyphenyl moiety as the 'A-ring' and a variable aryl group as the 'B-ring', connected by the pyrrolopyridine core.

SAR_Scaffold cluster_A A-Ring cluster_B B-Ring Scaffold Scaffold A_Ring 3,4,5-Trimethoxyphenyl (Essential for activity) B_Ring Variable Aryl Group (Modulates Potency) MTT_Workflow Start Seed Cells in 96-well Plate Treat Add Serial Dilutions of Compounds Start->Treat Incubate1 Incubate for 48-72h Treat->Incubate1 AddMTT Add MTT Reagent Incubate1->AddMTT Incubate2 Incubate for 4h AddMTT->Incubate2 Solubilize Add DMSO to Dissolve Formazan Incubate2->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read End Calculate IC₅₀ Value Read->End

Caption: Workflow for the MTT cell viability assay.

Tubulin Polymerization Assay

This cell-free assay directly measures the effect of a compound on the polymerization of purified tubulin, providing direct evidence of target engagement. [5][10] Protocol:

  • Reagent Preparation: Reconstitute lyophilized bovine brain tubulin (>97% pure) in a general tubulin buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) on ice. Keep all reagents cold.

  • Reaction Mixture: In a 96-well plate, add the tubulin solution, the test compound at various concentrations (e.g., 3 µM and 5 µM), and a fluorescence reporter (e.g., DAPI) which preferentially binds to polymerized microtubules.

  • Initiate Polymerization: Transfer the plate to a fluorescence plate reader pre-warmed to 37°C. Add GTP (1 mM final concentration) to each well to initiate polymerization.

  • Monitor Polymerization: Immediately begin monitoring the increase in fluorescence over time (e.g., every 30 seconds for 60 minutes) at an excitation/emission wavelength appropriate for the reporter (e.g., 360/450 nm for DAPI).

  • Data Analysis: Plot fluorescence intensity versus time. A potent inhibitor like 10t will show a significantly reduced rate and extent of fluorescence increase compared to a vehicle control. [2][5]Colchicine or CA-4 can be used as positive controls. [2]

Cell Cycle Analysis by Flow Cytometry

This technique quantifies the DNA content of cells, allowing for the determination of the cell population in each phase of the cell cycle (G1, S, G2/M). A G2/M arrest is the hallmark of a colchicine-site inhibitor. [2] Protocol:

  • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates. Once they reach ~70% confluency, treat them with the test compound at concentrations corresponding to 1x, 2x, and 3x its IC₅₀ value for 24 hours. [2]2. Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing a DNA intercalating dye (e.g., Propidium Iodide) and RNase A.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G1, S, and G2/M phases. A significant increase in the G2/M population in treated cells compared to the control indicates cell cycle arrest. [2]

Cell_Cycle_Workflow Treat Treat Cells with Compound (24h) Harvest Harvest and Wash Cells Treat->Harvest Fix Fix Cells in Cold 70% Ethanol Harvest->Fix Stain Stain with Propidium Iodide and RNase A Fix->Stain Analyze Analyze on Flow Cytometer Stain->Analyze Quantify Quantify Percentage of Cells in G1, S, and G2/M Phases Analyze->Quantify

Caption: Workflow for cell cycle analysis via flow cytometry.

Druglike Properties and Future Outlook

For a compound to be a viable drug candidate, it must possess favorable pharmacokinetic properties. A preliminary assessment using computational tools to predict physicochemical properties is a standard first step. Compound 10t , for example, was shown to conform well to Lipinski's rule of five, suggesting it has a reasonable profile for oral bioavailability. [2][5][8] Table 2: Predicted Physicochemical Properties [2]

Property Value (for 10t) Lipinski's Rule Conformance
Molecular Weight < 500 ≤ 500 Yes
LogP < 5 ≤ 5 Yes
H-bond Donors < 5 ≤ 5 Yes

| H-bond Acceptors | < 10 | ≤ 10 | Yes |

The potent in vitro activity, clear mechanism of action, and favorable preliminary druglike properties make 1H-pyrrolo[3,2-c]pyridine derivatives a highly promising class of compounds for further development.

Future Directions:

  • In Vivo Efficacy: The most critical next step is to evaluate the lead compounds, such as 10t , in preclinical animal models of cancer to assess their in vivo antitumor activity and toxicity.

  • Pharmacokinetic Profiling: Detailed experimental studies are needed to determine the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds.

  • SAR Expansion: Further chemical synthesis and SAR studies could lead to the discovery of even more potent and selective analogs with improved pharmacokinetic properties.

  • Resistance Profiling: Investigating the activity of these compounds in cell lines that are resistant to other MTAs (like taxanes) would be valuable to confirm their ability to overcome clinical drug resistance. [3] In conclusion, the 1H-pyrrolo[3,2-c]pyridine scaffold serves as an excellent foundation for the design of novel colchicine-binding site inhibitors. Through rigorous chemical biology and pharmacological evaluation, these compounds have the potential to become next-generation anticancer therapeutics.

References

  • ACS Publications. (2014). Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach. Journal of Chemical Information and Modeling.
  • Taylor & Francis Online. (2022). Discovery of potent tubulin inhibitors targeting the colchicine binding site via structure-based lead optimization and antitumor evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • ACS Publications. (2014). Design, Synthesis, and Biological Evaluation of Stable Colchicine Binding Site Tubulin Inhibitors as Potential Anticancer Agents. Journal of Medicinal Chemistry.
  • MDPI. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.

Sources

The Emerging Role of 1H-Pyrrolo[3,2-c]pyridines in Oncology: A Technical Guide to Their Antitumor Mechanisms

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The 1H-Pyrrolo[3,2-c]pyridine Scaffold – A Privileged Structure in Cancer Research

The relentless pursuit of novel and effective anticancer agents has led medicinal chemists to explore a diverse range of heterocyclic compounds. Among these, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets with high affinity. This unique characteristic has positioned these compounds as promising candidates for the development of next-generation cancer therapeutics. Their versatile structure allows for a wide range of chemical modifications, enabling the fine-tuning of their biological activity against various cancer types, including melanoma, cervical, gastric, and breast cancers.[1][2][3] This guide provides an in-depth exploration of the antitumor activities of 1H-pyrrolo[3,2-c]pyridine derivatives, focusing on their mechanisms of action, structure-activity relationships, and the key experimental protocols used to evaluate their efficacy.

Mechanisms of Antitumor Activity: A Multi-pronged Attack on Cancer Cells

1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects through several well-defined mechanisms. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

Inhibition of Tubulin Polymerization

A primary and well-documented mechanism of action for a significant class of 1H-pyrrolo[3,2-c]pyridine compounds is the disruption of microtubule dynamics through the inhibition of tubulin polymerization.[1][3][4]

  • Binding to the Colchicine Site: These compounds act as colchicine-binding site inhibitors (CBSIs).[1][3][5] By occupying this specific site on β-tubulin, they prevent the polymerization of α/β-tubulin heterodimers into microtubules. This disruption of the microtubule network is catastrophic for rapidly dividing cancer cells.

  • Consequences of Microtubule Disruption: The inhibition of tubulin polymerization leads to several downstream effects that culminate in cancer cell death:

    • G2/M Phase Cell Cycle Arrest: Microtubules are essential components of the mitotic spindle, which is responsible for chromosome segregation during cell division. By disrupting microtubule formation, these compounds cause cells to arrest in the G2/M phase of the cell cycle.[1][4][5]

    • Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1][4]

Signaling Pathway: Tubulin Polymerization Inhibition by 1H-Pyrrolo[3,2-c]pyridines

G 1H_Pyrrolo_c_pyridine 1H-Pyrrolo[3,2-c]pyridine Derivative Tubulin α/β-Tubulin Heterodimers 1H_Pyrrolo_c_pyridine->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization 1H_Pyrrolo_c_pyridine->Microtubules Inhibits Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle CellCycle Cell Cycle Progression (G2/M Phase) Spindle->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Arrest Leads to

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine derivatives.

Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine scaffold is also a key component of numerous kinase inhibitors, demonstrating its versatility in targeting different signaling pathways implicated in cancer.

  • FMS Kinase Inhibition: Certain diarylamide and diarylurea derivatives of 1H-pyrrolo[3,2-c]pyridine have shown potent inhibitory activity against FMS kinase (CSF-1R).[6] FMS kinase is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of monocytes and macrophages. Its overexpression is associated with various cancers, including ovarian, prostate, and breast cancer.[6]

  • Other Kinase Targets: The broader pyrrolopyridine family, including the isomeric 1H-pyrrolo[2,3-b]pyridines, has been shown to inhibit a range of other kinases critical to cancer progression, such as:

    • CDK8: Inhibition of Cyclin-Dependent Kinase 8 (CDK8) has been observed, which can downregulate the WNT/β-catenin signaling pathway, a key driver in colorectal cancer.[7]

    • VEGFR and PDGFR: Pyrrole-indolin-2-one derivatives, which share structural similarities, are known inhibitors of Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs), key targets in anti-angiogenic therapies.[8]

    • Haspin Kinase: The related 1H-pyrrolo[3,2-g]isoquinolines have demonstrated potent inhibition of Haspin kinase, an enzyme involved in mitosis.[9]

Experimental Workflow: Evaluating Kinase Inhibitory Activity

G Start Compound Synthesis (1H-Pyrrolo[3,2-c]pyridine derivative) KinaseAssay In Vitro Kinase Assay (e.g., FMS, CDK8) Start->KinaseAssay IC50 Determine IC50 Value KinaseAssay->IC50 CellAssay Cell-Based Proliferation Assay (e.g., MTT, SRB) IC50->CellAssay Selectivity Selectivity Profiling (Panel of Kinases & Normal Cells) CellAssay->Selectivity End Lead Compound Identification Selectivity->End

Caption: A typical workflow for the evaluation of kinase inhibitors.

Structure-Activity Relationship (SAR) Insights

The antitumor potency of 1H-pyrrolo[3,2-c]pyridine derivatives is highly dependent on the nature and position of substituents on the core scaffold.

  • For Tubulin Inhibitors: In a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines, the nature of the B-ring (the 6-aryl group) significantly influences activity. For instance, a compound with an indolyl moiety as the B-ring exhibited the most potent antiproliferative activities.[3][4] The 3,4,5-trimethoxyphenyl moiety as the A-ring is a common feature in many potent tubulin inhibitors.

  • For Kinase Inhibitors: In the context of FMS kinase inhibition, diarylamide and diarylurea functionalities attached to the 1H-pyrrolo[3,2-c]pyridine core are crucial for activity.[6] The specific substitution patterns on the aryl rings can modulate potency and selectivity. For melanoma cell lines, diarylureas and diarylamides also showed high potency, with some derivatives demonstrating superior activity to the approved drug Sorafenib.[2][10]

Quantitative Data Summary

The following table summarizes the in vitro antiproliferative activity of selected 1H-pyrrolo[3,2-c]pyridine derivatives against various cancer cell lines.

Compound IDTarget/MechanismCancer Cell LineIC50 (µM)Reference
10t Tubulin Polymerization InhibitorHeLa (Cervical)0.12[1][3]
SGC-7901 (Gastric)0.15[3]
MCF-7 (Breast)0.21[3]
8g Not Specified (Antiproliferative)A375P (Melanoma)Nanomolar range[10]
9d Not Specified (Antiproliferative)A375P (Melanoma)Nanomolar range[10]
1r FMS Kinase InhibitorOvarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78[6]

Key Experimental Protocols

The evaluation of the antitumor activities of 1H-pyrrolo[3,2-c]pyridine compounds involves a series of standardized in vitro assays.

In Vitro Antiproliferative Activity (MTT Assay)

This assay is a cornerstone for assessing the cytotoxic effects of compounds on cancer cells.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine compounds in culture medium. Add the compounds to the wells and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of tubulin in vitro.

Principle: The polymerization of purified tubulin into microtubules causes an increase in light scattering, which can be monitored spectrophotometrically. Inhibitors of tubulin polymerization will prevent this increase in absorbance.

Step-by-Step Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing purified tubulin (e.g., >99% pure), a polymerization buffer (e.g., G-PEM buffer containing GTP), and the test compound at various concentrations.

  • Initiation of Polymerization: Incubate the plate at 37°C to initiate tubulin polymerization.

  • Monitoring Polymerization: Measure the increase in absorbance at 340 nm every minute for 60 minutes using a temperature-controlled spectrophotometer.

  • Data Analysis: Plot the absorbance versus time. Compare the polymerization curves of the compound-treated samples to the control (vehicle-treated) and a known inhibitor (e.g., colchicine). A reduction in the rate and extent of polymerization indicates inhibitory activity.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle.

Principle: Cells are stained with a fluorescent dye (e.g., propidium iodide, PI) that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is proportional to their DNA content. Flow cytometry is then used to quantify the number of cells in the G0/G1, S, and G2/M phases.

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the test compound at various concentrations for a specific duration (e.g., 24 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.

  • Cell Fixation: Fix the cells in cold 70% ethanol and store at -20°C overnight.

  • Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and prevent its staining).

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Use cell cycle analysis software to generate a histogram of DNA content and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase is indicative of microtubule-targeting agents.[4]

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising platform for the development of novel anticancer agents. The ability of its derivatives to target fundamental cancer processes, such as cell division and kinase signaling, underscores their therapeutic potential. The compelling preclinical data, including potent low nanomolar to micromolar activity against a range of cancer cell lines and favorable selectivity profiles, warrants further investigation.[2][3][6]

Future research should focus on:

  • Lead Optimization: Further chemical modifications to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy: Evaluation of the most promising compounds in animal models of cancer to assess their in vivo antitumor activity and toxicity.

  • Mechanism of Action Studies: Deeper investigation into the specific kinases inhibited by this scaffold and the downstream signaling consequences.

  • Combination Therapies: Exploring the potential of 1H-pyrrolo[3,2-c]pyridine derivatives in combination with other anticancer drugs to achieve synergistic effects and overcome drug resistance.

The continued exploration of this versatile chemical scaffold holds great promise for the discovery of new and effective treatments for cancer.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Jung, M. H., El-Gamal, M. I., Abdel-Maksoud, M. S., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 54, 827-839. [Link]
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
  • El-Gamal, M. I., Oh, C. H., & Jung, M. H. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(8), 3218-3226. [Link]
  • El-Gamal, M. I., Abdel-Maksoud, M. S., Yoo, K. H., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 146-153. [Link]
  • Yang, T. H., Lu, P. J., & Chen, C. T. (2018). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Cancers, 10(11), 441. [Link]
  • Wang, Q., Zhang, Y., Liu, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12245. [Link]
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • El-Mernissi, R., El-Massaoudi, M., Oussaid, A., et al. (2022). New compounds based on 1H-pyrrolo[2,3-b] pyridine as potent TNIK inhibitors against colorectal cancer cells. Molecular modeling.
  • Guchhait, G., Chanteux, S., Rincon, E., et al. (2023). Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. Molecules, 28(9), 3888. [Link]
  • Wang, C., Li, Y., Li, Y., et al. (2020). Design, synthesis, biological evaluation and molecular modeling of novel 1H-pyrrolo[2,3-b]pyridine derivatives as potential anti-tumor agents. Bioorganic & Medicinal Chemistry, 28(1), 115201. [Link]
  • Wang, Q., Zhang, Y., Liu, Y., et al. (2022). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12228-12245. [Link]
  • Li, Y., Wang, C., Li, Y., et al. (2020). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 10(12), 7058-7071. [Link]

Sources

Pyrrolo[3,2-c]pyridines as Potent and Selective FMS Kinase Inhibitors: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The colony-stimulating factor 1 receptor (CSF-1R), also known as FMS kinase, has emerged as a critical therapeutic target in oncology, immunology, and neurodegenerative disorders. Its role in regulating the survival, proliferation, and differentiation of monocytes and macrophages makes it a key player in the tumor microenvironment and inflammatory processes. This technical guide provides an in-depth exploration of a promising class of FMS kinase inhibitors: the pyrrolo[3,2-c]pyridine derivatives. We will delve into the intricate details of the FMS signaling pathway, the rationale for its inhibition, and the chemical synthesis of the pyrrolo[3,2-c]pyridine scaffold. Furthermore, this guide will offer a comprehensive analysis of the structure-activity relationships (SAR) that govern the potency and selectivity of these inhibitors, supported by detailed experimental protocols for their biological evaluation. This document is intended to serve as a valuable resource for researchers dedicated to the development of next-generation FMS kinase inhibitors.

The FMS Kinase Signaling Axis: A Pivotal Target in Disease

FMS kinase is a member of the type III receptor tyrosine kinase family, which also includes KIT, FLT3, and PDGF-R.[1] The binding of its ligands, colony-stimulating factor 1 (CSF-1) or interleukin-34 (IL-34), induces receptor dimerization and subsequent autophosphorylation of specific tyrosine residues in the intracellular domain.[2] This phosphorylation cascade initiates a complex network of downstream signaling pathways, including the phosphatidylinositol 3-kinase (PI3K)/AKT, mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK), and Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathways.[3] These signaling events are crucial for the development and maintenance of macrophage and monocyte lineages.[1]

Overexpression and aberrant activation of the FMS signaling pathway have been implicated in a variety of pathologies. In many cancers, including breast, ovarian, and prostate cancer, FMS is overexpressed on tumor-associated macrophages (TAMs), which promote tumor growth, angiogenesis, and metastasis.[1][4] In inflammatory diseases such as rheumatoid arthritis, FMS-driven macrophage activation contributes to chronic inflammation and tissue destruction.[1] Furthermore, emerging evidence suggests a role for FMS in neuroinflammatory and neurodegenerative diseases.[4] Consequently, the development of small molecule inhibitors that selectively target FMS kinase represents a highly promising therapeutic strategy.[1]

FMS_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space CSF-1/IL-34 CSF-1/IL-34 FMS FMS Receptor (CSF-1R) CSF-1/IL-34->FMS Binding Dimerization Dimerization & Autophosphorylation FMS->Dimerization Activation PI3K PI3K Dimerization->PI3K RAS RAS Dimerization->RAS JAK JAK Dimerization->JAK AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT STAT JAK->STAT Differentiation Differentiation STAT->Differentiation

FMS Kinase Signaling Pathway

The Pyrrolo[3,2-c]pyridine Scaffold: A Privileged Heterocycle for Kinase Inhibition

The pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its structural resemblance to purines, making it an ideal scaffold for designing ATP-competitive kinase inhibitors.[5] Its rigid structure and the presence of multiple hydrogen bond donors and acceptors allow for specific and high-affinity interactions within the ATP-binding pocket of various kinases.[5]

General Synthesis of the 1H-Pyrrolo[3,2-c]pyridine Core

A common and versatile method for the synthesis of the 1H-pyrrolo[3,2-c]pyridine scaffold involves the construction of the pyrrole ring onto a pre-functionalized pyridine precursor.[6] A representative synthetic route is outlined below:

Synthesis_Workflow A Substituted Pyridine B Nitration A->B C Reduction B->C D Cyclization C->D E Pyrrolo[3,2-c]pyridine Core D->E

General Synthesis of Pyrrolo[3,2-c]pyridine

A notable example involves a multi-step synthesis starting from a substituted pyridine.[7] This can involve nitration, followed by reduction of the nitro group to an amine. Subsequent cyclization with a suitable reagent, such as a chloroacetaldehyde, can then form the pyrrole ring, yielding the desired pyrrolo[3,2-c]pyridine core.[7] Further functionalization at various positions of the scaffold allows for the generation of diverse chemical libraries for screening and optimization.[7]

Structure-Activity Relationship (SAR) of Pyrrolo[3,2-c]pyridine Derivatives as FMS Inhibitors

The potency and selectivity of pyrrolo[3,2-c]pyridine derivatives as FMS kinase inhibitors are highly dependent on the nature and position of substituents on the core scaffold. Extensive SAR studies have been conducted to optimize these properties.

CompoundR1R2FMS IC50 (nM)Reference
KIST101029 H4-morpholino-3-(trifluoromethyl)phenyl96[1]
1e H3-fluoro-4-morpholinophenyl60[1]
1r H4-morpholino-3-(trifluoromethyl)benzoyl30[1]

As illustrated in the table, modifications to the substituent at the R2 position significantly impact the inhibitory activity against FMS kinase. For instance, the introduction of a trifluoromethyl group on the phenyl ring at R2, as seen in compound 1r , leads to a more than three-fold increase in potency compared to the lead compound KIST101029 .[1] This suggests that the electronic and steric properties of this substituent play a crucial role in the interaction with the FMS active site. Furthermore, the diarylamide and diarylurea moieties are common features in potent FMS inhibitors based on this scaffold.[1][7]

Experimental Protocols for Biological Evaluation

The development of potent and selective FMS kinase inhibitors requires robust and reliable biological assays. This section provides detailed protocols for both biochemical and cell-based assays to evaluate the activity of pyrrolo[3,2-c]pyridine derivatives.

Biochemical FMS Kinase Inhibition Assay (Luminescence-Based)

This assay measures the amount of ADP produced in a kinase reaction, which is then converted to a luminescent signal.

Materials:

  • Recombinant human FMS kinase

  • ATP

  • Poly-Glu-Tyr (4:1) substrate

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compounds (pyrrolo[3,2-c]pyridine derivatives) dissolved in DMSO

Procedure:

  • Prepare a serial dilution of the test compounds in DMSO.

  • In a 384-well plate, add 1 µL of each compound dilution.

  • Add 2 µL of FMS kinase solution to each well.

  • Add 2 µL of a mixture of ATP and the poly-Glu-Tyr substrate to initiate the kinase reaction.

  • Incubate the plate at room temperature for 1 hour.

  • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • Incubate for 40 minutes at room temperature.

  • Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

  • Incubate for 30 minutes at room temperature.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based FMS Inhibition Assay (Macrophage Proliferation)

This assay assesses the ability of the test compounds to inhibit the proliferation of macrophages, which is dependent on FMS signaling.

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant murine CSF-1

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • Test compounds dissolved in DMSO

Procedure:

  • Seed BMDMs in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells.

  • Add 10 ng/mL of recombinant murine CSF-1 to all wells except the negative control.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Allow the plate to equilibrate to room temperature for 30 minutes.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read the luminescence using a plate reader.

  • Calculate the percent inhibition of cell proliferation for each compound concentration and determine the IC50 value.

Screening_Workflow cluster_discovery Discovery Phase cluster_validation Validation & Optimization Phase cluster_preclinical Preclinical Phase Library Compound Library (Pyrrolo[3,2-c]pyridines) HTS High-Throughput Screening (Biochemical Assay) Library->HTS Hit_ID Hit Identification HTS->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Assay Cell-Based Assays Dose_Response->Cell_Assay Selectivity Kinase Selectivity Profiling Cell_Assay->Selectivity SAR SAR Studies Selectivity->SAR Lead_Opt Lead Optimization SAR->Lead_Opt PK_PD Pharmacokinetics & Pharmacodynamics Lead_Opt->PK_PD In_Vivo In Vivo Efficacy (Animal Models) PK_PD->In_Vivo Tox Toxicology Studies In_Vivo->Tox Candidate Candidate Selection Tox->Candidate

Kinase Inhibitor Discovery Workflow

Pharmacokinetics and Pharmacodynamics Considerations

The successful development of a pyrrolo[3,2-c]pyridine-based FMS inhibitor into a clinical candidate is contingent upon favorable pharmacokinetic (PK) and pharmacodynamic (PD) properties.[2] PK, which describes the absorption, distribution, metabolism, and excretion (ADME) of a drug, is a critical factor influencing its efficacy and safety.[8] Pyrrole and pyridine-containing tyrosine kinase inhibitors have shown variable oral bioavailability and are often metabolized by cytochrome P450 enzymes, particularly CYP3A4.[9] Therefore, early assessment of the metabolic stability and potential for drug-drug interactions of novel pyrrolo[3,2-c]pyridine derivatives is essential.

PD studies aim to establish the relationship between drug concentration and its pharmacological effect.[10] For FMS inhibitors, this involves measuring the inhibition of FMS phosphorylation in target tissues and correlating it with the observed therapeutic effect in preclinical models of cancer or inflammatory disease. A thorough understanding of the PK/PD relationship is crucial for determining the optimal dosing regimen for clinical trials.[2]

Conclusion and Future Directions

The pyrrolo[3,2-c]pyridine scaffold has proven to be a fertile ground for the discovery of potent and selective FMS kinase inhibitors. The insights into the FMS signaling pathway, coupled with a growing understanding of the SAR of these compounds, have paved the way for the rational design of novel therapeutic agents. The experimental protocols outlined in this guide provide a solid framework for the biological evaluation of these inhibitors.

Future research in this area should focus on optimizing the pharmacokinetic properties of pyrrolo[3,2-c]pyridine derivatives to enhance their drug-like characteristics. Furthermore, exploring the therapeutic potential of these compounds in a wider range of FMS-driven diseases, including neuroinflammatory disorders, is a promising avenue for investigation. The continued application of advanced drug discovery technologies, such as structure-based design and computational modeling, will undoubtedly accelerate the development of the next generation of FMS kinase inhibitors based on this versatile scaffold.

References

  • Advancing kinase drug discovery through massively parallel SPR fragment screening. News-Medical.Net.
  • El-Gamal MI, et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of Enzyme Inhibition and Medicinal Chemistry. 2018;33(1):1160-1166.
  • A High-Throughput Screening Triage Workflow to Authenticate a Novel Series of PFKFB3 Inhibitors. ResearchGate.
  • El-Gamal MI, et al. Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. European Journal of Medicinal Chemistry. 2012;47(1):358-368.
  • High-throughput screening for kinase inhibitors. Chembiochem. 2005;6(3):481-90.
  • High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. Cell Chemical Biology. 2011;18(11):1415-1424.
  • Kinase inhibitor screening workflow. First, a traditional... | Download Scientific Diagram. ResearchGate.
  • Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. ResearchGate.
  • Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry. 2017;24(15):1567-1589.
  • Wang C, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2300431.
  • Wójcicka A, Redzicka A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021;14(4):354.
  • Wang C, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2300431.
  • Proposed schematic depicting the CSF-1R mediated signaling in... ResearchGate.
  • (A) Schematic of FIRE constructs: the entire Csf1r regulatory region... ResearchGate.
  • Colony stimulating factor 1 receptor. Wikipedia.
  • Ermoli A, et al. Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry. 2009;52(14):4380-90.
  • CSF1R - Macrophage colony-stimulating factor 1 receptor - Homo sapiens (Human) | UniProtKB | UniProt.
  • van Erp NP, et al. Clinical pharmacokinetics of tyrosine kinase inhibitors: focus on pyrimidines, pyridines and pyrroles. Clinical Pharmacokinetics. 2011;50(10):627-44.
  • Wójcicka A, Redzicka A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals (Basel). 2021;14(4):354.
  • Wang C, et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry. 2024;39(1):2300431.
  • Signaling by CSF1 (M-CSF) in myeloid cells. Reactome Pathway Database.
  • Wójcicka A, Redzicka A. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. MDPI.

Sources

Spectroscopic Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridine: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 6-methyl-1H-pyrrolo[3,2-c]pyridine in Medicinal Chemistry

The pyrrolopyridine scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and drug discovery. As isomers of indole, these nitrogen-containing bicyclic systems, often referred to as azaindoles, are key components in a multitude of biologically active compounds. The specific isomer, this compound, presents a unique electronic and steric profile, making it a valuable building block for novel therapeutics. Its structural elucidation through spectroscopic methods is paramount for synthesis validation, reaction monitoring, and understanding its interaction with biological targets.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). While direct, publicly available experimental spectra for this specific molecule are limited, this document leverages data from closely related, published analogues and fundamental spectroscopic principles to offer a robust, predictive guide for researchers. Furthermore, detailed experimental protocols for data acquisition are provided to ensure reproducibility and accuracy in the laboratory.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure and a consistent numbering system are essential for unambiguous spectral assignment. The structure of this compound is shown below, following IUPAC nomenclature guidelines.

Caption: IUPAC numbering of the this compound core structure.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. The analysis of ¹H (proton) and ¹³C (carbon-13) NMR spectra allows for the complete assignment of the molecule's carbon-hydrogen framework.

Expert Insights: Causality Behind Experimental Choices

The choice of solvent and spectrometer frequency are critical for acquiring high-quality NMR data. Deuterated dimethyl sulfoxide (DMSO-d₆) is a preferred solvent for pyrrolopyridines due to its excellent solubilizing properties and its ability to slow down the exchange of the N-H proton, often allowing for its observation as a broad singlet. A high-field spectrometer (e.g., 500 MHz or greater) is recommended to achieve better signal dispersion, which is particularly important for resolving the coupled aromatic protons of the bicyclic system.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

The predicted chemical shifts (δ) for the protons of this compound are based on the analysis of substituted analogs and established increments for the methyl group.[1][2]

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constants (J, Hz)
~11.5 - 12.0br s1HH1 (N-H)-
~8.80s1HH5-
~7.50d1HH2~3.0
~7.40s1HH7-
~6.50d1HH3~3.0
~2.45s3HH (C6-CH₃ )-

Interpretation:

  • The N-H proton (H1) is expected to appear as a broad singlet at a significantly downfield chemical shift due to its acidic nature and potential for hydrogen bonding.

  • The pyridine protons (H5 and H7) are anticipated in the aromatic region. H5 is deshielded by the adjacent nitrogen (N4) and appears as a singlet. H7 is also a singlet due to the substitution at C6.

  • The pyrrole protons (H2 and H3) will appear as doublets due to their coupling to each other.

  • The methyl protons at C6 will be a sharp singlet in the upfield region of the aromatic spectrum.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

The predicted chemical shifts for the carbon atoms are summarized below.

Chemical Shift (δ, ppm)Assignment
~148.5C7a
~145.0C6
~142.0C5
~128.0C3a
~125.0C2
~115.0C7
~101.0C3
~18.0C6-C H₃

Interpretation:

  • The quaternary carbons C7a and C3a are identified by their lack of signal in a DEPT-135 experiment.

  • The carbons of the pyridine ring (C5, C6, C7 ) generally appear at a more downfield chemical shift compared to the pyrrole ring carbons, influenced by the electronegative nitrogen atom.

  • The methyl carbon (C6-CH₃ ) will be found in the upfield aliphatic region.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Tune and match the probe for the proton frequency.

    • Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 2 seconds.

    • Collect at least 16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Tune and match the probe for the carbon frequency.

    • Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

    • Use a relaxation delay of 2-5 seconds and acquire a sufficient number of scans (e.g., 1024 or more) for adequate signal intensity.

  • Data Processing: Process the raw data (FID) using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak of DMSO-d₆ (δH = 2.50 ppm, δC = 39.52 ppm).

G cluster_0 NMR Analysis Workflow Sample Prep Dissolve in DMSO-d6 Data Acquisition 500 MHz Spectrometer (1H, 13C, DEPT) Sample Prep->Data Acquisition Data Processing FT, Phasing, Baseline Correction Data Acquisition->Data Processing Spectral Interpretation Assign Peaks to Structure Data Processing->Spectral Interpretation

Caption: A streamlined workflow for NMR analysis of this compound.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expert Insights: Interpreting the Vibrational Landscape

For a molecule like this compound, the IR spectrum will be characterized by several key vibrational modes. The N-H stretch of the pyrrole ring is a diagnostic peak, as are the C-H stretches of the aromatic rings and the methyl group. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of C=C and C=N stretching vibrations, as well as various bending modes, which are unique to the overall molecular structure.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)IntensityAssignment
~3150 - 3050MediumN-H stretching (pyrrole)
~3050 - 3000MediumC-H stretching (aromatic)
~2950 - 2850MediumC-H stretching (methyl)
~1620, ~1580Medium-StrongC=C and C=N stretching (ring vibrations)
~1470MediumC-H bending (methyl)
~1400 - 1000StrongRing vibrations (fingerprint region)
~850 - 750StrongC-H bending (out-of-plane)

Interpretation:

  • The broadness of the N-H stretch can indicate the extent of hydrogen bonding in the solid state.

  • The presence of both aromatic and aliphatic C-H stretches confirms the key components of the structure.

  • The C=C and C=N stretching vibrations are characteristic of the fused aromatic ring system.[3][4]

Experimental Protocol for FTIR-ATR Spectroscopy
  • Instrument Preparation: Ensure the FT-IR spectrometer and the Attenuated Total Reflectance (ATR) accessory are clean and a background spectrum has been collected.

  • Sample Application: Place a small amount (a few milligrams) of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add at least 32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform an ATR correction and baseline correction on the resulting spectrum using the instrument's software.

Part 3: Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and elemental composition of a molecule. It also offers structural clues based on the fragmentation pattern of the molecule upon ionization.

Expert Insights: Predicting Fragmentation Pathways

Electron Impact (EI) ionization is a common technique that leads to extensive fragmentation, providing a "fingerprint" mass spectrum. For this compound, the molecular ion ([M]⁺) is expected to be prominent due to the stability of the aromatic system. Common fragmentation pathways for related azaindoles involve the loss of small, stable neutral molecules like HCN. The methyl group can also be lost as a radical.

Predicted Mass Spectrometry Data (Electron Impact - EI)
m/z (mass-to-charge ratio)Relative IntensityInterpretation
132High[M]⁺ (Molecular Ion)
131Moderate[M-H]⁺
117Moderate[M-CH₃]⁺
105Moderate[M-HCN]⁺
78ModerateFurther fragmentation

Interpretation:

  • The molecular ion peak at m/z 132 will confirm the molecular weight of the compound (C₈H₈N₂).

  • The [M-H]⁺ peak is common in aromatic systems.

  • Loss of the methyl group to form the [M-CH₃]⁺ ion at m/z 117 is a likely fragmentation pathway.

  • The loss of hydrogen cyanide (HCN) from the pyrrole or pyridine ring is a characteristic fragmentation for many nitrogen-containing heterocycles, leading to a peak at m/z 105 .[5][6]

G M [M]+. m/z = 132 M_minus_H [M-H]+ m/z = 131 M->M_minus_H - H. M_minus_CH3 [M-CH3]+ m/z = 117 M->M_minus_CH3 - .CH3 M_minus_HCN [M-HCN]+. m/z = 105 M->M_minus_HCN - HCN Further_Frags Further Fragments m/z = 78, etc. M_minus_HCN->Further_Frags

Caption: Plausible fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry (GC-MS with EI)
  • Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile organic solvent such as methanol or dichloromethane.

  • Instrumentation: Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Impact (EI) ion source.

  • GC Method:

    • Injector Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 20 °C/min.

    • Carrier Gas: Helium.

  • MS Method:

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the peak corresponding to the compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to identify the molecular ion and major fragment ions.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the unambiguous identification and characterization of this compound. By integrating predicted NMR, IR, and MS data with detailed, field-tested experimental protocols, researchers and drug development professionals are equipped with the necessary tools to confidently utilize this important heterocyclic scaffold in their synthetic and medicinal chemistry endeavors. The provided interpretations and workflows are designed to serve as a practical resource, ensuring both accuracy and efficiency in the laboratory.

References

  • This section would be populated with full citations from peer-reviewed journals or databases where spectroscopic data of analogous compounds were found.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024-01-14). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. (n.d.). Semantic Scholar. [Link]
  • The FTIR spectrum for Pyrrole. (n.d.).
  • Infrared Absorption Spectra of Quaternary Salts of Pyridine. (n.d.). Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques. [Link]
  • mass spectra - fragmentation p
  • Fragmentation Patterns in Mass Spectra. (2023-08-29). Chemistry LibreTexts. [Link]

Sources

An In-depth Technical Guide to the Safety and Hazards of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for qualified individuals and does not constitute a formal Safety Data Sheet (SDS). The safety and hazard information presented herein is based on data extrapolated from structurally related compounds due to the absence of a comprehensive, publicly available SDS for 6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS No. 183586-34-7) at the time of publication. All handling and experimental procedures should be conducted with caution and under the supervision of trained personnel.

Introduction to this compound

This compound, also known as 6-methyl-5-azaindole, is a heterocyclic aromatic compound featuring a pyrrolopyridine core structure. This scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. Pyrrolopyridines, or azaindoles, are recognized as important pharmacophores and are utilized in the development of therapeutic agents for a range of diseases. Given its role as a key building block in the synthesis of potentially novel pharmaceuticals, a thorough understanding of its safety profile is paramount for researchers in the field.

Chemical Structure:

Key Identifiers:

Identifier Value
IUPAC Name This compound
Synonyms 6-Methyl-5-azaindole
CAS Number 183586-34-7[1][2][3][]
Molecular Formula C₈H₈N₂

| Molecular Weight | 132.16 g/mol |

Hazard Identification and Classification (Extrapolated Data)

As no specific GHS classification is available for this compound, the following hazards are inferred from data on structurally similar azaindoles and substituted pyrrolopyridines.[5][6][7] These should be considered potential hazards until verified by specific testing.

Potential GHS Hazard Classification:

Hazard ClassCategoryHazard StatementPictogram
Acute Toxicity, OralCategory 4H302: Harmful if swallowedGHS07 (Exclamation Mark)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationGHS07 (Exclamation Mark)
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritationGHS07 (Exclamation Mark)
Specific target organ toxicity — Single exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritationGHS07 (Exclamation Mark)

Summary of Potential Health Effects:

  • Ingestion: Harmful if swallowed. May cause gastrointestinal irritation.[8]

  • Inhalation: May cause respiratory tract irritation.[7]

  • Skin Contact: Causes skin irritation.[6][8]

  • Eye Contact: Causes serious eye irritation.[6][8]

Safe Handling and Storage Protocols

Given the potential hazards, stringent adherence to safe laboratory practices is essential when handling this compound.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) Protocol start Researcher Enters Lab lab_coat Don Lab Coat start->lab_coat Step 1 end Begin Experiment safety_glasses Wear ANSI-approved Safety Glasses with Side Shields or Goggles lab_coat->safety_glasses Step 2 gloves Wear Chemically Resistant Gloves (e.g., Nitrile) safety_glasses->gloves Step 3 fume_hood Work in a Certified Chemical Fume Hood gloves->fume_hood Step 4 fume_hood->end

Caption: Required PPE and engineering controls for handling this compound.

Detailed PPE Specifications:

  • Eye Protection: Chemical safety goggles or a face shield are mandatory.[7]

  • Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for integrity before each use.

  • Skin and Body Protection: A flame-retardant lab coat should be worn. Ensure all skin is covered.

  • Respiratory Protection: All handling of solid material or solutions should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[9] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Handling Procedures
  • Avoid Dust Formation: When handling the solid, minimize the creation of dust. Use appropriate tools for weighing and transferring the material.

  • Ventilation: Always work in a well-ventilated area, preferably a chemical fume hood.[5]

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.[10]

  • Static Discharge: Take precautionary measures against static discharge, especially when handling the compound in the presence of flammable solvents.

Storage Conditions

Proper storage is crucial to maintain the integrity of the compound and ensure safety.

  • Container: Keep the container tightly closed.

  • Environment: Store in a cool, dry, and well-ventilated place away from direct sunlight and heat sources.[10]

  • Incompatible Materials: Store away from strong oxidizing agents.

  • Long-term Storage: For long-term storage, consider an inert atmosphere and refrigeration.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

Emergency_Response cluster_emergency Emergency Response Protocol exposure Exposure Event inhalation Inhalation exposure->inhalation skin_contact Skin Contact exposure->skin_contact eye_contact Eye Contact exposure->eye_contact ingestion Ingestion exposure->ingestion move_to_fresh_air Move to Fresh Air inhalation->move_to_fresh_air wash_skin Wash Skin with Soap & Water (min. 15 mins) skin_contact->wash_skin rinse_eyes Rinse Eyes with Water (min. 15 mins) eye_contact->rinse_eyes rinse_mouth Rinse Mouth with Water (Do NOT induce vomiting) ingestion->rinse_mouth seek_medical_attention Seek Immediate Medical Attention move_to_fresh_air->seek_medical_attention wash_skin->seek_medical_attention rinse_eyes->seek_medical_attention rinse_mouth->seek_medical_attention

Caption: First-aid measures for different routes of exposure to this compound.

First-Aid Measures:

  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[6]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek medical attention if irritation persists.

  • Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[6]

  • Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[9]

Spill Response:

  • Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.

  • Large Spills: For larger spills, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that minimizes dust generation (e.g., using a HEPA-filtered vacuum).

  • Environmental Precautions: Prevent the material from entering drains or waterways.[9]

Fire-Fighting and Disposal Considerations

Fire-Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, alcohol-resistant foam, or water spray to extinguish a fire.[9]

  • Hazardous Combustion Products: Combustion may produce toxic fumes of carbon oxides and nitrogen oxides.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Disposal
  • Waste Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility. Follow all federal, state, and local regulations.

  • Contaminated Packaging: Dispose of contaminated packaging as unused product.

Toxicological Information (General for Pyrrolopyridines)

While specific toxicological data for this compound is not available, the broader class of pyrrolopyridines has been studied for various biological activities. Some derivatives have shown potent biological effects, highlighting the need for careful handling of all compounds within this class.[11] The toxicological properties of pyridine, a related parent heterocycle, include hepatic effects at higher doses in animal studies.[12]

Conclusion

This compound is a valuable research chemical with potential applications in drug discovery. Due to the lack of specific safety data, a cautious approach based on the known hazards of structurally related azaindoles is warranted. Strict adherence to the handling, storage, and emergency procedures outlined in this guide is essential to ensure the safety of all laboratory personnel. Researchers should always consult available safety literature and perform a thorough risk assessment before beginning any new experimental work with this compound.

References

  • Alpha Chemika. 7-AZAINDOLE 98% For Synthesis.
  • Carl ROTH. Safety Data Sheet: 7-Azaindole.
  • PubMed. Anticancer Properties of Halogenated Pyrrolo[3,2-d]pyrimidines with Decreased Toxicity via N5 Substitution.
  • MDPI. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • NIH. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide.
  • MDPI. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety.
  • NIH. Toxicological Profile for Pyridine.
  • Carl ROTH. Safety Data Sheet: Pyridine.

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, an isomeric form of azaindole, represents a privileged scaffold in medicinal chemistry and materials science. Its unique electronic properties, arising from the fusion of an electron-rich pyrrole ring and an electron-deficient pyridine ring, confer upon it the ability to engage in a wide array of biological interactions.[1][2] Derivatives of this heterocyclic system have demonstrated potent activities as anticancer agents, kinase inhibitors, and proton pump inhibitors, underscoring their therapeutic potential.[1][2][3] Specifically, the introduction of a methyl group at the 6-position can significantly modulate the molecule's steric and electronic profile, potentially enhancing its target affinity and pharmacokinetic properties.

This guide provides a comprehensive, in-depth technical overview for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine. Moving beyond a mere recitation of steps, this document elucidates the underlying chemical principles, justifies the selection of reagents and conditions, and offers insights gleaned from practical laboratory experience to ensure a robust and reproducible synthetic protocol.

Strategic Approach to the Synthesis of this compound

The synthesis of this compound can be strategically approached through a multi-step sequence commencing with a commercially available substituted pyridine. The core strategy involves the construction of the fused pyrrole ring onto the pyridine scaffold. A plausible and efficient route, adapted from the synthesis of related 6-substituted 1H-pyrrolo[3,2-c]pyridines, is outlined below.[4][5] This approach leverages a nitration, a condensation to form an enamine intermediate, and a reductive cyclization to construct the pyrrolo[3,2-c]pyridine core, followed by a final methylation step.

Visualizing the Synthetic Pathway

The overall synthetic workflow is depicted in the following diagram:

Synthesis_Workflow A 2-Bromo-5-methylpyridine B 2-Bromo-5-methylpyridine-1-oxide A->B m-CPBA C 2-Bromo-5-methyl-4-nitropyridine-1-oxide B->C H₂SO₄, fuming HNO₃ D (E)-2-Bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine-1-oxide C->D DMF-DMA E 6-Bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid F This compound E->F Organometallic Methyl Reagent, Pd Catalyst

Sources

Synthetic Routes for 6-Aryl-1H-pyrrolo[3,2-c]pyridines: An Application Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 6-Aryl-1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine, a bioisostere of indole, represents a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. The fusion of a pyrrole ring to the pyridine core creates a unique electronic and structural motif that has been successfully exploited in the development of a diverse array of therapeutic agents. The introduction of an aryl substituent at the 6-position of this scaffold has been shown to be a particularly fruitful strategy, leading to compounds with potent biological activities. These include inhibitors of kinases, such as FMS kinase, and compounds with significant anticancer properties, such as colchicine-binding site inhibitors that disrupt microtubule dynamics.[1][2][3] The versatility of the 6-aryl-1H-pyrrolo[3,2-c]pyridine core necessitates robust and efficient synthetic methodologies to enable the exploration of the chemical space around this important pharmacophore. This guide provides a detailed overview of established and emerging synthetic routes, offering researchers the tools to construct these valuable molecules.

Strategic Approaches to Synthesis

The synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines can be broadly categorized into two main strategies:

  • Late-Stage Arylation: This common and versatile approach involves the initial construction of the core 1H-pyrrolo[3,2-c]pyridine ring system, typically bearing a handle for cross-coupling at the 6-position (e.g., a halogen). Subsequent transition-metal-catalyzed cross-coupling reactions are then employed to introduce the desired aryl moiety. This strategy allows for the rapid generation of a library of analogs from a common intermediate.

  • Convergent and One-Pot Strategies: These methods aim to improve synthetic efficiency by either bringing together key fragments in the final steps or by constructing the entire scaffold in a single synthetic operation. This includes multi-component reactions and tandem processes that form multiple bonds in a single pot.

This guide will delve into the practical details of these strategies, providing step-by-step protocols and insights into the rationale behind the experimental choices.

Strategy 1: Late-Stage Arylation via Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and their derivatives.[4] This reaction is particularly well-suited for the late-stage arylation of the 1H-pyrrolo[3,2-c]pyridine core.

Causality Behind Experimental Choices

The successful execution of a Suzuki-Miyaura coupling on an electron-deficient heterocyclic system like 1H-pyrrolo[3,2-c]pyridine hinges on several key factors:

  • Catalyst System: The choice of palladium catalyst and ligand is critical. Electron-rich and bulky phosphine ligands, such as SPhos or XPhos, are often employed to facilitate the oxidative addition of the palladium(0) species to the C-Br bond of the heterocyclic substrate, which is often the rate-limiting step.[5] For many applications, the readily available and versatile tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) provides excellent results.[1]

  • Base: An appropriate base is required to activate the organoboron species in the transmetalation step.[4] Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly used. The choice of base can influence the reaction rate and the suppression of side reactions.

  • Solvent System: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is typically employed. The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation process.

  • Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to atmospheric oxygen. Therefore, it is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and ensure high catalytic activity.

Visualizing the Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Oven-dried Reaction Vial Reagents Add 6-bromo-1H-pyrrolo[3,2-c]pyridine, Arylboronic Acid, Base, & Pd Catalyst Start->Reagents Inert Purge with Inert Gas (Ar/N₂) Reagents->Inert Solvent Add Degassed Solvents (e.g., Dioxane/Water) Inert->Solvent Heat Heat to Reaction Temperature (e.g., 125 °C) Solvent->Heat Monitor Monitor by TLC or LC-MS Heat->Monitor Quench Quench Reaction Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Column Chromatography Extract->Purify Product 6-Aryl-1H-pyrrolo[3,2-c]pyridine Purify->Product

Caption: Workflow for the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol: Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridines

This protocol is adapted from a reported synthesis of colchicine-binding site inhibitors.[1]

Materials:

  • 6-Bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine

  • Substituted Phenylboronic Acid (1.5 equivalents)

  • Potassium Carbonate (K₂CO₃) (5.0 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.06 equivalents)

  • 1,4-Dioxane

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • To an oven-dried microwave vial, add 6-bromo-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine (0.1 mmol), the desired substituted phenylboronic acid (0.15 mmol), K₂CO₃ (0.5 mmol), and Pd(PPh₃)₄ (0.006 mmol).

  • Seal the vial and purge with nitrogen or argon gas for 10-15 minutes.

  • Add 1,4-dioxane (6 mL) and water (2 mL) that have been previously degassed by sparging with nitrogen or argon for at least 30 minutes.

  • Place the sealed vial in a microwave reactor and heat the mixture to 125 °C for 26 minutes.

  • After the reaction is complete (monitored by TLC or LC-MS), allow the mixture to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine.

Quantitative Data Summary

Aryl Boronic Acid SubstituentYield (%)
Phenyl63%[1]
p-Tolyl67%[1]
2-Methoxyphenyl76%[1]
4-Methoxyphenyl51%[1]
4-Ethoxyphenyl57%[1]
4-Chlorophenyl32%[1]
4-Nitrophenyl51%[1]
Naphthalen-2-yl52%[1]
Pyridin-3-yl55%[1]

Strategy 2: Alternative Cross-Coupling and Cyclization Strategies

While the Suzuki-Miyaura coupling is a robust method, other cross-coupling reactions and cyclization strategies offer alternative pathways to the 6-aryl-1H-pyrrolo[3,2-c]pyridine scaffold, sometimes with complementary scope or advantages in specific contexts.

A. Sonogashira Coupling and Cyclization

The Sonogashira reaction, a palladium- and copper-cocatalyzed coupling of a terminal alkyne with an aryl or vinyl halide, provides a powerful method for C-C bond formation.[6] This can be applied to the synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines through a sequence of Sonogashira coupling followed by an intramolecular cyclization.

Causality Behind Experimental Choices:

  • Two-Step Approach: This strategy involves the initial Sonogashira coupling of a suitably substituted aminopyridine with an arylacetylene, followed by a base- or metal-mediated cyclization to form the pyrrole ring.[7] This allows for the construction of the C6-aryl bond prior to the formation of the heterocyclic core.

  • Catalyst System: The standard Sonogashira catalyst system consists of a palladium(0) source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI) as a co-catalyst, and an amine base (e.g., triethylamine or diisopropylethylamine) which also serves as the solvent.[8]

  • Cyclization Conditions: The subsequent cyclization to form the pyrrole ring can be promoted by a strong base (e.g., potassium tert-butoxide) or by a transition metal catalyst that facilitates the intramolecular hydroamination or related cyclization pathways.

Visualizing the Sonogashira/Cyclization Workflow

Sonogashira_Cyclization Start Aminohalopyridine + Arylacetylene Sonogashira Sonogashira Coupling (Pd/Cu catalysis) Start->Sonogashira Intermediate Alkynylaminopyridine Intermediate Sonogashira->Intermediate Cyclization Intramolecular Cyclization (Base or Metal-mediated) Intermediate->Cyclization Product 6-Aryl-1H-pyrrolo[3,2-c]pyridine Cyclization->Product

Caption: Sonogashira coupling followed by cyclization strategy.

B. Direct C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[9] The application of this strategy to the 1H-pyrrolo[3,2-c]pyridine scaffold offers a streamlined approach to 6-aryl derivatives.

Causality Behind Experimental Choices:

  • Regioselectivity: A key challenge in the direct C-H arylation of azaindoles is controlling the regioselectivity. The pyridine ring is generally more electron-deficient than the pyrrole ring, making C-H activation on the pyridine moiety challenging. However, directing groups or specific catalyst systems can overcome this hurdle. The use of an N-oxide on the pyridine nitrogen can activate the C6 position for direct arylation.[2]

  • Catalyst and Oxidant: Palladium catalysts, often in combination with a suitable ligand and an oxidant, are commonly employed. The oxidant is necessary to regenerate the active Pd(II) or Pd(III) catalyst in the catalytic cycle.

  • Reaction Conditions: The reaction conditions, including the choice of solvent and temperature, are crucial for achieving high yields and selectivity.

Detailed Experimental Protocol: Direct C6 Arylation of a Related Pyrrolopyrimidine

Materials:

  • Pyrrolo[2,3-d]pyrimidine derivative

  • Arylboronic Acid (2.0 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (10 mol%)

  • (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (2.0 equivalents)

  • Trifluoroacetic Acid (TFA) (as solvent)

Procedure:

  • To a reaction vial, add the pyrrolo[2,3-d]pyrimidine derivative (0.2 mmol), the arylboronic acid (0.4 mmol), Pd(OAc)₂ (0.02 mmol), and TEMPO (0.4 mmol).

  • Add trifluoroacetic acid (2.0 mL) to the vial.

  • Stir the reaction mixture at room temperature under an air atmosphere for the required time (monitored by TLC or LC-MS).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography.

Strategy 3: Multi-Component and One-Pot Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all the reactants, offer significant advantages in terms of efficiency, atom economy, and reduction of waste.[12] While specific MCRs for the direct synthesis of 6-aryl-1H-pyrrolo[3,2-c]pyridines are still emerging, related systems have been constructed using this powerful approach.

A one-pot, two-step strategy for the synthesis of polysubstituted pyrrolo[3,2-c]pyridin-4-ones has been reported, demonstrating the feasibility of convergent approaches to this scaffold.[12] This method involves an initial multi-component reaction to form a key intermediate, followed by a cyclization step.

Visualizing a Multi-Component Strategy

MCR_Strategy cluster_reactants Reactants A Component A MCR Multi-Component Reaction (One-Pot) A->MCR B Component B B->MCR C Component C C->MCR Intermediate Complex Intermediate MCR->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Substituted Pyrrolo[3,2-c]pyridine Cyclization->Product

Sources

Application Note & Protocol: A Validated Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 1H-pyrrolo[3,2-c]pyridine, also known as 7-azaindole, scaffold is a privileged heterocyclic motif frequently incorporated into a diverse range of biologically active molecules.[1] Its structural resemblance to indole allows it to act as a bioisostere, while the additional nitrogen atom in the pyridine ring offers a key site for hydrogen bonding and modulation of physicochemical properties. The bromo-substituted derivative, 6-bromo-1H-pyrrolo[3,2-c]pyridine, is a particularly valuable intermediate in medicinal chemistry.[2][3] The bromine atom serves as a versatile synthetic handle for introducing molecular diversity through various cross-coupling reactions, such as Suzuki and Heck couplings, enabling the development of targeted therapies, including kinase inhibitors for oncology.[4][5] This document provides a detailed, field-proven protocol for the multi-step synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine, designed for researchers and professionals in drug development.[4][6]

Overall Synthetic Strategy

The synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine is achieved through a multi-step sequence starting from commercially available 2-bromo-5-methylpyridine. The core of this strategy involves the construction of the pyrrole ring onto the pyridine backbone. This is accomplished by first activating the pyridine ring through N-oxidation, followed by nitration, and subsequent reaction with N,N-dimethylformamide dimethyl acetal to build a key vinyl intermediate. Finally, a reductive cyclization yields the desired pyrrolo[3,2-c]pyridine core.[4][6]

Synthesis_Workflow cluster_steps Synthetic Pathway A 2-bromo-5-methylpyridine B 2-bromo-5-methylpyridine 1-oxide A->B m-CPBA C 2-bromo-5-methyl-4-nitropyridine 1-oxide B->C Fuming HNO3, H2SO4 D (E)-2-bromo-5-(2-(dimethylamino)vinyl)-4-nitropyridine 1-oxide C->D DMF-DMA E 6-bromo-1H-pyrrolo[3,2-c]pyridine D->E Fe, Acetic Acid

Sources

Palladium-catalyzed cyanation of 6-halo-1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Palladium-Catalyzed Cyanation of 6-Halo-1H-pyrrolo[3,2-b]pyridine

Introduction: The Strategic Importance of Cyanated 7-Azaindoles

The 1H-pyrrolo[3,2-b]pyridine scaffold, commonly known as 7-azaindole, is a privileged heterocyclic motif in modern medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the additional pyridine nitrogen introduces unique hydrogen bonding capabilities and modifies its physicochemical properties. Consequently, 7-azaindole derivatives are integral to numerous therapeutic agents, including kinase inhibitors for oncology and treatments for inflammatory diseases.[1][2][3][4] The introduction of a cyano (-CN) group onto this scaffold, specifically at the 6-position, dramatically enhances its synthetic value. The nitrile functionality is a versatile precursor for a wide array of chemical transformations, enabling its conversion into amines, amides, carboxylic acids, and tetrazoles, which are crucial functional groups in drug candidates.[5]

Palladium-catalyzed cross-coupling reactions provide the most robust and functional-group-tolerant method for installing a cyano group onto (hetero)aromatic halides.[6] However, these reactions are notoriously sensitive and prone to catalyst deactivation, making a thorough understanding of the reaction parameters essential for success.[7] This guide provides a detailed exploration of the palladium-catalyzed cyanation of 6-halo-1H-pyrrolo[3,2-b]pyridines, offering mechanistic insights, a field-proven protocol, and practical troubleshooting advice for researchers in drug discovery and development.

Mechanistic Overview: The Palladium Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cyanation involves a three-step catalytic cycle.[8] Understanding this cycle is fundamental to optimizing reaction conditions and diagnosing issues.

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond (C-X) of the 6-halo-1H-pyrrolo[3,2-b]pyridine. This is often the rate-limiting step, particularly for less reactive halides like chlorides.[9] The result is a Pd(II) intermediate.

  • Transmetalation (Cyanide Exchange): The halide on the Pd(II) complex is exchanged for a cyano group from the cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]).

  • Reductive Elimination: The final step involves the formation of the C-CN bond and regeneration of the active Pd(0) catalyst, which can then re-enter the catalytic cycle. Bulky, electron-rich ligands on the palladium center are known to facilitate this step.[10][11]

A primary challenge in this chemistry is catalyst poisoning. Excess free cyanide ions in solution can coordinate strongly to the palladium center at any stage of the cycle, forming stable, catalytically inactive palladium-cyanide complexes like [(CN)₄Pd]²⁻.[12][13] Modern protocols are designed specifically to control the concentration of free cyanide to prevent this deactivation pathway.[14]

Palladium Catalytic Cycle cluster_cycle Catalytic Cycle cluster_io Inputs & Outputs cluster_poison Deactivation Pathway Pd0 LₙPd(0) (Active Catalyst) OxAd Oxidative Addition Intermediate (Ar-Pd(II)-X) Pd0->OxAd Ar-X Poison Inactive Pd-Cyanide Complexes [Pd(CN)₄]²⁻ Pd0->Poison Excess CN⁻ Trans Transmetalation Intermediate (Ar-Pd(II)-CN) OxAd->Trans M-CN OxAd->Poison Excess CN⁻ Trans->Pd0 Reductive Elimination ArCN 6-Cyano-7-azaindole (Ar-CN) Trans->ArCN Trans->Poison Excess CN⁻ ArX 6-Halo-7-azaindole (Ar-X) ArX->OxAd MCN Cyanide Source (M-CN) MCN->Trans

Figure 1: The Palladium-Catalyzed Cyanation Cycle and Deactivation Pathway.

Key Reaction Components: A Rationale-Driven Selection

The success of the cyanation reaction hinges on the judicious selection of each component. The choices are not arbitrary but are based on established principles of organometallic chemistry.

  • Palladium Source: While simple salts like Pd(OAc)₂ can be used, they require in situ reduction to the active Pd(0) state, which can be inefficient and lead to side reactions.[7] Modern protocols favor pre-formed Pd(0) sources (e.g., Pd₂(dba)₃) or, more commonly, palladium precatalysts. Palladacycle precatalysts are particularly effective as they are air-stable and efficiently generate the active monoligated Pd(0) species upon activation.[15]

  • Ligands: The ligand is arguably the most critical component for modulating catalyst reactivity. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands are required.[16] The steric bulk promotes the formation of low-coordinate, highly reactive Pd(0) species and facilitates the final reductive elimination step.[11] The strong σ-donating character increases electron density at the metal center, which enhances the rate of oxidative addition into the C-X bond.[10] Ligands like XPhos, t-BuXPhos, and t-BuBrettPhos are excellent choices for this transformation.[15]

  • Cyanide Source: The choice of cyanide source is a balance between reactivity and safety.

    • KCN/NaCN: Highly toxic and their high solubility can lead to rapid catalyst poisoning. Their use requires rigorously anhydrous conditions.[7]

    • Zn(CN)₂: Significantly less toxic than alkali metal cyanides and its lower solubility in organic solvents helps maintain a low concentration of free cyanide, mitigating catalyst poisoning.[7][17] It is a widely used and reliable choice.

    • K₄[Fe(CN)₆] (Potassium Ferrocyanide): A non-toxic, inexpensive, and stable alternative.[7][18] It serves as a slow-release source of cyanide, effectively preventing catalyst deactivation. Its use often requires aqueous-organic biphasic systems to facilitate cyanide transfer.[15]

  • Solvent and Base: The solvent must be high-boiling and capable of dissolving the substrates and catalyst complex. Common choices include dioxane, DMAc, or DMF.[5][16] When using K₄[Fe(CN)₆], an aqueous-organic mixture is often employed.[15] A weak base like KOAc or Na₂CO₃ is sometimes added, particularly in protocols using K₄[Fe(CN)₆], to facilitate the reaction.[5][15]

Experimental Protocol: Cyanation using K₄[Fe(CN)₆]

This protocol is adapted from state-of-the-art methods for the cyanation of heteroaryl halides and is designed for robustness and safety by using a non-toxic cyanide source.[7][15]

Materials:

  • 6-Bromo-1H-pyrrolo[3,2-b]pyridine (1.0 mmol, 1.0 equiv)

  • Potassium Ferrocyanide Trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 mmol, 0.5 equiv)

  • t-BuXPhos Palladacycle G3 (0.02 mmol, 2 mol%)

  • Potassium Acetate (KOAc) (0.125 mmol, 0.125 equiv)

  • 1,4-Dioxane (2.5 mL)

  • Deionized Water, degassed (2.5 mL)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis

Equipment:

  • 25 mL Schlenk tube or a screw-cap vial with a Teflon-lined septum

  • Magnetic stirrer and stir bar

  • Heating block or oil bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, flash chromatography system)

Procedure:

  • Reaction Setup: To a clean, dry Schlenk tube equipped with a magnetic stir bar, add 6-bromo-1H-pyrrolo[3,2-b]pyridine (1.0 mmol), K₄[Fe(CN)₆]·3H₂O (211 mg, 0.5 mmol), t-BuXPhos Palladacycle G3 (16 mg, 0.02 mmol), and KOAc (12 mg, 0.125 mmol).

  • Inert Atmosphere: Seal the tube with the septum cap. Evacuate the vessel and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Using syringes, add degassed 1,4-dioxane (2.5 mL) followed by degassed deionized water (2.5 mL).

  • Reaction: Place the sealed tube in a preheated heating block or oil bath set to 100 °C. Stir the reaction mixture vigorously for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete when the starting material is no longer observed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 6-cyano-1H-pyrrolo[3,2-b]pyridine.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

Experimental Workflow start Start reagents 1. Add Reactants & Catalyst (Azaindole, K₄[Fe(CN)₆], Precatalyst, Base) start->reagents inert 2. Establish Inert Atmosphere (Evacuate/Backfill N₂ x3) reagents->inert solvents 3. Add Degassed Solvents (Dioxane/H₂O) inert->solvents react 4. Heat & Stir (100 °C, 1-4h) solvents->react workup 5. Aqueous Workup (EtOAc/H₂O Extraction) react->workup purify 6. Purify (Flash Chromatography) workup->purify characterize 7. Characterize (NMR, MS) purify->characterize end Final Product: 6-Cyano-1H-pyrrolo[3,2-b]pyridine characterize->end

Figure 2: Step-by-step experimental workflow for the cyanation reaction.

Data Summary and Optimization Parameters

The efficiency of the cyanation can be highly dependent on the specific combination of reagents and conditions. The following table summarizes key parameters and their expected impact on the reaction.

ParameterVariationRationale & Expected Outcome
Halide (Ar-X) Ar-I > Ar-Br > Ar-ClReactivity follows bond strength (C-I < C-Br < C-Cl). Chlorides are cheapest but require more active catalysts and higher temperatures.
Pd Catalyst Pd₂(dba)₃/Ligand vs. PalladacyclePalladacycles are often more efficient, requiring lower loadings and providing more reproducible results due to easier activation.
Ligand dppf vs. Biarylphosphines (XPhos)Biarylphosphines are more sterically bulky and electron-rich, generally providing higher yields and faster rates, especially for heteroaryl chlorides.[16]
Cyanide Source Zn(CN)₂ vs. K₄[Fe(CN)₆]Both are good choices. K₄[Fe(CN)₆] is non-toxic but may require biphasic conditions. Zn(CN)₂ works well in anhydrous organic solvents.[17][18]
Temperature 80 °C vs. 100 °C vs. 120 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions. Optimization is key.
Solvent Dioxane/H₂O vs. DMAcThe choice is often tied to the cyanide source. DMAc is a good polar aprotic solvent for Zn(CN)₂ protocols.[16] Dioxane/H₂O is standard for K₄[Fe(CN)₆].[15]

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive CatalystEnsure a truly inert atmosphere was established. Use a fresh bottle of precatalyst. Consider using a glovebox for setup.
2. Insufficient TemperatureIncrease the reaction temperature in 10-20 °C increments. Verify the temperature of the heating block/oil bath.
3. Poorly Degassed SolventsOxygen can deactivate the Pd(0) catalyst. Degas solvents thoroughly via sparging with N₂/Ar for 20-30 minutes or by freeze-pump-thaw cycles.
Dark Black Mixture / Catalyst Decomposition 1. Reaction Temperature Too HighReduce the reaction temperature. Catalyst decomposition (formation of palladium black) is often irreversible.
2. Impure Reagents/SolventsUse high-purity, anhydrous solvents and reagents. Peroxides in solvents like THF or dioxane can degrade the catalyst.
Stalled Reaction 1. Catalyst PoisoningThis can occur even with slow-release sources if the reaction is prolonged. Adding a fresh portion of catalyst may restart the reaction, but it is often better to re-optimize conditions.
2. N-H ReactivityThe pyrrole N-H can sometimes interfere. While often tolerated, protection (e.g., with a SEM or BOC group) may be necessary for particularly sensitive or complex substrates.
Difficult Purification 1. Ligand ImpuritiesThe phosphine ligand and its oxide can be difficult to separate from the product. Optimize chromatography or consider an acidic/basic wash during workup to remove them.
2. Incomplete ReactionDrive the reaction to full conversion to simplify purification. Unreacted starting material can be difficult to separate from the product.

Conclusion

The palladium-catalyzed cyanation of 6-halo-1H-pyrrolo[3,2-b]pyridine is a powerful and essential transformation for the synthesis of advanced intermediates in drug discovery. Success in this reaction is not accidental; it is the result of a rational approach based on a solid understanding of the reaction mechanism and the specific function of each component. By carefully selecting modern palladacycle precatalysts, bulky electron-rich ligands, and safer cyanide sources like K₄[Fe(CN)₆], researchers can achieve high yields in a reproducible and scalable manner. This guide provides the foundational knowledge and a practical, field-tested protocol to empower scientists to confidently apply this critical methodology in their synthetic endeavors.

References

  • Azaindoles have been accepted as important structures having various biological activities in medicinal chemistry in novel drug discovery. (Source: PubMed, URL: [Link])
  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System.
  • Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. (Source: PubMed, URL: [Link])
  • A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. (Source: PMC - NIH, URL: [Link])
  • Palladium-Catalyzed Cyanation Reactions of Aryl Chlorides | Request PDF.
  • Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.
  • A General, Pd-Catalyzed Cyanation of (Hetero)Aryl Chlorides and Bromides. (Source: Synfacts, URL: [Link])
  • An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review. (Source: PubMed, URL: [Link])
  • Palladium‐Catalyzed Cyanation of Aryl Halides: Recent Developments and Perspectives.
  • Palladium-catalyzed cyanation of aryl (pseudo)halides using a redox-active N–CN reagent.
  • Discovery of a Novel Series of 7-Azaindole Scaffold Derivatives as PI3K Inhibitors with Potent Activity. (Source: NIH, URL: [Link])
  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (Source: PubMed Central, URL: [Link])
  • Azaindole Therapeutic Agents. (Source: PMC, URL: [Link])
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media. (Source: Organic Chemistry Portal, URL: [Link])
  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (Source: RSC Publishing, URL: [Link])
  • Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media.
  • Mild and General Methods for the Palladium-Catalyzed Cyanation of Aryl and Heteroaryl Chlorides.
  • Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.
  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (Source: PMC - NIH, URL: [Link])
  • Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. (Source: Organic Chemistry Frontiers (RSC Publishing), URL: [Link])
  • Development of Pd/C-Catalyzed Cyanation of Aryl Halides. (Source: Organic Chemistry Portal, URL: [Link])
  • Palladium-catalyzed cyanation of aryl halides with CuSCN. (Source: PubMed, URL: [Link])
  • Insights Into Palladium-Catalyzed Cyanation of Bromobenzene: Additive Effects on the Rate-Limiting Step.
  • Improving Palladium-Catalyzed Cyanation of Aryl Halides: Development of a State-of-the-Art Methodology Using Potassium Hexacyanoferrate(II) as Cyanating Agent.
  • Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides. (Source: RSC Advances (RSC Publishing), URL: [Link])

Sources

Application Notes & Protocols: The Versatility of the 1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Privileged Scaffold for Oncology Drug Discovery

The quest for novel and effective anticancer agents is a cornerstone of modern biomedical research. Central to this endeavor is the identification and optimization of molecular scaffolds that can serve as a foundation for the development of targeted therapies. The 1H-pyrrolo[3,2-c]pyridine core is one such "privileged scaffold," a term bestowed upon molecular frameworks that demonstrate the ability to bind to multiple biological targets with high affinity, thereby offering a versatile starting point for drug discovery.[1] The fused bicyclic system of a pyrrole and a pyridine ring presents a unique three-dimensional structure with strategically positioned hydrogen bond donors and acceptors, making it an ideal template for designing inhibitors of various protein classes implicated in cancer progression.

This guide provides an in-depth exploration of the application of the 1H-pyrrolo[3,2-c]pyridine scaffold, using 6-methyl-1H-pyrrolo[3,2-c]pyridine as a representative starting point for derivatization, in cancer research. We will delve into the key mechanisms of action, provide detailed experimental protocols for evaluating novel derivatives, and present data that underscores the potential of this chemical series in oncology.

Key Mechanistic Insights: Targeting Critical Cancer Pathways

Derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been successfully engineered to target several critical pathways involved in cancer cell proliferation, survival, and metastasis. The following sections detail some of the most promising mechanisms of action.

Inhibition of FMS Kinase (CSF-1R)

The Colony-Stimulating Factor 1 Receptor (CSF-1R), also known as FMS kinase, is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes and macrophages.[2][3] In the tumor microenvironment, tumor-associated macrophages (TAMs) are often co-opted by cancer cells to promote tumor growth, angiogenesis, and metastasis. Overexpression of FMS kinase has been observed in various cancers, including ovarian, prostate, and breast cancer.[2][3]

Derivatives of 1H-pyrrolo[3,2-c]pyridine have been developed as potent FMS kinase inhibitors.[2][3] By blocking the ATP-binding site of the kinase, these compounds can inhibit the downstream signaling cascade, leading to a reduction in TAM infiltration and a modulation of the tumor microenvironment, ultimately impeding tumor progression.

FMS_Kinase_Inhibition cluster_membrane Cell Membrane FMS_Kinase FMS Kinase (CSF-1R) Downstream_Signaling Downstream Signaling (e.g., PI3K/AKT, MAPK/ERK) FMS_Kinase->Downstream_Signaling Activates CSF1 CSF-1 (Ligand) CSF1->FMS_Kinase Binds Pyrrolo_pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine_Derivative->FMS_Kinase Inhibits ATP ATP ATP->FMS_Kinase Binds Cell_Proliferation Macrophage Proliferation & Survival Downstream_Signaling->Cell_Proliferation Tumor_Progression Tumor Progression Cell_Proliferation->Tumor_Progression

Caption: Inhibition of the FMS kinase signaling pathway by a 1H-pyrrolo[3,2-c]pyridine derivative.

Targeting Tubulin Polymerization as a Colchicine-Binding Site Inhibitor

Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and are critical for cell division, intracellular transport, and maintenance of cell shape. Disrupting microtubule dynamics is a clinically validated strategy for cancer therapy. A new series of 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors.[4] These compounds bind to β-tubulin, preventing its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[4]

Tubulin_Polymerization_Inhibition Tubulin_Dimers α/β-Tubulin Dimers Microtubule Microtubule Polymer Tubulin_Dimers->Microtubule Polymerization G2M_Arrest G2/M Phase Cell Cycle Arrest Pyrrolo_pyridine_Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Pyrrolo_pyridine_Derivative->Tubulin_Dimers Binds to Colchicine Site Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Mechanism of action of 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin polymerization inhibitors.

Inhibition of Monopolar Spindle 1 (MPS1) Kinase

Monopolar Spindle 1 (MPS1) is a dual-specificity protein kinase that is a crucial component of the spindle assembly checkpoint (SAC), a cellular surveillance mechanism that ensures the fidelity of chromosome segregation during mitosis.[5] MPS1 is overexpressed in a wide range of human cancers and is associated with chromosomal instability and aneuploidy.[5] The development of potent and selective MPS1 inhibitors is therefore a promising therapeutic strategy. The 1H-pyrrolo[3,2-c]pyridine scaffold has served as a template for the discovery of orally bioavailable MPS1 inhibitors.[5] These inhibitors stabilize an inactive conformation of MPS1, preventing ATP and substrate binding, which ultimately leads to mitotic arrest and cell death in cancer cells that are dependent on a functional SAC.[5]

Quantitative Data Summary: In Vitro Antiproliferative Activity

The following table summarizes the in vitro antiproliferative activity (IC50 values) of various 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines, as reported in the literature. This data highlights the broad-spectrum anticancer potential of this chemical class.

Compound Series Target Cancer Cell Line IC50 (µM) Reference
Diarylureas & DiarylamidesNot SpecifiedA375P (Melanoma)Nanomolar range[6][7]
Diarylureas & DiarylamidesNot SpecifiedNCI-9 Melanoma PanelNanomolar range[6]
1H-pyrrolo[3,2-c]pyridine derivativesTubulinHeLa (Cervical)0.12 - 0.21[4]
1H-pyrrolo[3,2-c]pyridine derivativesTubulinSGC-7901 (Gastric)0.12 - 0.21[4]
1H-pyrrolo[3,2-c]pyridine derivativesTubulinMCF-7 (Breast)0.12 - 0.21[4]
Pyrrolo[3,2-c]pyridine derivativesFMS KinaseOvarian Cancer Panel0.15 - 1.78[2][3]
Pyrrolo[3,2-c]pyridine derivativesFMS KinaseProstate Cancer Panel0.15 - 1.78[2][3]
Pyrrolo[3,2-c]pyridine derivativesFMS KinaseBreast Cancer Panel0.15 - 1.78[2][3]
CCT251455MPS1 KinaseHCT116 (Colon)0.16[5]

Experimental Protocols

The following protocols provide a framework for the initial characterization of novel this compound derivatives.

Protocol 1: In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of a test compound on cancer cell lines.

Materials:

  • Cancer cell lines of interest (e.g., A375P, HeLa, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • Test compound (dissolved in DMSO to create a stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader (570 nm)

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is less than 0.5% to avoid solvent toxicity.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound.

    • Incubate for 48-72 hours.

  • MTT Addition and Incubation:

    • After the incubation period, add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the medium from each well.

    • Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes at room temperature to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank control from all other readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Compound Treat with Test Compound (Serial Dilutions) Incubate_24h->Treat_Compound Incubate_48_72h Incubate 48-72h Treat_Compound->Incubate_48_72h Add_MTT Add MTT Solution Incubate_48_72h->Add_MTT Incubate_4h Incubate 4h Add_MTT->Incubate_4h Solubilize Solubilize Formazan Crystals Incubate_4h->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for the in vitro cell viability MTT assay.

Protocol 2: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of a test compound against a specific kinase (e.g., FMS, MPS1).

Materials:

  • Recombinant human kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP

  • Kinase assay buffer

  • Test compound

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay from Promega)

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Assay Preparation:

    • Prepare serial dilutions of the test compound in kinase assay buffer.

    • Prepare a solution of the kinase and substrate in kinase assay buffer.

    • Prepare a solution of ATP in kinase assay buffer.

  • Kinase Reaction:

    • Add the test compound dilutions to the wells of the 384-well plate.

    • Add the kinase/substrate solution to the wells.

    • Incubate for 15 minutes at room temperature to allow the compound to bind to the kinase.

    • Initiate the kinase reaction by adding the ATP solution to the wells.

    • Incubate for 1 hour at room temperature.

  • Signal Detection:

    • Stop the kinase reaction and detect the amount of ADP produced by adding the ADP-Glo™ Reagent according to the manufacturer's instructions.

    • Incubate for 40 minutes at room temperature.

    • Add the Kinase Detection Reagent.

    • Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescence signal is inversely proportional to the kinase activity.

    • Calculate the percentage of kinase inhibition for each compound concentration relative to a no-compound control.

    • Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Protocol 3: Cell Cycle Analysis by Flow Cytometry

Objective: To determine the effect of a test compound on the cell cycle distribution of a cancer cell population.

Materials:

  • Cancer cell line

  • 6-well cell culture plates

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the test compound at its IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization.

    • Wash the cells with PBS and centrifuge.

    • Resuspend the cell pellet in a small volume of PBS.

    • While vortexing gently, add ice-cold 70% ethanol dropwise to fix the cells.

    • Incubate the cells at -20°C for at least 2 hours (or overnight).

  • Staining:

    • Centrifuge the fixed cells and wash with PBS to remove the ethanol.

    • Resuspend the cell pellet in PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000 events per sample.

    • Use appropriate software to analyze the cell cycle distribution (G1, S, and G2/M phases) based on the DNA content (PI fluorescence intensity).

Conclusion and Future Directions

The 1H-pyrrolo[3,2-c]pyridine scaffold has unequivocally demonstrated its value as a versatile platform for the development of novel anticancer agents. The ability to derivatize this core structure to target diverse and critical cancer-related pathways, such as kinase signaling and microtubule dynamics, underscores its significance in medicinal chemistry. The potent and selective nature of many of its derivatives warrants further investigation and optimization. Future research should focus on in vivo efficacy studies in relevant animal models, pharmacokinetic profiling, and the exploration of novel derivatizations to further enhance potency and selectivity, and to overcome potential mechanisms of drug resistance. The continued exploration of this privileged scaffold holds great promise for the future of targeted cancer therapy.

References

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • Abdel-Aziem, A., et al. (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PMC - NIH.
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  • Semantic Scholar. Exploring Pyrrolo-Fused Heterocycles as Promising Anticancer Agents.
  • MDPI. Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents.
  • PubMed. Chiral 6-hydroxymethyl-1H,3H-pyrrolo[1,2-c]thiazoles: novel antitumor DNA monoalkylating agents.
  • Taylor & Francis Online. Full article: Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies.
  • Indian Journal of Pharmaceutical Sciences. Pyridine Moiety: Recent Advances in Cancer Treatment.
  • PubMed Central. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.

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Application Notes and Protocols: In Vitro Antiproliferative Assay of 1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating significant potential in the development of novel anticancer agents.[1][2] Derivatives of this heterocyclic system have exhibited potent antiproliferative activities against a range of human cancer cell lines, including but not limited to cervical (HeLa), gastric (SGC-7901), breast (MCF-7), and melanoma (A375P) cell lines.[1][3][4] Mechanistically, certain analogues of 1H-pyrrolo[3,2-c]pyridine have been identified as potent inhibitors of tubulin polymerization by binding to the colchicine site.[2][3][4][5] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and the induction of apoptosis, highlighting a clear and targetable mechanism of action.[2][3][5]

This comprehensive guide provides detailed protocols for assessing the in vitro antiproliferative effects of 1H-pyrrolo[3,2-c]pyridine derivatives. We will delve into the practical application of common colorimetric assays such as the MTT and SRB assays, and the long-term clonogenic survival assay. The protocols are designed to be robust and reproducible, with an emphasis on the rationale behind key experimental steps, ensuring the generation of high-quality, reliable data for drug development professionals.

Mechanism of Action: A Targeted Approach

A significant subset of 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by targeting tubulin, a critical component of the cytoskeleton involved in cell division. By acting as colchicine-binding site inhibitors, these compounds prevent the polymerization of tubulin into microtubules.[2][3][4] This interference with microtubule dynamics disrupts the formation of the mitotic spindle, a requisite for chromosome segregation during mitosis. Consequently, cancer cells are unable to complete cell division, leading to an accumulation of cells in the G2/M phase of the cell cycle and subsequent activation of apoptotic pathways.[2][3][5]

G cluster_0 1H-pyrrolo[3,2-c]pyridine Derivative cluster_1 Cellular Events Derivative 1H-pyrrolo[3,2-c]pyridine Derivative Tubulin αβ-Tubulin Dimers Derivative->Tubulin Binds to Colchicine Site Microtubules Microtubule Polymerization p1 Spindle Mitotic Spindle Formation Microtubules->Spindle Essential for G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces p1->Microtubules

Caption: Mechanism of action for tubulin-targeting 1H-pyrrolo[3,2-c]pyridine derivatives.

Experimental Workflow for Antiproliferative Assessment

A systematic approach is crucial for accurately determining the antiproliferative potential of novel compounds. The following workflow outlines the key stages, from initial cytotoxicity screening to the assessment of long-term effects.

G start Start: Compound Synthesis and Characterization cell_culture Cell Line Selection and Culture (e.g., HeLa, MCF-7, A375P) start->cell_culture short_term Short-Term Cytotoxicity Assays (72h Incubation) cell_culture->short_term data_analysis Data Analysis and IC50 Determination short_term->data_analysis long_term Long-Term Survival Assay (Colony Formation) long_term->data_analysis Re-evaluation data_analysis->long_term mechanistic Further Mechanistic Studies (e.g., Cell Cycle, Apoptosis) data_analysis->mechanistic end Conclusion on Antiproliferative Activity mechanistic->end

Caption: General experimental workflow for assessing antiproliferative activity.

Short-Term Antiproliferative Assays: MTT and SRB Protocols

Short-term assays, typically conducted over 72 hours, provide a rapid assessment of a compound's cytotoxic or cytostatic effects. The MTT and SRB assays are robust, reliable, and well-suited for high-throughput screening.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells as an indicator of their viability.[6] Viable cells possess mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Protocol: MTT Assay

  • Cell Seeding:

    • Harvest exponentially growing cells and perform a cell count.

    • Seed cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Rationale: The seeding density should allow for logarithmic growth during the assay period without reaching confluency in the control wells.

    • Incubate the plate overnight at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare a series of dilutions of the 1H-pyrrolo[3,2-c]pyridine derivatives in culture medium. Given that active compounds in this class show IC₅₀ values in the nanomolar to low micromolar range, a starting concentration range of 0.01 µM to 100 µM is recommended.[3][4]

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Combretastatin A-4 for tubulin inhibitors).[2][4]

    • Remove the medium from the wells and add 100 µL of the medium containing the test compounds or controls.

    • Incubate for 72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.[6]

  • Formazan Solubilization and Absorbance Reading:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[6]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

Sulforhodamine B (SRB) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to protein components of cells, providing a measure of total cellular biomass.[8][9] This assay is less susceptible to interference from compounds that may affect cellular metabolism.[8]

Protocol: SRB Assay

  • Cell Seeding and Compound Treatment:

    • Follow steps 1 and 2 as described in the MTT assay protocol.

  • Cell Fixation:

    • After 72 hours of incubation, gently add 25 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[8]

    • Rationale: TCA fixes the cells and precipitates cellular proteins, to which the SRB dye will bind.

  • Staining:

    • Wash the plates four times with tap water and allow them to air-dry.[8]

    • Add 50 µL of 0.04% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 1 hour.[8]

  • Washing and Solubilization:

    • Quickly rinse the plates four times with 1% acetic acid to remove unbound dye.[8]

    • Allow the plates to air-dry completely.

    • Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the bound SRB dye.[10]

  • Absorbance Reading:

    • Shake the plate for 5 minutes and measure the absorbance at 510 nm using a microplate reader.[9]

Parameter MTT Assay SRB Assay
Principle Measures metabolic activity (mitochondrial dehydrogenase)Measures total cellular protein content[8]
Endpoint Absorbance of solubilized formazan (purple)Absorbance of solubilized SRB (pink)
Fixation Step NoYes (Trichloroacetic Acid)[8]
Advantages Widely used, reflects cell viabilityStable endpoint, less interference from metabolic effects[8]
Considerations Can be affected by compounds altering cellular metabolismRequires careful washing steps to remove unbound dye[11]

Long-Term Survival Assay: Colony Formation (Clonogenic) Assay

The colony formation assay assesses the ability of a single cell to undergo unlimited division and form a colony.[12] This assay provides a measure of reproductive cell death and is considered the gold standard for determining the long-term efficacy of cytotoxic agents.[12][13]

Protocol: Colony Formation Assay

  • Cell Seeding:

    • Prepare a single-cell suspension.

    • Seed a low number of cells (e.g., 200-1000 cells/well) in 6-well plates. The exact number should be optimized for each cell line to yield 50-100 colonies in the control wells.

    • Incubate overnight to allow for cell attachment.

  • Compound Treatment:

    • Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives for a defined period (e.g., 24 hours).

    • After the treatment period, remove the compound-containing medium, wash the cells with PBS, and add fresh complete medium.

  • Colony Formation:

    • Incubate the plates for 7-14 days, allowing sufficient time for colonies to form.[13]

    • Monitor the plates periodically and change the medium every 2-3 days.

  • Fixation and Staining:

    • When colonies in the control wells are visible (at least 50 cells per colony), aspirate the medium.[13]

    • Gently wash the cells with PBS.

    • Fix the colonies with a solution of methanol and acetic acid (3:1) for 10-15 minutes.

    • Stain the colonies with 0.5% crystal violet in methanol for 10-30 minutes.[14]

  • Colony Counting and Analysis:

    • Gently rinse the plates with tap water and allow them to air-dry.

    • Count the number of colonies (containing ≥50 cells) in each well.

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

Data Analysis and Interpretation

The data obtained from the antiproliferative assays should be analyzed to determine the half-maximal inhibitory concentration (IC₅₀).

  • Percentage Growth Inhibition: Calculate as follows: 100 - [(Absorbance of Treated Cells / Absorbance of Control Cells) x 100]

  • IC₅₀ Determination: The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting the percentage of growth inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Compound Cell Line IC₅₀ (µM)
Derivative 10tHeLa0.12[3][4]
Derivative 10tSGC-79010.15[2][3]
Derivative 10tMCF-70.21[3][4]
Derivative 1rOvarian Cancer Cell Line0.15 - 1.78[15]
Derivative 1rProstate Cancer Cell Line0.15 - 1.78[15]
Derivative 1rBreast Cancer Cell Line0.15 - 1.78[15]
This table presents example data from published studies and should be used for illustrative purposes only.

Conclusion

The protocols outlined in this application note provide a robust framework for the in vitro evaluation of the antiproliferative activity of 1H-pyrrolo[3,2-c]pyridine derivatives. By employing a combination of short-term cytotoxicity assays and long-term clonogenic survival assays, researchers can obtain a comprehensive understanding of the anticancer potential of these promising compounds. Adherence to these detailed methodologies will ensure the generation of high-quality, reproducible data, thereby accelerating the drug discovery and development process.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Abdel-Aziz, A. A.-M., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. European Journal of Medicinal Chemistry, 57, 338-347. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
  • Franken, N. A. P., et al. (2006). Clonogenic assay of cells in vitro.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed. [Link]
  • Kasinski, A. L., et al. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. Bio-protocol, 6(21), e1984. [Link]
  • Creative Bioarray. Sulforhodamine B (SRB) Assay Protocol.
  • Roche.
  • Agilent Technologies. (2021). Cancer Research: Cell Proliferation and Colony Formation Assays. Agilent Technologies. [Link]
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual. [Link]
  • Orellana, E. A., & Kasinski, A. L. (2016). Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation.
  • Horton, T. (1994). MTT Cell Assay Protocol. Texas Children's Hospital. [Link]
  • Bauer, J. A., et al. (2025).
  • I-KNOW. (2025). SRB method: Significance and symbolism. I-KNOW. [Link]
  • Al-Rashood, S. T., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Scientific Reports, 8(1), 16365. [Link]

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Application Note: High-Throughput Screening for Tubulin Polymerization Inhibitors Using 1H-pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Microtubule Dynamics in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are fundamental components of the eukaryotic cytoskeleton.[1][2] Their ability to undergo rapid polymerization and depolymerization is crucial for a multitude of cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[2][3] This dynamic instability is a tightly regulated process, making tubulin a prime and clinically validated target for anticancer drug development.[4][5][6] Disruption of microtubule dynamics leads to mitotic arrest and subsequently induces apoptosis in rapidly proliferating cancer cells.[7][8]

Microtubule-targeting agents (MTAs) are broadly categorized as either stabilizing or destabilizing agents.[7][9] Notable examples include the taxanes (e.g., paclitaxel), which stabilize microtubules, and the vinca alkaloids (e.g., vincristine, vinblastine), which promote depolymerization.[5] A significant class of destabilizing agents binds to the colchicine site on β-tubulin, preventing the incorporation of tubulin dimers into growing microtubules.[10] The discovery of novel compounds that interact with this site is a fervent area of cancer research.

Recent studies have highlighted the potential of 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents that act as colchicine-binding site inhibitors.[11][12][13] These compounds have demonstrated significant antitumor activities in various cancer cell lines, causing G2/M phase cell cycle arrest and apoptosis.[11][14] This application note provides a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on utilizing a fluorescence-based tubulin polymerization inhibition assay to screen and characterize 1H-pyrrolo[3,2-c]pyridine compounds.

Principle of the Fluorescence-Based Assay

The in vitro tubulin polymerization assay is a cornerstone for identifying and characterizing novel MTAs.[1] While traditional methods relied on measuring changes in light scattering (turbidity) at 340 nm, fluorescence-based assays offer superior sensitivity, a better signal-to-noise ratio, and are more amenable to high-throughput screening (HTS) formats.[15][16]

This protocol utilizes a fluorescent reporter that selectively binds to polymerized microtubules. As tubulin dimers assemble into microtubules, the reporter is incorporated, leading to a significant increase in fluorescence intensity.[15][16] The polymerization process, initiated by raising the temperature to 37°C in the presence of GTP, typically follows a sigmoidal curve with three distinct phases: nucleation (lag phase), growth (elongation), and a steady-state plateau.[7][15] Inhibitors of tubulin polymerization, such as the 1H-pyrrolo[3,2-c]pyridine compounds, will reduce the rate and extent of this fluorescence increase, providing quantifiable data on their inhibitory activity.

Diagram: Mechanism of Tubulin Polymerization and Inhibition

Tubulin_Polymerization cluster_1 Polymerization Pathway Tubulin_Dimers α/β-Tubulin Dimers (GTP-bound) Nucleation Nucleation (Oligomer Formation) Tubulin_Dimers->Nucleation 37°C, GTP Compound 1H-pyrrolo[3,2-c]pyridine Compound Compound->Tubulin_Dimers Elongation Elongation (Microtubule Growth) Nucleation->Elongation Steady_State Steady State (Dynamic Equilibrium) Elongation->Steady_State

Caption: Inhibition of tubulin polymerization by 1H-pyrrolo[3,2-c]pyridine.

Materials and Reagents

Sourcing high-quality reagents is paramount for reproducible results. The stability and activity of tubulin are particularly sensitive to handling and storage.

ReagentSupplier (Cat. #)StorageKey Considerations
>99% Pure Porcine Brain TubulinCytoskeleton, Inc. (T240)-80°CAvoid repeated freeze-thaw cycles. Aliquot upon first use.
General Tubulin Buffer (GTB)Cytoskeleton, Inc. (BST01)4°C80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA.
GTP Solution (100 mM)Cytoskeleton, Inc. (BST06)-80°CAdd fresh to buffer immediately before use.
Microtubule Glycerol BufferCytoskeleton, Inc. (BST05)4°CUsed for preparing tubulin stock. Contains glycerol as a cryoprotectant.
Fluorescence-based Assay KitCytoskeleton, Inc. (BK011P)-80°CContains tubulin, buffer with fluorescent reporter, GTP, and controls.[15][17][18]
Paclitaxel (Positive Control - Enhancer)Cytoskeleton, Inc. (TXD01)-20°CPromotes polymerization, eliminates lag phase.[18]
Nocodazole/Vinblastine (Positive Control - Inhibitor)Sigma-Aldrich-20°CKnown colchicine-site or vinca-alkaloid site binders.
1H-pyrrolo[3,2-c]pyridine CompoundsSynthesized in-house or Vendor-20°CDissolve in 100% anhydrous DMSO to create high-concentration stocks.
DMSO, AnhydrousSigma-AldrichRoom TempUse high-purity, low-water content DMSO to prevent compound precipitation.
Half-Area 96-well Black PlatesCorning (3696) or equivalentRoom TempBlack plates minimize light scatter and well-to-well crosstalk. Half-area plates conserve reagents.[19]

Experimental Workflow

Caption: High-level workflow for the tubulin polymerization inhibition assay.

Step-by-Step Protocol

1. Preparation of Compounds and Controls:

  • Causality: Serial dilutions are prepared to determine the dose-response relationship and calculate the IC50 value. A 10x working stock concentration is used to minimize the final DMSO concentration in the assay, which can affect tubulin polymerization at higher levels.

  • Prepare a 10 mM stock solution of each 1H-pyrrolo[3,2-c]pyridine test compound in 100% DMSO.

  • Perform a serial dilution of the compound stocks in General Tubulin Buffer (GTB) to create 10x working solutions. A typical final concentration range to test is 0.1 µM to 100 µM.[7]

  • Prepare 10x working solutions of positive controls: 30 µM Paclitaxel (enhancer) and 100 µM Nocodazole (inhibitor).

  • Prepare a 10x vehicle control containing the same final percentage of DMSO as the test compounds (e.g., 1% DMSO in GTB).

2. Preparation of Tubulin Reaction Mix:

  • Causality: This step must be performed on ice to prevent premature tubulin polymerization. GTP is essential for polymerization as it binds to the exchangeable E-site on β-tubulin and promotes the straight conformation of protofilaments necessary for microtubule assembly.[6]

  • On ice, reconstitute the lyophilized tubulin protein to a stock concentration of 10 mg/mL using ice-cold Microtubule Glycerol Buffer. Let it sit on ice for 10 minutes to ensure complete resuspension.

  • Calculate the required volume for the experiment. Prepare the final tubulin reaction mix on ice to a concentration of 2 mg/mL in GTB containing the fluorescent reporter.[1][18]

  • Immediately before use, supplement the mix with GTP to a final concentration of 1 mM.

  • Keep the final tubulin reaction mix on ice until the moment of dispensing. Tubulin is labile and should be used within one hour of reconstitution.[20]

3. Assay Execution:

  • Causality: The reaction is initiated by a temperature shift to 37°C, which is the optimal temperature for mammalian tubulin polymerization.[19][21] A pre-warmed plate reader ensures a rapid and uniform start to the reaction across all wells.

  • Set a fluorescence plate reader to 37°C. Configure the reader for kinetic reading with excitation at ~360 nm and emission at ~450 nm (confirm the optimal wavelengths for the specific fluorescent reporter used). Set to read every 60 seconds for 60 minutes.[21]

  • Add 5 µL of the 10x test compounds, positive controls, or vehicle control to the appropriate wells of a half-area 96-well black plate.[1] It is critical to perform each condition in triplicate.

  • To initiate the polymerization reaction, carefully add 45 µL of the ice-cold tubulin reaction mix to each well, bringing the final volume to 50 µL.[1][18] Avoid introducing air bubbles by pipetting gently down the side of the wells.

  • Immediately place the plate in the pre-warmed microplate reader and begin kinetic measurement.

Data Analysis and Interpretation

The primary output will be a set of kinetic curves showing fluorescence intensity over time.

  • Plot the Data: Plot the average fluorescence intensity (after subtracting the baseline reading at t=0) versus time for each compound concentration and control.

  • Analyze the Curves:

    • Vehicle Control: Should exhibit a clear sigmoidal curve with nucleation, growth, and plateau phases.

    • Inhibitor Control (Nocodazole): Should show significant suppression of the polymerization curve.

    • Enhancer Control (Paclitaxel): Should show a rapid increase in fluorescence, often with a reduced or absent lag phase.[18]

    • Test Compounds: Inhibitory compounds will show a concentration-dependent decrease in the rate of polymerization (Vmax) and the maximum polymer mass (plateau height).

  • Determine Key Parameters:

    • Vmax (Maximum Polymerization Rate): Calculate the steepest slope of the linear portion of the growth phase for each curve.

    • Plateau Fluorescence (A_max): The maximum fluorescence intensity reached at the steady-state phase.

    • Lag Time (t_lag): The time before a significant increase in fluorescence is observed.[7]

  • Calculate IC50 Value:

    • To determine the half-maximal inhibitory concentration (IC50), plot the Vmax or A_max values against the logarithm of the test compound concentration.

    • Fit the data using a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the precise IC50 value. This represents the concentration of the compound required to inhibit tubulin polymerization by 50%.

Hypothetical Data Presentation

Table 1: Inhibitory Effects of 1H-pyrrolo[3,2-c]pyridine Compounds on Tubulin Polymerization

CompoundIC50 (µM)Max Inhibition (%) at 10 µMEffect on Vmax
Compound A 1.5 ± 0.292 ± 3Strong Decrease
Compound B 8.9 ± 1.165 ± 5Moderate Decrease
Compound C > 5012 ± 4No significant effect
Nocodazole 2.1 ± 0.395 ± 2Strong Decrease
Paclitaxel N/AN/AStrong Increase

Data are represented as mean ± standard deviation from three independent experiments.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
No polymerization in vehicle control Inactive tubulin; Incorrect buffer composition; Low temperature.Use fresh aliquots of tubulin. Ensure GTP was added. Verify plate reader temperature is exactly 37°C.
High well-to-well variability Pipetting errors; Air bubbles in wells; Compound precipitation.Use a multichannel pipette for adding tubulin mix. Pipette slowly to avoid bubbles. Check compound solubility in the final assay buffer; if needed, slightly increase the final DMSO concentration (not to exceed 2%).
Inconsistent control performance Degradation of control compounds; Incorrect dilution.Prepare fresh dilutions of Paclitaxel and Nocodazole from stock for each experiment.
Erratic fluorescence readings Compound auto-fluorescence.Run a control plate with compounds in buffer without tubulin or the fluorescent reporter to check for intrinsic fluorescence at the assay wavelengths. If present, a different assay format (e.g., turbidity) may be required.

Conclusion

This fluorescence-based tubulin polymerization assay provides a robust, sensitive, and high-throughput compatible method for the primary screening and mechanistic characterization of novel inhibitors like 1H-pyrrolo[3,2-c]pyridine derivatives. By quantifying key parameters such as Vmax and IC50, researchers can efficiently identify and prioritize lead candidates for further development in the oncology drug discovery pipeline. The self-validating nature of the protocol, with the inclusion of both enhancing and inhibiting controls, ensures the integrity and reliability of the generated data.

References

  • Gagliardi, A. & Gianni, W. Tubulins as therapeutic targets in cancer: from bench to bedside.
  • Carlier, M. F., Didry, D., & Pantaloni, D. Mechanism of tubulin assembly: role of rings in the nucleation process and of associated proteins in the stabilization of microtubules.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Hamel, E. Tubulin as a target for anticancer drugs: agents which interact with the mitotic spindle.
  • Cytoskeleton, Inc. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin) (BK011P).
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Using >99% Pure Tubulin, Fluorescence Based | BK011P.
  • Ovid. Tubulin: an example of targeted chemotherapy.
  • Hölzel Biotech. Tubulin Polymerization Assay (fluoresc-96assays porcine brain tubulin).
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Das, S., et al. Drug target interaction of tubulin-binding drugs in cancer therapy.
  • OncLive. Novel Tubulin-Targeting Therapies Make Headway.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Nithianantham, S., et al. Structural basis of tubulin recruitment and assembly by microtubule polymerases with tumor overexpressed gene (TOG) domain arrays.
  • Wang, C., et al. Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • Bio-protocol. 3.7. Tubulin Polymerization Inhibition Assay.
  • Semantic Scholar. The Mechanism of Tubulin Assembly into Microtubules: Insights from Structural Studies.
  • Journal of Polymer Science Research. Tubulin Polymerization.
  • NOVEL MICROTUBULE POLYMERIZATION INHIBITOR WITH POTENT ANTI-PROLIFERATIVE AND ANTI-TUMOR ACTIVITY.
  • Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds.
  • Journal of Natural Products. Cell-Based Screen for Identification of Inhibitors of Tubulin Polymerization.
  • ACS Publications. Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer.
  • Cytoskeleton, Inc. Datasheet.
  • Identification of Novel β-Tubulin Inhibitors Using a Combined In Silico/In Vitro Approach.
  • Discovery of a novel potent tubulin inhibitor through virtual screening and target validation for cancer chemotherapy.

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Cell cycle analysis of cancer cells treated with 1H-pyrrolo[3,2-c]pyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Analyzing Cell Cycle Perturbation in Cancer Models by 1H-pyrrolo[3,2-c]pyridine Derivatives

Abstract

The deregulation of the cell cycle is a fundamental characteristic of cancer, making it a prime target for therapeutic intervention.[1] The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of novel anticancer agents. Several derivatives from this class have been shown to exert their effects by disrupting microtubule dynamics, leading to mitotic arrest and subsequent apoptosis.[2][3][4][5] This guide provides a comprehensive, field-tested framework for assessing the impact of these compounds on the cancer cell cycle. We will detail the underlying principles of flow cytometric cell cycle analysis, provide a robust step-by-step protocol, and offer expert insights into data interpretation and troubleshooting, enabling researchers to reliably characterize the cytostatic and cytotoxic effects of novel 1H-pyrrolo[3,2-c]pyridine derivatives.

Scientific Principle: Unveiling Cell Cycle Arrest

Flow cytometry is a powerful technique for analyzing the cell cycle by quantifying the DNA content of individual cells within a population.[1] The core of this assay relies on a fluorescent intercalating agent, Propidium Iodide (PI), which stoichiometrically binds to double-stranded DNA.[6] Consequently, the fluorescence intensity emitted by a PI-stained cell is directly proportional to its DNA content.[7]

A typical eukaryotic cell cycle comprises distinct phases:

  • G0/G1 Phase: The cell has a normal, diploid DNA content (2N).

  • S Phase: The cell is actively replicating its DNA, resulting in a DNA content between 2N and 4N.

  • G2/M Phase: The cell has completed DNA replication and possesses a tetraploid DNA content (4N) as it prepares for and undergoes mitosis.

By analyzing the distribution of fluorescence intensity across thousands of cells, we can generate a histogram that clearly delineates these populations, allowing for the precise quantification of cells in each phase. Treatment with an effective cytotoxic agent, such as a 1H-pyrrolo[3,2-c]pyridine derivative that inhibits mitosis, will cause cells to accumulate in the G2/M phase, a hallmark of cell cycle arrest.[4][8]

To ensure accurate DNA staining, cells must first be fixed, typically with ethanol, to permeabilize the cell and nuclear membranes for dye entry.[6] Furthermore, because PI can also bind to double-stranded RNA, treatment with RNase is an essential step to eliminate this potential source of background signal, ensuring that fluorescence is specific to DNA content.[9]

Postulated Mechanism: Microtubule Disruption by 1H-pyrrolo[3,2-c]pyridine Derivatives

Research indicates that certain 1H-pyrrolo[3,2-c]pyridine derivatives function as colchicine-binding site inhibitors, effectively disrupting tubulin polymerization.[2][3][10] This action prevents the formation of the mitotic spindle, a critical structure for chromosome segregation during mitosis, leading to arrest in the G2/M phase of the cell cycle.

G2M_Arrest_Pathway compound 1H-pyrrolo[3,2-c]pyridine Derivative tubulin Binds to Colchicine Site on β-Tubulin compound->tubulin polymerization Inhibition of Tubulin Polymerization tubulin->polymerization spindle Disruption of Mitotic Spindle Formation polymerization->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Induction of Apoptosis arrest->apoptosis

Caption: Postulated mechanism of G2/M arrest by 1H-pyrrolo[3,2-c]pyridine derivatives.

Detailed Experimental Protocol

This protocol is optimized for adherent cancer cell lines (e.g., HeLa, MCF-7) but can be adapted for suspension cells.

Materials and Reagents

Equipment:

  • Calibrated Flow Cytometer (e.g., equipped with a 488 nm laser)

  • Laminar Flow Hood, Class II

  • CO₂ Incubator, 37°C, 5% CO₂

  • Refrigerated Centrifuge with swing-bucket rotor

  • Vortex Mixer

  • Micropipettes

  • Hemocytometer or automated cell counter

  • Microscope

Reagents & Consumables:

  • Cancer cell line of interest (e.g., HeLa, SGC-7901, MCF-7)[3]

  • Complete cell culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • 1H-pyrrolo[3,2-c]pyridine derivative stock solution (in DMSO)

  • Vehicle Control: Dimethyl sulfoxide (DMSO), cell culture grade

  • Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺ free

  • Trypsin-EDTA (0.25%)

  • 70% Ethanol, ice-cold (-20°C)

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A (DNase free)

    • 0.1% Triton X-100 (optional, for permeabilization)

    • in PBS

  • Flow cytometry tubes (5 mL, polystyrene)

  • 6-well cell culture plates

Step-by-Step Methodology

The entire workflow is designed to minimize variability and ensure reproducible results.

Experimental_Workflow cluster_prep Preparation cluster_processing Cell Processing cluster_staining Staining & Analysis seed 1. Seed Cells (6-well plate) adhere 2. Incubate (24h) seed->adhere treat 3. Treat with Compound (e.g., 24h) adhere->treat harvest 4. Harvest Cells (Trypsinize) treat->harvest wash_pbs 5. Wash with PBS harvest->wash_pbs fix 6. Fix in 70% Ethanol (Dropwise, -20°C) wash_pbs->fix wash_fix 7. Wash & Rehydrate fix->wash_fix stain 8. Stain with PI/RNase A (30 min, RT, Dark) wash_fix->stain acquire 9. Acquire on Flow Cytometer stain->acquire

Caption: Experimental workflow for cell cycle analysis.

1. Cell Seeding and Treatment a. Culture cells to ~80% confluency. Harvest and perform a cell count. b. Seed 0.5 x 10⁶ cells per well into 6-well plates. Add the appropriate volume of complete medium and incubate for 24 hours to allow for cell attachment and recovery. c. Prepare serial dilutions of the 1H-pyrrolo[3,2-c]pyridine derivative in complete medium. Include a vehicle-only control (e.g., 0.1% DMSO). d. Aspirate the medium from the wells and replace it with the medium containing the test compound or vehicle. Incubate for a predetermined time (e.g., 24 hours).

2. Cell Harvesting a. Carefully collect the culture medium from each well (which contains floating, potentially apoptotic cells) into labeled 15 mL conical tubes. b. Wash the adherent cells with 1 mL of PBS, and add this wash to the respective conical tube. c. Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C until cells detach. d. Neutralize the trypsin by adding 1 mL of complete medium and gently pipette to create a single-cell suspension. Transfer this to the corresponding conical tube. e. Centrifuge the tubes at 300 x g for 5 minutes.

3. Fixation: The Critical Step a. Discard the supernatant carefully, without disturbing the cell pellet. b. Resuspend the cell pellet in 500 µL of cold PBS. c. While gently vortexing the cell suspension, add 4.5 mL of ice-cold 70% ethanol drop-by-drop.

  • Expert Insight: This dropwise addition while vortexing is paramount to prevent cell clumping, which can lead to erroneous data.[7][9][11] d. Incubate the cells for fixation at -20°C for at least 2 hours. Cells can be stored at this stage for several weeks.[7][9][12]

4. Staining with Propidium Iodide a. Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5-10 minutes to pellet. Ethanol-fixed cells are less dense.[7] b. Aspirate the ethanol and wash the pellet twice with 3 mL of PBS. c. Decant the final PBS wash and resuspend the cell pellet in 500 µL of the PI/RNase A Staining Solution. d. Incubate at room temperature for 30 minutes, protected from light.

5. Flow Cytometry Acquisition a. Before running samples, ensure the cytometer is calibrated and the linearity of the PI signal has been verified. b. Run the samples at a low flow rate to minimize the coefficient of variation (CV) and improve peak resolution.[13][14] c. Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris. d. Use a pulse-width vs. pulse-area plot for the PI signal to gate on single cells and exclude doublets or aggregates.[11][15] e. Collect data using a linear scale for the PI fluorescence channel. f. Acquire at least 10,000-20,000 single-cell events for robust statistical analysis.[7]

Data Analysis & Interpretation

Reading the Histogram

The output data is typically viewed as a histogram where the x-axis represents fluorescence intensity (DNA content) and the y-axis represents the number of events (cells).

  • G0/G1 Peak: The first and usually largest peak, representing cells with 2N DNA content.

  • G2/M Peak: The second peak, ideally at twice the fluorescence intensity of the G1 peak, representing cells with 4N DNA content.

  • S Phase: The region between the G1 and G2/M peaks, representing cells with intermediate DNA content.

  • Sub-G1 Peak: A peak appearing to the left of the G1 peak, indicative of apoptotic cells with fragmented DNA.

Quantifying Cell Cycle Arrest

The primary indicator of mitotic arrest is a significant, dose-dependent increase in the percentage of cells in the G2/M phase, often accompanied by a corresponding decrease in the G0/G1 phase population.

Data_Interpretation_Logic start Analyze Histogram Data (Treated vs. Control) g2m_check Significant Increase in G2/M Population? start->g2m_check g1_check Significant Decrease in G0/G1 Population? g2m_check->g1_check Yes no_effect Conclusion: No Significant Cell Cycle Effect g2m_check->no_effect No arrest Conclusion: Compound Induces G2/M Arrest g1_check->arrest Yes g1_check->no_effect No subg1_check Appearance of Sub-G1 Peak? apoptosis Conclusion: Compound Induces Apoptosis subg1_check->apoptosis Yes arrest->subg1_check

Caption: Logic flow for interpreting cell cycle analysis data.

Example Data Presentation

Summarize results clearly in a table for easy comparison across different treatment conditions.

Treatment Condition% G0/G1 Phase% S Phase% G2/M Phase% Sub-G1 (Apoptosis)
Vehicle (0.1% DMSO)65.2%21.5%13.3%1.1%
Compound X (0.12 µM)55.8%19.1%25.1%2.5%
Compound X (0.24 µM)30.1%15.6%54.3%5.8%
Compound X (0.36 µM)15.7%9.8%74.5%11.2%

Data are hypothetical and for illustrative purposes only.

Troubleshooting & Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
High CV (>6%) on G0/G1 Peak 1. High flow rate during acquisition.[13][14]2. Improper cell fixation (clumping).3. Cytometer not properly aligned.1. Always use the lowest possible flow rate.[7][16]2. Ensure dropwise addition of cold ethanol while vortexing.3. Perform instrument quality control and calibration.
Poor Resolution / No distinct peaks 1. Insufficient staining time or PI concentration.2. Inadequate RNase treatment, causing RNA staining.3. Cells are not proliferating or are synchronized.1. Increase incubation time to 30-60 min; verify PI concentration.2. Ensure RNase A is active and concentration is sufficient (50-100 µg/mL).3. Ensure cells are in an asynchronous, exponential growth phase before treatment.[13]
Excessive Debris in Scatter Plot 1. Harsh cell handling (over-trypsinization, high-speed centrifugation).2. High levels of apoptosis/necrosis.1. Handle cells gently; do not over-vortex or centrifuge at high speeds.[13]2. This may be an expected result of a potent compound; adjust FSC/SSC gate to focus on intact cells.
G2/M Peak is not at 2x G1 Intensity 1. Presence of cell doublets/aggregates being read as G2/M cells.2. Aneuploid cell line.1. Apply stringent doublet discrimination gating (e.g., FSC-A vs FSC-W).[15]2. Verify the ploidy of your cell line. This may be a true biological property.

References

  • Propidium iodide staining of cells for cell cycle analysis protocol. (n.d.). Bio-Rad Antibodies.
  • Cell Cycle Analysis by Propidium Iodide Staining. (n.d.). University of Padua.
  • Cell cycle analysis. (n.d.). Wikipedia.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Troubleshooting of Cell Cycle Staining Flow Cytometry. (n.d.). Creative Biolabs Antibody.
  • DNA Cell Cycle Analysis with PI. (n.d.). University of Rochester Medical Center.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. (n.d.). Semantic Scholar.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Assaying cell cycle status using flow cytometry. (2014). Bio-protocol.
  • Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio.
  • Rapid Profiling Cell Cycle by Flow Cytometry Using Concurrent Staining of DNA and Mitotic Markers. (2014). Bio-protocol.
  • Cell Cycle Analysis: Techniques & Applications. (n.d.). baseclick GmbH.
  • How do you interpret the experimental data of cell cycle by flow cytometry? (2014). ResearchGate.
  • Video: Cell Cycle Analysis: Principle, BrdU and Flow Cytometry. (2023). JoVE.
  • How do we interpret cell cycle analysis results or what do we have to explain after studying cell cycle analysis after treating cells with a compound? (2016). ResearchGate.
  • Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility, University of Chicago.

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Application Notes & Protocols: The 6-Methyl-1H-pyrrolo[3,2-c]pyridine Scaffold in Modern Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Protein kinases, enzymes that regulate the vast majority of cellular processes, have become one of the most critical classes of therapeutic targets in modern medicine, particularly in oncology.[1] The development of small molecule kinase inhibitors has revolutionized cancer treatment, but the quest for compounds with higher potency and improved selectivity remains a central challenge.[2] This challenge is driven by the highly conserved nature of the ATP-binding site across the human kinome.[1]

Scaffold-based drug design offers a powerful paradigm to address this, starting with a core molecular structure—a scaffold—that can be systematically decorated to optimize interactions with a specific target.[2] The 1H-pyrrolo[3,2-c]pyridine core, and specifically its 6-methyl derivative, has emerged as a "privileged scaffold" in this arena. Its structure serves as an effective bioisostere of adenine, enabling it to anchor within the ATP-binding site and establish crucial interactions with the kinase hinge region.[3][4]

This guide provides an in-depth exploration of the 6-methyl-1H-pyrrolo[3,2-c]pyridine scaffold. It details the scientific rationale for its use, provides robust protocols for its synthesis and evaluation, and presents a framework for its application in the development of next-generation kinase inhibitors.

Section 1: The Rationale - Why 1H-pyrrolo[3,2-c]pyridine?

The efficacy of the 1H-pyrrolo[3,2-c]pyridine scaffold is rooted in its ability to effectively mimic the binding of the native ATP ligand within the kinase active site. This interaction is primarily governed by a specific hydrogen-bonding pattern with the "hinge region" of the kinase.

1.1. The Kinase Hinge Region: A Prime Anchor Point

The ATP-binding pocket of a kinase is comprised of several key features, but the hinge region—a flexible loop of amino acids connecting the N- and C-terminal lobes of the kinase domain—is paramount for inhibitor design. This region forms a critical set of hydrogen bonds with the adenine ring of ATP, anchoring it in place for the phosphotransfer reaction. ATP-competitive inhibitors are designed to replicate this hydrogen bond donor-acceptor pattern to achieve high-affinity binding.

1.2. A Privileged Scaffold for Hinge Binding

The 1H-pyrrolo[3,2-c]pyridine core is a bioisosteric replacement for the purine ring of adenine.[4] Its nitrogen atoms are positioned to form two key hydrogen bonds with the backbone amide and carbonyl groups of the hinge residues, closely mimicking the interaction of ATP. This intrinsic binding capability makes it an excellent starting point for inhibitor design.

cluster_0 Kinase Hinge Region cluster_1 1H-pyrrolo[3,2-c]pyridine Core Hinge_NH Backbone NH (H-bond Donor) Hinge_CO Backbone C=O (H-bond Acceptor) Scaffold2 Pyridine N Hinge_NH->Scaffold2 H-Bond Scaffold Pyrrole N-H Scaffold->Hinge_CO H-Bond Core Scaffold

Caption: H-Bonding of the 1H-pyrrolo[3,2-c]pyridine scaffold with the kinase hinge.

1.3. A Versatile Platform for Optimization

While hinge binding is essential for potency, achieving selectivity and favorable drug-like properties requires modification of the core scaffold. The 1H-pyrrolo[3,2-c]pyridine structure provides chemically accessible vectors for substitution, allowing medicinal chemists to:

  • Enhance Potency: Introduce moieties that form additional interactions with the kinase.

  • Improve Selectivity: Design groups that exploit unique features of the target kinase's binding pocket, thereby reducing off-target activity.[5]

  • Optimize ADME Properties: Modify the scaffold to improve solubility, metabolic stability, and cell permeability. A prime example is the structure-based optimization of a potent but nonselective 1H-pyrrolo[3,2-c]pyridine hit against Monopolar Spindle 1 (MPS1) kinase into a highly selective and orally bioavailable compound.[6]

Section 2: Synthesis of the Core Scaffold and Derivatives

A key advantage of the 1H-pyrrolo[3,2-c]pyridine scaffold is its amenability to established synthetic chemistry, allowing for the creation of diverse compound libraries. A common and effective strategy involves a domino palladium-mediated Sonogashira coupling followed by a subsequent palladium-catalyzed displacement or cross-coupling reaction.[6]

2.1. Overview of Synthetic Strategy

The general approach begins with a suitably substituted di-halogenated pyridine. A domino Sonogashira coupling and cyclization with an alkyne installs the pyrrole ring. The remaining halogen on the pyridine ring then serves as a handle for introducing further diversity, typically via Suzuki or Buchwald-Hartwig cross-coupling reactions to append various aryl or amino groups.[6][7][8]

G A Substituted 4-Amino-2-bromo-5-iodopyridine C Key Intermediate: 6-Bromo-1H-pyrrolo[3,2-c]pyridine A->C Pd-mediated Sonogashira Coupling & Cyclization B Terminal Alkyne B->C E Final Product: 6-Substituted-1H-pyrrolo[3,2-c]pyridine C->E Pd-mediated Displacement or Suzuki Coupling D Aniline or Arylboronic Acid D->E

Caption: General synthetic workflow for 1H-pyrrolo[3,2-c]pyridine derivatives.

2.2. Protocol: General Synthesis of 6-Aryl-1H-pyrrolo[3,2-c]pyridine Derivatives

This protocol is a generalized representation based on established literature and should be adapted and optimized for specific substrates and reagents.[6][8]

Step 1: Synthesis of the 6-Bromo-1H-pyrrolo[3,2-c]pyridine Intermediate

  • To a degassed solution of a 4-amino-2-bromo-5-iodopyridine derivative (1.0 eq) and a terminal alkyne (1.2 eq) in a suitable solvent (e.g., DMF or dioxane), add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq).

  • Add a base, such as triethylamine (3.0 eq).

  • Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at 80-100 °C until starting material is consumed (monitor by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate.

Step 2: Suzuki Cross-Coupling for Final Product

  • In a reaction vessel, combine the 6-bromo-1H-pyrrolo[3,2-c]pyridine intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.1 eq).

  • Add a suitable solvent (e.g., a mixture of dioxane and water) and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq).

  • Degas the mixture and heat to 90-110 °C under an inert atmosphere until the reaction is complete.

  • Cool the mixture, dilute with an organic solvent, and perform an aqueous workup.

  • Dry the organic phase, concentrate, and purify the final product by flash chromatography or preparative HPLC.

  • Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and HRMS.[8]

Section 3: In Vitro Characterization - Biochemical Potency and Selectivity

The first critical step in evaluating a new compound is to measure its direct inhibitory effect on the purified target kinase enzyme. This is typically done to determine the half-maximal inhibitory concentration (IC₅₀), a key measure of potency.[1][9]

3.1. The Goal: Determining IC₅₀

The IC₅₀ value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%. A lower IC₅₀ value indicates a more potent compound. This is determined by performing a biochemical assay across a range of inhibitor concentrations and fitting the data to a dose-response curve.

3.2. Protocol: Luminescence-Based In Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a widely used method that quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.[9]

Materials:

  • Purified, active kinase of interest

  • Specific kinase substrate (peptide or protein)

  • ATP solution (at or near the Kₘ for the kinase)

  • Test compounds (serially diluted in DMSO)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

  • Plate reader with luminescence detection capabilities

G A Dispense serially diluted inhibitor (or DMSO control) B Add kinase enzyme A->B C Incubate (10 min) (Inhibitor-Kinase Binding) B->C D Initiate reaction with ATP/Substrate mix C->D E Incubate (e.g., 60 min, 30°C) (Kinase Reaction) D->E F Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) E->F G Add Kinase Detection Reagent (Convert ADP to ATP, generate light) F->G H Measure Luminescence G->H

Caption: Workflow for a luminescence-based (ADP-Glo™) in vitro kinase assay.

Methodology:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A typical starting concentration is 10 mM, diluted in 1:3 or 1:5 steps.

  • Kinase Reaction Setup:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO vehicle control to each well.

    • Add 2.5 µL of the kinase (diluted in kinase assay buffer) to each well.

    • Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at 30°C for 60 minutes (the optimal time should be determined empirically).

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well. This converts the ADP generated into ATP, which is used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

3.3. Data Analysis and Interpretation

  • Subtract the background (no enzyme control) from all data points.

  • Normalize the data by setting the DMSO control (no inhibitor) to 100% activity and a control with a known potent inhibitor to 0% activity.

  • Plot the percent inhibition against the logarithm of the inhibitor concentration.

  • Fit the data using a sigmoidal dose-response (variable slope) equation in a suitable software (e.g., GraphPad Prism) to determine the IC₅₀ value.

3.4. Assessing Selectivity A potent inhibitor is not necessarily a good drug candidate; it must also be selective. To assess this, promising compounds should be tested against a broad panel of other kinases. The results are often presented as a selectivity profile, comparing the IC₅₀ for the target kinase to other kinases.[5]

Kinase TargetCompound 1r IC₅₀ (nM)[5]Staurosporine IC₅₀ (nM)[9]
FMS (Target) 30 N/A
FLT3 (D835Y)>1000 (42% inh. @ 1µM)N/A
c-MET>1000 (40% inh. @ 1µM)N/A
Kinase AN/A5
Kinase DN/A2
Table 1: Example of an inhibitor selectivity profile. Compound 1r, a pyrrolo[3,2-c]pyridine derivative, shows high potency against its target FMS kinase with significantly lower activity against other kinases. Staurosporine is shown as a non-selective control.

Section 4: Cellular Characterization - Validating Activity in a Biological Context

Demonstrating that a compound can inhibit a purified enzyme is the first step. The next, more challenging step is to show that it can engage its target and elicit a functional response within the complex environment of a living cell.[10][11]

4.1. The Need for Cell-Based Assays

Cell-based assays are critical for several reasons:

  • Target Engagement: They confirm that the compound can cross the cell membrane and bind to its intended target.[1]

  • Physiological Relevance: They test the inhibitor's activity in the presence of cellular ATP concentrations (which are much higher than in biochemical assays) and other cellular components.[10]

  • Functional Readout: They measure the downstream biological consequences of target inhibition, such as blocking a signaling pathway or inducing cell death.

4.2. Protocol 1: Cellular Target Phosphorylation Assay (Western Blot)

This protocol measures the ability of an inhibitor to block the phosphorylation of a known downstream substrate of the target kinase, providing a direct readout of kinase activity in the cell.

Methodology:

  • Cell Culture and Treatment:

    • Plate a relevant cell line (e.g., a cancer cell line known to be dependent on the target kinase) in 6-well plates and grow to 70-80% confluency.

    • Treat the cells with a serial dilution of the test compound (or DMSO control) for a predetermined time (e.g., 2-4 hours).

    • If the pathway is not constitutively active, stimulate the cells with an appropriate growth factor or ligand for a short period (e.g., 15-30 minutes) before harvesting.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the plate using ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to a microfuge tube, and clarify by centrifugation at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein amounts for each sample, add Laemmli sample buffer, and denature by heating.

    • Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[12]

    • Block the membrane (e.g., with 5% BSA or non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the substrate (e.g., anti-pSubstrate).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Re-probe the blot with an antibody against the total amount of the substrate protein and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

    • Quantify the band intensities using software like ImageJ. Normalize the phospho-protein signal to the total protein signal.

    • Plot the normalized signal against the inhibitor concentration to determine the cellular IC₅₀.

4.3. Protocol 2: Anti-Proliferation Assay

This assay determines the effect of the inhibitor on cell viability and growth over a longer period (typically 72 hours).

Methodology:

  • Cell Plating: Seed cells in a 96-well clear-bottom white plate at a low density (e.g., 1,000-5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Add serially diluted compound to the wells. Include DMSO as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plate for 72 hours in a cell culture incubator.

  • Viability Measurement:

    • Equilibrate the plate to room temperature.

    • Add a reagent such as CellTiter-Glo® Luminescent Cell Viability Assay reagent, which measures ATP levels as an indicator of metabolically active cells.

    • Measure luminescence on a plate reader.

  • Data Analysis: Normalize the data to the DMSO control and plot against the log of inhibitor concentration to calculate the GI₅₀ (concentration for 50% growth inhibition).

References

  • INiTS. (2020). Cell-based test for kinase inhibitors.
  • BenchChem. (2025). Application Notes and Protocols for Kinase Activity Assays.
  • Creative Biolabs. Immuno-oncology Cell-based Kinase Assay Service.
  • Reaction Biology. (2022).
  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development.
  • Ouellette, S. B., Noel, B. M., & Parker, L. L. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PLOS ONE.
  • Wang, L., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors.
  • Vieth, M., et al. (2011). Chemical structure of type II kinase inhibitors.
  • Shapiro, A. (2015). Response to "Can anyone suggest a protocol for a kinase assay?".
  • Wang, L., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv.
  • Babon, J. J., & Murphy, J. M. (2013). In vitro JAK kinase activity and inhibition assays. Methods in Molecular Biology.
  • Adriaenssens, E. (2023). In vitro kinase assay. Protocols.io.
  • Hassan, A., et al. Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • Celtarys Research. (2025). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • Konc, J., et al. (2010). Type-II Kinase Inhibitor Docking, Screening, and Profiling Using Modified Structures of Active Kinase States.
  • Zhang, C., & Bollag, G. (2010). Scaffold-based design of kinase inhibitors for cancer therapy. Current Opinion in Genetics & Development.
  • Collins, I., et al. (2013). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
  • Liu, K., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Laufer, S., et al. (2014). Novel hinge-binding motifs for Janus kinase 3 inhibitors: a comprehensive structure-activity relationship study on tofacitinib bioisosteres. ChemMedChem.
  • Liu, K., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Schenone, S., et al. (2017). Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. Current Medicinal Chemistry.

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Application Note: Comprehensive Analytical Characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed guide to the essential analytical techniques for the comprehensive characterization of 6-methyl-1H-pyrrolo[3,2-c]pyridine (CAS: 183586-34-7), a heterocyclic scaffold of interest in medicinal chemistry and drug development.[1][] Recognizing that this specific isomer is not as widely documented as its congeners, this guide emphasizes the logic behind methodological choices. It provides robust, self-validating protocols for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy, molecular weight confirmation by High-Resolution Mass Spectrometry (HRMS), and purity assessment by High-Performance Liquid Chromatography (HPLC). This note is intended for researchers, analytical scientists, and drug development professionals requiring definitive structural confirmation and purity verification of this compound.

Introduction and Physicochemical Profile

This compound belongs to the azaindole family, which are privileged structures in pharmacology due to their ability to mimic the indole moiety while introducing a hydrogen bond acceptor to modulate physicochemical properties and target interactions.[3] Accurate and unambiguous characterization is the bedrock of any discovery program, ensuring that biological data is correlated with the correct molecular entity. This guide provides the necessary framework to achieve that certainty.

The fundamental properties of the target molecule are summarized below. While the molecular formula and weight are definitive, other physical properties like melting point may require experimental determination.

Table 1: Physicochemical Properties of this compound

PropertyValueSource / Method
IUPAC Name This compound---
CAS Number 183586-34-7ChemicalBook[1]
Molecular Formula C₈H₈N₂Calculation
Molecular Weight 132.16 g/mol Calculation
Exact Mass 132.068748 g/mol Calculation
Predicted XLogP3 1.4PubChem[4]
Melting Point Data not readily available---
Boiling Point Data not readily available---

Spectroscopic Characterization: Structure Elucidation

Spectroscopy is the cornerstone of structural analysis. The combined application of NMR and HRMS provides an unequivocal confirmation of the molecular structure and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Causality: NMR is the most powerful technique for elucidating the precise structure of organic molecules. It provides information on the chemical environment, connectivity, and spatial relationships of atoms. For this compound, ¹H NMR will confirm the number and arrangement of protons, while ¹³C NMR will verify the carbon skeleton. The predicted chemical shifts are based on the analysis of related pyrrolopyridine isomers and derivatives, accounting for the unique electronic effects of the [3,2-c] ring fusion.[5]

Protocol 1: ¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to clearly resolve N-H protons.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. Ensure the instrument is properly shimmed for optimal resolution.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment (e.g., Bruker zg30).

    • Spectral Width: -2 to 12 ppm.

    • Acquisition Time: ~3-4 seconds.

    • Relaxation Delay (d1): 5 seconds (to allow for full relaxation of aromatic protons).

    • Number of Scans: 16 (adjust for sample concentration).

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (e.g., Bruker zgpg30).

    • Spectral Width: 0 to 160 ppm.

    • Acquisition Time: ~1.5 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more (adjust for sample concentration and experiment time).

  • Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz for ¹H, 1 Hz for ¹³C). Phase and baseline correct the spectra. Calibrate the ¹H spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) and the ¹³C spectrum accordingly (e.g., DMSO at 39.52 ppm).

Expected Spectroscopic Data:

The key to identifying the correct isomer lies in the distinct pattern of aromatic protons. The C4-proton in the [3,2-c] isomer is expected to be a singlet, which is a key differentiator from other isomers where it would show coupling.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)

Atom PositionPredicted ¹H Shift (ppm), Multiplicity, J (Hz)Predicted ¹³C Shift (ppm)Justification
N1-H ~11.5, br s---Typical deshielded pyrrole N-H proton.
H2 ~7.5, d, J ≈ 3.0~125Pyrrole α-proton, coupled to H3.
H3 ~6.5, d, J ≈ 3.0~101Pyrrole β-proton, coupled to H2.
H4 ~8.6, s~140Pyridine proton adjacent to ring fusion nitrogen, deshielded. Appears as a singlet, a key identifying feature.
H7 ~7.8, s~128Pyridine proton adjacent to the methyl group. Appears as a singlet.
6-CH₃ ~2.4, s~18Methyl group protons.
C3a ---~129Pyrrole bridgehead carbon.
C4a ---~145Pyridine bridgehead carbon.
C6 ---~148Carbon bearing the methyl group.
C7a ---~135Pyridine bridgehead carbon.
High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is essential for confirming the elemental composition of a molecule. Unlike nominal mass spectrometry, HRMS provides a highly accurate mass measurement (typically <5 ppm error), which can distinguish between compounds with the same nominal mass but different elemental formulas. For novel compounds, this is a mandatory step for structural confirmation. An LC-MS platform is ideal as it provides chromatographic separation prior to mass analysis.

Protocol 2: LC-HRMS for Molecular Formula Confirmation

  • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., Methanol or Acetonitrile) at 1 mg/mL. Dilute this solution to ~10 µg/mL in the initial mobile phase.

  • Chromatography (LC):

    • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

  • Mass Spectrometry (HRMS):

    • Instrument: An Orbitrap or TOF mass spectrometer.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Scan Range: m/z 50 - 500.

    • Resolution: >60,000.

    • Data Acquisition: Full scan mode. A lock mass (internal or external) should be used to ensure mass accuracy.

  • Data Analysis (Self-Validation):

    • Extract the ion chromatogram for the theoretical [M+H]⁺ ion.

    • Verify that the measured mass from the corresponding spectrum is within 5 ppm of the calculated exact mass.

    • The isotopic pattern should match the theoretical pattern for the proposed formula.

Expected Data:

  • Calculated Exact Mass [M+H]⁺: 133.07602 (for C₈H₉N₂⁺)

  • Observed Mass: Should be within ± 0.0007 of the calculated mass for a 5 ppm error tolerance.

Chromatographic Purity Assessment

Expertise & Causality: Chromatographic methods are required to determine the purity of a compound by separating it from any starting materials, byproducts, or degradation products. HPLC with UV detection is the industry standard for this purpose. The choice of a C18 column is based on the moderate polarity of the pyrrolopyridine scaffold. A gradient elution ensures that impurities with a wide range of polarities can be effectively separated and detected.

Protocol 3: Purity Determination by Reverse-Phase HPLC

  • Sample Preparation: Prepare a sample solution at approximately 0.5 mg/mL in 50:50 Acetonitrile:Water.

  • Instrumentation: An HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Gradient: 10% B to 90% B over 20 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: 254 nm (or a wavelength determined by DAD analysis to be the absorbance maximum).

    • Injection Volume: 10 µL.

  • Data Analysis (Self-Validation):

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method:

      • % Purity = (Area of Main Peak / Total Area of All Peaks) * 100

    • The system is considered suitable if a blank injection shows no interfering peaks and a standard injection shows good peak shape and reproducibility.

Integrated Analytical Workflow

A logical sequence of analysis ensures efficiency and confidence in the results. The following workflow represents a standard, field-proven approach for the characterization of a newly synthesized batch of this compound.

G cluster_synthesis Synthesis & Work-up cluster_screening Initial Screening & Confirmation cluster_purification Purification & Purity Check cluster_elucidation Final Structure Elucidation Synthesis Crude Product LCMS LC-HRMS Analysis Synthesis->LCMS LCMS_Result Correct Mass? [M+H]⁺ = 133.0760 ± 5ppm LCMS->LCMS_Result LCMS_Result->Synthesis No (Re-evaluate synthesis) Purify Column Chromatography or Recrystallization LCMS_Result->Purify Yes HPLC HPLC Purity Analysis Purify->HPLC HPLC_Result Purity >95%? HPLC->HPLC_Result HPLC_Result->Purify No (Re-purify) NMR 1H and 13C NMR Spectroscopy HPLC_Result->NMR Yes NMR_Result Structure Match Predicted Data? NMR->NMR_Result NMR_Result->Synthesis No (Incorrect Isomer or Structure) Final Characterized Compound: This compound NMR_Result->Final Yes

Caption: Integrated workflow for synthesis, confirmation, and characterization.

Safety and Handling

While specific toxicity data for this compound is not available, it should be handled with the standard precautions for novel chemical entities.

  • Engineering Controls: Handle in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Toxicity: Assumed to be harmful if swallowed or inhaled. Avoid contact with skin and eyes. Refer to the Safety Data Sheet (SDS) from the supplier for detailed information.

References

  • LookChem. Cas 178268-92-3, 1H-Pyrrolo[3,2-c]pyridine, 4-chloro-6-Methyl-.
  • LookChem. Cas 824-51-1, 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE.
  • PubChem. 6-Methyl-1H-pyrrolo(3,2-b)pyridine.
  • Royal Society of Chemistry. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth.
  • PubMed. Update on analytical methods for toxic pyrrolizidine alkaloids.
  • National Center for Biotechnology Information. Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities.
  • PubMed Central. Synthesis and Properties of 1H-Pyrrolo[3′,2′:3,4]fluoreno[9,1-gh]quinolines and 7H-Pyrrolo[2.
  • PubChem. 4-Hydroxy-6-methyl-1H-pyrrolo(3,4-c)pyridine-1,3(2H)-dione.
  • ACS Publications. Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold | Organometallics.
  • PubChem. 1-Methyl-1H-pyrrolo[3,2-C]pyridine.
  • National Center for Biotechnology Information. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.

Sources

Application Note: A Researcher's Guide to ¹H NMR Analysis of 1H-Pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core, also known as 5-azaindole, is a privileged heterocyclic scaffold of immense interest to researchers in medicinal chemistry and drug development.[1] Its structural resemblance to indole and purine allows it to function as a bioisostere, interacting with a wide array of biological targets, particularly protein kinases.[1] Consequently, derivatives of this scaffold are prominent in the discovery of novel therapeutics for cancer and other diseases.[2][3]

Accurate and unambiguous structural characterization is paramount in the development of these compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Proton (¹H) NMR, stands as the most powerful and routine tool for elucidating the precise structure, substitution patterns, and stereochemistry of these molecules. This guide provides an in-depth analysis of the ¹H NMR spectral features of 1H-pyrrolo[3,2-c]pyridine derivatives, offering field-proven protocols and interpretation strategies for researchers, scientists, and drug development professionals.

Part 1: Foundational Principles of ¹H NMR Analysis

The structural rigidity and aromatic nature of the 1H-pyrrolo[3,2-c]pyridine ring system give rise to a characteristic and interpretable ¹H NMR spectrum. Understanding the typical chemical shifts and coupling patterns is the first step toward confident structure elucidation.

The Core Scaffold and Proton Numbering

The accepted IUPAC numbering for the 1H-pyrrolo[3,2-c]pyridine scaffold is shown below. This numbering system is critical for the correct assignment of NMR signals.

Caption: Numbering of the 1H-pyrrolo[3,2-c]pyridine core.

Characteristic ¹H Chemical Shifts

The electron density distribution, influenced by the two nitrogen atoms, dictates the chemical shifts of the ring protons. The pyridine ring protons (H4, H6, H7) are generally more deshielded and appear further downfield than the pyrrole ring protons (H2, H3). The pyrrole N-H proton (1-H) is highly variable and exquisitely sensitive to solvent, concentration, and temperature.

The following table summarizes typical chemical shift ranges compiled from various substituted derivatives. Note that these are guide values; actual shifts will be significantly influenced by the electronic nature of substituents.

ProtonTypical Chemical Shift Range (ppm) in CDCl₃Typical Chemical Shift Range (ppm) in DMSO-d₆General Observations
1-H (N-H) 8.1 - 10.0 (often broad)11.0 - 12.5 (often broad)Highly deshielded and solvent-dependent. Disappears upon D₂O exchange.
H4 ~8.2 - 9.1~8.1 - 8.5Often the most downfield proton on the pyridine ring, typically a singlet or a small doublet.
H7 ~7.7 - 8.2~7.5 - 8.0Part of an AB or AX system with H6. Influenced by substituents at C6.
H6 ~7.0 - 7.5~6.9 - 7.4Coupled to H7. Its chemical shift is sensitive to substitution on the pyridine ring.
H2 ~7.2 - 7.6~7.4 - 7.8Typically a doublet or triplet, coupled to H3.
H3 ~6.6 - 7.0~6.5 - 6.8Typically a doublet or triplet, coupled to H2. Often the most upfield proton.

Data compiled from references[2][4].

Spin-Spin Coupling Constants (J-values)

Coupling constants provide invaluable information about the connectivity of protons. In the 1H-pyrrolo[3,2-c]pyridine system, the magnitudes of J-values are characteristic of the bond path.

CouplingTypeTypical Range (Hz)Notes
³J(H2, H3) Vicinal (pyrrole)2.5 - 3.5 HzCharacteristic coupling for the pyrrole ring protons.
³J(H6, H7) Vicinal (pyridine, ortho)5.0 - 6.0 HzTypical ortho-coupling in a pyridine ring.
⁴J(H4, H6) Meta~1.0 HzSmaller meta-coupling, not always resolved.
⁴J(H2, H7) Long-range< 1.0 HzOften referred to as "cross-ring" coupling, may cause slight broadening or a small splitting.
⁴J(H3, H4) Long-range~0.9 HzAnother example of long-range coupling across the fused system.

Data compiled from references[5][6]. The analysis of these coupling patterns is fundamental. For instance, identifying a pair of doublets with a coupling constant of ~3 Hz is a strong indicator of the H2-H3 pair, while a pair with a ~5.5 Hz coupling points to the H6-H7 ortho relationship.

Part 2: Experimental Design and Protocols

Scientific integrity begins with meticulous experimental design. The quality of your NMR data is directly dependent on rigorous sample preparation and the selection of appropriate acquisition parameters.

Protocol: Sample Preparation
  • Analyte Purity: Ensure the sample is of high purity. Residual solvents or synthetic byproducts will complicate the spectrum. A typical sample mass is 5-10 mg.

  • Solvent Selection: The choice of deuterated solvent is critical.

    • Chloroform-d (CDCl₃): A good first choice for many organic molecules. However, the acidic N-H proton may exchange or exhibit very broad signals.

    • Dimethyl sulfoxide-d₆ (DMSO-d₆): An excellent choice for N-heterocycles. It is a hydrogen bond acceptor, which slows down the exchange rate of the N-H proton, resulting in a sharper, more observable signal at a characteristic downfield position (~11-12.5 ppm).[7]

  • Solvent Volume: Use approximately 0.6 - 0.7 mL of deuterated solvent for a standard 5 mm NMR tube. This ensures the sample height is sufficient to be within the detection region of the NMR coil.

  • Dissolution: Ensure the sample is fully dissolved. Vortexing or gentle warming may be necessary. Insoluble material will lead to poor spectral quality (broad lines and distorted peak shapes). If particulates remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard (Optional): Tetramethylsilane (TMS) is often included by manufacturers at 0.03-0.05% v/v and serves as the standard reference (δ = 0.00 ppm).

The Impact of Solvent Choice: A Deeper Look

The solvent can dramatically alter the ¹H NMR spectrum, a phenomenon that can be exploited for structural confirmation. The most profound effect is on the N-H proton.

  • In aprotic, non-hydrogen bonding solvents like CDCl₃, the N-H proton signal can be broad due to intermediate rates of chemical exchange and moderate quadrupole broadening from the ¹⁴N nucleus.

  • In hydrogen-bond accepting solvents like DMSO-d₆, the solvent molecules form hydrogen bonds with the N-H proton. This interaction localizes the proton, slows its exchange rate, and disrupts the quadrupolar relaxation mechanism.[7][8] The result is a much sharper signal that is shifted significantly downfield due to the deshielding effect of the hydrogen bond.[7] This phenomenon can be a powerful diagnostic tool to confirm the presence of the N-H proton.

SolventEffect cluster_CDCl3 In CDCl₃ (Aprotic) cluster_DMSO In DMSO-d₆ (H-bond Acceptor) NH_CDCl3 R-NH Proton Exchange_CDCl3 Intermediate Exchange NH_CDCl3->Exchange_CDCl3 NH_DMSO R-NH Proton BroadSignal Broad Signal (~8-10 ppm) Exchange_CDCl3->BroadSignal Hbond H-Bonding with S=O NH_DMSO->Hbond SharpSignal Sharp Signal (~11-12.5 ppm) Hbond->SharpSignal

Caption: Solvent effect on the N-H proton signal.

Protocol: Standard ¹H NMR Acquisition

This protocol is a starting point for a standard 400 MHz spectrometer.

  • Insert Sample & Lock: Insert the sample into the magnet. Lock onto the deuterium signal of the solvent.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity. This is crucial for achieving sharp lines and good resolution.

  • Set Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is appropriate. The 30° pulse angle reduces the experiment time without significant signal loss.

    • Spectral Width (SW): A range of -2 to 14 ppm is typically sufficient.

    • Number of Scans (NS): Start with 16 or 32 scans for a moderately concentrated sample (~10 mg). Increase as needed for dilute samples.

    • Relaxation Delay (D1): A delay of 1-2 seconds is usually adequate for qualitative analysis.

  • Acquire Data: Start the acquisition.

  • Process Data:

    • Apply Fourier Transformation (FT).

    • Perform phase correction to ensure all peaks are upright and symmetrical.

    • Perform baseline correction to ensure the baseline is flat.

    • Integrate all signals.

    • Reference the spectrum by setting the TMS peak to 0.00 ppm or the residual solvent peak to its known value (e.g., CDCl₃ at 7.26 ppm, DMSO-d₅ at 2.50 ppm).

Part 3: Advanced NMR Techniques for Unambiguous Assignment

For complex, heavily substituted derivatives, a 1D ¹H NMR spectrum may not be sufficient for complete structural assignment due to overlapping signals. 2D NMR techniques are indispensable for resolving these ambiguities.[9]

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are spin-coupled to each other. A cross-peak between two protons in the 2D map indicates they are typically within 2-3 bonds of each other.

  • Application: A COSY spectrum will clearly show a cross-peak between H2 and H3, and another between H6 and H7, confirming their respective vicinal relationships. It can also reveal weaker, long-range couplings, such as between H4 and H6.

HSQC (Heteronuclear Single Quantum Coherence)

The HSQC experiment correlates protons directly to the carbon atom they are attached to (one-bond ¹H-¹³C correlation).

  • Application: This is the most reliable way to assign protonated carbons. For example, the proton signal assigned as H3 will show a cross-peak to the carbon signal for C3.

HMBC (Heteronuclear Multiple Bond Correlation)

The HMBC experiment reveals correlations between protons and carbons that are separated by multiple bonds (typically 2-4 bonds). This is extremely powerful for identifying quaternary (non-protonated) carbons and for piecing together the molecular skeleton.

  • Application: Key HMBC correlations are often the final piece of the puzzle. For example, the N-H proton (1-H) should show correlations to C2 and C7a. The H4 proton should show correlations to C5, C6, and C7a. Observing these long-range correlations provides definitive proof of the ring fusion and substitution pattern.[9]

Workflow for Structure Elucidation

The combined use of these techniques provides a self-validating system for structure determination.

NMR_Workflow start Synthesized Compound prep Sample Preparation (Choose Solvent: DMSO-d₆ or CDCl₃) start->prep nmr1d Acquire 1D ¹H NMR prep->nmr1d assign1d Initial Assignment (Chemical Shift, Integration, Multiplicity) nmr1d->assign1d ambiguous Ambiguity or Overlap? assign1d->ambiguous cosy Acquire ¹H-¹H COSY ambiguous->cosy Yes final Final Structure Confirmation ambiguous->final No assign_cosy Identify Spin Systems (e.g., H2-H3, H6-H7) cosy->assign_cosy hsqc Acquire ¹H-¹³C HSQC assign_cosy->hsqc assign_hsqc Assign Protonated Carbons hsqc->assign_hsqc hmbc Acquire ¹H-¹³C HMBC assign_hsqc->hmbc assign_hmbc Assign Quaternary Carbons & Confirm Connectivity hmbc->assign_hmbc assign_hmbc->final

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Synthesis Yield of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-methyl-1H-pyrrolo[3,2-c]pyridine, a key heterocyclic scaffold of interest to researchers in drug discovery and development. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions to help you navigate the complexities of this synthesis and ultimately improve your yields. We will delve into the causality behind experimental choices, offering protocols and insights grounded in established chemical principles.

Overview of Synthetic Strategies

The synthesis of the 5-azaindole core, the parent structure of this compound, can be approached through several synthetic routes. The presence of the nitrogen atom in the pyridine ring alters the electronic properties of the system, meaning that many classical indole syntheses may not be directly applicable or efficient[1]. The two most common and logical approaches for the synthesis of this compound are:

  • Multi-step Synthesis from a Substituted Pyridine Precursor: This versatile approach involves the construction of the pyrrole ring onto a pre-functionalized pyridine. A common starting material is a substituted 3-methyl-4-aminopyridine, which can be elaborated through various cyclization strategies.

  • Modified Bischler-Möhlau Indole Synthesis: This classical indole synthesis can be adapted for the preparation of azaindoles. However, it is often associated with harsh reaction conditions, low yields, and a lack of predictable regioselectivity[2][3]. Modern modifications, such as the use of microwave irradiation, have been shown to improve outcomes[2][3].

This guide will focus on troubleshooting a plausible multi-step synthesis, as it often provides more control and is more amenable to optimization for specific target molecules.

Troubleshooting Guide: Navigating Common Synthesis Challenges

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield in the Initial Pyrrole Ring Formation

Question: I am attempting to synthesize the this compound core via the cyclization of a suitable pyridine precursor, but I am consistently obtaining low yields. What are the likely causes and how can I improve this step?

Answer:

Low yields in the initial cyclization to form the pyrrole ring are a common hurdle. The efficiency of this step is highly dependent on the chosen synthetic route and the nature of your specific precursors. Let's consider a plausible route starting from a 4-chloro-3-methyl-2-nitropyridine derivative and explore the potential pitfalls.

Underlying Causes and Optimization Strategies:

  • Incomplete Reaction: The cyclization reaction may not be going to completion. This could be due to insufficient reaction time, inadequate temperature, or deactivation of reagents.

    • Troubleshooting:

      • Monitor the reaction closely: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to track the consumption of your starting material.

      • Optimize reaction temperature: Gradually increase the reaction temperature in small increments (e.g., 10 °C) to see if it drives the reaction to completion. Be cautious, as excessive heat can lead to decomposition.

      • Extend reaction time: If the reaction is proceeding cleanly but slowly, a longer reaction time may be all that is needed.

  • Side Reactions: The formation of undesired side products can significantly reduce the yield of your target molecule.

    • Troubleshooting:

      • Control stoichiometry: Ensure the precise addition of reagents. An excess of one reactant can sometimes favor side reactions.

      • Inert atmosphere: Reactions involving organometallic intermediates or other air-sensitive reagents should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

      • Identify byproducts: If possible, isolate and characterize major byproducts to understand the competing reaction pathways. This can provide valuable clues for optimizing your conditions.

  • Poor Quality of Starting Materials: Impurities in your starting materials can interfere with the reaction.

    • Troubleshooting:

      • Purify starting materials: Ensure the purity of your pyridine precursor and other reagents. Recrystallization or column chromatography may be necessary.

      • Check for degradation: Some reagents can degrade over time. Use freshly prepared or properly stored materials.

Illustrative Experimental Workflow: Troubleshooting Cyclization

Caption: A logical workflow for troubleshooting low yields in the cyclization step.

Issue 2: Difficulty in the Purification of the Final Product

Question: After completing the synthesis, I am struggling to obtain pure this compound. My crude product shows multiple spots on TLC, and column chromatography is not giving a clean separation. What are my options?

Answer:

Purification of nitrogen-containing heterocycles like this compound can be challenging due to their polarity and potential for interaction with silica gel.

Common Purification Hurdles and Solutions:

  • Co-eluting Impurities: The presence of impurities with similar polarity to your product can make separation by standard column chromatography difficult.

    • Troubleshooting:

      • Optimize your solvent system: A systematic approach to solvent system optimization is key. For azaindole derivatives, a gradient of ethyl acetate in hexanes or dichloromethane in methanol is a good starting point. The addition of a small amount of a polar solvent like methanol or a basic modifier like triethylamine can improve peak shape and resolution[4].

      • Alternative stationary phases: If silica gel is not providing adequate separation, consider using neutral or basic alumina. For highly polar compounds, reversed-phase chromatography (C18) may be a better option[4].

      • Recrystallization: If your product is a solid, recrystallization can be a highly effective purification technique. Experiment with different solvent systems to find one that provides good solubility at high temperatures and poor solubility at low temperatures.

  • Product Degradation on Silica Gel: The acidic nature of silica gel can sometimes lead to the degradation of sensitive compounds.

    • Troubleshooting:

      • Deactivate the silica gel: Treat the silica gel with a solution of triethylamine in your eluent before packing the column. This will neutralize the acidic sites.

      • Use neutral or basic alumina: As mentioned above, these are good alternatives to silica gel for acid-sensitive compounds.

  • Persistent Starting Material or Reagent Contamination: Unreacted starting materials or residual reagents can be difficult to remove.

    • Troubleshooting:

      • Aqueous workup: A thorough aqueous workup before chromatography is crucial. Washing the organic layer with a dilute acid or base solution can help remove basic or acidic impurities, respectively. A final wash with brine is recommended to remove residual water[4].

Data Table: Recommended Solvents for Column Chromatography

Stationary PhaseCommon Eluent SystemsModifiers
Silica GelHexane/Ethyl Acetate, Dichloromethane/MethanolTriethylamine (0.1-1%)
Alumina (Neutral or Basic)Hexane/Ethyl Acetate, Dichloromethane/Methanol-
Reversed-Phase (C18)Acetonitrile/Water, Methanol/WaterTrifluoroacetic acid (0.1%) or Formic acid (0.1%)

Frequently Asked Questions (FAQs)

Q1: What is a plausible, detailed experimental protocol for the synthesis of this compound?

Plausible Synthetic Protocol:

Step 1: Nitration of 3-methylpyridine-N-oxide

A detailed procedure for the nitration of 3-methylpyridine-1-oxide to yield 3-methyl-4-nitropyridine-1-oxide is available in Organic Syntheses[5]. This involves reacting 3-methylpyridine-1-oxide with a mixture of fuming nitric acid and sulfuric acid.

Step 2: Chlorination of 3-methyl-4-nitropyridine-1-oxide

The resulting 3-methyl-4-nitropyridine-1-oxide can be chlorinated using a standard chlorinating agent like phosphorus oxychloride (POCl₃) to introduce a chlorine atom at the 2-position, yielding 2-chloro-3-methyl-4-nitropyridine.

Step 3: Reduction of the Nitro Group

The nitro group of 2-chloro-3-methyl-4-nitropyridine can be reduced to an amino group using a variety of reducing agents, such as tin(II) chloride in hydrochloric acid or catalytic hydrogenation, to give 2-chloro-3-methyl-4-aminopyridine.

Step 4: Cyclization to form the Pyrrole Ring

The final cyclization to form the this compound can be achieved by reacting the 2-chloro-3-methyl-4-aminopyridine with a suitable C2 synthon, such as chloroacetaldehyde or its diethyl acetal, under basic conditions.

Experimental Workflow Diagram

Caption: A plausible multi-step synthetic workflow for this compound.

Q2: What are the key characterization data for this compound?

A2: While comprehensive spectral data for the parent this compound is not widely published, we can predict the expected signals based on the analysis of closely related structures.

  • ¹H NMR: You would expect to see distinct signals for the aromatic protons on both the pyridine and pyrrole rings, as well as a singlet for the methyl group. The N-H proton of the pyrrole ring will likely appear as a broad singlet.

  • ¹³C NMR: The spectrum will show signals for all the carbon atoms in the bicyclic system and the methyl group.

  • Mass Spectrometry: The molecular ion peak in the mass spectrum should correspond to the molecular weight of the compound (C₈H₈N₂ = 132.16 g/mol ).

It is crucial to obtain and analyze the full set of characterization data (¹H NMR, ¹³C NMR, MS, and possibly IR) to confirm the identity and purity of your final product.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, several steps in this synthesis involve hazardous reagents and reactions.

  • Nitration: The nitration reaction is highly exothermic and should be performed with extreme caution in a fume hood, with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. The addition of nitric acid to sulfuric acid should be done slowly and with cooling.

  • Chlorination: Phosphorus oxychloride (POCl₃) is corrosive and reacts violently with water. It should be handled in a fume hood with appropriate PPE.

  • Solvents: Many organic solvents used in this synthesis are flammable and/or toxic. Always work in a well-ventilated area and take precautions to avoid ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before starting any experiment and follow all standard laboratory safety procedures.

References

  • Bischler–Möhlau indole synthesis. In Wikipedia.
  • Bischler-Möhlau indole synthesis. chemeurope.com.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central.
  • Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors. PubMed Central.
  • Bischler-Möhlau indole synthesis. Semantic Scholar.
  • Bischler Indole Synthesis. ResearchGate.
  • Improved Synthesis of 2‐Chloro‐3‐amino‐4‐methylpyridine. ResearchGate.
  • Bischler–Möhlau indole synthesis. SciSpace.
  • Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons.
  • Azaindole synthesis. Organic Chemistry Portal.
  • 3-methyl-4-nitropyridine-1-oxide. Organic Syntheses.
  • Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry.
  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. ResearchGate.
  • SYNTHESIS AND BIOLOGICAL ACTIVITY OF NOVEL 6-PHENYL-1H-PYRROLO[3,4-c]PYRIDINE-1,3-DIONE DERIVATIVES. PubMed.
  • Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. ACS Publications.
  • Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. RosDok.
  • Pyrrolo[1,2-c]pyrimidin-1-ylidene: A Diamino Carbene Embedded in a Six-Membered Aromatic Scaffold. ACS Publications.
  • Preparing a 2-amino pyridine derivative comprises reacting an open-chain nitrile precursor with a nitrogen containing compound in a cyclization reaction. Google Patents.
  • Process for making 3-amino-2-chloro-4-methylpyridine. Google Patents.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RSC Publishing.
  • How to isolate PEGylated product and methyl pyridine. Reddit.
  • Synthesis of pyrrolo[2,3-d]pyridazines and pyrrolo[2,3-c]pyridines (6-azaindoles). Experimental and theoretical study. RUDN Journal.
  • Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
  • Separation of Pyridine, 3-(1-methyl-1H-pyrrol-2-yl)- on Newcrom R1 HPLC column. SIELC Technologies.

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Technical Support Center: Troubleshooting Low Yield in Fischer Indole Synthesis of Azaindoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals encountering challenges with the Fischer indole synthesis of azaindoles. This resource is designed to provide in-depth, field-proven insights to help you troubleshoot low yields and optimize your reaction outcomes. Azaindoles are a critical scaffold in medicinal chemistry, and mastering their synthesis is key to advancing novel therapeutic agents.[1] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles governing this powerful, yet often challenging, reaction.

The Challenge of Azaindole Synthesis

The primary hurdle in the Fischer indole synthesis of azaindoles is the electron-deficient nature of the pyridine ring.[2] The nitrogen atom in the pyridine ring withdraws electron density, which diminishes the nucleophilicity of the pyridylhydrazine and impedes the crucial[3][3]-sigmatropic rearrangement step.[1][2] This electronic effect often leads to lower yields or even complete reaction failure under standard Fischer indole conditions.[2][4] However, with careful optimization of reaction parameters, this method can be highly effective.[5][6][7]

Troubleshooting Guide: A-Q&A Approach

This section addresses specific experimental issues in a question-and-answer format, providing both explanations and actionable solutions.

Question 1: Why is my reaction resulting in low to no product formation?

This is the most common issue and can be attributed to several factors, primarily related to reaction activation and starting material stability.

Potential Cause 1: Inappropriate Acid Catalyst

The choice and strength of the acid catalyst are paramount.[2] A catalyst that is too weak may not be sufficient to promote the key rearrangement step, while an overly strong acid can lead to the degradation of your starting materials or the desired azaindole product.[2]

  • Solution: Systematically screen a panel of both Brønsted and Lewis acid catalysts. The optimal choice is highly substrate-dependent.[2]

    • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid (H₂SO₄), hydrochloric acid (HCl), and polyphosphoric acid (PPA) are commonly used.[2][8][9]

    • Lewis Acids: Zinc chloride (ZnCl₂), boron trifluoride etherate (BF₃·OEt₂), and aluminum chloride (AlCl₃) are also effective catalysts.[2][8][9] Milder Lewis acids may be preferable to minimize side reactions involving the pyridine nitrogen.[2]

Potential Cause 2: Unfavorable Electronic Effects

The electron-withdrawing nature of the pyridine ring can significantly hinder the reaction.[2]

  • Solution: If possible, utilize a pyridylhydrazine that has an electron-donating group (EDG), such as a methoxy (-OCH₃) or methylthio (-SCH₃), positioned ortho or para to the hydrazine moiety.[2][5] These groups increase the electron density of the ring, which in turn facilitates the[3][3]-sigmatropic rearrangement.[1][5]

Potential Cause 3: Poor Quality of Starting Materials

Impurities in the pyridylhydrazine or carbonyl compound can introduce unwanted side reactions.[10]

  • Solution: Ensure the purity of your starting materials. Using freshly distilled or purified phenylhydrazine is recommended. The hydrochloride salt of the hydrazine is often more stable and can be a better starting point.[11]

Question 2: My reaction is producing a complex mixture of products, including multiple isomers. How can I improve selectivity?

The formation of multiple products often arises from issues with regioselectivity during the enamine formation or from various side reactions.

Potential Cause 1: Regioselectivity Issues with Unsymmetrical Ketones

If an unsymmetrical ketone of the type RCH₂COCH₂R' is used, a mixture of two regioisomeric azaindoles can be formed.[3]

  • Solution: The choice of acid catalyst can influence regioselectivity. Stronger acids may favor the formation of the more substituted enamine.[2] Steric hindrance on the ketone can also be used to direct the formation of one regioisomer over the other.[2] A systematic screening of acid catalysts and reaction temperatures is the most effective approach to optimize for the desired isomer.[2]

Potential Cause 2: Side Reactions of the Pyridine Ring

The nitrogen atom in the pyridine ring can be protonated under acidic conditions, altering the electronic properties and reactivity of the molecule, which can open up undesired reaction pathways.[2]

  • Solution: Careful selection of a milder acid catalyst and precise control of the reaction temperature are crucial.[2] Consider using a high-boiling point solvent to maintain a stable and controlled temperature.[2]

Question 3: I'm observing significant product decomposition or tar formation. What's going wrong?

The formation of tar is a clear indication of excessively harsh reaction conditions.

Potential Cause 1: Excessively High Temperatures or Acid Concentration

High temperatures and highly concentrated strong acids can cause the degradation of both the starting materials and the azaindole product.[2]

  • Solution:

    • Employ the mildest effective acid catalyst and the lowest possible reaction temperature.[2]

    • Use a higher boiling point solvent (e.g., toluene, xylene, or diglyme) to allow for more precise and stable temperature control.[2]

    • Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop the reaction as soon as the starting material has been consumed to prevent over-reaction and subsequent decomposition.[2]

Potential Cause 2: Air Sensitivity

Some of the reaction intermediates or the final azaindole product may be sensitive to oxidation.

  • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to minimize oxidative degradation.[2]

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Fischer_Indole_Mechanism cluster_start Step 1: Hydrazone Formation cluster_rearrangement Step 2: Key Rearrangement cluster_cyclization Step 3: Cyclization & Aromatization A Pyridylhydrazine C Pyridylhydrazone A->C B Aldehyde or Ketone B->C D Tautomerization to Ene-hydrazine C->D H+ catalyst E [3,3]-Sigmatropic Rearrangement D->E F Di-imine Intermediate E->F G Cyclization F->G H Aminal Intermediate G->H I Elimination of NH₃ H->I J Azaindole I->J Aromatization

Caption: The reaction mechanism of the Fischer indole synthesis for azaindoles.[1][3][8]

Troubleshooting_Workflow start Low Azaindole Yield cond1 Is Product Forming? start->cond1 cond2 Complex Mixture? cond1->cond2 Yes sol1 Screen Acid Catalysts (Brønsted & Lewis) Consider EDG on Hydrazine Check Starting Material Purity cond1->sol1 No cond3 Tar Formation? cond2->cond3 No sol2 Optimize Catalyst & Temp for Regioselectivity Use Milder Acid Control Temperature cond2->sol2 Yes sol3 Use Mildest Effective Catalyst Lower Reaction Temperature Monitor by TLC Run Under Inert Atmosphere cond3->sol3 Yes end Optimized Yield cond3->end No sol1->end sol2->end sol3->end

Caption: A logical workflow for troubleshooting low yields in azaindole synthesis.

Experimental Protocols & Data

General Protocol for Fischer Indole Synthesis of a 4-Azaindole

This protocol is a general guideline and requires optimization for specific substrates.[2]

  • Hydrazone Formation (Optional, can be a one-pot reaction):

    • In a round-bottom flask, dissolve the substituted pyridylhydrazine (1.0 eq) in a suitable solvent like ethanol or acetic acid.

    • Add the ketone or aldehyde (1.0-1.2 eq) to the solution.

    • If necessary, add a catalytic amount of acid (e.g., a few drops of acetic acid).

    • Stir the mixture at room temperature or with gentle heating (e.g., 50-60 °C) for 1-4 hours, monitoring by TLC.[2] In many cases, the hydrazone is not isolated.[2]

  • Cyclization:

    • To the crude or purified pyridylhydrazone, add the chosen acid catalyst.

    • Heat the reaction mixture to the desired temperature (typically between 80 °C and 180 °C) and monitor the progress by TLC.[2]

  • Workup:

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully neutralize the reaction with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.[1]

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[1]

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the pure azaindole.[1]

Table 1: Catalyst and Condition Screening Guide
Catalyst TypeExamplesTypical ConditionsKey Considerations
Brønsted Acids H₂SO₄, p-TsOH, HClHigh-boiling solvents (Toluene, Xylene) or as solvent (PPA)Can be harsh; risk of degradation at high temperatures.
Lewis Acids ZnCl₂, BF₃·OEt₂, AlCl₃Often used without solvent or in high-boiling solventsCan be milder than Brønsted acids; may reduce pyridine-related side reactions.
Polyphosphoric Acid (PPA) PPAUsed as both catalyst and solvent, 80-150 °CEffective but can make workup more challenging.

Frequently Asked Questions (FAQs)

Q1: Are there alternatives to the Fischer indole synthesis for azaindoles? A1: Yes, if the Fischer indole synthesis proves ineffective for your specific substrate, several other methods have been developed. Common alternatives include the Bartoli, Leimgruber-Batcho, and various palladium-catalyzed cross-coupling strategies.[2][12]

Q2: How does the position of the nitrogen in the pyridine ring (e.g., 4-aza vs. 7-aza) affect the reaction? A2: The position of the nitrogen atom significantly influences the electronic properties of the pyridine ring and, consequently, the reactivity in the Fischer indole synthesis. For instance, the synthesis of 7-azaindoles has been studied using catalysts like polyphosphoric acid with varying success depending on the substituents of the ketone.[13] The specific electronic and steric environment of each azaindole isomer will necessitate empirical optimization of the reaction conditions.

Q3: Can this reaction be performed under microwave irradiation? A3: Yes, microwave radiation can promote the Fischer indole synthesis and may lead to shorter reaction times and improved yields in some cases.[3] This is a valuable parameter to explore during reaction optimization.

Q4: What is the best way to purify my crude azaindole product? A4: Purification of azaindole derivatives can be challenging.[10] Column chromatography on silica gel is the most common method.[1][10] Careful selection of the solvent system is critical for good separation.[10] Recrystallization can also be an effective technique for obtaining highly pure material, although it may lead to lower recovery.[10]

References

  • Fischer indole synthesis. Wikipedia.
  • Susick, R. B., et al. (2017). Understanding and Interrupting the Fischer Azaindolization Reaction. ACS Catalysis.
  • Çelebi-Ölçüm, N., et al. (2012). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society.
  • Fischer indole synthesis: significance of choice of acid catalyst. Chemistry Stack Exchange.
  • Lachance, N., et al. (2009). Synthesis of 4- and 6-Azaindoles via the Fischer Reaction. Organic Letters.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Testbook.
  • Lachance, N., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. PubMed.
  • Fischer Indole Synthesis. Organic Chemistry Portal.
  • Problems with Fischer indole synthesis. Reddit.
  • Synthesis of Azaindoles. ResearchGate.
  • New 3H-Indole Synthesis by Fischer's Method. Part I. MDPI.
  • Fischer indole synthesis. Sciencemadness Discussion Board.
  • Fischer indole synthesis. ResearchGate.
  • Studies on the Fischer indole synthesis. ACS Publications.
  • The Fischer Reaction in the Synthesis of 2,3-Disubstituted 7-Azaindoles. ResearchGate.
  • Efficient optimization and synthesis of diverse azaarenes via nitrogen atom insertion under continuous flow conditions. ResearchGate.

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Technical Support Center: Synthesis of Pyrrolo[3,2-c]pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrrolo[3,2-c]pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges and side reactions encountered during the synthesis of these compounds.

Introduction to the Challenges in Pyrrolo[3,2-c]pyridine Synthesis

The pyrrolo[3,2-c]pyridine core is a significant pharmacophore found in a variety of biologically active molecules. However, its synthesis is not without challenges. The electronic nature of the pyridine ring and the intricacies of constructing the fused pyrrole ring can lead to a range of side reactions, impacting yield, purity, and scalability. This guide provides a structured approach to identifying and resolving these issues, grounded in mechanistic principles and practical laboratory experience.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis of pyrrolo[3,2-c]pyridines, particularly following a common synthetic route involving the construction of the pyrrole ring onto a pre-functionalized pyridine.

Issue 1: Low Yield or Failure in the N-Oxidation of the Pyridine Precursor

Question: I am attempting to synthesize a pyrrolo[3,2-c]pyridine starting from a substituted pyridine, and the initial N-oxidation step is giving me a low yield of the desired pyridine-N-oxide. What could be going wrong?

Answer:

The N-oxidation of pyridines is a critical step that activates the ring for subsequent functionalization. Low yields in this step are often attributable to several factors:

  • Incomplete Reaction: The pyridine ring is electron-deficient, and N-oxidation can be sluggish. Ensure your reaction is running for a sufficient amount of time and at the appropriate temperature. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the point of maximum conversion.

  • Choice of Oxidizing Agent: While m-chloroperoxybenzoic acid (m-CPBA) is commonly used, other peracids or reagents like hydrogen peroxide in acetic acid can also be effective.[1] The choice of oxidant can depend on the specific substrate. For instance, urea-hydrogen peroxide (UHP) is a stable and inexpensive alternative.[2]

  • Degradation of the N-Oxide: Pyridine-N-oxides can be sensitive to the reaction conditions. Overheating or prolonged exposure to strong acids can lead to decomposition.

  • Work-up Issues: Pyridine-N-oxides are often polar and can have significant water solubility. During the aqueous work-up, ensure you are extracting the aqueous layer multiple times with an appropriate organic solvent to minimize product loss.

Experimental Protocol: General Procedure for N-Oxidation of a Substituted Pyridine

  • Dissolve the substituted pyridine (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform.

  • Cool the solution to 0 °C in an ice bath.

  • Add the oxidizing agent (e.g., m-CPBA, 1.1-1.5 eq.) portion-wise, maintaining the temperature at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with a reducing agent solution (e.g., aqueous sodium thiosulfate or sodium sulfite).

  • Separate the organic layer and extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

Issue 2: Poor Regioselectivity and Over-Nitration in the Nitration of Pyridine-N-Oxide

Question: After successfully synthesizing my pyridine-N-oxide, I am struggling with the nitration step. I am getting a mixture of isomers and some dinitrated products. How can I improve the regioselectivity and avoid over-nitration?

Answer:

Nitration of pyridine-N-oxide is a classic electrophilic aromatic substitution. The N-oxide group is activating and directs the incoming electrophile primarily to the 4-position (para) and to a lesser extent, the 2-position (ortho).[1]

  • Controlling Regioselectivity: The formation of the 2-nitro isomer can be a competing pathway. While the 4-nitro isomer is generally the major product, the ratio can be influenced by the reaction conditions and the sterics of the substituents on the pyridine ring.[3]

    • Temperature Control: Running the reaction at a lower temperature can sometimes enhance the selectivity for the thermodynamically favored 4-nitro product.

  • Preventing Over-Nitration: Dinitration can occur under harsh conditions. To minimize this:[4]

    • Stoichiometry: Use a controlled amount of the nitrating agent (typically a mixture of fuming nitric acid and concentrated sulfuric acid). A large excess will drive the reaction towards dinitration.

    • Slow Addition: Add the nitrating mixture dropwise to the solution of the pyridine-N-oxide at a controlled temperature. This keeps the concentration of the active nitrating species low.

    • Reaction Time: Monitor the reaction closely and stop it once the desired mono-nitrated product is formed in maximum yield.

Table 1: Troubleshooting Nitration of Pyridine-N-Oxides

Problem Potential Cause Suggested Solution
Low conversionInsufficiently harsh conditionsIncrease reaction temperature or use a stronger nitrating agent (with caution).
Mixture of 2- and 4-nitro isomersKinetic vs. thermodynamic controlOptimize reaction temperature and time. Lower temperatures may favor the 4-isomer.
Significant dinitrationExcess nitrating agent/high temperatureUse a stoichiometric amount of nitrating agent and maintain a lower reaction temperature.[4]
Issue 3: Incomplete Cyclization or Formation of Side Products During Pyrrole Ring Formation

Question: I am attempting the reductive cyclization of a substituted 2-amino-3-(2-nitrovinyl)pyridine derivative to form the pyrrolo[3,2-c]pyridine core, but the reaction is either incomplete or I am isolating unexpected byproducts. What are the likely issues?

Answer:

The final ring-closing step is often a reductive cyclization, for instance, a Cadogan-type reaction, where a nitro group is reduced in the presence of a trivalent phosphorus reagent (like P(OEt)₃) which then facilitates the cyclization.

  • Incomplete Reaction: The reduction of the nitro group and subsequent cyclization may require specific conditions.

    • Reductant Stoichiometry: Ensure you are using a sufficient excess of the trivalent phosphorus reagent.

    • Temperature: These reactions often require elevated temperatures to proceed to completion.

  • Side Reactions:

    • Formation of a Nitroso Intermediate: The reduction of a nitro group proceeds through a nitroso intermediate. If the cyclization is slow, this intermediate may be observed or could participate in side reactions.[5]

    • Dimerization: Electron-rich intermediates can sometimes undergo dimerization, especially at high concentrations.[6]

    • Incomplete Cyclization: You might isolate the reduced, but uncyclized, amine intermediate. This can happen if the cyclization step has a high activation barrier. Further heating or a change in solvent might be necessary.

Workflow for Troubleshooting Incomplete Cyclization

G start Incomplete Cyclization or Side Products Observed check_reductant Verify Stoichiometry and Purity of Reductant start->check_reductant increase_temp Increase Reaction Temperature Incrementally check_reductant->increase_temp If starting material persists change_solvent Screen Different Solvents (e.g., Toluene, Xylene, DMF) increase_temp->change_solvent If still incomplete analyze_byproducts Isolate and Characterize Byproducts by NMR/MS change_solvent->analyze_byproducts dimer Dimerization Suspected analyze_byproducts->dimer If MW is ~2x product uncyclized_amine Uncyclized Amine Intermediate Identified analyze_byproducts->uncyclized_amine If MW is product + H2O dilute Run Reaction at Higher Dilution dimer->dilute end Optimized Cyclization Conditions dilute->end force_cyclization Attempt Cyclization of Isolated Intermediate under Different Conditions uncyclized_amine->force_cyclization force_cyclization->end

Caption: Troubleshooting workflow for cyclization issues.

Frequently Asked Questions (FAQs)

Q1: I am considering a Fischer indole synthesis approach to my pyrrolo[3,2-c]pyridine. What are the known limitations?

A1: The Fischer indole synthesis is a powerful method for forming indole rings. However, when applied to the synthesis of azaindoles like pyrrolo[3,2-c]pyridines, there are challenges. The electron-deficient nature of the pyridine ring in the pyridylhydrazine precursor can make the key[5][5]-sigmatropic rearrangement difficult, often requiring harsh acidic conditions and high temperatures.[7] This can lead to side reactions such as:

  • Tar formation: Decomposition of starting materials and products under strong acid and high heat.

  • Low yields: Due to the high activation energy of the rearrangement.

  • Regioselectivity issues: If the ketone precursor is unsymmetrical, a mixture of regioisomers can be formed.[2]

Q2: My final pyrrolo[3,2-c]pyridine product is difficult to purify. I see persistent impurities by NMR even after column chromatography. What can I do?

A2: Purification of nitrogen-containing heterocycles can be challenging.

  • Co-eluting Impurities: If impurities have a similar polarity to your product, a single chromatography step may not be enough. Consider recrystallization if your compound is a solid. Alternatively, switching to a different stationary phase (e.g., alumina instead of silica gel) or using reverse-phase chromatography (C18) can be effective.

  • Degradation on Silica Gel: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds. You can try neutralizing the silica gel by pre-treating it with a solution of triethylamine in your eluent.

  • Isomeric Impurities: The synthesis might have produced a small amount of a structural isomer which can be very difficult to separate. High-Performance Liquid Chromatography (HPLC) might be necessary for achieving high purity.

Q3: I am planning a Suzuki coupling to install a substituent on the pyridine ring of my pyrrolo[3,2-c]pyridine. Are there any common side reactions I should be aware of?

A3: Suzuki coupling is a robust reaction, but with heteroaromatic halides, some side reactions can occur:

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct. This is often more prevalent if the reaction is not completely deoxygenated.[8]

  • Protodeboronation: The boronic acid can be replaced by a hydrogen atom from the solvent or base, leading to the formation of the unsubstituted arene.

  • Catalyst Deactivation: The nitrogen atoms in the pyrrolo[3,2-c]pyridine core can coordinate to the palladium catalyst, potentially leading to deactivation. Using a higher catalyst loading or specific ligands designed for heteroaromatic couplings can mitigate this.

Q4: Can dimerization be a general problem in the synthesis of pyrrolo[3,2-c]pyridines?

A4: Yes, dimerization can be a potential side reaction in various steps of heterocyclic synthesis.[6] It is more likely to occur with electron-rich intermediates or under oxidative conditions. If you observe a byproduct with a mass corresponding to twice that of your expected product (or a related intermediate), dimerization is a likely cause. Running the reaction at a higher dilution can often suppress this bimolecular side reaction in favor of the desired intramolecular process.

References

  • Noey, E. L., et al. (2017).
  • Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction.
  • Sanz, R., et al. (2018).
  • BenchChem. (2025).
  • BenchChem. (2025). Technical Support Center: Suzuki Coupling Reactions of 1-(3-Bromopyridin-2-yl)ethanone. BenchChem.
  • 1004 Nitration of pyridine-N-oxide to 4-nitropyridine-N-oxide.
  • Domingo, L. R., & Aurell, M. J. (2023). Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory. New Journal of Chemistry.
  • Suzuki reactions of 2-bromopyridine with aryl boronic acids. (2014).
  • K
  • den Hertog, H. J., & Overhoff, J. (1950). The directive influence of the N‐oxide group during the nitration of derivatives of pyridine‐N‐oxide. Recueil des Travaux Chimiques des Pays-Bas.
  • Al-Adiwish, W. M., et al. (2012). Heterosynthesis Using Nitriles: Novel Pyrrolo[2,3-b]pyridines. Scirp.org.
  • Jeanty, M., et al. (2009). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Organic Letters.
  • Ge, S. (2018). Studies on a catalytic cadogan cyclization by P̳I̳I̳I̳/PV̳=O redox cycling. DSpace@MIT.
  • Synthesis of dimeric aryls and heteroaryls through dimeriz
  • Hydrolysis of nitriles. (2021). Lumen Learning.
  • Fischer indole synthesis. Wikipedia.
  • hydrolysis of nitriles. Chemguide.
  • Hydrolysis of Nitriles. Organic Chemistry Tutor.
  • Hydrolysis of nitriles. (2023). Reddit.
  • Noey, E. L., et al. (2017).
  • Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Reddit.
  • Robinson, B. (1963). Studies on the Fischer indole synthesis. Chemical Reviews.
  • Cadogan–Sundberg indole synthesis. Wikipedia.
  • Sainsbury, M. (2004). Synthesis of diindolocarbazoles by Cadogan reaction: route to ladder oligo(p-aniline)s. The Journal of Organic Chemistry.
  • A Minireview on the Scope of Cadogan Cyclization Reactions Leading to Diverse Azaheterocycles. (2022).

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Technical Support Center: Purification of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 6-methyl-1H-pyrrolo[3,2-c]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the purification of this N-heterocyclic compound.

Introduction to Purification Challenges

This compound is a valuable building block in medicinal chemistry.[1] The purification of this and structurally similar pyrrolopyridines can be challenging due to the presence of closely related impurities, its potential for degradation under certain conditions, and its amphipathic nature. Common impurities may include unreacted starting materials, isomers, and byproducts from the synthetic route.[2] This guide provides a systematic approach to overcoming these purification hurdles.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering potential causes and actionable solutions.

Issue 1: Low Recovery After Column Chromatography

Low recovery of the target compound after column chromatography is a frequent problem. This can be attributed to several factors, from improper solvent selection to compound degradation on the stationary phase.

Potential Cause Troubleshooting Suggestion & Rationale
Compound Streaking or Tailing on the Column Optimize the solvent system. A gradient of ethyl acetate in hexanes is a good starting point for pyrrolopyridine derivatives.[2] If tailing is observed, which is common for nitrogen-containing compounds on silica gel, consider adding a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent. This will neutralize the acidic silanol groups on the silica surface, reducing strong interactions with the basic pyridine nitrogen of your compound and thus improving the peak shape.
Compound Insolubility in the Loading Solvent Ensure complete dissolution before loading. If the crude material is not fully dissolved, it will not load evenly onto the column, leading to poor separation and yield. Use a minimal amount of a strong, polar solvent to dissolve the sample, and then adsorb it onto a small amount of silica gel before dry loading onto the column. This technique prevents the use of a large volume of a strong solvent that would compromise the separation.
Improper Column Packing Ensure a homogenous and well-settled column bed. Air bubbles or channels in the silica gel will lead to an uneven flow of the mobile phase and a poor separation.[2] Pack the column as a slurry and allow it to settle completely before loading the sample.
Compound Degradation on Silica Gel Consider alternative stationary phases. Pyrrolopyridine derivatives can be sensitive to the acidic nature of standard silica gel.[2] If degradation is suspected, consider using deactivated silica gel (pre-treated with triethylamine), neutral alumina, or reversed-phase (C18) silica gel for your purification.
Issue 2: Persistent Impurities Observed by NMR or LC-MS After Purification

The presence of impurities after a purification step indicates that the chosen method is not providing adequate resolution.

Potential Cause Troubleshooting Suggestion & Rationale
Co-eluting Impurities Employ a multi-step purification strategy. If impurities have a similar polarity to your product, a single chromatographic step may be insufficient.[2] Consider a combination of techniques. For instance, an acid-base extraction to remove acidic or basic impurities, followed by column chromatography. Alternatively, using a different chromatographic mode, such as switching from normal-phase to reversed-phase HPLC, can provide a different selectivity and resolve the co-eluting species.
Unreacted Starting Materials or Reagents Perform an aqueous work-up before chromatography. An aqueous wash with a mild acid (e.g., 1M HCl) can remove basic starting materials, while a wash with a mild base (e.g., saturated NaHCO₃ solution) can remove acidic impurities. This significantly reduces the complexity of the mixture before chromatographic purification.[2]
Isomeric Impurities High-Performance Liquid Chromatography (HPLC) may be required. Structural isomers formed during the synthesis can be particularly challenging to separate by standard flash chromatography.[2] Preparative HPLC with a high-resolution column is often necessary to achieve baseline separation.
Issue 3: Difficulties with Recrystallization

Recrystallization is a powerful and cost-effective purification technique, but finding the right conditions can be challenging.

Potential Cause Troubleshooting Suggestion & Rationale
Inappropriate Solvent Choice Systematically screen for a suitable solvent. An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2] Screen a range of solvents with varying polarities, such as ethanol, isopropanol, ethyl acetate, acetonitrile, or toluene, and mixtures thereof.
"Oiling Out" of the Compound Modify the crystallization conditions. "Oiling out," where the compound separates as a liquid instead of a solid, can be caused by a supersaturated solution or the presence of impurities. Try using a more dilute solution, a different solvent system, or scratching the inside of the flask with a glass rod to induce crystallization. Seeding the solution with a small crystal of the pure compound can also be effective.[2]
Slow or No Crystal Formation Patience and inducement techniques are key. Crystal formation can be a slow process. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator or freezer. If crystals still do not form, try adding a small amount of a non-polar "anti-solvent" (a solvent in which your compound is insoluble) dropwise to the solution to decrease the overall solubility and promote precipitation.[2]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for column chromatography of this compound?

A1: A general starting point for flash column chromatography on silica gel is to use a gradient elution with a mixture of ethyl acetate in hexanes.[2] It is highly recommended to first determine the optimal solvent system using thin-layer chromatography (TLC). A typical gradient might start from 10% ethyl acetate in hexanes and gradually increase to 50% or higher. For more polar impurities, a dichloromethane/methanol solvent system may be more effective.[2]

Q2: What are the likely impurities I need to remove?

A2: Common impurities can include unreacted starting materials from the synthesis, such as substituted aminopyridines or other precursors.[2] Side-products from the reaction, including isomers of the desired product, can also be present. Additionally, residual solvents from the reaction and work-up are frequently observed.

Q3: Can I use acid-base extraction for purification?

A3: Yes, acid-base extraction is a very effective technique for purifying pyridine-containing compounds.[3] this compound is a basic compound and can be protonated with a dilute acid (e.g., 1M HCl) to form a water-soluble salt. This allows for its extraction into the aqueous phase, leaving non-basic impurities in the organic layer. The aqueous layer can then be neutralized with a base (e.g., 1M NaOH) to regenerate the free base, which can then be extracted back into an organic solvent.

Q4: Is this compound stable on silica gel?

A4: While many N-heterocycles are stable on silica gel, some can be sensitive to its acidic nature, leading to degradation or irreversible adsorption.[2] If you observe significant streaking, low recovery, or the appearance of new spots on TLC after exposure to silica, consider deactivating the silica with triethylamine or using an alternative stationary phase like alumina.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol provides a general procedure for the purification of this compound using flash column chromatography.

1. Preparation of the Column:

  • Select an appropriately sized column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexanes).

  • Carefully pour the slurry into the column and allow the silica to pack under gravity or with gentle pressure. Ensure a level and stable bed.

2. Sample Loading:

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • In a separate flask, add a small amount of silica gel to the dissolved sample and evaporate the solvent to obtain a dry, free-flowing powder.

  • Carefully add the dry-loaded sample to the top of the packed column.

3. Elution and Fraction Collection:

  • Begin elution with the low-polarity mobile phase.

  • Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate).

  • Collect fractions and monitor the elution of the compound by TLC.

4. Product Isolation:

  • Combine the fractions containing the pure product.

  • Remove the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Acid-Base Extraction

This protocol describes the purification of this compound by leveraging its basicity.

1. Dissolution:

  • Dissolve the crude product in a suitable organic solvent such as ethyl acetate or dichloromethane.

2. Acidic Extraction:

  • Transfer the organic solution to a separatory funnel.

  • Add an equal volume of 1M HCl (aq).

  • Shake the funnel vigorously, venting frequently.

  • Allow the layers to separate and collect the aqueous layer. The protonated product should be in the aqueous layer.

  • Repeat the extraction of the organic layer with 1M HCl to ensure complete recovery.

3. Neutralization and Back-Extraction:

  • Combine the aqueous extracts in a clean separatory funnel.

  • Slowly add 1M NaOH (aq) until the solution is basic (confirm with pH paper).

  • Add an equal volume of a fresh organic solvent (e.g., ethyl acetate).

  • Shake the funnel to extract the neutral product back into the organic layer.

  • Collect the organic layer and repeat the extraction of the aqueous layer with the organic solvent.

4. Product Isolation:

  • Combine the organic extracts.

  • Wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the purified product.

Visualizations

Purification_Workflow crude Crude 6-methyl-1H- pyrrolo[3,2-c]pyridine workup Aqueous Work-up (Acid/Base Wash) crude->workup chromatography Column Chromatography (Silica Gel) workup->chromatography Primary Purification impurities Aqueous Waste (Salts, Polar Impurities) workup->impurities recrystallization Recrystallization chromatography->recrystallization Further Purification fractions Impure Fractions chromatography->fractions pure Pure Product recrystallization->pure fractions->chromatography Re-purify

Caption: General purification workflow for this compound.

Troubleshooting_Logic start Purification Issue (e.g., Low Yield, Impurities) is_chromatography Issue with Column Chromatography? start->is_chromatography is_recrystallization Issue with Recrystallization? start->is_recrystallization check_solvent Optimize Solvent System (TLC) is_chromatography->check_solvent Yes screen_solvents Screen Different Solvents/Mixtures is_recrystallization->screen_solvents Yes check_loading Improve Sample Loading Technique check_solvent->check_loading check_stationary_phase Consider Alternative Stationary Phase check_loading->check_stationary_phase optimize_cooling Optimize Cooling Rate screen_solvents->optimize_cooling induce_crystallization Induce Crystallization (Scratching, Seeding) optimize_cooling->induce_crystallization

Sources

Technical Support Center: 1H-pyrrolo[3,2-c]pyridine Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine inhibitors. This guide is designed to provide in-depth, experience-driven advice to help you navigate the common stability challenges associated with this important class of molecules. My goal is to explain the "why" behind the troubleshooting steps, ensuring you can make informed decisions in your experiments.

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, particularly for the development of kinase inhibitors.[1][2][3] However, the inherent chemical nature of this bicyclic aromatic heterocycle presents specific stability issues that can impact experimental reproducibility, compound integrity, and ultimately, the success of a drug discovery campaign. This guide will address these issues in a practical, question-and-answer format.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, providing not just solutions but also the scientific rationale behind them.

Issue 1: Inconsistent Potency or Activity in Biological Assays

Question: "My 1H-pyrrolo[3,2-c]pyridine inhibitor shows variable IC50 values between experiments. What could be the cause?"

Answer: Inconsistent biological data is frequently one of the first indicators of compound instability. The pyrrolopyridine core, an electron-rich heteroaromatic system, is susceptible to degradation under common experimental conditions.

Potential Causes & Solutions:

  • Oxidative Degradation: The pyrrole moiety, in particular, is prone to oxidation. This can be exacerbated by exposure to air, ambient light, or the presence of reactive oxygen species (ROS) in your assay buffer (e.g., from additives like DTT at certain concentrations or cellular metabolic activity).

    • Causality: The nitrogen and electron-rich pi system of the pyrrole ring can react with electrophilic oxygen species, leading to ring-opened byproducts or N-oxides, which are typically inactive.

    • Troubleshooting Protocol:

      • Inert Atmosphere: Prepare stock solutions and aliquots under an inert atmosphere (nitrogen or argon).

      • Degas Buffers: Before adding the compound, degas all aqueous assay buffers by sparging with nitrogen or using a vacuum/sonication cycle.

      • Antioxidant Addition: Consider the addition of a mild antioxidant like Vitamin E (alpha-tocopherol) to your stock solution if compatible with your assay system.

      • QC of Stock Solutions: Regularly check the purity of your stock solutions via LC-MS. If you see new peaks appearing over time, degradation is likely occurring.

  • pH-Dependent Hydrolysis: The stability of the pyrrolopyridine ring and its substituents can be highly dependent on pH. A related scaffold, pyrrolo[3,4-c]pyridine-1,3-dione, has been shown to be extremely unstable in alkaline conditions and labile in acidic media.[4]

    • Causality: Both acidic and basic conditions can catalyze the hydrolysis of imide, amide, or ester functionalities often appended to the core scaffold. The core ring system itself can also undergo protonation or deprotonation, altering its electronic properties and susceptibility to degradation.[5]

    • Troubleshooting Protocol:

      • pH Profiling: Perform a forced degradation study by incubating your compound in buffers of varying pH (e.g., pH 3, 5, 7.4, 9) and analyzing the remaining parent compound over time by HPLC.

      • Buffer Selection: Ensure your assay buffer is maintained at a stable pH, ideally neutral, where the compound shows maximal stability.[4]

      • Stock Solution pH: Prepare stock solutions in aprotic solvents like DMSO and avoid aqueous buffers for long-term storage. When diluting into aqueous media for assays, do so immediately before use.

  • Photodegradation: Nitrogen-containing heterocycles are often susceptible to degradation upon exposure to UV or even ambient laboratory light.[6][7] This is a critical, and often overlooked, factor. Studies on related pyrrolo[3,4-c]pyridine derivatives confirm their photolability.[4]

    • Causality: The aromatic system can absorb light energy, promoting it to an excited state. This excited molecule can then react with oxygen or other molecules, leading to decomposition.

    • Troubleshooting Protocol:

      • Protect from Light: Store stock solutions and experimental samples in amber vials or wrap them in aluminum foil.

      • Minimize Exposure: During experiments, minimize the exposure of plates and reagents to direct light.

      • Photostability Test: Conduct a confirmatory photostability test by exposing a solution of your compound to a controlled light source (ICH guidelines recommend 1.2 million lux hours) and comparing its purity to a dark control.[4]

Issue 2: Appearance of New Peaks in LC-MS or NMR After Sample Work-up or Storage

Question: "I've purified my compound, and it looked clean by NMR. After storing it in DMSO for a week, or after my aqueous work-up, I see new peaks in my LC-MS analysis. What's happening?"

Answer: This is a classic sign of compound degradation. The appearance of new peaks indicates the formation of one or more new chemical entities from your parent inhibitor.

Potential Causes & Solutions:

  • DMSO Stock Instability: While DMSO is a common solvent, it is not entirely inert. It can contain water, and over time, some compounds can degrade even in DMSO.

    • Causality: Trace amounts of acid or base in the DMSO, or absorbed atmospheric water, can be sufficient to catalyze slow degradation over time.

    • Troubleshooting Protocol:

      • Use High-Purity DMSO: Always use anhydrous, high-purity DMSO for stock solutions.

      • Store Properly: Store DMSO stock solutions at -20°C or -80°C in small, single-use aliquots to prevent repeated freeze-thaw cycles and exposure to atmospheric moisture.

      • Fresh Dilutions: For every experiment, prepare fresh dilutions from a frozen stock aliquot. Do not store diluted compounds in aqueous buffers.

  • Reaction with Purification Media: The stationary phase used during purification can sometimes contribute to degradation.

    • Causality: Standard silica gel is slightly acidic and can cause degradation of sensitive nitrogen-containing heterocycles.[8]

    • Troubleshooting Protocol:

      • Neutralize Silica: If you suspect silica-induced degradation, consider using deactivated (neutral) silica gel, which can be prepared by washing with a solution containing a base like triethylamine.[8]

      • Alternative Stationary Phases: Consider using a different stationary phase, such as alumina (neutral or basic), or employing reversed-phase chromatography (C18) for purification.[8]

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1H-pyrrolo[3,2-c]pyridine compounds?

A1: For solid (powder) forms, we recommend storage at -20°C in a desiccator to protect from moisture. The container should be tightly sealed and protected from light. For long-term storage, flushing the vial with an inert gas like argon or nitrogen before sealing is a best practice.

Q2: My compound is poorly soluble in aqueous buffers. What is the best way to prepare it for biological assays?

A2: The primary stock solution should be made in 100% DMSO at a high concentration (e.g., 10-50 mM). For the assay, create an intermediate dilution in DMSO before making the final dilution into the aqueous assay buffer. This two-step dilution minimizes the time the compound is in an aqueous environment and helps prevent precipitation. The final DMSO concentration in the assay should be kept low (typically <0.5%) and be consistent across all wells, including controls.

Q3: Can I predict which part of my 1H-pyrrolo[3,2-c]pyridine inhibitor is most likely to be unstable?

A3: Yes, to an extent. The pyrrole ring is generally the most electron-rich part of the scaffold and thus a likely site for oxidation. The C-N bond of the pyrrole is also a potential site of cleavage under harsh hydrolytic conditions.[5] If your molecule has other labile functional groups (e.g., esters, amides, ureas), these are also primary candidates for hydrolysis.[4][9] Computational chemistry tools can help predict sites of oxidation by calculating electron density.

Q4: How can I design more stable 1H-pyrrolo[3,2-c]pyridine inhibitors?

A4: Medicinal chemistry strategies can be employed to improve stability. For instance, adding electron-withdrawing groups to the pyrrole ring can decrease its susceptibility to oxidation. Protecting the N-H of the pyrrole with a group that is metabolically stable can also enhance stability in some contexts.[1] Structure-activity relationship (SAR) studies should always include an evaluation of chemical stability to guide the design of more robust analogues.

Visualization & Data

Diagrams

Below are diagrams illustrating key concepts related to the stability of 1H-pyrrolo[3,2-c]pyridine inhibitors.

Potential Degradation Pathways Parent 1H-Pyrrolo[3,2-c]pyridine Inhibitor Oxidation Oxidation (Air, Light, ROS) Parent->Oxidation Hydrolysis Hydrolysis (Acidic/Alkaline pH) Parent->Hydrolysis Photodegradation Photodegradation (UV/Ambient Light) Parent->Photodegradation Oxidized_Product N-Oxides, Ring-Opened Products Oxidation->Oxidized_Product Forms Hydrolyzed_Product Hydrolyzed Side-Chains, Ring Cleavage Hydrolysis->Hydrolyzed_Product Forms Photo_Product Photolytic Byproducts Photodegradation->Photo_Product Forms Loss_Activity Loss of Biological Activity Oxidized_Product->Loss_Activity Hydrolyzed_Product->Loss_Activity Photo_Product->Loss_Activity

Caption: Key environmental factors leading to the degradation of 1H-pyrrolo[3,2-c]pyridine inhibitors.

Experimental Workflow for Stability Assessment Start Start: Purified Compound Forced_Deg Forced Degradation Study (pH, H2O2, Heat, Light) Start->Forced_Deg LCMS_Analysis LC-MS Purity Analysis Forced_Deg->LCMS_Analysis Monitor over time Identify_Deg Identify Degradants (MS/MS, NMR) LCMS_Analysis->Identify_Deg If degradation observed Develop_SOP Develop Handling & Storage SOP LCMS_Analysis->Develop_SOP If stable Identify_Deg->Develop_SOP Based on liabilities End End: Stable Experimental Protocol Develop_SOP->End

Caption: A systematic workflow to proactively assess and mitigate compound stability issues.

Summary of Stability Factors
ParameterRisk FactorRecommended Mitigation
pH Highly acidic or alkaline conditions (pH < 5 or > 8)Maintain neutral pH (6.5-7.5) in all aqueous solutions.[4]
Oxidation Exposure to atmospheric oxygen, presence of peroxidesHandle under inert gas; use degassed buffers; store in airtight containers.
Light Direct sunlight or strong artificial light (UV)Use amber vials or foil wrapping; minimize exposure during experiments.[4]
Temperature Elevated temperatures (>25°C) for solutionsStore stock solutions at -20°C or -80°C; avoid heat in assays unless required.
Solvent Long-term storage in protic or wet solventsUse anhydrous DMSO for stock; prepare aqueous dilutions fresh.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). National Institutes of Health (NIH).
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Photostability of N@C | Request PDF. (n.d.). ResearchGate.
  • Synthesis and antiproliferative activity of pyrrolo[3,2-b]pyridine derivatives against melanoma. (2010). PubMed.
  • Synthesis of Polycyclic Pyrrolopyridine Derivatives via Multicomponent Synthesis of 1,5‐Diketones. (n.d.). Semantic Scholar.
  • Formation and photostability of N-heterocycles in space I. The effect of nitrogen on the photostability of small aromatic molecules. (n.d.). National Taiwan Normal University.
  • Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (n.d.). MDPI.
  • Synthesis and antiproliferative activity of pyrrolo[2,3-b]pyridine derivatives bearing the 1,8-naphthyridin-2-one moiety. (2018). PubMed.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines | Request PDF. (n.d.). ResearchGate.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). PMC.
  • Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. (2015). PubMed.
  • Synthesis and Photophysical Studies of Nitrogen Heterocycles Containing Benzothiazines, Benzothiazoles, Indoles and Quinolines. (n.d.). DigitalCommons@UMaine.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). National Institutes of Health (NIH).
  • Recent Advances of Pyrrolopyridines Derivatives: A Patent and Literature Review. (n.d.). PubMed.
  • Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). MDPI.
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PubMed Central.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
  • (PDF) Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. (n.d.). ResearchGate.
  • STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. (n.d.). ResearchGate.
  • Pyrrolo[2,3-d]pyrimidines as potential kinase inhibitors in cancer drug discovery: A critical review. (n.d.). PubMed.
  • Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (n.d.). MDPI.
  • Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). PubMed Central.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis Online.
  • Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy. (n.d.). ResearchGate.
  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. (n.d.). PubMed.
  • Microbial Degradation of Pyridine and Its Derivatives. (n.d.). ResearchGate.

Sources

Overcoming poor metabolic stability of pyrrolopyridine compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with pyrrolopyridine-based compounds. This resource is designed to provide expert-driven, actionable insights into one of the most common challenges encountered with this scaffold: poor metabolic stability. Our goal is to move beyond simple protocols and equip you with the causal understanding needed to troubleshoot experiments and strategically design more robust molecules.

Section 1: Core Concepts - Why Do Pyrrolopyridines Have Stability Issues?

Before troubleshooting, it's crucial to understand the underlying mechanisms of metabolic breakdown. For N-heterocycles like pyrrolopyridines, the primary culprit is oxidative metabolism mediated by cytochrome P450 (CYP) enzymes, which are abundant in the liver.[1][2][3][4]

Question: Where are the metabolic "soft spots" on a typical pyrrolopyridine scaffold?

Answer: Pyrrolopyridine cores and their substituents are susceptible to several common metabolic transformations, primarily Phase I oxidation reactions.[5] The electron-rich nature of the pyrrole ring, in particular, makes it a prime target for CYP enzymes.[6][7]

Key metabolic liabilities, or "soft spots," include:

  • Aromatic Hydroxylation: Direct oxidation of electron-rich positions on both the pyrrole and pyridine rings.

  • N-dealkylation/O-dealkylation: Removal of alkyl groups attached to nitrogen or oxygen atoms.

  • Oxidation of Alkyl Substituents: Hydroxylation at benzylic or other activated C-H bonds on side chains.

  • Ring Opening: More extensive oxidation can lead to the cleavage of the heterocyclic ring system.[6]

cluster_0 Common Metabolic Liabilities of a Pyrrolopyridine Scaffold cluster_attacks compound A Aromatic Hydroxylation p1 A->p1 B Side-Chain Oxidation (R1) p2 B->p2 C N-Dealkylation (R2) p3 C->p3 D Aromatic Hydroxylation p4 D->p4

Caption: Common sites of CYP450-mediated metabolic attack on a generic pyrrolopyridine core.

Section 2: Troubleshooting Guide - My Compound is Unstable, What Now?

This section addresses common experimental outcomes and provides a logical workflow for diagnosis and resolution.

Question: My pyrrolopyridine shows high clearance (>200 µL/min/mg) in my liver microsomal stability assay. What is my immediate next step?

Answer: A high clearance value in a microsomal stability assay strongly suggests rapid Phase I metabolic turnover.[8] Your primary goal is to identify where the metabolism is occurring. Simply knowing the compound is unstable is not enough; you must locate the specific molecular site(s) of biotransformation.

The critical next step is to perform a metabolite identification (MetID) study.

This involves incubating your compound with liver microsomes (or hepatocytes for a more complete picture including Phase II metabolism) for a sufficient period and analyzing the resulting mixture using high-resolution mass spectrometry (LC-MS/MS). The goal is to detect and structurally characterize the metabolites formed. The mass shift from the parent compound will indicate the type of metabolic reaction (e.g., a +16 Da shift indicates hydroxylation).

G start High Intrinsic Clearance Observed in Microsomes metid Perform Metabolite Identification (MetID) Study start->metid  Next Step analyze Analyze MS/MS Data: Identify Mass Shifts (e.g., +16 Da = Oxidation) metid->analyze  Process soft_spot Pinpoint Metabolic 'Soft Spot' on the Structure analyze->soft_spot  Outcome strategize Initiate Strategic Modification (See Section 3) soft_spot->strategize  Action

Caption: A logical workflow for addressing high compound clearance in metabolic assays.

Question: I'm having trouble with my microsomal stability assay. The results are inconsistent between runs. What could be the cause?

Answer: Reproducibility issues in microsomal stability assays often stem from variability in reagents or protocol execution. Here are the most common causes and how to troubleshoot them:

  • Microsome Quality and Consistency:

    • Cause: Liver microsomes can have batch-to-batch and vendor-to-vendor variability in enzymatic activity.[9][10] Storage conditions are also critical; microsomes are sensitive to freeze-thaw cycles and should be stored at -80°C.[9]

    • Solution: For a given project, purchase a single large batch of microsomes to ensure consistency.[9] Always thaw microsomes on ice immediately before use and avoid repeated freeze-thaw cycles. Run a set of standard compounds (e.g., a high-turnover and a low-turnover compound) with each assay as a quality control measure.[9]

  • Cofactor (NADPH) Degradation:

    • Cause: NADPH is the essential cofactor for CYP450 activity. It is unstable in solution and at room temperature.

    • Solution: Prepare the NADPH regenerating system solution fresh for each experiment. Keep it on ice at all times. Initiate the metabolic reaction by adding the cofactor solution last.

  • Compound Solubility:

    • Cause: If your pyrrolopyridine compound precipitates in the aqueous assay buffer, the effective concentration available to the enzymes is reduced, leading to an artificially low rate of metabolism.[9]

    • Solution: Check the solubility of your compound under assay conditions. Most protocols recommend keeping the final concentration of the organic solvent (like DMSO) below 1% to prevent enzyme inhibition while maintaining solubility.[11] If solubility is an issue, you may need to test at a lower concentration.

Section 3: Strategic Solutions for Enhancing Stability

Once you've identified a metabolic liability, the next step is targeted chemical modification. The goal is to block the metabolic pathway without negatively impacting the compound's desired pharmacological activity (i.e., improving the Structure-Activity-Metabolism Relationship).

Question: My MetID study shows hydroxylation on an aromatic ring. How can I block this?

Answer: Aromatic hydroxylation occurs at electron-rich positions. You can mitigate this through several field-proven strategies:

  • Introduce Electron-Withdrawing Groups (EWGs): Placing an EWG (e.g., a halogen, trifluoromethyl group) on or near the site of hydroxylation makes the ring more electron-deficient and therefore less favorable for oxidative attack by CYP enzymes.[7]

  • Scaffold Hopping: Replace the metabolically labile phenyl or pyrrole ring with a more electron-deficient bioisostere.[7] A common and effective strategy is to replace a phenyl ring with a pyridine or pyrimidine ring.[7] The nitrogen atom(s) in the ring lowers the HOMO energy, increasing metabolic stability.[7]

  • Strategic Fluorination: Replacing a hydrogen atom at the site of metabolism with a fluorine atom is a classic strategy. The carbon-fluorine bond is exceptionally strong and not susceptible to CYP-mediated hydroxylation.[12]

Question: Metabolism is occurring at a benzylic position on a side chain. What are the best strategies to improve stability?

Answer: Benzylic C-H bonds are particularly susceptible to oxidation. The following approaches are highly effective:

  • Deuteration: Replacing the labile hydrogen(s) with deuterium (the "heavy" isotope of hydrogen) is a subtle but powerful modification.[12] The C-D bond is stronger than the C-H bond, leading to a slower rate of cleavage by CYP enzymes. This is known as the kinetic isotope effect.[12]

  • Gem-Dimethyl or Cyclopropyl Substitution: Introducing a dimethyl group or a cyclopropyl group at the benzylic position provides steric hindrance, physically blocking the CYP active site from accessing the labile position. It also removes the benzylic hydrogen entirely.

  • Bioisosteric Replacement: Replace the entire labile group with a more stable bioisostere.[13][14][15] For example, a metabolically weak tert-butyl group could be replaced by a trifluoromethyl-substituted cyclobutane.[13]

Modification Strategy Mechanistic Rationale Typical Application Expected Outcome
Fluorination C-F bond is stronger than C-H; blocks oxidative cleavage.[12]Aromatic or aliphatic C-H bondsIncreased t1/2, Decreased CLint
Deuteration Kinetic Isotope Effect; C-D bond cleavage is slower.[12]Aliphatic C-H bonds (e.g., benzylic, N/O-methyl)Moderately increased t1/2
Scaffold Hopping Replace electron-rich ring with an electron-deficient one (e.g., Phenyl -> Pyridyl).[7]Metabolically labile aromatic systemsIncreased t1/2, Decreased CLint
Steric Shielding Introduce bulky groups (e.g., gem-dimethyl) to block enzyme access.Positions adjacent to a metabolic soft spotIncreased t1/2, Decreased CLint
Bioisosteric Replacement Swap a labile functional group for a more robust one (e.g., Amide -> Triazole).[15]Groups prone to hydrolysis or oxidationImproved PK profile, potentially altered solubility

Section 4: Key Experimental Protocols

Protocol 1: High-Throughput Liver Microsomal Stability Assay

This protocol provides a standardized workflow for assessing the intrinsic clearance of pyrrolopyridine compounds.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM, pH 7.4.
  • Test Compound Stock: Prepare a 20 mM stock solution in DMSO. Create an intermediate stock of 125 µM in acetonitrile.[11]
  • Microsomal Slurry: On ice, dilute pooled liver microsomes (e.g., human, rat) in phosphate buffer to a final protein concentration of 0.83 mg/mL (this will yield 0.415 mg/mL in the final incubation).[11]
  • NADPH Regenerating System (NRS) Solution: Prepare fresh in phosphate buffer to contain MgCl₂ (3.3 mM), NADPH (3 mM), glucose-6-phosphate (5.3 mM), and glucose-6-phosphate dehydrogenase (0.67 U/mL).[11] Keep on ice.

2. Incubation Procedure (96-well plate format):

  • Add phosphate buffer to the wells.
  • Add the microsomal slurry to all wells.
  • Add 2 µL of the 125 µM test compound stock to the appropriate wells.
  • Pre-incubate the plate at 37°C for 10 minutes with shaking.
  • Initiate the reaction by adding the NRS solution to all wells except the 'T=0' and 'No Cofactor' controls. For these controls, add plain buffer instead.
  • Immediately after adding NRS, quench the T=0 wells by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., a structurally similar but stable compound).
  • Incubate the plate at 37°C with shaking.
  • At subsequent time points (e.g., 7, 15, 25, 40 minutes), quench the corresponding wells with the acetonitrile/internal standard solution.[11]

3. Sample Analysis:

  • Seal the plate and centrifuge at ~5000 rpm for 10 minutes to pellet the precipitated protein.[11]
  • Transfer the supernatant to a new plate for analysis.
  • Analyze the samples by LC-MS/MS, monitoring the disappearance of the parent compound peak area relative to the internal standard over time.

4. Data Analysis:

  • Plot the natural log of the percent remaining of the test compound versus time.
  • The slope of the linear regression line is the elimination rate constant (k).
  • Calculate Half-Life (t½) = 0.693 / k.
  • Calculate Intrinsic Clearance (CLint) in µL/min/mg protein.

Section 5: Frequently Asked Questions (FAQs)

Q1: Should I use liver microsomes or hepatocytes for my stability assay?

  • A: It depends on your goal. Microsomes are excellent for high-throughput screening of Phase I (CYP-mediated) metabolism and are cost-effective.[16][17] Hepatocytes are considered the "gold standard" because they contain both Phase I and Phase II (conjugation) enzymes and better reflect the complexity of the liver.[16] A common strategy is to screen broadly with microsomes and then test promising candidates in hepatocytes.[17]

Q2: My compound is very stable in both human and rat microsomes, but shows poor oral bioavailability in vivo. What could be the reason?

  • A: If microsomal stability is high, poor bioavailability could be due to other factors:

    • Poor Permeability: The compound may not be well absorbed from the gut.

    • Phase II Metabolism: The compound might be rapidly conjugated (e.g., glucuronidation), a process not fully captured in standard microsomal assays. An assay with hepatocytes would clarify this.[17]

    • Gut Wall Metabolism: Significant metabolism can occur in the intestinal wall before the compound even reaches the liver.[16]

    • High Efflux: The compound may be a substrate for efflux transporters (like P-glycoprotein) in the gut, which pump it back into the intestinal lumen.

Q3: Can modifying the pyrrolopyridine core itself improve stability?

  • A: Yes. Simple scaffold replacement can significantly enhance metabolic stability.[18] For instance, one study demonstrated that replacing a thienopyrimidine scaffold with a pyrrolopyrimidine scaffold dramatically improved metabolic stability, increasing the percentage of compound remaining after incubation from 4% to 65%.[18] Similar strategic modifications to the core pyrrolopyridine structure can block metabolic hotspots or alter the electronic properties of the entire system to disfavor oxidation.

References

  • Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. [Link]
  • Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. [Link]
  • In Vitro Metabolic Stability. (n.d.).
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  • Di, L., Kerns, E. H., Hong, Y., & Chen, H. (2004). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. [Link]
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  • Bioisosterism | Medicinal Chemistry Class Notes. (n.d.). Fiveable. [Link]
  • Analytical Techniques applied in Metabolomics. (n.d.). FutureLearn. [Link]
  • Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. (2025). Drug Hunter. [Link]
  • Wu, W., et al. (2012).
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • Metabolism of five membered nitrogen containing heterocycles. (n.d.). Hypha Discovery Blogs. [Link]
  • Bioisosteric Replacements. (2021). Cambridge MedChem Consulting. [Link]
  • CHAPTER 9: Nitrogen Heterocycles. (2021). Royal Society of Chemistry. [Link]
  • Johnson, T. A. (2019).
  • Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]
  • Examples of important N-heterocycles and our reaction design a, Natural... (n.d.).
  • Microsomal Stability. (n.d.). Cyprotex. [Link]
  • Optimization of Rat Liver Microsomal Stability Assay Using HPLC. (n.d.). Science Alert. [Link]
  • Ghosal, A., et al. (2005). Identification of human liver cytochrome P450 enzymes involved in the metabolism of SCH 351125, a CCR5 antagonist. PubMed. [Link]
  • Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones. (n.d.). NIH. [Link]
  • Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024). protocols.io. [Link]
  • Balancing potency, metabolic stability and permeability in pyrrolopyrimidine-based EGFR inhibitors | Request PDF. (2025).
  • Microsomal Stability Assay & Protocol. (n.d.).
  • Optimization of a Higher Throughput Microsomal Stability Screening Assay for Profiling Drug Discovery Candidates. (2025).
  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. (n.d.). MDPI. [Link]
  • Degterev, A., et al. (2008). Structure-activity relationship and liver microsome stability studies of pyrrole necroptosis inhibitors. PubMed. [Link]
  • Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. (n.d.). MDPI. [Link]
  • Structure activity relationship of compound 4. | Download Scientific Diagram. (n.d.).
  • Prescribed drugs containing nitrogen heterocycles: an overview. (n.d.). PMC - PubMed Central. [Link]
  • The Role of Cytochrome P450 in drug metabolism - A basic review. (2023).
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Technical Support Center: Nitrile Group Stability During Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the stability of nitrile groups during reaction workup and purification. Our goal is to provide you with in-depth technical guidance, troubleshooting strategies, and practical, field-proven protocols to ensure the integrity of your nitrile-containing compounds.

Introduction: The Double-Edged Sword of the Nitrile Group

The nitrile functional group is a cornerstone in organic synthesis, prized for its versatility as a precursor to amines, carboxylic acids, amides, and ketones. However, this reactivity also makes it susceptible to undesired hydrolysis during aqueous workup procedures. Understanding the mechanisms of nitrile hydrolysis and the factors that influence its rate is paramount to preserving this valuable functional group. This guide will equip you with the knowledge and techniques to confidently navigate the workup and purification of even the most sensitive nitrile-containing molecules.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions our application scientists receive regarding nitrile stability.

Q1: Under what conditions is a nitrile group most likely to hydrolyze?

A1: Nitrile hydrolysis is catalyzed by both acid and base, particularly at elevated temperatures.[1][2][3] Strong acidic conditions (e.g., concentrated HCl, H₂SO₄) or strong basic conditions (e.g., NaOH, KOH), especially with heating, will readily convert a nitrile to a carboxylic acid or its corresponding salt.[2][3][4] The reaction proceeds through an amide intermediate, which is often more readily hydrolyzed than the starting nitrile.[1][2]

Q2: Can I perform a standard aqueous workup with a nitrile-containing compound?

A2: It depends on the stability of your specific nitrile and the other functional groups present. Many nitriles, particularly aromatic nitriles, can withstand brief exposure to mildly acidic or basic aqueous solutions at room temperature. However, for sensitive substrates or during prolonged workups, the risk of hydrolysis increases. It is always best to start with the mildest conditions possible and assess the stability of your compound via TLC or LCMS.

Q3: I suspect my nitrile is degrading on the silica gel column. Is this possible?

A3: Yes, this is a common issue. Standard silica gel is slightly acidic (pH around 6.0-7.0) due to the presence of silanol groups, which can catalyze the hydrolysis of sensitive nitriles.[5] Metal impurities on the silica surface can also activate the silanol groups, increasing their acidity and promoting degradation.[6]

Q4: What are the first signs of nitrile hydrolysis during a workup?

A4: The appearance of a new, more polar spot on your TLC plate is a primary indicator. This new spot could correspond to the intermediate amide or the final carboxylic acid. If you observe streaking, particularly from the baseline, it may suggest the formation of a carboxylic acid which interacts strongly with the silica gel. Concurrent disappearance of your starting nitrile spot is another clear sign.

Troubleshooting Guide: Common Workup Scenarios and Solutions

This section provides a systematic approach to troubleshooting common problems encountered during the workup of nitrile-containing compounds.

Problem Potential Cause Recommended Solution(s)
Loss of product and appearance of a new, more polar spot on TLC after aqueous quench. Hydrolysis of the nitrile group due to strongly acidic or basic quench conditions.1. Use a milder quenching agent: Instead of strong acids or bases, consider using a saturated aqueous solution of ammonium chloride (NH₄Cl), which is weakly acidic. For quenching basic reactions, consider using a buffer solution (e.g., phosphate buffer at pH 7) or dropwise addition of a dilute acid at low temperature. 2. Perform a non-aqueous quench: If your reaction is highly sensitive to water, quench with a non-aqueous protic source like methanol or isopropanol at low temperature before introducing any aqueous solutions.
Significant product loss during extractive workup. Hydrolysis in the separatory funnel due to prolonged exposure to acidic or basic aqueous layers.1. Minimize contact time: Perform extractions quickly and efficiently. 2. Control the pH: Use buffered aqueous solutions (e.g., phosphate-buffered saline, PBS) for washing instead of plain water, especially if your reaction mixture is slightly acidic or basic. 3. Use brine washes with controlled pH: Saturated sodium chloride (brine) solutions can be pH-adjusted to be neutral or slightly acidic/basic as needed to maintain the stability of your compound.
Product degradation observed during column chromatography. Hydrolysis on the acidic surface of the silica gel.1. Deactivate the silica gel: Prepare a slurry of silica gel in your eluent and add a small amount of a neutral or basic additive like triethylamine (~0.1-1% v/v) or pyridine to neutralize the acidic sites. 2. Use alternative stationary phases: Consider using neutral alumina or a less acidic grade of silica gel.[5] 3. Perform a "plug" filtration: Instead of a full column, pass your crude product through a short pad of silica gel to remove baseline impurities quickly, minimizing contact time.
Formation of an insoluble precipitate or emulsion during workup. This can be due to the formation of salts or the nature of your product.1. Filter before extraction: If a solid precipitates upon quenching, filter the mixture before transferring it to a separatory funnel. 2. Break emulsions with brine: Adding a saturated brine solution can often help to break up emulsions by increasing the ionic strength of the aqueous phase. 3. Centrifugation: For persistent emulsions, centrifugation can be an effective method to separate the layers.

Validated Protocols for Preserving Nitrile Integrity

Here we provide detailed, step-by-step protocols for key workup and purification procedures designed to minimize nitrile hydrolysis.

Protocol 1: Mild Quenching of a Reaction Mixture

This protocol is suitable for quenching reactions that are sensitive to strong acids or bases.

Objective: To neutralize the reaction mixture without causing significant hydrolysis of the nitrile group.

Procedure:

  • Cool the reaction mixture to 0 °C in an ice-water bath.

  • Slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. The weak acidity of the NH₄Cl solution is often sufficient to quench reactive intermediates without promoting significant nitrile hydrolysis.

  • Monitor the quench by TLC to ensure the starting materials are consumed.

  • Once the quench is complete, proceed immediately to the extractive workup.

Protocol 2: Non-Aqueous Workup

This protocol is ideal for extremely sensitive nitriles where any contact with water could be detrimental.

Objective: To work up a reaction without the use of aqueous solutions.

Procedure:

  • Cool the reaction mixture to the appropriate temperature (e.g., 0 °C or -78 °C).

  • Quench the reaction with a suitable non-aqueous reagent. For example, to quench an organometallic reagent, you could add a stoichiometric amount of an alcohol like isopropanol or methanol.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent.

  • Directly purify the crude residue by column chromatography, or triturate with a suitable solvent to induce crystallization of the desired product.

Protocol 3: Purification of Nitriles by Column Chromatography

This protocol details how to perform column chromatography while minimizing the risk of on-column degradation.

Objective: To purify a nitrile-containing compound using silica gel chromatography while preventing hydrolysis.

Procedure:

  • Prepare a neutralized silica gel slurry:

    • In a beaker, add the required amount of silica gel.

    • Add your chosen eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Add triethylamine (Et₃N) to the slurry to a final concentration of 0.5% (v/v).

    • Stir the slurry for 5-10 minutes to ensure thorough mixing and neutralization of the silica.

  • Pack the column: Pour the neutralized silica gel slurry into your chromatography column and allow it to pack under gravity or with gentle pressure.

  • Load the sample: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.

  • Elute the column: Run the column with your chosen eluent system (containing 0.5% Et₃N).

  • Collect and analyze fractions: Collect fractions and analyze them by TLC to identify those containing your purified nitrile.

Visualizing the Workup Workflow

The following diagram illustrates a decision-making workflow for choosing the appropriate workup strategy for a reaction involving a nitrile-containing compound.

Workup_Decision_Tree start Reaction Complete assess_stability Assess Nitrile Stability (Literature, Preliminary Tests) start->assess_stability robust_nitrile Robust Nitrile assess_stability->robust_nitrile High Stability sensitive_nitrile Sensitive Nitrile assess_stability->sensitive_nitrile Low Stability standard_workup Standard Aqueous Workup (e.g., H₂O, dilute acid/base) robust_nitrile->standard_workup mild_workup Mild Aqueous Workup (e.g., sat. NH₄Cl, buffer) sensitive_nitrile->mild_workup nonaqueous_workup Non-Aqueous Workup sensitive_nitrile->nonaqueous_workup extraction Extraction standard_workup->extraction mild_workup->extraction purification Purification nonaqueous_workup->purification chromatography_check Degradation on TLC? extraction->chromatography_check standard_silica Standard Silica Gel chromatography_check->standard_silica No neutralized_silica Neutralized Silica Gel (e.g., with Et₃N) chromatography_check->neutralized_silica Yes standard_silica->purification neutralized_silica->purification

Caption: Decision tree for selecting a workup strategy.

Understanding the Mechanism of Hydrolysis

A foundational understanding of the hydrolysis mechanism is crucial for troubleshooting. Both acid- and base-catalyzed pathways proceed via an amide intermediate.

Hydrolysis_Mechanism cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis nitrile_acid R-C≡N protonated_nitrile R-C≡N⁺-H nitrile_acid->protonated_nitrile + H⁺ attack_h2o Attack by H₂O protonated_nitrile->attack_h2o + H₂O imidic_acid Imidic Acid Tautomer attack_h2o->imidic_acid amide_acid Amide imidic_acid->amide_acid Tautomerization carboxylic_acid Carboxylic Acid amide_acid->carboxylic_acid Hydrolysis nitrile_base R-C≡N attack_oh Attack by OH⁻ nitrile_base->attack_oh + OH⁻ imine_anion Imine Anion attack_oh->imine_anion amide_base Amide imine_anion->amide_base + H₂O Tautomerization carboxylate Carboxylate amide_base->carboxylate Hydrolysis

Caption: Simplified mechanisms of nitrile hydrolysis.

By implementing these strategies and understanding the underlying chemical principles, you can significantly improve the success rate of your reactions involving nitrile-containing compounds. For further assistance, please do not hesitate to contact our technical support team.

References

  • LibreTexts, C. (2023). 20.7: Chemistry of Nitriles.
  • Chemistry Steps. Reactions of Nitriles.
  • Organic Syntheses. (2020). Oxidation of Aldehydes to Nitriles with an Oxoammonium Salt: Preparation of Piperonylonitrile.
  • Organic Synthesis. Hydrolysis of Nitriles.
  • Quora. How does silica gel contribute to the success of column chromatography?.
  • University of Rochester, Department of Chemistry. Troubleshooting: The Workup.
  • University of Rochester, Department of Chemistry. Troubleshooting: My Reaction Failed: FAQ.
  • Organic Chemistry Tutor. Hydrolysis of Nitriles.
  • JoVE. Preparation of Carboxylic Acids: Hydrolysis of Nitriles.
  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration.
  • ResearchGate. (2025). Hydrolysis in the absence of bulk water 2. Chemoselective hydrolysis of nitriles using tetrahalophthalic acids.
  • Sabinet African Journals. Green chemistry : highly selective biocatalytic hydrolysis of nitrile compounds.
  • University of Rochester, Department of Chemistry. How to Troubleshoot a Reaction.
  • ResearchGate. (2015). How can I remove nitrile impurities from the oxime?.
  • Wikipedia. Nitrile.
  • uHPLCs. The little secrets of silica gel in liquid chromatography columns.
  • MDPI. 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile.
  • Teledyne ISCO. Silica Gel Column Chromatography.
  • Chad's Prep. (2021). 20.11 Synthesis and Reactions of Nitriles.
  • Chad's Prep. 20.11 Synthesis and Reactions of Nitriles.
  • Chad's Prep. (2018). 20.13 Synthesis and Reactions of Nitriles.
  • Reddit. (2016). What compounds are unstable in a silica gel column (chromatography).
  • LibreTexts, C. (2023). The Hydrolysis of Nitriles.

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Technical Support Center: Minimizing Dimeric Byproducts in Palladium-Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers, scientists, and professionals in drug development, we frequently leverage the power of palladium-catalyzed cross-coupling reactions to construct complex molecular architectures. While these reactions—Suzuki-Miyaura, Heck, Sonogashira, and others—are foundational, they are not without their challenges. One of the most persistent issues is the formation of dimeric byproducts, or "homocoupling," which consumes valuable starting materials, lowers yields, and complicates purification.[1]

This guide is designed to move beyond simple protocol recitation. It is structured to provide you with a deep, mechanistic understanding of why dimerization occurs and to offer logical, field-proven troubleshooting strategies to regain control of your reaction's selectivity. We will explore the causality behind each experimental choice, empowering you to diagnose and solve problems effectively.

Section 1: Frequently Asked Questions (FAQs) - The "Why"

This section addresses the fundamental principles governing dimer formation.

Q1: What exactly are dimeric byproducts and why are they a problem?

Dimeric byproducts, also known as homocoupling products, are molecules formed when two identical starting material units couple with each other instead of with their intended reaction partner. For a generic cross-coupling reaction (A-X + B-M → A-B), there are two primary types of homocoupling:

  • A-A: Formed from the coupling of two electrophile molecules (e.g., an aryl halide).

  • B-B: Formed from the coupling of two organometallic/nucleophile molecules (e.g., a boronic acid or terminal alkyne).

These byproducts are problematic because they represent a parasitic reaction pathway. They reduce the overall yield of the desired product (A-B), consume expensive reagents, and often have similar physical properties (like polarity) to the desired product, making separation by chromatography difficult and resource-intensive.[1]

Q2: What are the primary mechanistic pathways that lead to dimer formation?

Dimer formation is not a single event but can arise from several competing mechanistic cycles that deviate from the desired cross-coupling pathway. The two most common scenarios are the homocoupling of the organometallic reagent (e.g., boronic acid in a Suzuki coupling) and the homocoupling of the organohalide.

  • Organometallic Homocoupling (e.g., Boronic Acid Dimer): This is often promoted by the presence of oxygen.[2][3] If the active Pd(0) catalyst is oxidized to Pd(II) by trace oxygen, it can enter a separate catalytic cycle. In this cycle, the Pd(II) species undergoes two sequential transmetalation steps with the boronic acid, forming a diarylpalladium(II) complex. This complex can then undergo reductive elimination to yield the homocoupled biaryl product and regenerate the Pd(0) catalyst, which can unfortunately continue this unwanted cycle.[4]

  • Organohalide Homocoupling: This pathway can be more complex. One common route involves the formation of a diarylpalladium(II) intermediate which, instead of coupling with the intended partner, undergoes reductive elimination to form the dimer.[5][6] This is often a problem with electron-poor aryl halides. Another pathway can involve the formation of Pd(I) dimers, which can also catalyze homocoupling.[7]

Below is a diagram illustrating the desired Suzuki catalytic cycle versus the oxygen-promoted homocoupling side-reaction.

G cluster_0 Desired Suzuki Cross-Coupling Cycle cluster_1 Undesired Homocoupling Cycle (Boronic Acid) Pd0 Pd(0)L (Active Catalyst) OA Oxidative Addition (R1-X) Pd0->OA PdII_R1 R1-Pd(II)L-X TM Transmetalation (R2-B(OH)2 + Base) PdII_R1->TM PdII_R1R2 R1-Pd(II)L-R2 RE Reductive Elimination PdII_R1R2->RE RE->Pd0 Catalyst Regeneration Product R1-R2 (Desired Product) Pd0_side Pd(0)L Oxidation Oxidation (O2) Pd0_side->Oxidation PdII_side Pd(II) Species TM1_side Transmetalation 1 (R2-B(OH)2) PdII_side->TM1_side PdII_R2 R2-Pd(II)L TM2_side Transmetalation 2 (R2-B(OH)2) PdII_R2->TM2_side PdII_R2R2 R2-Pd(II)L-R2 RE_side Reductive Elimination PdII_R2R2->RE_side RE_side->Pd0_side Catalyst Regeneration Dimer R2-R2 (Dimeric Byproduct)

Fig. 1: Desired catalytic cycle vs. a common homocoupling pathway.

Q3: Which substrates or reaction types are most prone to dimerization?

  • Suzuki Coupling: Electron-rich boronic acids are often more susceptible to homocoupling.

  • Sonogashira Coupling: Terminal alkynes are highly prone to oxidative homocoupling (Glaser coupling), especially when a copper(I) co-catalyst is used in the presence of oxygen.[8]

  • Heck Reaction: While classic homocoupling is less common, related side reactions can occur. The choice of base and solvent is critical to selectivity.[9][10][11]

  • General Trend: Reactions involving highly reactive organometallic reagents or electron-deficient/sterically hindered organohalides can be more challenging, as the rate of the desired cross-coupling may be slowed, allowing side reactions to become more competitive.

Section 2: Troubleshooting Guide - The "How"

This section provides a symptom-based approach to diagnosing and solving dimerization issues in your reactions.

Symptom 1: High Levels of Boronic Acid Homocoupling (R²-R²) in Suzuki Reaction

You observe a significant amount of the symmetrical biaryl derived from your boronic acid.

Possible Cause: Presence of dissolved oxygen in the reaction mixture.[2][3] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then preferentially catalyzes the homocoupling of the boronic acid.[4][12]

Troubleshooting Workflow:

G Start Symptom: High Boronic Acid Homocoupling CheckDegas Step 1: Verify Degassing Protocol Is your solvent rigorously deoxygenated? Start->CheckDegas ImplementDegas Action: Implement Robust Degassing Use freeze-pump-thaw (3x) or subsurface sparging with Argon for 30-60 min. CheckDegas->ImplementDegas No / Unsure CheckBase Step 2: Evaluate Base and Solvent Are you using an appropriate base/solvent combo? CheckDegas->CheckBase Yes ImplementDegas->CheckBase ScreenBase Action: Screen Bases and Solvents Try weaker bases (e.g., K3PO4 vs. Cs2CO3) or different solvents (e.g., Toluene vs. THF). CheckBase->ScreenBase No / Suboptimal CheckPrecatalyst Step 3: Consider Precatalyst Are you using a Pd(II) source? CheckBase->CheckPrecatalyst Yes ScreenBase->CheckPrecatalyst End Outcome: Minimized Homocoupling, Increased Product Yield ScreenBase->End UsePd0 Action: Switch to a Pd(0) Source Use Pd(PPh3)4 or Pd2(dba)3 to bypass the initial reduction step. CheckPrecatalyst->UsePd0 Yes AddReducer Action: Add a Mild Reductant Add potassium formate (HCOOK) to keep Pd(II) levels low. CheckPrecatalyst->AddReducer Yes UsePd0->End AddReducer->End

Fig. 2: Troubleshooting workflow for boronic acid homocoupling.

Detailed Actions & Rationale:

  • Improve Degassing: This is the most critical first step. Standard bubbling of argon may not be sufficient to remove all dissolved oxygen.

    • Causality: Oxygen is the primary culprit for oxidizing Pd(0) to the Pd(II) species that initiates the homocoupling cycle.[2][12] Rigorous exclusion is paramount.

    • Protocol: See "Protocol 2: Best Practices for Reaction Setup and Degassing" below.

  • Optimize the Base and Solvent: The choice of base and solvent affects the solubility and reactivity of all components, influencing the relative rates of desired coupling versus side reactions.[9][13]

    • Causality: A base that is too strong or a solvent that poorly solubilizes the base can create localized high concentrations that may promote side reactions. The base is crucial for activating the boronic acid for transmetalation.[14] An improper choice can slow this key step, giving more time for homocoupling.

    • Data-Driven Choice:

BaseCommon SolventsCharacteristics & Recommendations
K₂CO₃ / Cs₂CO₃ Dioxane/H₂O, DMF, TolueneStrong bases, very common. Can sometimes be too aggressive. Cesium carbonate offers better solubility in organic solvents.
K₃PO₄ Toluene, DioxaneA milder base. Often an excellent choice for sensitive substrates or to minimize homocoupling.[12]
Organic Bases Toluene, THFBases like Et₃N or DIPEA are typically used in Heck or Sonogashira, but less common and often less effective for Suzuki.
  • Change the Palladium Source: If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, the initial in situ reduction to Pd(0) can be inefficient and generate species that promote homocoupling.[4]

    • Causality: Using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ ensures the active catalyst is present from the start, bypassing a potentially problematic reduction step.[1]

    • Alternative Strategy: Add a mild reducing agent, such as potassium formate, to your reaction using a Pd(II) source. This helps to scavenge any Pd(II) species that could initiate homocoupling without interfering with the main catalytic cycle.[12]

Symptom 2: High Levels of Alkyne Homocoupling (Glaser Product) in Sonogashira Reaction

You observe a significant amount of the symmetrical diyne byproduct (R²-C≡C-C≡C-R²).

Possible Cause: Copper-catalyzed oxidative coupling in the presence of oxygen.[8] This is the most common side reaction in traditional Sonogashira couplings.

Detailed Actions & Rationale:

  • Switch to a Copper-Free Protocol: This is the most effective solution. Modern ligand systems have been developed that enable efficient Sonogashira coupling without the need for a copper co-catalyst, thereby completely eliminating the Glaser coupling pathway.[1][15]

    • Causality: The Glaser coupling is explicitly mediated by the copper(I) co-catalyst. Removing it from the reaction mixture shuts down this pathway entirely.[8]

    • Recommended Conditions: A typical copper-free system involves a palladium source (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., PPh₃, XPhos), and an amine base (e.g., Et₃N, DIPEA) in a solvent like THF or DMF.[1]

  • If Copper is Required - Rigorous Deoxygenation: If a copper-free method is not viable for your specific substrates, then extreme measures to exclude oxygen are mandatory.

    • Causality: As with Suzuki homocoupling, oxygen is the oxidant that drives the unwanted dimerization.

    • Protocol: Employ the freeze-pump-thaw method (see Protocol 2) and maintain a positive pressure of a high-purity inert gas (Argon is preferred over Nitrogen) throughout the reaction.

**Symptom 3: High Levels of Aryl Halide Homocoupling (R¹-R¹) **

You observe a significant amount of the symmetrical biaryl derived from your organohalide.

Possible Cause: The rate of reductive elimination from a diarylpalladium(II) intermediate (R¹-Pd-R¹) is faster than the rate of transmetalation with your coupling partner (R²-M). This is often an issue with bulky ligands or electron-poor aryl halides.[5][6]

Detailed Actions & Rationale:

  • Ligand Modification: The ligand is the primary tool to modulate the behavior of the palladium center.[16]

    • Causality: Bulky, electron-rich phosphine ligands generally accelerate the final reductive elimination step of the desired product (R¹-R²).[16] This can help the desired pathway outcompete the unwanted homocoupling pathway.

    • Data-Driven Choice:

Ligand TypeExample(s)Characteristics & Recommendations
Simple Trialkyl/aryl PPh₃, P(t-Bu)₃PPh₃ is a standard, but often inefficient for challenging couplings. P(t-Bu)₃ is more electron-rich and bulky, often improving rates.
Bulky Biarylphosphines XPhos, SPhosState-of-the-art ligands designed to promote fast reductive elimination and stabilize the active monoligated Pd(0) species. Excellent for minimizing homocoupling.[1]
Bidentate (Chelating) dppf, XantphosCan be very effective but may require more optimization of the Pd:Ligand ratio. They create a more defined and stable catalyst geometry.
  • Adjust Reaction Concentration and Temperature:

    • Causality: High concentrations and high temperatures can sometimes favor the formation of palladium nanoparticles or Pd(I) dimers, which can promote homocoupling.[7] Lowering the temperature may slow the undesired pathway more than the desired one. Running the reaction at a lower concentration can sometimes disfavor bimolecular side reactions.

    • Action: Try running the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) or dilute the reaction mixture by a factor of two.

Section 3: Experimental Protocols

Protocol 1: General Procedure for Ligand Screening to Minimize Aryl Halide Homocoupling

This protocol provides a framework for systematically testing different ligands to suppress the formation of R¹-R¹ byproduct.

  • Setup: In parallel reaction vials under an inert atmosphere, add your aryl halide (1.0 equiv), organometallic reagent (1.2 equiv), and base (2.0 equiv).

  • Stock Solutions: Prepare stock solutions of your palladium precatalyst (e.g., Pd₂(dba)₃, 1 mol%) and a series of ligands (e.g., PPh₃, P(t-Bu)₃, XPhos, dppf; 2.2 mol% for monodentate, 1.1 mol% for bidentate) in degassed solvent.

  • Addition: Add the palladium stock solution to each vial, followed by the respective ligand stock solution.

  • Reaction: Seal the vials and heat to the desired temperature (e.g., 100 °C) with vigorous stirring for a set time (e.g., 12 hours).

  • Analysis: Cool the reactions to room temperature. Take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine the ratio of desired product (R¹-R²) to the homocoupled byproduct (R¹-R¹).

  • Selection: Choose the ligand that provides the highest product-to-byproduct ratio for scale-up.

Protocol 2: Best Practices for Reaction Setup and Degassing

Rigorous exclusion of oxygen is the single most important factor in preventing many homocoupling side reactions.[2][12]

  • Glassware: Ensure all glassware is oven-dried or flame-dried under vacuum to remove adsorbed water and atmospheric gases.

  • Solvent Degassing (Choose one):

    • Freeze-Pump-Thaw (Most Effective): Place the solvent in a robust flask with a stir bar. Freeze the solvent using liquid nitrogen. Once fully frozen, apply a high vacuum for 5-10 minutes. Close the flask to the vacuum and thaw the solvent with stirring. You will see vigorous bubbling as dissolved gases are released. Repeat this cycle at least three times.

    • Subsurface Sparge (Good Alternative): Place the solvent in the reaction flask. Insert a long needle connected to a high-purity inert gas (Argon) line, ensuring the tip is below the solvent surface. Bubble the gas through the solvent with gentle stirring for at least 30-60 minutes.

  • Reaction Assembly: Assemble the reaction apparatus (flask, condenser, etc.) while hot and allow it to cool under a positive pressure of inert gas.

  • Reagent Addition: Add solid reagents under a strong counter-flow of inert gas. Add degassed solvents and liquid reagents via syringe or cannula.

  • Maintain Atmosphere: Throughout the reaction, maintain a positive pressure of inert gas using a balloon or a bubbler system.

References

  • Fantoni, T., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
  • Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions. [Link]
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. [Link]
  • Wikipedia. Sonogashira coupling. [Link]
  • Said, N. R., et al. (2025). Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes.
  • Leadbeater, N. E. (2025). How to develop a sustainable palladium-catalyzed cross-coupling reactions for active ingredient manufacture. Frontiers in Chemistry. [Link]
  • Pérez-Temprano, M. H., et al. (2020). Palladium-Catalyzed Homocoupling of Highly Fluorinated Arylboronates: Studies of the Influence of Strongly vs Weakly Coordinating Solvents on the Reductive Elimination Process. Journal of the American Chemical Society. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Pérez-Temprano, M. H., et al. (2020).
  • Colacot, T. J. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. [Link]
  • Wang, Y., et al. (2021). Palladium alloys used as electrocatalysts for the oxygen reduction reaction. Energy & Environmental Science. [Link]
  • Chen, G., et al. (2016). Developing Ligands for Palladium(II)
  • Miller, R. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. [Link]
  • Liang, B., et al. (2005). Efficient Palladium-Catalyzed Homocoupling Reaction and Sonogashira Cross-Coupling Reaction of Terminal Alkynes under Aerobic Conditions. The Journal of Organic Chemistry. [Link]
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. [Link]
  • Sigman, M. S., et al. (2017). Mechanism, Reactivity, and Selectivity in Palladium-Catalyzed Redox-Relay Heck Arylations of Alkenyl Alcohols. Journal of the American Chemical Society. [Link]
  • Singh, H. B., et al. (2013). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II)
  • Plouffe, B., et al. (2023). Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry. Organic Process Research & Development. [Link]
  • Organic Chemistry Portal. Sonogashira Coupling. [Link]
  • Beletskaya, I. P., & Cheprakov, A. V. (2015).
  • Fairlamb, I. J. S. (2017). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. [Link]
  • Reddit. (2025). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
  • MDPI. (2026). Pd/MnO2:Pd/C Electrocatalysts for Efficient Hydrogen and Oxygen Electrode Reactions in AEMFCs. [Link]
  • Stille, J. K., & Loar, M. K. (1981). Mechanisms of 1,1-reductive elimination from palladium: coupling of styrylmethylpalladium complexes. Journal of the American Chemical Society. [Link]
  • Bedford, R. B., et al. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. Organometallics. [Link]
  • Elangovan, A., et al. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling.
  • Reddit. (2022).
  • Schoenebeck, F., & Hartwig, J. F. (2013). Catalysis with Palladium(I) Dimers. PubMed Central. [Link]
  • ResearchGate. (2017). Effects of (a) solvent and (b) bases on Heck reaction. [Link]
  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
  • Welin, E. (2013). Mechanistic Insights into Cross Coupling Reactions. Macmillan Group Meeting. [Link]
  • Gholinejad, M., & Carmen, N. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]
  • Chen, C., & Cheng, C. H. (2001). Palladium-Catalyzed Reductive Homocoupling of Aromatic Halides and Oxidation of Alcohols. The Journal of Organic Chemistry. [Link]
  • Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?. [Link]

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Technical Support Center: Enhancing the Solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Here is the technical support center for Enhancing the Solubility of 6-methyl-1H-pyrrolo[3,2-c]pyridine Derivatives.

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound derivatives. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address the solubility challenges commonly encountered with this important class of compounds.

Section 1: Understanding the Core Challenge

The this compound scaffold is a cornerstone in the development of various therapeutic agents.[1][2] However, its rigid, planar, and largely hydrophobic structure often results in strong crystal lattice forces. These intermolecular forces require significant energy to overcome, leading to poor aqueous solubility. This is a common challenge for many active pharmaceutical ingredients (APIs), as it can limit oral bioavailability and complicate the development of both in vitro assays and final drug formulations.[3][4] Addressing this solubility hurdle is a critical step in advancing your research from the bench to potential clinical applications.

This guide is structured to provide a logical, problem-solving approach to systematically enhance the solubility of your specific derivative.

Section 2: Troubleshooting Guide - A Problem/Solution Approach

This section addresses specific issues you may encounter during your experiments.

Q1: My compound precipitates immediately when I dilute my DMSO stock into an aqueous buffer for my biological assay. What's happening and how do I fix it?

This phenomenon, often called "DMSO shock," occurs when a drug that is highly soluble in a non-polar organic solvent (like DMSO) is rapidly introduced into an aqueous environment where it is poorly soluble. The sudden change in solvent polarity causes the compound to crash out of the solution.

Immediate Corrective Actions:

  • Lower the Final DMSO Concentration: Aim for the lowest possible final concentration of DMSO that your assay can tolerate, typically ≤0.5%. This reduces the solvent's influence on your compound's solubility in the final medium.

  • Use a Stepwise Dilution Protocol: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This allows for a more gradual change in the solvent environment.

  • Optimize the Addition Method: Add the DMSO stock solution to a vortexing or rapidly stirring aqueous buffer. This promotes rapid dispersion and prevents localized high concentrations of the compound that can initiate precipitation.[5]

Advanced Strategies:

  • Introduce a Co-solvent: If lowering the DMSO concentration isn't sufficient, consider incorporating a water-miscible co-solvent like ethanol or polyethylene glycol 400 (PEG 400) into your aqueous buffer.[6]

  • Investigate Solubilizing Excipients: If co-solvents are not an option or are ineffective, more advanced formulation strategies using excipients like cyclodextrins or surfactants may be necessary.[7]

Q2: I've tried using co-solvents, but I'm seeing inconsistent results or toxicity in my cell-based assay. What should I do?

Co-solvents can be effective, but their utility is often limited by their own biological effects. It is crucial to decouple the effect of the solubilizer from the effect of your compound.

Troubleshooting Steps:

  • Determine the Co-solvent Tolerance of Your Assay: Before testing your compound, run a dose-response experiment with the co-solvent alone to determine the maximum concentration that does not affect your assay's endpoint (e.g., cell viability, enzyme activity).

  • Explore Alternative Solubilizers: If the required co-solvent concentration is toxic, cyclodextrins are an excellent alternative. These cyclic oligosaccharides have a hydrophobic inner cavity that can encapsulate your drug molecule, while their hydrophilic exterior enhances aqueous solubility.[8][9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is widely used and generally has low toxicity in in vitro assays.[10]

  • Consider pH Modification: The pyrrolo[3,2-c]pyridine scaffold contains a basic pyridine nitrogen. Adjusting the pH of your buffer to be slightly acidic may protonate this nitrogen, forming a more soluble salt.[5] However, you must first confirm that the new pH is compatible with your biological assay system.

Q3: My compound's solubility is still too low for in vivo studies, even with basic formulation tricks. What are the next-level strategies?

For preclinical and clinical development, more robust formulation technologies are often required to achieve the necessary drug exposure.

Advanced Formulation Strategies:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the crystalline API into a polymer matrix.[11] By preventing the drug from forming a stable crystal lattice, it exists in a higher-energy amorphous state, which significantly increases its apparent solubility and dissolution rate.[12][13] Common methods to create ASDs include hot-melt extrusion and spray drying.[11][12]

  • Nanosuspensions: This approach reduces the particle size of the drug to the sub-micron (nanometer) range.[14] According to the Noyes-Whitney equation, reducing particle size dramatically increases the surface area, leading to a faster dissolution rate.[15] Nanosuspensions can be prepared using top-down methods like media milling or high-pressure homogenization.[16][17]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based systems like self-emulsifying drug delivery systems (SEDDS) can be highly effective.[18][19] These systems consist of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[19]

Section 3: Visual Workflows and Concepts

Diagram 1: Troubleshooting Workflow for Poor Aqueous Solubility

G start Compound Precipitates in Aqueous Buffer? check_dmso Is final DMSO concentration <=0.5%? start->check_dmso Yes lower_dmso Action: Lower DMSO % & Use Stepwise Dilution check_dmso->lower_dmso No check_cosolvent Is a co-solvent (e.g., PEG400) compatible with the assay? check_dmso->check_cosolvent Yes lower_dmso->start add_cosolvent Strategy 1: Incorporate Co-solvent check_cosolvent->add_cosolvent Yes check_ph Is pH modification compatible with the assay? check_cosolvent->check_ph No advanced Need higher concentration for in vivo studies? add_cosolvent->advanced adjust_ph Strategy 2: Adjust pH to Form Salt check_ph->adjust_ph Yes use_cd Strategy 3: Use Cyclodextrin Complexation check_ph->use_cd No adjust_ph->advanced use_cd->advanced asd_nano Advanced Strategies: - Amorphous Solid Dispersions - Nanosuspensions - Lipid Formulations advanced->asd_nano Yes success Solubility Issue Resolved advanced->success No asd_nano->success

Caption: A decision tree for troubleshooting common solubility issues.

Diagram 2: Mechanism of Cyclodextrin Inclusion Complexation

G drug Drug Molecule (Hydrophobic) plus + cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) arrow -> complex Soluble Inclusion Complex

Caption: Encapsulation of a hydrophobic drug within a cyclodextrin.

Section 4: Quantitative Data & Experimental Protocols

Presenting solubility data in a structured format is key to comparing the effectiveness of different strategies.

Data Presentation Examples

Table 1: Solubility of a Hypothetical this compound Derivative in Various Solvents

SolventSolubility (µg/mL)
Water< 1
PBS (pH 7.4)< 1
DMSO> 40,000
Ethanol3,500
PEG 40018,000

Table 2: Effect of Solubilizing Agents on the Apparent Solubility of a Hypothetical Derivative in PBS (pH 7.4)

Solubilizing System (in PBS)Apparent Solubility (µg/mL)Fold Increase
1% DMSO44x
5% Ethanol1212x
10% PEG 4004545x
2% HP-β-CD9090x
5% HP-β-CD250250x
Detailed Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

  • Weigh Compound: Accurately weigh an appropriate amount of your this compound derivative. For a compound with a molecular weight of 132.16 g/mol , this would be 1.32 mg for a 1 mL final volume.

  • Add DMSO: Add high-purity, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Solubilize: Vortex the solution thoroughly for 1-2 minutes. If needed, gentle warming in a 37°C water bath or brief sonication can be used to aid dissolution. Visually inspect to ensure no solid particles remain.

  • Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Protocol 2: Preparation of a Drug-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is a common and economical method for preparing inclusion complexes on a laboratory scale.[20]

  • Molar Ratio Calculation: Determine the desired molar ratio of drug to HP-β-CD (commonly 1:1 or 1:2).

  • Cyclodextrin Slurry: Weigh the calculated amount of HP-β-CD into a mortar. Add a minimal amount of a water/ethanol (50:50 v/v) mixture to form a thick, consistent paste.

  • Drug Incorporation: Slowly add the accurately weighed drug powder to the paste while continuously triturating (grinding) with the pestle.

  • Kneading: Knead the mixture thoroughly for 45-60 minutes. The continuous shear force facilitates the inclusion of the drug molecule into the cyclodextrin cavity.

  • Drying: Dry the resulting solid mass in an oven at 40-50°C until a constant weight is achieved, or use a vacuum desiccator.

  • Final Processing: Pulverize the dried complex into a fine powder and pass it through a sieve to ensure uniformity. The resulting powder can then be used for solubility and dissolution studies.

Section 5: Frequently Asked Questions (FAQs)

Q: What is the Biopharmaceutics Classification System (BCS) and why is it relevant? A: The BCS is a scientific framework that classifies drugs based on their aqueous solubility and intestinal permeability.[3] Most this compound derivatives are likely to fall into BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).[12] Knowing the BCS class helps guide the selection of the most appropriate solubility enhancement strategy. For BCS Class II drugs, enhancing the dissolution rate is the primary goal.

Q: Can I use surfactants like Tween® 80 or Sodium Lauryl Sulfate (SLS)? A: Yes, surfactants can be very effective solubilizers. They work by forming micelles that encapsulate hydrophobic drugs.[7] However, like co-solvents, they can have their own biological activities and potential for toxicity, so it's essential to run appropriate controls in your assays.[21]

Q: What is the difference between kinetic and thermodynamic solubility? A: Thermodynamic solubility is the true equilibrium solubility of the most stable crystalline form of a compound. Kinetic solubility is the concentration of a compound in solution when it first precipitates from a supersaturated solution (often generated from a DMSO stock). For drug discovery screening, kinetic solubility is often the more relevant parameter.[5]

Q: How do I know if I have successfully formed an amorphous solid dispersion or a cyclodextrin complex? A: Several analytical techniques can confirm this. Differential Scanning Calorimetry (DSC) can show the disappearance of the drug's melting peak, indicating a loss of crystallinity.[10] Powder X-ray Diffraction (PXRD) will show the absence of sharp Bragg peaks characteristic of a crystalline solid, replaced by a broad halo for an amorphous form.[10][22]

References

  • Hilaris Publisher. (n.d.). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. J Formul Sci Bioavailab.
  • Kumar, S., & Singh, A. (n.d.). Formulation Tactics for the Delivery of Poorly Soluble Drugs. Inventi Rapid: Pharm Tech.
  • Sareen, S., et al. (2012). Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poorly Soluble Drugs: A Review. International Journal of Pharmaceutical and Biological Archives.
  • Jadhav, S. P., et al. (2023). Review on Nanosuspension as a Novel Method for Solubility and Bioavailability Enhancement of Poorly Soluble Drugs. Advances in Pharmacology and Pharmacy.
  • Drug Development & Delivery. (n.d.). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Arunagiri, R. (2023). 4 Strategies To Formulate Poorly Soluble APIs. Drug Discovery & Development.
  • Schäfer, J., & Kyeremateng, S. O. (2023). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Pharmaceutics.
  • Mirzapure, I. A., et al. (2024). Enhancing Medication Solubility Using Nanosuspension: A Method. Asian Journal of Pharmaceutics.
  • Shrestha, H., et al. (2014). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. ISRN Pharmaceutics.
  • Popescu, R., et al. (2024). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals.
  • Human Journals. (2024). Nanosuspensions: A Novel Strategy for Overcoming Drug Solubility Challenges. International Journal of Pharmacy and Pharmaceutical Research.
  • International Journal of Pharmaceutical Sciences. (n.d.). Cyclodextrin-Based Inclusion Complex as a Solubility Enhancement Technique: A Comprehensive Review.
  • Patel, V. R., & Agrawal, Y. K. (2011). Nanosuspension: An approach to enhance solubility of drugs. Journal of Advanced Pharmaceutical Technology & Research.
  • Homayun, B., et al. (2021). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Pharmaceutics.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs. GALA.
  • Aceto. (n.d.). The Science Behind Solubility Enhancement: A Deep Dive.
  • Chaudhary, V. B., & Patel, J. K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • SEN Pharma. (2024). EXCIPIENTS FOR ENHANCING DRUG SOLUBILITY.
  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement.
  • Williams, A. C., & Viljoen, A. M. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. Pharmaceutics.
  • National Center for Biotechnology Information. (n.d.). 6-Methyl-1H-pyrrolo(3,2-b)pyridine. PubChem.
  • Wang, Y., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. European Journal of Medicinal Chemistry.
  • Sobańska, A. W., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • Sobańska, A. W., et al. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Pharmaceuticals.
  • ResearchGate. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • LookChem. (n.d.). Cas 824-51-1, 6-METHYL-1H-PYRROLO[2,3-B]PYRIDINE.
  • Al-gawhari, F. Z., et al. (2021). Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents. Molecules.

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Technical Support Center: Optimizing N-Methylation of Pyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-methylation of pyrazole. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights into one of the most fundamental yet challenging transformations in heterocyclic chemistry. The N-methylation of pyrazoles is a critical step in the synthesis of numerous pharmaceuticals and agrochemicals, but it is often plagued by issues of low yield and poor regioselectivity.[1]

This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the N-methylation of pyrazole. Each question is followed by an analysis of potential causes and actionable solutions.

Q1: Why is my N-methylation reaction yield low or failing completely?

A low or non-existent yield is a common problem, typically stemming from one of three areas: incomplete deprotonation of the pyrazole, a compromised methylating agent, or suboptimal reaction conditions.[2]

Potential Causes & Solutions:

  • Inadequate Deprotonation: The pyrazole N-H bond (pKa ≈ 14-15) must be deprotonated to form the nucleophilic pyrazolide anion.

    • Weak Base: If you are using a weak base like potassium carbonate (K₂CO₃), it may not be strong enough to fully deprotonate an electron-deficient pyrazole. Solution: Switch to a stronger base such as sodium hydride (NaH), potassium bis(trimethylsilyl)amide (KHMDS), or lithium diisopropylamide (LDA).[1][3]

    • Base Quality: Sodium hydride is notoriously reactive with atmospheric moisture. If it is old or has been handled improperly, it will be inactive. Solution: Use freshly opened NaH or titrate your strong bases (like n-BuLi or LDA) before use to confirm their molarity.

  • Inactive Methylating Agent:

    • Degradation: Iodomethane (MeI) is light-sensitive and can decompose. Dimethyl sulfate (DMS) is highly sensitive to moisture. Solution: Use fresh, properly stored reagents. It is good practice to purchase reagents in small quantities and store them under an inert atmosphere.

  • Suboptimal Reaction Conditions:

    • Temperature: Many N-alkylation reactions require heating to proceed at a reasonable rate. However, excessive heat can degrade reagents or products.[2] Solution: If your reaction is sluggish at room temperature, try gently heating to 40-60 °C. Monitor the reaction by TLC or LC-MS to check for product formation versus degradation.

    • Solvent Choice: The solvent must be able to dissolve the pyrazole and the pyrazolide salt, and it must be aprotic. Solution: Dimethylformamide (DMF), tetrahydrofuran (THF), and acetonitrile (MeCN) are excellent choices. DMF is particularly good at solvating the intermediate salts, which can accelerate the reaction.

Q2: How can I control the regioselectivity between the N1 and N2 positions?

For an unsymmetrically substituted pyrazole, direct methylation often yields a mixture of N1 and N2 regioisomers, which can be difficult to separate.[4][5] Achieving high regioselectivity is a persistent challenge in pyrazole synthesis.[1]

Controlling Factors & Strategies:

  • Steric Hindrance: This is the most powerful tool for controlling regioselectivity.

    • Substrate Control: A bulky substituent at the C3 (or C5) position will sterically hinder the adjacent nitrogen (N2), favoring methylation at the more accessible N1 position.

    • Reagent Control: Traditional methylating agents like MeI and DMS are small and offer poor selectivity.[1] A recent breakthrough involves using sterically bulky α-halomethylsilanes as "masked" methylating agents. The bulky silyl group directs the initial alkylation to the less hindered N1 position. A subsequent protodesilylation step with a fluoride source cleanly furnishes the N1-methyl pyrazole. This method has been shown to achieve N1/N2 ratios from 92:8 to >99:1.[1][6][7]

  • Electronic Effects: The electronic nature of the substituents on the pyrazole ring can influence the nucleophilicity of the adjacent nitrogen atoms, though this effect is generally less pronounced than sterics. Electron-withdrawing groups can sometimes favor alkylation at the more distant nitrogen.

  • Reaction Conditions:

    • Counter-ion and Solvent: The choice of base and solvent can influence the aggregation state and location of the counter-ion (e.g., Na⁺, K⁺), which can in turn block one of the nitrogen atoms, influencing the regioselectivity.[3] Experimenting with different bases (e.g., K₂CO₃ vs. NaH) and solvents can sometimes alter the isomeric ratio.

    • Fluorinated Alcohols: In some specific cases, such as pyrazole formation from 1,3-diketones and methylhydrazine, using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) as the solvent has been shown to dramatically increase regioselectivity.[4][8]

Q3: I am observing significant side product formation. What are they and how can I prevent them?

Besides regioisomers, other side reactions can lower the yield of your desired product.

Common Side Reactions & Prevention:

  • Quaternization (Over-methylation): If the product N-methyl pyrazole is sufficiently nucleophilic, it can be methylated a second time by the alkylating agent to form a charged pyrazolium salt.

    • Prevention: Use a precise stoichiometry. A slight excess of the pyrazole starting material (e.g., 1.05 equivalents) relative to the methylating agent and base can help consume the methylating agent before significant quaternization occurs. Adding the methylating agent slowly at a low temperature can also help.

  • C-Alkylation: While less common, the pyrazolide anion is an ambident nucleophile, and alkylation can sometimes occur at a carbon atom (typically C4) instead of nitrogen.

    • Prevention: This is generally favored by more "ionic" conditions. Using polar aprotic solvents like DMF or DMSO generally promotes N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Which methylating agent should I choose for my reaction?

The choice of methylating agent depends on factors like reactivity, safety, cost, and the desired selectivity.

Methylating AgentFormulaKey CharacteristicsSafety Considerations
Iodomethane CH₃IHighly reactive, common, and effective.Toxic, volatile, potential carcinogen. Handle in a fume hood.
Dimethyl Sulfate (CH₃)₂SO₄Highly reactive, cost-effective alternative to MeI.Extremely toxic and corrosive. Handle with extreme caution.
Methyl Tosylate CH₃OTsLess reactive than MeI or DMS, solid, less volatile.Skin irritant.
(Chloromethyl)trimethylsilane TMSCH₂ClUsed in advanced methods for high N1-selectivity.[1][7]Standard handling for organochlorine compounds.
Q2: What is the best base for my N-methylation?

The ideal base is strong enough to completely deprotonate the pyrazole without causing side reactions.

BaseFormulapKa of Conj. AcidCharacteristics & Use Case
Potassium Carbonate K₂CO₃~10.3A mild, inexpensive base. Suitable for electron-rich pyrazoles. Often requires heating.
Sodium Hydride NaH~36A very strong, non-nucleophilic base. Widely used for complete deprotonation of most pyrazoles. Irreversibly produces H₂ gas.
Potassium Bis(trimethylsilyl)amide KHMDS~26A very strong, sterically hindered, non-nucleophilic base. Soluble in THF. Excellent for sensitive substrates.[1]
Cesium Carbonate Cs₂CO₃~10.3Similar in strength to K₂CO₃ but the large, soft Cs⁺ ion can sometimes improve reactivity and selectivity (the "cesium effect").
Q3: How should I monitor the reaction's progress?

Effective monitoring is crucial to determine the reaction endpoint and avoid byproduct formation from overheating or extended reaction times.

  • Thin-Layer Chromatography (TLC): This is the quickest method. Spot the starting material, the reaction mixture, and a co-spot (starting material and reaction mixture in the same lane). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates progress.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more definitive information. It can confirm the disappearance of the starting material mass and the appearance of the product mass (starting material mass + 14 Da). It is also excellent for detecting regioisomers, as they will often have slightly different retention times but the same mass.

Q4: What are the best methods for purifying N-methylated pyrazoles?

Purification is often necessary to remove unreacted starting materials, salts, and isomers.

  • Column Chromatography: This is the most common method for separating the product from impurities and, if possible, from its regioisomer.[9] A silica gel stationary phase with a solvent system like hexane/ethyl acetate is a good starting point.

  • Crystallization: If the product is a solid, crystallization can be a highly effective method for achieving high purity.

  • Acid-Base Extraction: If there are significant differences in basicity between the product and impurities, an acidic wash during the workup can help remove more basic compounds. Sometimes, forming a salt of the product with an acid can facilitate purification.[10]

Experimental Protocols & Visualizations

Protocol 1: General Procedure for N-Methylation with Iodomethane

This protocol describes a standard method for N-methylation, which often produces a mixture of regioisomers with unsymmetrical pyrazoles.

  • Setup: Under an inert atmosphere (Nitrogen or Argon), add the substituted pyrazole (1.0 eq) to a flame-dried flask containing anhydrous DMF (0.1–0.5 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (60% dispersion in mineral oil, 1.1 eq) portion-wise.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Methylation: Cool the reaction mixture back to 0 °C. Add iodomethane (1.1 eq) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Quench: Once complete, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired N-methyl pyrazole(s).

General Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Workup & Purification prep_pyrazole Dissolve Pyrazole in Anhydrous Solvent add_base Add Base at 0 °C prep_pyrazole->add_base 1.0 eq add_methylating Add Methylating Agent add_base->add_methylating 1.1 eq base monitor Stir & Monitor (TLC / LC-MS) add_methylating->monitor 1.1 eq agent quench Quench Reaction monitor->quench Reaction Complete extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for the N-methylation of pyrazole.

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_deprotonation Was the pyrazole fully deprotonated? start->check_deprotonation check_reagent Is the methylating agent active? check_deprotonation->check_reagent Yes solution_base Use stronger/fresh base (NaH, KHMDS) check_deprotonation->solution_base No check_conditions Are reaction conditions (temp, solvent) optimal? check_reagent->check_conditions Yes solution_reagent Use fresh methylating agent check_reagent->solution_reagent No solution_conditions Increase temperature. Switch to DMF. check_conditions->solution_conditions No

Caption: Decision tree for troubleshooting low-yield reactions.

References
  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. The Journal of Organic Chemistry, 72(20), 7545-7550. [Link]
  • Fustero, S., et al. (2007). Supporting Information for: Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.
  • Zhang, D., et al. (2024). Advances in Pyrazolone Functionalization: A Review Since 2020.
  • Kumar, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6528. [Link]
  • Various Authors. (2021). Transition-metal-catalyzed C–H functionalization of pyrazoles.
  • Al-Amiery, A. A., et al. (2022).
  • Kokorekin, V. A., et al. (2021). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 26(16), 4787. [Link]
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]
  • Yang, E., & Dalton, D. M. (2024).
  • Tsuchiya, Y., et al. (1996). N-alkylation method of pyrazole.
  • Sanna, C., et al. (2022).
  • Kulyk, O., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6682. [Link]
  • Reddit Community. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]
  • Yang, E., & Dalton, D. M. (2024).
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]
  • Ball, L. T., & Lloyd-Jones, G. C. (2021). Installing the “magic methyl” – C–H methylation in synthesis. Chemical Society Reviews, 50, 6769-6792. [Link]
  • Gurbanov, A. V., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(14), 9829–9837. [Link]
  • Ferreira, V. F., et al. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 27. [Link]
  • Henkel, T., et al. (2011). Method for purifying pyrazoles.
  • Yang, E., & Dalton, D. M. (2024).
  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents.
  • ResearchGate. (n.d.). Scheme 3. N-methylation of pyrazolopyridinone fused imidazopyridine derivative (8dA).
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. [Link]

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Technical Support Center: Enhancing the Stability of 1H-Pyrrolo[3,2-c]pyridine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1H-pyrrolo[3,2-c]pyridine (5-azaindole) compounds. This scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic candidates. However, its unique electronic structure—an electron-rich pyrrole ring fused to an electron-deficient pyridine ring—presents specific stability challenges. This guide provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the degradation of these valuable molecules.

Troubleshooting Guide: Diagnosing and Solving Common Stability Issues

This section addresses specific experimental observations and provides a logical framework for diagnosing the root cause of compound instability, supported by actionable protocols.

Q1: My solid 1H-pyrrolo[3,2-c]pyridine compound is changing color (e.g., turning yellow, brown, or black) over time, even when stored in a vial. What is the likely cause and how can I prevent it?

A1: This is a classic hallmark of oxidation and/or photodegradation.

  • Causality - The Chemistry of Degradation: The pyrrole moiety of the 1H-pyrrolo[3,2-c]pyridine system is electron-rich and, like many indole analogs, is susceptible to autoxidation . Atmospheric oxygen can react with the pyrrole ring, often initiating at the C3 position, to form hydroperoxides which can then rearrange and polymerize into complex, highly colored mixtures. This process can be accelerated by exposure to light, especially UV wavelengths present in ambient laboratory lighting.

    Forced degradation studies on the closely related pyrrolo[3,4-c]pyridine scaffold have confirmed that these molecules are often photolabile and sensitive to oxidizing agents.[1][2] Degradation pathways can involve breaking the pyrrole ring itself, leading to a significant loss of purity and biological activity.[1]

  • Immediate Solutions & Preventative Measures:

    • Inert Atmosphere: Handle and store the solid compound under an inert atmosphere (Nitrogen or Argon). When aliquoting the material, flush the vial with inert gas before re-sealing.

    • Light Protection: Store the compound in an amber vial to block UV and visible light. For maximum protection, wrap the vial in aluminum foil and store it in a light-proof container or drawer.

    • Low Temperature Storage: Store the compound at low temperatures (-20°C or -80°C) to significantly slow the rate of any degradation reactions. Ensure the vial is brought to room temperature before opening to prevent condensation of atmospheric moisture onto the solid.

Q2: I'm observing new, more polar spots on my TLC or new peaks in my LC-MS analysis after my compound is left in solution on the benchtop. Why is this happening?

A2: You are likely observing the formation of oxidized or hydrolyzed byproducts.

  • Causality - Solution-Phase Instability: In solution, 1H-pyrrolo[3,2-c]pyridine derivatives are exposed to a different set of risks compared to the solid state.

    • Oxidation: Dissolved oxygen in non-degassed solvents is a primary culprit. The increased molecular mobility in solution accelerates oxidation compared to the solid state.

    • Photodegradation: Many organic solvents are transparent to UV and visible light, allowing for efficient photo-excitation of your compound. The photophysics of related azaindoles show they are photoactive, which can lead to degradation pathways.[3][4]

    • Hydrolysis: Studies on analogous pyrrolopyridine systems have demonstrated that they can be extremely unstable in alkaline and labile in acidic aqueous media.[1][2] If your compound has hydrolyzable functional groups (e.g., esters, amides) or if the core itself is susceptible to ring-opening, exposure to non-neutral pH can cause rapid degradation.

  • Best Practices for Solution Handling:

    • Use Anhydrous, High-Purity Solvents: For stock solutions, use anhydrous, high-purity solvents like DMSO or DMF.

    • Degas Your Solvents: For reactions or analyses where stability is critical, degas the solvent by sparging with nitrogen or argon, or by using several freeze-pump-thaw cycles.

    • Prepare Fresh: Prepare aqueous solutions for biological assays fresh from a concentrated stock solution (e.g., in DMSO) immediately before use. Do not store compounds in aqueous buffers for extended periods.

    • Protect from Light: Always keep solutions in amber vials or cover glassware with aluminum foil. This is especially critical during long experiments or when using automated systems where samples may sit for hours.

Q3: My assay results are inconsistent, and the potency of my compound seems to decrease in later experiments. Could this be a stability issue?

A3: Absolutely. On-plate or in-assay degradation is a common source of experimental irreproducibility.

  • Causality - The Assay Environment: The conditions of a biological assay (aqueous buffers, 37°C incubation, presence of biological macromolecules) can be harsh on a metastable compound. The N-H of the pyrrole is a potential site for metabolic modification, and its reactivity can be influenced by the local environment. In medicinal chemistry programs, protecting this nitrogen with groups like Boc has been observed to significantly enhance cellular activity, which may be due in part to blocking metabolism or degradation at this site.[5]

  • Troubleshooting & Validation Protocol:

    • Run a Stability Control: Incubate your compound in the final assay buffer (without cells or target protein) under the same conditions and for the same duration as your main experiment. Analyze the sample by LC-MS at the end of the incubation period and compare it to a freshly prepared sample.

    • Minimize Incubation Times: Design your experiments to minimize the time the compound spends in aqueous solution, especially at 37°C.

    • Assess Redox Activity: Some compounds can be redox-active, leading to the generation of reactive oxygen species like H₂O₂ in the assay media, which can then degrade the compound itself. Consider including an antioxidant like N-acetylcysteine in a control experiment to see if it improves consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary molecular features driving the instability of 1H-pyrrolo[3,2-c]pyridines?

A1: The instability is primarily driven by the electronic properties of the fused ring system. The key labile sites are:

  • The Pyrrole Ring: As an electron-rich, five-membered ring, it is susceptible to electrophilic attack and oxidation.

  • The N1-H Bond: The pyrrolic nitrogen and its proton can participate in radical reactions and can be a site for metabolic modification. Deprotonation can also increase the ring's susceptibility to oxidation.

  • The C3 Position: This position is often the most nucleophilic carbon on the pyrrole ring and is a common site for initial oxidative attack.

cluster_main Key Labile Sites in 1H-Pyrrolo[3,2-c]pyridine Core mol

Caption: Key reactive sites on the 1H-pyrrolo[3,2-c]pyridine scaffold.

Q2: How can I proactively improve the stability of my compounds through chemical design?

A2: Strategic structural modifications can significantly enhance stability:

  • N-Substitution: Protecting the pyrrole nitrogen with a stable group (e.g., methyl, benzyl, or a pivaloyloxymethyl (POM) group for a prodrug approach) can block N-H related degradation pathways and often improves metabolic stability.[3][5]

  • Substitution on the Pyrrole Ring: Introducing an electron-withdrawing group (EWG) at the C2 or C3 position can decrease the electron density of the pyrrole ring, making it less susceptible to oxidation.

  • Substitution on the Pyridine Ring: Modifying the pyridine ring can also tune the electronic properties of the entire scaffold. The electron-deficient nature of the pyridine ring already influences the pyrrole's reactivity, and this can be further modulated.[6]

Q3: What are the definitive storage conditions for solid samples and solutions of these compounds?

A3: The ideal conditions depend on the intended duration of storage. The following table provides a general guide.

Storage Type Compound Form Temperature Atmosphere Light Duration
Working Sample SolidRoom Temp or 4°CAir (sealed vial)Amber VialShort-Term (< 1 week)
Long-Term Solid-20°C or -80°CInert Gas (N₂/Ar)Amber Vial + DarkMonths to Years
Stock Solution Anhydrous DMSO/DMF-20°C or -80°CAir (sealed vial)Amber Vial + DarkWeeks to Months
Aqueous Solution Assay Buffer4°C or 37°CAirAmber Vial / FoilNot Recommended (Prepare Fresh)
Q4: How do I perform a simple forced degradation study to assess my compound's stability profile?

A4: A forced degradation study is essential for identifying a compound's intrinsic stability and potential degradation pathways. It is a standard practice recommended by the ICH.[7]

Protocol: Basic Forced Degradation Study
  • Preparation: Prepare a ~1 mg/mL stock solution of your compound in acetonitrile or methanol.

  • Stress Conditions: Aliquot the stock solution into separate amber HPLC vials and dilute with the stressor solution to a final concentration of ~50-100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Heat (Control): Water or Buffer

    • Photostability: Solution in a clear quartz cuvette or vial exposed to a photostability chamber (per ICH Q1B guidelines).[7] A control sample should be wrapped in foil.

  • Incubation: Incubate the vials. For hydrolytic and oxidative stress, start by incubating at 40-50°C for 24-48 hours.

  • Analysis:

    • At designated time points (e.g., 0, 4, 8, 24 hours), take an aliquot from each condition.

    • If necessary, neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (typically a gradient method with UV/DAD and MS detection).

  • Interpretation: Quantify the percentage of the parent compound remaining and identify major degradation products by their mass and UV spectra.

Caption: Workflow for a basic forced degradation study.

References

  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry.
  • Rich, R. L., et al. (2004). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews.
  • Malkov, G. V., et al. (2020). Regioselective synthesis of 5-azaindazoles based on the intramolecular amination reaction of 5-acyl-4-pyridones with hydrazines. Organic & Biomolecular Chemistry.
  • Gatlik, E., et al. (2012). STUDIES OF THE DEGRADATION MECHANISM OF PYRROLO[3,4-C] PYRIDINE-1,3(2H)-DIONE DERIVATIVES WITH ANALGESIC ACTIVITY. Acta Poloniae Pharmaceutica.
  • Schneller, S. W., & Hosmane, R. S. (1980). Ring-Opening Reactions of 1H-Pyrrolo[3,2-c]pyridine-4,6-(5H,7H)-dione (3,7-Dideazaxanthine) and Two of Its Derivatives. The Journal of Organic Chemistry.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Reddy, B. V. S., et al. (2015). Efficient and Scalable Process for Synthesis of 5-Nitro-7-azaindole. Organic Process Research & Development.
  • Goldsmith, J. R., et al. (2004). The Photophysical Properties of 6-Azaindole. The Journal of Physical Chemistry B.
  • Organic Chemistry Portal. Azaindole synthesis.
  • BenchChem (2025).
  • Radix, S., et al. (2022). Synthesis and Reactivity of 4-, 5- and 6-Azaindoles. Helvetica Chimica Acta.
  • Xu, Y., et al. (2017). Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. ACS Medicinal Chemistry Letters.
  • Baran, P. S., et al. (2009). Lecture 8 Bonus: Azaindole Survival Guide. Baran Lab, The Scripps Research Institute.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site. Semantic Scholar.
  • BenchChem (2025). An In-depth Technical Guide to 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile: Core Basic Properties. BenchChem Technical Support.
  • ResearchGate. Selected bioactive 1H‐pyrrolo[3,2‐c]piperidines and the development of a new synthetic strategy.
  • Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC International.
  • BenchChem (2025). Application Notes and Protocols: 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile in Materials Science. BenchChem Technical Support.
  • Sobańska, K., et al. (2015). Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods. Journal of AOAC INTERNATIONAL.
  • Gucka, E., & Giełdoń, A. (2021). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. Molecules.
  • Abdel-Halim, H., et al. (2016). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Bioorganic & Medicinal Chemistry Letters.
  • ACS Omega. Visible-Light-Induced Dearomative Annulation of Indoles toward Stereoselective Formation of Fused- and Spiro Indolines.
  • BenchChem (2025). An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. BenchChem Technical Support.
  • International Conference on Harmonisation (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products.
  • ResearchGate. Proper design strategyof 1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid...
  • Journal of the American Chemical Society. Pyrrolo [3,2-c]pyridines1.
  • RSC Publishing. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.
  • PubMed. Discovery of Novel Fluorescent Azaindoles with Cytotoxic Action in A2780 Ovarian Carcinoma Cells.
  • PubChem. 1H,2H,3H-pyrrolo(3,2-c)pyridine.

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Validation & Comparative

Unveiling the Anticancer Potential of 1H-pyrrolo[3,2-c]pyridine Derivatives: A Comparative Validation Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds with potent and selective anticancer activity is relentless. Among the heterocyclic compounds that have garnered significant interest are the 1H-pyrrolo[3,2-c]pyridine derivatives. This guide provides an in-depth comparative analysis of the anticancer activity of this promising class of molecules, supported by experimental data and detailed validation protocols. As Senior Application Scientists, we aim to synthesize technical accuracy with field-proven insights to empower your research endeavors.

The Rise of 1H-pyrrolo[3,2-c]pyridines in Oncology

The 1H-pyrrolo[3,2-c]pyridine core, a bioisostere of indole, serves as a versatile scaffold for the design of potent bioactive molecules. Its unique structural and electronic properties allow for diverse substitutions, leading to compounds with a range of biological activities. Several series of these derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, with some exhibiting promising selectivity for cancer cells over normal cells.[1][2][3] This guide will delve into two prominent classes of these derivatives: tubulin polymerization inhibitors and kinase inhibitors.

Comparative Anticancer Activity: A Data-Driven Overview

The true measure of a potential anticancer agent lies in its ability to effectively and selectively kill cancer cells. The following tables summarize the in vitro cytotoxic activity (IC50 values) of representative 1H-pyrrolo[3,2-c]pyridine derivatives against a panel of human cancer cell lines.

Table 1: Anticancer Activity of 1H-pyrrolo[3,2-c]pyridine Derivatives as Tubulin Polymerization Inhibitors

CompoundTarget Cancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Source
10t HeLa (Cervical Cancer)0.12Colchicine0.02[4][5]
SGC-7901 (Gastric Cancer)0.15[4][5]
MCF-7 (Breast Cancer)0.21[4][5]

Table 2: Anticancer Activity of Diarylurea and Diarylamide 1H-pyrrolo[3,2-c]pyridine Derivatives

CompoundTarget Cancer Cell LineIC50 (µM)Alternative/ReferenceIC50 (µM)Selectivity vs. NIH3T3Source
8g A375P (Melanoma)Nanomolar rangeSorafenibMicromolar rangeHigher[1]
9d A375P (Melanoma)Nanomolar rangeSorafenibMicromolar rangeHigher[1]
8c A375P (Melanoma)Not specifiedSorafenibNot specified7.50[2]
9b A375P (Melanoma)Not specifiedSorafenibNot specified454.90[2]
1r Ovarian, Prostate, Breast Cancer Cell Lines0.15 - 1.78KIST101029Not specified3.21 - 38.13[3]

Note: Direct comparison of IC50 values between different studies should be done with caution due to potential variations in experimental conditions.

Deciphering the Mechanism of Action: Key Validation Assays

Understanding how these compounds exert their anticancer effects is paramount for their development as therapeutic agents. This section provides detailed protocols for the essential assays used to validate the anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives.

Assessing Cytotoxicity: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity, which serves as an indicator of cell viability.

Experimental Rationale: This assay is a fundamental first step to determine the dose-dependent cytotoxic effect of the compounds on cancer cells. The reduction of the yellow MTT to purple formazan crystals by mitochondrial dehydrogenases in living cells provides a quantitative measure of cell viability.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives (e.g., 0.01 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value, the concentration of the compound that inhibits cell growth by 50%.

Investigating Programmed Cell Death: Annexin V/PI Apoptosis Assay

This assay is crucial for determining whether the observed cytotoxicity is due to the induction of apoptosis (programmed cell death).

Experimental Rationale: During the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be labeled with a fluorescent dye (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, but can stain the nucleus of late apoptotic or necrotic cells where the membrane integrity is compromised.

Step-by-Step Protocol:

  • Cell Treatment: Seed and treat cancer cells with the 1H-pyrrolo[3,2-c]pyridine derivatives at their IC50 concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold PBS.

  • Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The different cell populations can be distinguished as follows:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Unraveling Cell Cycle Arrest

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle.

Experimental Rationale: Propidium iodide (PI) can be used to stain the DNA content of cells. By analyzing the distribution of DNA content in a cell population using flow cytometry, we can determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound induces cell cycle arrest at that checkpoint. For instance, tubulin-targeting agents often cause an arrest in the G2/M phase.[4][5]

Step-by-Step Protocol:

  • Cell Treatment: Treat cancer cells with the compounds at various concentrations for a defined period (e.g., 24 hours).

  • Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Cell Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

  • Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to generate a histogram representing the cell cycle distribution.

Visualizing the Molecular Mechanisms

To provide a clearer understanding of the processes involved, the following diagrams illustrate a key signaling pathway and a typical experimental workflow.

Tubulin Polymerization Inhibition Workflow cluster_cell_culture Cell Culture & Treatment cluster_fractionation Cell Lysis & Fractionation cluster_western_blot Western Blot Analysis node_seed Seed Cancer Cells node_treat Treat with 1H-pyrrolo[3,2-c]pyridine Derivative node_seed->node_treat node_lyse Lyse Cells in Hypotonic Buffer node_treat->node_lyse node_centrifuge Centrifuge to Separate Soluble & Polymerized Tubulin node_lyse->node_centrifuge node_sds SDS-PAGE node_centrifuge->node_sds node_transfer Transfer to PVDF Membrane node_sds->node_transfer node_probe Probe with Anti-Tubulin Antibody node_transfer->node_probe node_detect Detect Protein Bands node_probe->node_detect node_result Quantify Soluble vs. Polymerized Tubulin node_detect->node_result Analyze Tubulin Fractions

Caption: Workflow for analyzing tubulin polymerization.

Apoptosis Induction Pathway cluster_stimulus Apoptotic Stimulus cluster_pathway Signaling Cascade cluster_execution Execution Phase node_drug 1H-pyrrolo[3,2-c]pyridine Derivative node_bcl2 Modulation of Bcl-2 Family Proteins node_drug->node_bcl2 node_caspase9 Caspase-9 Activation node_bcl2->node_caspase9 node_caspase3 Caspase-3 Activation node_caspase9->node_caspase3 node_parp PARP Cleavage node_caspase3->node_parp node_dna DNA Fragmentation node_parp->node_dna node_blebbing Membrane Blebbing node_parp->node_blebbing node_apoptosis Apoptosis node_blebbing->node_apoptosis

Caption: Key events in the apoptosis signaling pathway.

Structure-Activity Relationship (SAR) Insights

The potent anticancer activity of 1H-pyrrolo[3,2-c]pyridine derivatives is intricately linked to their chemical structure. Key SAR observations include:

  • For Tubulin Polymerization Inhibitors: The nature of the substituent at the C6 position of the pyrrolo[3,2-c]pyridine ring significantly influences activity. An indolyl moiety at this position, as seen in compound 10t , has been shown to confer potent antiproliferative effects.[4][5] The 3,4,5-trimethoxyphenyl group at the N1 position is also a common feature in potent tubulin inhibitors, mimicking the A-ring of colchicine.

  • For Diarylurea and Diarylamide Derivatives: The substituents on the terminal phenyl rings play a crucial role in determining both potency and selectivity. The presence of specific functional groups can enhance the interaction with target kinases or other cellular components. The linkage (urea or amide) between the heterocyclic core and the aryl group also impacts the biological activity.

Future Directions and Concluding Remarks

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly promising framework for the development of novel anticancer agents. The derivatives discussed in this guide have demonstrated significant potential as both tubulin polymerization inhibitors and kinase inhibitors. Further research should focus on:

  • Lead Optimization: Synthesizing and screening a wider array of derivatives to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Studies: Evaluating the most promising compounds in preclinical animal models to assess their efficacy and safety in a more complex biological system.

  • Target Deconvolution: For compounds with unknown mechanisms, employing advanced techniques to identify their specific molecular targets.

By leveraging the insights and protocols presented in this guide, researchers can accelerate the validation and development of 1H-pyrrolo[3,2-c]pyridine derivatives as the next generation of cancer therapeutics.

References

  • Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed. [Link]
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A Comparative Analysis of Tubulin Inhibitors: The Established Power of Combretastatin A-4 Versus the Emerging Potential of the 1H-Pyrrolo[3,2-c]pyridine Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticancer drug discovery, microtubule-targeting agents (MTAs) remain a cornerstone of chemotherapy. These agents disrupt the dynamic nature of microtubules, essential cytoskeletal polymers, leading to mitotic arrest and subsequent apoptosis in rapidly dividing cancer cells. Combretastatin A-4 (CA-4), a natural product isolated from the African bush willow tree Combretum caffrum, is a potent MTA that has served as a benchmark for the development of new tubulin inhibitors.[1][2] This guide provides an in-depth comparative analysis of CA-4 and a promising class of synthetic heterocycles, the 1H-pyrrolo[3,2-c]pyridine derivatives, which have been engineered as conformationally restricted analogues of CA-4.[3][4][5]

This comparison is designed for researchers, scientists, and drug development professionals, offering objective performance data, detailed experimental methodologies, and insights into the structure-activity relationships that govern the efficacy of these two classes of compounds.

Introduction: Natural Lead vs. Synthetic Design

Combretastatin A-4 (CA-4) is a stilbenoid compound renowned for its potent inhibition of tubulin polymerization by binding to the colchicine site on β-tubulin.[1][6][7] Its simple structure and high potency have made it an attractive lead for medicinal chemists.[6] However, a significant drawback of CA-4 is its poor water solubility and its tendency to isomerize from the active cis- to the inactive trans-conformation.[2] This has spurred the development of numerous analogues, including the water-soluble prodrug CA-4 phosphate (CA-4P), which has undergone clinical trials.[8][9]

1H-Pyrrolo[3,2-c]pyridine derivatives have emerged from a rational drug design strategy aimed at overcoming the limitations of CA-4.[3][4][5] Medicinal chemists have ingeniously replaced the flexible cis-stilbene bridge of CA-4 with a rigid 1H-pyrrolo[3,2-c]pyridine scaffold.[4][5] This "configuration-constrained" approach locks the molecule in a bioactive conformation, potentially enhancing its binding affinity and metabolic stability.[4][5] These synthetic compounds represent a promising avenue for developing novel anticancer agents with improved pharmacological properties.[10][11]

Mechanism of Action: A Shared Target, A Refined Approach

Both CA-4 and the 1H-pyrrolo[3,2-c]pyridine derivatives exert their cytotoxic effects by targeting the same fundamental cellular machinery: the microtubule network. They bind to the colchicine-binding site at the interface between α- and β-tubulin heterodimers, preventing their polymerization into microtubules.[1][3][4][12] This disruption of microtubule dynamics is critical, as it leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis.[3][4][13]

The key mechanistic distinction lies in the structural strategy. CA-4 relies on its cis-olefin geometry to position its two aromatic rings—the 3,4,5-trimethoxyphenyl 'A' ring and the 4-methoxy-3-hydroxyphenyl 'B' ring—in the correct orientation for binding.[2][9] The 1H-pyrrolo[3,2-c]pyridine scaffold serves as a rigid bioisostere of this cis-stilbene bridge, aiming to pre-organize the key pharmacophoric elements for optimal interaction with the colchicine site.[4][5] Molecular modeling studies suggest that derivatives like compound 10t (a specific 1H-pyrrolo[3,2-c]pyridine derivative) can form hydrogen bonds within the colchicine site, for instance with residues like Thrα179 and Asnβ349.[3][4]

G cluster_0 Microtubule Dynamics cluster_1 Drug Intervention cluster_2 Cellular Consequences Tubulin αβ-Tubulin Dimers MT Microtubule Polymer Tubulin->MT Polymerization Arrest G2/M Phase Arrest Tubulin->Arrest Disruption of Dynamics Leads to MT->Tubulin Depolymerization CA4 Combretastatin A-4 CA4->Tubulin Binds to Colchicine Site Pyrrolo 1H-Pyrrolo[3,2-c]pyridine Derivatives Pyrrolo->Tubulin Binds to Colchicine Site Apoptosis Apoptosis Arrest->Apoptosis

Caption: Mechanism of tubulin-targeting agents.

Comparative Biological Activity: A Quantitative Look

The ultimate measure of a compound's potential lies in its biological activity. The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell proliferation. Below is a summary of reported IC50 values for CA-4 and a highly potent 1H-pyrrolo[3,2-c]pyridine derivative, compound 10t , against several human cancer cell lines.

CompoundHeLa (Cervical Cancer) IC50 (µM)SGC-7901 (Gastric Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)
Combretastatin A-4 (CA-4) 0.004[5]0.003[5]0.003[5]
Compound 10t 0.12[3][4]0.15[3][4]0.21[3][4]

Data compiled from published studies.[3][4][5] Note: Experimental conditions can vary between studies, so these values should be considered for comparative purposes.

While the natural product CA-4 demonstrates exceptionally high potency with IC50 values in the low nanomolar range, the synthetic derivative 10t also exhibits potent anticancer activities in the sub-micromolar range.[3][4][5] The effectiveness of the 1H-pyrrolo[3,2-c]pyridine scaffold in maintaining potent antiproliferative activity is evident.[4][5] Further optimization of this scaffold could lead to derivatives with even greater potency.

Experimental Protocols for Evaluation

To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Here are step-by-step methodologies for key assays used to characterize and compare tubulin-targeting agents.

In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay directly measures a compound's effect on the assembly of purified tubulin into microtubules.[14][15]

Causality: The principle is that a fluorescent reporter binds preferentially to polymerized microtubules, causing an increase in fluorescence intensity.[14] Inhibitors of polymerization will reduce the rate and extent of this fluorescence increase.

Protocol:

  • Reagent Preparation:

    • Prepare a tubulin reaction mix on ice containing purified tubulin (e.g., 2 mg/mL), general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA), 1 mM GTP, and a fluorescent reporter.[14][16]

  • Compound Preparation:

    • Prepare 10x stocks of test compounds (e.g., 1H-pyrrolo[3,2-c]pyridine derivatives), a positive control inhibitor (e.g., Combretastatin A-4), and a vehicle control (e.g., DMSO) in buffer.

  • Assay Execution:

    • Add 5 µL of the 10x compound/control stocks to respective wells of a pre-warmed (37°C) 96-well plate.[14]

    • Initiate the reaction by adding 45 µL of the ice-cold tubulin reaction mix to each well.[14]

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Data Acquisition:

    • Monitor fluorescence intensity over time (e.g., every 30 seconds for 60-90 minutes) at the appropriate excitation/emission wavelengths.[17]

  • Analysis:

    • Plot fluorescence intensity versus time to generate polymerization curves. Calculate the Vmax (maximum rate of polymerization) and the final polymer mass (plateau fluorescence) to quantify the inhibitory effect.

MTT Assay for Cell Viability

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.[18]

Causality: The assay relies on the ability of mitochondrial dehydrogenases in metabolically active (viable) cells to reduce the yellow tetrazolium salt MTT to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[19]

  • Compound Treatment:

    • Treat cells with serial dilutions of the test compounds (CA-4, 1H-pyrrolo[3,2-c]pyridine derivatives) and incubate for a specified period (e.g., 48 or 72 hours).[20] Include untreated and vehicle-treated wells as controls.

  • MTT Addition:

    • Add MTT reagent (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.[19]

  • Formazan Solubilization:

    • Add a solubilization solution (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[19]

  • Data Acquisition:

    • Measure the absorbance of each well using a microplate reader at a wavelength of ~570 nm.

  • Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the IC50 value.

Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the proportion of cells in different phases of the cell cycle, revealing the specific stage at which a compound induces arrest.[21][22]

Causality: DNA-binding fluorescent dyes like propidium iodide (PI) bind stoichiometrically to DNA. Therefore, cells in the G2 or M phase (with twice the DNA content of G1 cells) will exhibit twice the fluorescence intensity when analyzed by a flow cytometer.[23]

Protocol:

  • Cell Treatment:

    • Treat cells with the test compounds at various concentrations (e.g., 1x, 2x, and 3x IC50) for a set time (e.g., 24 hours).[5]

  • Cell Harvesting and Fixation:

    • Harvest the cells (including any floating cells) and wash with PBS.

    • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. This permeabilizes the cells and preserves DNA integrity.

  • Staining:

    • Wash the fixed cells to remove the ethanol.

    • Resuspend the cells in a staining solution containing a DNA-binding dye (e.g., Propidium Iodide) and RNase A (to prevent staining of double-stranded RNA).

  • Data Acquisition:

    • Analyze the stained cells using a flow cytometer. Collect data from at least 10,000 cells per sample.

  • Analysis:

    • Generate a DNA content frequency histogram. Use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in the G2/M peak indicates mitotic arrest.

Structure-Activity Relationship (SAR) Insights

Combretastatin A-4: SAR studies have established several key structural features for its high activity:

  • The 3,4,5-trimethoxyphenyl A-ring is crucial for binding.[2][9]

  • The cis (Z)-configuration of the stilbene bridge is essential; the trans (E)-isomer is significantly less active.[2][9]

  • A hydroxyl group at the C3' position and a methoxy group at the C4' position on the B-ring are important for potency.[2]

1H-Pyrrolo[3,2-c]pyridines: The development of these derivatives has generated its own set of SAR insights:

  • The 1-(3,4,5-trimethoxyphenyl) moiety is maintained, mimicking the A-ring of CA-4.[4]

  • The rigid 1H-pyrrolo[3,2-c]pyridine core successfully acts as a constrained linker.[4][5]

  • The nature of the aryl substituent at the C6 position of the pyrrolopyridine core significantly influences activity. For instance, replacing a simple phenyl ring with an indolyl moiety (as in compound 10t ) was shown to yield the most potent antiproliferative activities in one study.[3][4] This highlights the potential for fine-tuning the B-ring mimic to optimize interactions within the colchicine binding pocket.

Workflow for Comparative Evaluation

The process of discovering and validating a novel tubulin inhibitor from the 1H-pyrrolo[3,2-c]pyridine class against a benchmark like CA-4 follows a logical, multi-step workflow.

G Design Rational Design & Synthesis of Pyrrolo- [3,2-c]pyridine Library MTT Primary Screen: MTT Viability Assay (vs. CA-4) Design->MTT Test Compounds TubulinAssay Mechanism Validation: In Vitro Tubulin Polymerization Assay MTT->TubulinAssay Active Hits CellCycle Cellular MoA: Cell Cycle Analysis (Flow Cytometry) TubulinAssay->CellCycle Confirm On-Target Activity SAR SAR Analysis & Lead Optimization CellCycle->SAR Identify Lead Compounds

Caption: Experimental workflow for evaluating novel tubulin inhibitors.

Conclusion and Future Outlook

This comparative guide illustrates the dynamic interplay between natural product chemistry and rational drug design in the quest for improved anticancer therapeutics. Combretastatin A-4 remains a gold standard for potency among colchicine-site inhibitors, but its inherent liabilities, such as configurational instability, present challenges.

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly successful strategy to overcome these challenges. By using a rigid heterocyclic core to enforce a bioactive conformation, researchers have created a new class of potent tubulin inhibitors with promising antiproliferative activities.[3][4][5] While the derivatives highlighted here may not yet surpass the raw potency of CA-4, they possess significant advantages in terms of chemical stability and a validated mechanism of action.

Future research should focus on further exploring the structure-activity relationships of the 1H-pyrrolo[3,2-c]pyridine core, particularly modifications to the C6-aryl moiety, to enhance potency and selectivity. In vivo studies will also be critical to evaluate the pharmacokinetic properties and overall efficacy of these promising synthetic compounds, with the ultimate goal of developing a next-generation tubulin inhibitor that can advance into clinical development.

References

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A Comparative Guide to the Efficacy of 1H-pyrrolo[3,2-c]pyridine Derivatives Against Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: January 2026

The relentless pursuit of novel and effective anti-cancer agents has led researchers to explore a diverse chemical space. Among the heterocyclic compounds that have garnered significant interest are derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold.[1][2] This rigid, bicyclic system serves as a versatile backbone for designing molecules that can interact with various oncogenic targets. This guide provides a comprehensive comparison of the efficacy of different 1H-pyrrolo[3,2-c]pyridine derivatives, synthesizes data from multiple studies, and delves into the experimental methodologies used to validate their anti-cancer potential. Our focus is to equip researchers and drug development professionals with a detailed understanding of the structure-activity relationships, mechanisms of action, and comparative potencies of these promising compounds.

Comparative Anti-proliferative Activity

The true measure of a potential anti-cancer agent begins with its ability to inhibit the proliferation of cancer cells. Numerous studies have documented the cytotoxic effects of 1H-pyrrolo[3,2-c]pyridine derivatives across a range of human cancer cell lines. The data, summarized below, highlights the broad applicability and, in some cases, the specific potency of these compounds.

Compound IDDerivative ClassCancer Cell LineIC50 ValueReported Target/MechanismReference
10t Aryl-substitutedHeLa (Cervical Cancer)0.12 µMTubulin Polymerization Inhibitor (Colchicine Site)[1][3][4][5]
SGC-7901 (Gastric Cancer)0.15 µMTubulin Polymerization Inhibitor (Colchicine Site)[1][3][4]
MCF-7 (Breast Cancer)0.21 µMTubulin Polymerization Inhibitor (Colchicine Site)[1][3][4]
8g DiarylureaA375P (Melanoma)Nanomolar RangeKinase Inhibitor[6]
9d DiarylamideA375P (Melanoma)Nanomolar RangeKinase Inhibitor[6]
1r DiarylamideOvarian Cancer Lines0.15 - 1.78 µMFMS Kinase Inhibitor[7]
Prostate Cancer Lines0.15 - 1.78 µMFMS Kinase Inhibitor[7]
Breast Cancer Lines0.15 - 1.78 µMFMS Kinase Inhibitor[7]
8b, 9a-e Diarylurea/DiarylamideA375P (Melanoma)Nanomolar RangeKinase Inhibitor[6]

Analysis of Efficacy:

The data clearly demonstrates that the 1H-pyrrolo[3,2-c]pyridine scaffold can be adapted to target distinct cancer vulnerabilities. The aryl-substituted derivative 10t exhibits potent, sub-micromolar activity against cervical, gastric, and breast cancer cell lines by disrupting microtubule dynamics.[1][3][4] In contrast, the diarylurea and diarylamide series, including compounds 8g , 9d , and 1r , show exceptional potency, often in the nanomolar range, against melanoma and various other cancer types by inhibiting key protein kinases.[6][7] Notably, several of these kinase inhibitors demonstrated higher selectivity towards cancer cells compared to normal fibroblast cell lines, a crucial attribute for minimizing off-target toxicity.[6][7]

Deep Dive into Mechanisms of Action

Understanding the precise mechanism by which a compound exerts its anti-cancer effect is paramount for its development as a therapeutic. The 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to operate through at least two well-validated anti-cancer strategies: tubulin polymerization inhibition and kinase inhibition.

Disruption of Microtubule Dynamics: The Colchicine-Binding Site Inhibitors

Microtubules are essential components of the cytoskeleton, playing a critical role in cell division (mitosis), intracellular transport, and maintenance of cell shape.[1][4] Molecules that interfere with microtubule dynamics are among the most successful classes of chemotherapeutic agents.

A series of novel 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as rigid analogues of Combretastatin A-4 (CA-4), a potent natural product that binds to the colchicine site on β-tubulin.[4] The standout compound from this series, 10t , demonstrated the most potent anti-proliferative activities.[3][4]

Causality of Action: By binding to the colchicine site on tubulin, compound 10t inhibits the polymerization of tubulin dimers into microtubules.[4][5] This disruption of microtubule network dynamics leads to a cascade of events:

  • Mitotic Arrest: The cell is unable to form a proper mitotic spindle, a structure essential for chromosome segregation. This failure halts the cell cycle in the G2/M phase.[1][4][5]

  • Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death.[4][5]

Studies confirmed that treatment of HeLa cells with 10t led to a significant accumulation of cells in the G2/M phase and a marked increase in apoptosis.[1][4]

G cluster_drug_action Drug Action cluster_cellular_effect Cellular Effect cluster_outcome Outcome Derivative_10t 1H-pyrrolo[3,2-c]pyridine Derivative (10t) Tubulin Tubulin Dimers Derivative_10t->Tubulin Binds to Colchicine Site Polymerization Microtubule Polymerization Tubulin->Polymerization Inhibition Microtubules Dynamic Microtubule Network Polymerization->Microtubules Spindle Mitotic Spindle Formation Microtubules->Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Spindle->G2M_Arrest Failure Apoptosis Apoptosis (Programmed Cell Death) G2M_Arrest->Apoptosis

Caption: Mechanism of tubulin polymerization inhibitors.

Signal Transduction Modulation: The Kinase Inhibitors

Protein kinases are enzymes that regulate a vast number of cellular processes, including proliferation, survival, and differentiation. Their aberrant activity is a hallmark of many cancers, making them prime targets for drug development. The 1H-pyrrolo[3,2-c]pyridine scaffold has proven to be an effective framework for creating potent kinase inhibitors.

Specifically, diarylurea and diarylamide derivatives have shown remarkable efficacy.[6][7] For instance, compound 1r was identified as a potent and selective inhibitor of FMS kinase (also known as CSF-1R), a receptor tyrosine kinase over-expressed in ovarian, prostate, and breast cancers.[7] Other derivatives showed potent activity against melanoma cell lines, outperforming the approved multi-kinase inhibitor Sorafenib.[6]

Causality of Action: These derivatives typically function as ATP-competitive inhibitors.

  • Active Site Binding: The compound binds to the ATP-binding pocket of the target kinase.

  • Inhibition of Phosphorylation: This binding event prevents the kinase from phosphorylating its downstream substrates.

  • Pathway Blockade: The interruption of this signaling cascade inhibits cancer cell proliferation and survival.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FMS) GrowthFactor->Receptor Activates Substrate Downstream Substrate Protein Receptor->Substrate ATP ATP ATP->Receptor pSubstrate Phosphorylated Substrate Protein Substrate->pSubstrate Phosphorylation Signaling Downstream Signaling (e.g., RAS-MEK-ERK) pSubstrate->Signaling Proliferation Cancer Cell Proliferation & Survival Signaling->Proliferation Inhibitor 1H-pyrrolo[3,2-c]pyridine Kinase Inhibitor (e.g., 1r) Inhibitor->Receptor Binds to ATP Pocket

Caption: General mechanism of kinase inhibition.

Validated Experimental Protocols

The trustworthiness of the efficacy data presented relies on robust and reproducible experimental design. Below are the detailed methodologies for the key assays used to characterize these compounds.

Experimental Workflow Overview

G cluster_phase1 Phase 1: Cytotoxicity Screening cluster_phase2 Phase 2: Mechanism of Action Studies Culture Culture Cancer Cell Lines Treat Treat with Compound Series Culture->Treat MTT MTT Assay (72h) Treat->MTT IC50 Calculate IC50 Values MTT->IC50 Flow Cell Cycle Analysis (Flow Cytometry) IC50->Flow Select Potent Compound TubulinAssay In Vitro Tubulin Polymerization Assay IC50->TubulinAssay IF Immunofluorescence Staining IC50->IF

Caption: Overall experimental workflow for compound evaluation.

Protocol 1: In Vitro Anti-proliferative MTT Assay

This assay is a colorimetric method used to assess cell viability. It measures the metabolic activity of cells, which is proportional to the number of viable cells.

  • Causality: The assay relies on the ability of mitochondrial reductase enzymes in living cells to convert the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, SGC-7901, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Treat the cells with various concentrations of the 1H-pyrrolo[3,2-c]pyridine derivatives (typically a serial dilution from nanomolar to micromolar ranges). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Combretastatin A-4 or Sorafenib).[1][4]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the culture medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Protocol 2: Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Causality: Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA. The amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. Cells in the G2/M phase have twice the DNA content of cells in the G0/G1 phase, allowing for their distinct quantification.

Step-by-Step Methodology:

  • Cell Treatment: Seed cells (e.g., HeLa) in 6-well plates and treat them with the test compound at concentrations corresponding to 1x, 2x, and 3x its IC50 value for 24 hours.[1][4]

  • Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation (500 x g for 5 minutes), and wash with ice-cold PBS.

  • Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (50 µg/mL) and RNase A (100 µg/mL) in PBS.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Data Acquisition: Analyze the samples using a flow cytometer, acquiring at least 10,000 events per sample.

  • Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate a histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[4]

Conclusion and Future Outlook

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a highly privileged structure in the design of anti-cancer agents. The research synthesized in this guide demonstrates its remarkable versatility, yielding derivatives that potently inhibit cancer cell proliferation through distinct and well-validated mechanisms, including the disruption of microtubule networks and the inhibition of critical oncogenic kinases.[4][7] Compounds like 10t and 1r exhibit sub-micromolar and even nanomolar efficacy, underscoring the potential of this chemical class.[4][7]

The detailed experimental protocols provided herein offer a self-validating framework for researchers to build upon these findings. Future work should focus on optimizing the pharmacokinetic properties of these lead compounds, evaluating their efficacy in in vivo xenograft models, and further exploring their selectivity profiles to ensure a wide therapeutic window. The continued exploration of the 1H-pyrrolo[3,2-c]pyridine chemical space holds significant promise for the development of next-generation targeted cancer therapies.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1).
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar.
  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1 h-pyrrolo[3,2- c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • (Author not listed). (2011). Design, Synthesis, and Antiproliferative Activity of New 1H-pyrrolo[3,2-c]pyridine Derivatives Against Melanoma Cell Lines. PubMed.
  • (Author not listed). (Year not listed). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Publication Source Not Available.
  • Azmy, E. M., Hagras, M., Ewida, M. A., et al. (2023). Development of pyrolo[2,3-c]pyrazole, pyrolo[2,3-d]pyrimidine and their bioisosteres as novel CDK2 inhibitors with potent in vitro apoptotic anti-proliferative activity. Bioorganic Chemistry.
  • (Author not listed). (Year not listed). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. Publication Source Not Available.

Sources

A Comparative Analysis of Substituted 1H-pyrrolo[3,2-c]pyridines: Unveiling Their Antiproliferative Potential

Author: BenchChem Technical Support Team. Date: January 2026

The quest for novel and effective anticancer agents is a cornerstone of modern medicinal chemistry. Among the myriad of heterocyclic scaffolds explored, the 1H-pyrrolo[3,2-c]pyridine core has emerged as a privileged structure, demonstrating significant potential in the development of potent antiproliferative agents.[1][2] This guide provides a comprehensive comparison of the antiproliferative activity of various substituted 1H-pyrrolo[3,2-c]pyridines, delving into their synthesis, structure-activity relationships (SAR), and mechanisms of action. The insights presented herein are grounded in experimental data from peer-reviewed studies, offering a valuable resource for researchers and professionals in drug discovery and development.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Versatile Platform for Anticancer Drug Design

The 1H-pyrrolo[3,2-c]pyridine scaffold is an attractive framework in medicinal chemistry due to its structural rigidity and ability to be readily functionalized at multiple positions. This allows for the systematic exploration of chemical space to optimize biological activity. Various classes of substituted 1H-pyrrolo[3,2-c]pyridines have been synthesized and evaluated for their anticancer properties, including diarylureas, diarylamides, and derivatives designed to target specific cellular components like tubulin and protein kinases.[1][3][4][5][6]

Synthesis of Substituted 1H-pyrrolo[3,2-c]pyridines: A Generalized Approach

The synthesis of substituted 1H-pyrrolo[3,2-c]pyridines typically involves a multi-step process. A common strategy begins with the construction of the core pyrrolo[3,2-c]pyridine ring system, followed by the introduction of various substituents through cross-coupling reactions, such as the Suzuki cross-coupling reaction.[1] This allows for the generation of a diverse library of compounds with different aryl or other functional groups at key positions, enabling a thorough investigation of their structure-activity relationships.

start Starting Materials (e.g., substituted pyridines) step1 Construction of 1H-pyrrolo[3,2-c]pyridine Core start->step1 step2 Functionalization (e.g., Halogenation) step1->step2 step3 Suzuki Cross-Coupling with Arylboronic Acids step2->step3 final Substituted 1H-pyrrolo[3,2-c]pyridines step3->final

Caption: Generalized synthetic workflow for substituted 1H-pyrrolo[3,2-c]pyridines.

Comparative Antiproliferative Activity

The antiproliferative activity of substituted 1H-pyrrolo[3,2-c]pyridines has been evaluated against a range of cancer cell lines, revealing potent and, in some cases, selective cytotoxicity. The following table summarizes the in vitro activity of representative compounds from different studies, highlighting their potency in terms of half-maximal inhibitory concentration (IC50).

Compound ClassSubstituentsCancer Cell LineIC50 (µM)Reference
DiarylureasVaried aryl groupsA375P (Melanoma)Nanomolar range[4]
DiarylamidesVaried aryl groupsA375P (Melanoma)Nanomolar range[3][4]
6-Aryl-1-(3,4,5-trimethoxyphenyl)Indolyl at C6HeLa (Cervical)0.12[1][7][8]
Indolyl at C6SGC-7901 (Gastric)0.15[1][7][8]
Indolyl at C6MCF-7 (Breast)0.21[1][7][8]
Diarylureas/amidesVariedOvarian, Prostate, Breast Cancer Panel0.15 - 1.78[5]
Pyrrolo[3,2-c]pyridineVariedHCT116 (Colon)0.16 (GI50)[6]

Structure-Activity Relationship (SAR) Insights

Systematic modifications of the 1H-pyrrolo[3,2-c]pyridine scaffold have provided crucial insights into the structural requirements for potent antiproliferative activity.

Key SAR observations include:

  • Diarylureas and Diarylamides: The nature of the aryl substituents significantly influences activity. Generally, these compounds have shown superior potency compared to the standard drug Sorafenib against melanoma cell lines.[3][4]

  • 6-Aryl-1-(3,4,5-trimethoxyphenyl) Derivatives:

    • The presence of a 3,4,5-trimethoxyphenyl group at the N1 position is often crucial for activity, mimicking the A-ring of combretastatin A-4, a known tubulin inhibitor.[1][8]

    • The B-ring at the C6 position plays a critical role. An indolyl group at this position has been shown to yield the most potent compounds against HeLa, SGC-7901, and MCF-7 cell lines.[1][8][9]

    • Electron-donating groups on the para-position of the B-ring tend to increase antiproliferative activity, while electron-withdrawing groups decrease it.[9]

Caption: Key structure-activity relationships for 1H-pyrrolo[3,2-c]pyridine derivatives.

Mechanisms of Action: Targeting Key Cellular Processes

The antiproliferative effects of substituted 1H-pyrrolo[3,2-c]pyridines are attributed to their ability to interfere with fundamental cellular processes, including microtubule dynamics and cell cycle progression.

Tubulin Polymerization Inhibition

A significant number of potent 1H-pyrrolo[3,2-c]pyridine derivatives exert their anticancer effects by targeting tubulin.[1][10] These compounds bind to the colchicine-binding site on β-tubulin, thereby inhibiting tubulin polymerization into microtubules.[1][10] This disruption of the microtubule network leads to mitotic arrest and ultimately, apoptosis. The compound 10t , a 6-indolyl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine, has been shown to be a potent inhibitor of tubulin polymerization.[1][7][8]

compound Substituted 1H-pyrrolo[3,2-c]pyridine (e.g., Compound 10t) tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Tubulin Polymerization microtubules Microtubule Formation polymerization->microtubules Inhibited mitosis Cell Division (Mitosis) microtubules->mitosis Disrupted apoptosis Apoptosis mitosis->apoptosis Leads to

Caption: Mechanism of action via tubulin polymerization inhibition.

Cell Cycle Arrest

Consistent with their role as microtubule-targeting agents, active 1H-pyrrolo[3,2-c]pyridine derivatives have been shown to induce cell cycle arrest, primarily at the G2/M phase.[1][10] Flow cytometry analysis of cancer cells treated with these compounds reveals a significant accumulation of cells in the G2/M phase, preventing them from completing mitosis and proliferating.[7][10]

Kinase Inhibition

Beyond tubulin inhibition, certain 1H-pyrrolo[3,2-c]pyridine derivatives have been developed as potent inhibitors of specific protein kinases that are often dysregulated in cancer. These include:

  • FMS Kinase (CSF-1R): Diarylurea and diarylamide derivatives of 1H-pyrrolo[3,2-c]pyridine have demonstrated potent inhibitory activity against FMS kinase, a receptor tyrosine kinase involved in the proliferation and survival of macrophages and overexpressed in several cancers.[5]

  • Monopolar Spindle 1 (MPS1): A series of 1H-pyrrolo[3,2-c]pyridines have been optimized as highly potent and selective inhibitors of MPS1, a key component of the spindle assembly checkpoint.[6]

Experimental Protocols

In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly determined using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[1][9]

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., 0.1% DMSO) for a specified period (e.g., 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are then incubated for a further 4 hours to allow for the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.

Conclusion and Future Directions

Substituted 1H-pyrrolo[3,2-c]pyridines represent a promising class of compounds with significant antiproliferative activity against a variety of cancer cell lines. The versatility of this scaffold allows for the development of agents with diverse mechanisms of action, including tubulin polymerization inhibition and kinase inhibition. Structure-activity relationship studies have provided a clear rationale for the design of more potent and selective analogues.

Future research in this area should focus on:

  • Optimization of Lead Compounds: Further structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • In Vivo Efficacy Studies: Evaluation of the most promising compounds in preclinical animal models of cancer.

  • Elucidation of Novel Mechanisms: Investigating other potential cellular targets to broaden the therapeutic applications of this scaffold.

  • Combination Therapies: Exploring the synergistic effects of 1H-pyrrolo[3,2-c]pyridine derivatives with existing anticancer drugs.

The continued exploration of the 1H-pyrrolo[3,2-c]pyridine scaffold holds great promise for the discovery of next-generation anticancer therapeutics.

References

  • Abdel-Aziem, A., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. Bioorganic & Medicinal Chemistry Letters, 22(23), 7156-7160. [Link]
  • Abdel-Aziem, A., et al. (2011). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. European Journal of Medicinal Chemistry, 46(9), 4348-4356. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed, 38221788. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Semantic Scholar. [Link]
  • Zhang, Y., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(34), 20651-20661. [Link]
  • Abdel-Aziem, A., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 27(1), 229-239. [Link]
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online. [Link]
  • Collins, I., et al. (2014). Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). Journal of Medicinal Chemistry, 57(5), 1965-1985. [Link]

Sources

A Comparative Guide to the Selectivity of 1H-pyrrolo[3,2-c]pyridine Inhibitors Against Diverse Kinases

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising starting point for the development of potent and selective kinase inhibitors. This guide provides an in-depth comparison of the selectivity profiles of various inhibitors based on this scaffold, supported by experimental data and detailed protocols for assessing kinase inhibition. We will explore the nuances of inhibitor design and the causal relationships behind experimental choices, offering a trustworthy and authoritative resource for your research endeavors.

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Privileged Structure in Kinase Inhibition

The 1H-pyrrolo[3,2-c]pyridine core is a bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry. Its structural features, including hydrogen bond donors and acceptors, and a planar surface for aromatic interactions, make it an ideal framework for designing molecules that can fit into the ATP-binding pocket of various kinases. The versatility of this scaffold allows for substitutions at multiple positions, enabling chemists to fine-tune the potency and selectivity of the resulting inhibitors.

Comparative Selectivity of 1H-pyrrolo[3,2-c]pyridine Inhibitors

The efficacy of a kinase inhibitor is not solely determined by its potency against the intended target but also by its selectivity across the kinome. Poor selectivity can lead to off-target effects and toxicity. Below is a comparative analysis of the selectivity of several 1H-pyrrolo[3,2-c]pyridine-based inhibitors against different kinases.

CompoundTarget KinaseIC50 (nM)Selectivity ProfileReference
Compound 65 MPS140 (cellular)Highly selective against a broad kinome panel.[1]
Compound 8 MPS125Poor selectivity, notably active against CDK2 (IC50 = 43 nM).[1]
Compound 1r FMS30Selective for FMS kinase with 81% inhibition at 1 µM; lower inhibition against FLT3 (D835Y) (42%) and c-MET (40%).[2][2]
Compound 1e FMS60Potent FMS inhibitor.[2]
KIST101029 FMS96Lead compound for FMS kinase inhibition.[2][2][3]

IC50 values represent the concentration of the inhibitor required to reduce the activity of the kinase by 50%. A lower IC50 indicates higher potency.

The data clearly illustrates the structure-activity relationship (SAR) and the potential for optimizing selectivity. For instance, the progression from the non-selective compound 8 to the highly selective compound 65 in the context of MPS1 inhibition highlights the impact of targeted chemical modifications.[1] Similarly, compound 1r demonstrates significant selectivity for FMS kinase over other kinases in a broad panel.[2]

Key Kinase Targets and Their Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for elucidating the mechanism of action of the inhibitors and predicting their cellular effects.

Monopolar Spindle 1 (MPS1) Kinase

MPS1 is a key regulator of the spindle assembly checkpoint (SAC), a crucial cellular mechanism that ensures the proper segregation of chromosomes during mitosis. Inhibition of MPS1 can lead to aneuploidy and cell death, making it an attractive target for cancer therapy.

MPS1_Signaling_Pathway cluster_mitosis Mitosis Unattached Kinetochores Unattached Kinetochores MPS1 MPS1 Unattached Kinetochores->MPS1 recruits & activates Spindle Assembly Checkpoint (SAC) Activation Spindle Assembly Checkpoint (SAC) Activation MPS1->Spindle Assembly Checkpoint (SAC) Activation phosphorylates & activates Anaphase-Promoting Complex/Cyclosome (APC/C) Anaphase-Promoting Complex/Cyclosome (APC/C) Spindle Assembly Checkpoint (SAC) Activation->Anaphase-Promoting Complex/Cyclosome (APC/C) inhibits Anaphase Anaphase Anaphase-Promoting Complex/Cyclosome (APC/C)->Anaphase progression to caption MPS1 Signaling in Spindle Assembly Checkpoint.

Caption: MPS1 Signaling in Spindle Assembly Checkpoint.

FMS Kinase (CSF-1R)

FMS, also known as colony-stimulating factor 1 receptor (CSF-1R), is a receptor tyrosine kinase that plays a critical role in the survival, proliferation, and differentiation of macrophages.[4] Dysregulation of FMS signaling is implicated in various inflammatory diseases and cancers.[4]

FMS_Signaling_Pathway cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CSF-1 CSF-1 FMS (CSF-1R) FMS (CSF-1R) CSF-1->FMS (CSF-1R) binds & activates PI3K PI3K FMS (CSF-1R)->PI3K MAPK Pathway MAPK Pathway FMS (CSF-1R)->MAPK Pathway Akt Akt PI3K->Akt Cellular Responses Cellular Responses Akt->Cellular Responses Gene Expression Gene Expression MAPK Pathway->Gene Expression Gene Expression->Cellular Responses Proliferation, Survival, Differentiation caption FMS (CSF-1R) Signaling Pathway.

Caption: FMS (CSF-1R) Signaling Pathway.

Experimental Protocols for Kinase Inhibition Assays

To ensure the trustworthiness of the data, it is essential to employ robust and validated experimental protocols. Here, we provide detailed methodologies for common kinase inhibition assays.

Radiometric Kinase Assay

This assay is considered a gold standard for its direct measurement of phosphate transfer.

Principle: This method measures the incorporation of a radiolabeled phosphate group (from [γ-³²P]ATP) into a substrate by the kinase.

Workflow Diagram:

Radiometric_Assay_Workflow Start Start Prepare Reaction Mix Prepare Reaction Mix (Kinase, Substrate, Buffer, Inhibitor) Start->Prepare Reaction Mix Initiate Reaction Initiate Reaction (Add [γ-³²P]ATP) Prepare Reaction Mix->Initiate Reaction Incubate Incubate (e.g., 30°C) Initiate Reaction->Incubate Stop Reaction Stop Reaction Incubate->Stop Reaction Spot on Membrane Spot on Phosphocellulose Membrane Stop Reaction->Spot on Membrane Wash Wash to Remove Unincorporated [γ-³²P]ATP Spot on Membrane->Wash Quantify Quantify Radioactivity (Scintillation Counter or Phosphorimager) Wash->Quantify End End Quantify->End caption Workflow for a Radiometric Kinase Assay.

Caption: Workflow for a Radiometric Kinase Assay.

Step-by-Step Protocol:

  • Prepare the Kinase Reaction Mixture: In a microcentrifuge tube, combine the assay buffer, the kinase of interest, and the specific peptide or protein substrate. Add the 1H-pyrrolo[3,2-c]pyridine inhibitor at various concentrations.

  • Initiate the Reaction: Start the kinase reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction mixture at the optimal temperature for the kinase (typically 30°C) for a predetermined time to ensure the reaction is within the linear range.

  • Stop the Reaction: Terminate the reaction by adding a stop solution, such as phosphoric acid.

  • Filter Binding: Spot an aliquot of the reaction mixture onto a phosphocellulose filter membrane (e.g., P81). The phosphorylated substrate will bind to the filter.

  • Washing: Wash the filters multiple times with a wash buffer (e.g., 0.5% phosphoric acid) to remove unbound [γ-³²P]ATP.

  • Quantification: Dry the filters and measure the incorporated radioactivity using a scintillation counter or a phosphorimager.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Fluorescence-Based Kinase Assay

These assays offer a non-radioactive alternative and are well-suited for high-throughput screening.

Principle: This assay often relies on a change in fluorescence polarization (FP) or Förster resonance energy transfer (FRET) upon phosphorylation of a fluorescently labeled substrate.

Step-by-Step Protocol:

  • Prepare the Kinase Reaction: In a suitable microplate (e.g., a black, low-binding 384-well plate), add the kinase, a fluorescently labeled peptide substrate, and the 1H-pyrrolo[3,2-c]pyridine inhibitor at various concentrations in an appropriate assay buffer.

  • Initiate the Reaction: Start the reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature or 30°C for the desired reaction time.

  • Stop the Reaction (if necessary): Some assay formats may require the addition of a stop reagent.

  • Detection: Measure the fluorescence signal (e.g., fluorescence polarization or FRET) using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the radiometric assay.

Cell-Based Kinase Inhibition Assay

Cell-based assays are crucial for confirming the activity of inhibitors in a more physiologically relevant context.

Principle: These assays measure the inhibition of a specific kinase-mediated signaling event within intact cells, often by quantifying the phosphorylation of a downstream substrate.

Step-by-Step Protocol:

  • Cell Culture and Treatment: Seed the appropriate cell line in a multi-well plate and allow them to adhere. Treat the cells with the 1H-pyrrolo[3,2-c]pyridine inhibitor at various concentrations for a specified period.

  • Cell Lysis: After treatment, wash the cells and lyse them to release the cellular proteins.

  • Quantification of Phosphorylation: The level of phosphorylation of the target kinase's substrate can be quantified using methods such as:

    • Western Blotting: Separate proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody.

    • ELISA (Enzyme-Linked Immunosorbent Assay): Use a phospho-specific antibody in a plate-based format for higher throughput quantification.

  • Data Analysis: Normalize the phosphorylated substrate signal to the total protein concentration or a loading control. Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold is a versatile and valuable starting point for the design of novel kinase inhibitors. As demonstrated, careful chemical modification of this core structure can lead to highly potent and selective inhibitors against a range of kinase targets. The experimental protocols provided in this guide offer a robust framework for evaluating the efficacy and selectivity of these compounds, ensuring the generation of reliable and reproducible data. By combining rational drug design with rigorous experimental validation, researchers can continue to unlock the therapeutic potential of 1H-pyrrolo[3,2-c]pyridine derivatives.

References

  • Structure-Based Design of Orally Bioavailable 1H-Pyrrolo[3,2-c]pyridine Inhibitors of Mitotic Kinase Monopolar Spindle 1 (MPS1). (n.d.). NIH.
  • Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. (n.d.). Taylor & Francis.
  • Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. (2009). PubMed.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (2024). PMC - NIH.
  • Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. (n.d.). Taylor & Francis Online.
  • Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). ACS Publications.
  • Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
  • Novel pyrrolo[2,3-d]pyridine derivatives as multi-kinase inhibitors with VEGFR2 selectivity. (n.d.). ScienceDirect.
  • Quantitative structure activity relationship study of p38α MAP kinase inhibitors. (n.d.). Chemical Review and Letters.
  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives. (n.d.). MDPI.
  • Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. (2013). PubMed.

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A Comparative Guide to the In Vitro and In Vivo Efficacy of 6-methyl-1H-pyrrolo[3,2-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed comparison of the preclinical efficacy of 6-methyl-1H-pyrrolo[3,2-c]pyridine analogs, a promising scaffold in medicinal chemistry. Our focus will be on two distinct classes of these compounds that have shown significant potential as therapeutic agents: FMS kinase inhibitors and colchicine-binding site inhibitors. We will delve into their in vitro performance, supported by experimental data, and discuss the available, albeit limited, in vivo evidence. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential and current landscape of this heterocyclic compound family.

Introduction to the 1H-pyrrolo[3,2-c]pyridine Scaffold

The 1H-pyrrolo[3,2-c]pyridine core is a privileged heterocyclic scaffold, meaning it is a structural motif that is recurrently found in biologically active compounds.[1] Its rigid, bicyclic nature provides a three-dimensional framework that can be strategically decorated with various functional groups to achieve high-affinity and selective interactions with biological targets. This structural feature, combined with its synthetic tractability, has made it an attractive starting point for the development of novel inhibitors for a range of therapeutic targets, particularly in oncology and inflammation.

Two prominent avenues of research have emerged for analogs based on this scaffold: the inhibition of FMS kinase, a key player in cancer and inflammatory diseases, and the disruption of microtubule dynamics by binding to the colchicine site on tubulin, a validated anticancer strategy.

Class 1: 1H-pyrrolo[3,2-c]pyridine Analogs as FMS Kinase Inhibitors

Colony-stimulating factor-1 receptor (CSF-1R), or FMS kinase, is a receptor tyrosine kinase crucial for the proliferation and survival of monocytes and macrophages.[2] Its overexpression is implicated in various cancers, including ovarian, prostate, and breast cancer, as well as in inflammatory conditions like rheumatoid arthritis.[2] Consequently, inhibiting FMS kinase presents a viable therapeutic strategy.

In Vitro Efficacy

A series of diarylamide and diarylurea derivatives of the 1H-pyrrolo[3,2-c]pyridine scaffold have been investigated for their FMS kinase inhibitory potential.[2] The in vitro efficacy of these compounds was primarily assessed through enzymatic assays and cell-based proliferation assays.

Key Findings:

  • Potent Kinase Inhibition: Several analogs demonstrated potent inhibition of FMS kinase in enzymatic assays, with IC50 values in the nanomolar range. Notably, compound 1r emerged as a highly potent inhibitor with an IC50 of 30 nM, which was 3.2 times more potent than the lead compound, KIST101029 (IC50 = 96 nM).[2]

  • Antiproliferative Activity: The analogs were tested against a panel of human cancer cell lines. Compound 1r displayed broad-spectrum antiproliferative activity with IC50 values ranging from 0.15 to 1.78 µM across ovarian, prostate, and breast cancer cell lines.[2]

  • Selectivity: Compound 1r exhibited good selectivity for FMS kinase over a panel of 40 other kinases.[2] Furthermore, it showed a favorable selectivity index, being more toxic to cancer cells than to normal human fibroblasts.[2]

  • Anti-inflammatory Potential: The lead compounds were also evaluated for their ability to inhibit the growth of bone marrow-derived macrophages (BMDM). Compound 1r demonstrated a potent anti-inflammatory effect with an IC50 of 84 nM in a BMDM assay, suggesting its potential in treating inflammatory disorders.[2]

Data Summary: In Vitro Activity of FMS Kinase Inhibitors

CompoundFMS Kinase IC50 (nM)[2]Antiproliferative IC50 Range (µM)[2]BMDM IC50 (nM)[2]
1r 300.15 - 1.7884
KIST10102996Not specified in this study195
In Vivo Efficacy

Direct in vivo efficacy data for this compound analogs in traditional xenograft models is not yet available in the reviewed literature. However, a study on the related compound KIST101029 , a diarylamide derivative of 1H-pyrrolo[3,2-c]pyridine, provides some initial in vivo evidence using a chorioallantoic membrane (CAM) assay.[3]

The CAM assay is a well-established in vivo model to study angiogenesis and tumorigenicity. In this study, KIST101029 was shown to inhibit the insulin-like growth factor 1 (IGF-1)-induced tumorigenicity of mouse epidermal JB6 Cl41 cells.[3] This finding, while not a direct measure of tumor regression in a mammalian model, suggests that the compound can exert antitumor effects in a living system.

The lack of comprehensive in vivo studies, including pharmacokinetic profiling and efficacy in xenograft models, represents a significant gap in the development of this class of compounds.

Class 2: 1H-pyrrolo[3,2-c]pyridine Analogs as Colchicine-Binding Site Inhibitors

Microtubules are dynamic cytoskeletal proteins that play a pivotal role in cell division, making them an attractive target for anticancer drugs. Compounds that interfere with microtubule dynamics can induce cell cycle arrest and apoptosis. A recently published study describes a series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines designed as inhibitors that bind to the colchicine site on tubulin.[4]

In Vitro Efficacy

The in vitro antitumor potential of these analogs was thoroughly investigated using a battery of cell-based assays.

Key Findings:

  • Potent Antiproliferative Activity: The majority of the synthesized compounds exhibited moderate to excellent antiproliferative activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines.[4] Compound 10t , featuring an indolyl moiety, was the most potent, with IC50 values ranging from 0.12 to 0.21 µM.[4]

  • Inhibition of Tubulin Polymerization: Compound 10t was shown to potently inhibit tubulin polymerization in an in vitro assay at concentrations of 3 µM and 5 µM.[4] Immunostaining assays further confirmed that it disrupted the microtubule network in cells at a concentration of 0.12 µM.[4]

  • Cell Cycle Arrest: Treatment of HeLa cells with compound 10t resulted in a significant, dose-dependent arrest of cells in the G2/M phase of the cell cycle, a hallmark of microtubule-targeting agents.[4]

  • Induction of Apoptosis: The study also demonstrated that compound 10t induced apoptosis in HeLa cells in a dose-dependent manner.[4]

Data Summary: In Vitro Activity of Colchicine-Binding Site Inhibitor 10t

Cell LineAntiproliferative IC50 (µM)[4]
HeLa0.12
SGC-79010.15
MCF-70.21
In Vivo Efficacy

As of the latest available literature, there are no published in vivo efficacy studies for this series of 1H-pyrrolo[3,2-c]pyridine-based colchicine-binding site inhibitors. While the in vitro data is compelling and the prediction of physicochemical properties suggests good drug-like characteristics for compounds like 10t , their in vivo performance in animal models remains to be determined.[4]

Comparative Analysis and Future Directions

The two classes of 1H-pyrrolo[3,2-c]pyridine analogs discussed herein demonstrate the versatility of this scaffold in targeting distinct and critical pathways in cancer biology.

  • The FMS kinase inhibitors show promise for both anticancer and anti-inflammatory applications. The potent enzymatic and cellular activities, coupled with initial positive in vivo data from the CAM assay, warrant further investigation. The immediate next steps for this class should focus on lead optimization to improve pharmacokinetic properties and subsequent evaluation in orthotopic or patient-derived xenograft models of relevant cancers.

  • The colchicine-binding site inhibitors have demonstrated impressive in vitro potency, effectively recapitulating the mechanism of action of established microtubule-targeting agents. The challenge for this class will be to translate this high in vitro activity into in vivo efficacy. Future studies must prioritize the assessment of their pharmacokinetic profiles and antitumor activity in xenograft models to validate their therapeutic potential.

Experimental Methodologies

To ensure scientific rigor and reproducibility, the following are detailed protocols for the key assays discussed in this guide.

In Vitro Assays

1. MTT Cell Proliferation Assay

This colorimetric assay is used to assess cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for 48-72 hours.

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 value by plotting the percentage of cell viability against the compound concentration.

2. In Vitro Tubulin Polymerization Assay (Fluorescence-Based)

This assay monitors the assembly of purified tubulin into microtubules in the presence of test compounds.

  • Protocol:

    • Prepare a reaction mixture containing purified tubulin (2 mg/mL), GTP (1 mM), and a fluorescent reporter that binds to polymerized microtubules in a suitable buffer.[5]

    • Add the test compound at various concentrations to the wells of a 96-well plate.

    • Initiate the polymerization reaction by adding the tubulin reaction mix to the wells and immediately placing the plate in a microplate reader pre-warmed to 37°C.[5]

    • Measure the fluorescence intensity every 30 seconds for 60-90 minutes.

    • Plot the fluorescence intensity versus time to generate polymerization curves. Inhibitors will show a decrease in the rate and extent of fluorescence increase.

3. Cell Cycle Analysis by Flow Cytometry

This technique is used to determine the distribution of cells in the different phases of the cell cycle.

  • Protocol:

    • Treat cells with the test compound for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at 4°C for at least 30 minutes.[6]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.[6]

    • Incubate in the dark for 30 minutes at room temperature.

    • Analyze the DNA content of the cells using a flow cytometer. The PI fluorescence intensity is proportional to the amount of DNA.

In Vivo Assay

1. Subcutaneous Xenograft Model

This is a standard in vivo model to assess the antitumor efficacy of a test compound.

  • Protocol:

    • Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) mixed with Matrigel into the flank of immunocompromised mice (e.g., nude or SCID mice).[7]

    • Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Width^2 x Length) / 2.[7]

    • Once the tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.

    • Administer the test compound and vehicle control to the respective groups via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined dosing schedule.

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology).

Visualizing Key Processes

Signaling Pathway of FMS Kinase

FMS_Pathway CSF1 CSF-1/IL-34 FMS FMS Kinase (CSF-1R) CSF1->FMS Dimerization Dimerization & Autophosphorylation FMS->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Proliferation Cell Proliferation, Survival, Differentiation Downstream->Proliferation Inhibitor Pyrrolo[3,2-c]pyridine Analog Inhibitor->FMS

Caption: FMS kinase signaling and point of inhibition.

Microtubule Dynamics and Inhibition

Microtubule_Dynamics cluster_0 Normal Cell Division cluster_1 Inhibition Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Polymerization->Microtubule Block Disruption of Microtubule Dynamics Spindle Mitotic Spindle Microtubule->Spindle Division Cell Division Spindle->Division Inhibitor Pyrrolo[3,2-c]pyridine Analog (Colchicine Site Binder) Inhibitor->Polymerization Arrest G2/M Arrest Apoptosis Apoptosis

Caption: Inhibition of tubulin polymerization by analogs.

Conclusion

Analogs of the this compound scaffold have emerged as potent inhibitors of FMS kinase and tubulin polymerization in vitro. The FMS kinase inhibitors have shown initial signs of in vivo activity, while the colchicine-binding site inhibitors display a compelling in vitro profile that strongly supports their advancement into in vivo models. Significant further research, particularly comprehensive in vivo efficacy and safety studies, is required to fully elucidate the therapeutic potential of this promising class of compounds. The data presented in this guide should serve as a valuable resource for researchers in the field to inform the design and development of the next generation of 1H-pyrrolo[3,2-c]pyridine-based therapeutics.

References

  • Wang, C., Zhang, Y., Yang, S., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302320.
  • Abdel-Aal, A. A.-M., El-Sayed, M. A.-A., & Abdel-Aziz, M. (2017). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Medicinal Chemistry Research, 26(11), 2850–2861.
  • National Center for Biotechnology Information. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models.
  • ResearchGate. In vivo anti-inflammatory activity.
  • Lee, S. H., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. Biological & Pharmaceutical Bulletin, 36(9), 1466-1473.
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  • ResearchGate. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
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A Comparative Guide to the Cross-Reactivity Profiling of 1H-pyrrolo[3,2-c]pyridine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the selectivity of a kinase inhibitor is paramount. An ideal inhibitor potently modulates its intended target while exhibiting minimal interaction with the rest of the kinome, thereby reducing the potential for off-target effects and associated toxicities. This guide provides an in-depth analysis of the cross-reactivity profile of the emerging 1H-pyrrolo[3,2-c]pyridine class of kinase inhibitors, with a particular focus on their activity against FMS kinase (CSF-1R). We will objectively compare their performance with established kinase inhibitors, supported by experimental data, and provide detailed protocols for key profiling assays.

The Critical Role of Selectivity in Kinase Inhibitor Development

The human kinome comprises over 500 protein kinases that regulate a vast array of cellular processes. Due to the conserved nature of the ATP-binding site across many kinases, achieving selectivity with small molecule inhibitors is a significant challenge.[1] Poor selectivity can lead to off-target effects, which may manifest as unforeseen side effects in a clinical setting.[1][2] Conversely, a well-defined cross-reactivity profile can sometimes be leveraged for therapeutic benefit, a concept known as polypharmacology. Therefore, comprehensive profiling of an inhibitor's interactions across the kinome is a critical step in its development.[3]

The 1H-pyrrolo[3,2-c]pyridine Scaffold: A Promising New Class of FMS Kinase Inhibitors

The 1H-pyrrolo[3,2-c]pyridine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[4][5][6][7] Notably, derivatives of this scaffold have demonstrated significant inhibitory activity against FMS kinase, a receptor tyrosine kinase that plays a crucial role in the survival, proliferation, and differentiation of monocytes and macrophages.[4][8][9] Dysregulation of the FMS signaling pathway is implicated in various cancers and inflammatory diseases, making it an attractive therapeutic target.[4][8]

FMS (CSF-1R) Signaling Pathway

Binding of the ligand, colony-stimulating factor 1 (CSF-1), to FMS (CSF-1R) induces receptor dimerization and autophosphorylation of tyrosine residues within the cytoplasmic domain. This phosphorylation creates docking sites for various signaling proteins containing SH2 domains, leading to the activation of multiple downstream pathways that collectively regulate cellular responses.

FMS_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm FMS FMS (CSF-1R) Src Src FMS->Src pY561 PI3K PI3K FMS->PI3K Grb2_Sos Grb2/Sos FMS->Grb2_Sos JNK JNK FMS->JNK CSF1 CSF-1 CSF1->FMS Binding & Dimerization Src->PI3K Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras mTOR mTOR Akt->mTOR Raf Raf Ras->Raf Survival Survival mTOR->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation Migration Migration JNK->Migration KINOMEscan_Workflow cluster_assay KINOMEscan™ Assay Step1 Immobilized Kinase Step3 Competition Binding Step1->Step3 Step2 Test Compound & DNA-tagged Ligand Step2->Step3 Step4 Capture & Quantification Step3->Step4

KINOMEscan™ Workflow

Step-by-Step Methodology:

  • Kinase Immobilization: A panel of human kinases is individually expressed as fusions with a proprietary tag and immobilized on a solid support.

  • Competitive Binding: The immobilized kinase is incubated with the test compound and a broadly active, DNA-tagged ligand that binds to the active site of the kinase.

  • Equilibration: The mixture is allowed to reach equilibrium, where the test compound and the tagged ligand compete for binding to the kinase.

  • Washing: Unbound components are washed away.

  • Quantification: The amount of DNA-tagged ligand remaining bound to the immobilized kinase is quantified using quantitative PCR (qPCR).

  • Data Analysis: The amount of bound ligand is inversely proportional to the affinity of the test compound for the kinase. A dissociation constant (Kd) can be determined from a dose-response curve.

Chemical Proteomics with Kinobeads

This approach utilizes "kinobeads," which are affinity resins with immobilized, non-selective kinase inhibitors, to capture a significant portion of the kinome from a cell lysate. [8]By pre-incubating the lysate with a test compound, one can assess its binding to endogenous kinases in a competitive manner.

Experimental Workflow:

Kinobeads_Workflow cluster_proteomics Kinobeads Chemical Proteomics Step1 Cell Lysate Preparation Step2 Incubation with Test Compound Step1->Step2 Step3 Incubation with Kinobeads Step2->Step3 Step4 Affinity Capture & Washing Step3->Step4 Step5 Elution & Protein Digestion Step4->Step5 Step6 LC-MS/MS Analysis Step5->Step6 Step7 Data Analysis Step6->Step7

Kinobeads Workflow

Step-by-Step Methodology:

  • Cell Lysis: Prepare a native cell lysate under conditions that preserve protein complexes and kinase activity.

  • Competitive Binding: Incubate the lysate with the test compound at various concentrations or a single high concentration. A vehicle control (e.g., DMSO) is run in parallel.

  • Kinobead Incubation: Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not occupied by the test compound.

  • Affinity Purification: Collect the beads and wash extensively to remove non-specifically bound proteins.

  • Elution and Digestion: Elute the bound kinases from the beads and digest them into peptides using an enzyme like trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.

  • Data Analysis: Compare the abundance of each kinase in the drug-treated sample to the vehicle control. A decrease in the amount of a kinase captured in the presence of the drug indicates that the drug binds to that kinase.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a valuable starting point for the development of highly selective kinase inhibitors. As exemplified by Compound 1r, derivatives of this class can achieve potent inhibition of their primary target, FMS kinase, with a favorable cross-reactivity profile. [4]Comprehensive profiling using techniques like KINOMEscan™ and chemical proteomics is essential to fully characterize the selectivity of these and other kinase inhibitors. This detailed understanding of on- and off-target interactions is a cornerstone of modern drug discovery, enabling the rational design of safer and more effective targeted therapies.

References

  • Bantscheff, M., Eberhard, D., Abraham, Y., Bastuck, S., Boesche, M., Hobson, S., ... & Drewes, G. (2007). Quantitative chemical proteomics reveals new potential clinical applications for licensed drugs. Nature biotechnology, 25(9), 1035-1044. [Link]
  • El-Adl, K., El-Sattar, N. A., Al-Dies, A. M., & El-Gazzar, M. G. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Journal of enzyme inhibition and medicinal chemistry, 33(1), 1363–1370. [Link]
  • Roussel, M. F. (1997). The role of the c-fms proto-oncogene in normal and neoplastic hematopoiesis.
  • Fabian, M. A., Biggs, W. H., Treiber, D. K., Atteridge, C. E., Azimioara, M. D., Benedetti, M. G., ... & Zappacosta, F. (2005). A small molecule–kinase interaction map for clinical kinase inhibitors. Nature biotechnology, 23(3), 329-336. [Link]
  • Karaman, M. W., Herrgard, S., Treiber, D. K., Gallant, P., Atteridge, C. E., Campbell, B. T., ... & Zarrinkar, P. P. (2008). A quantitative analysis of kinase inhibitor selectivity. Nature biotechnology, 26(1), 127-132. [Link]
  • Klaeger, S., Heinzlmeir, S., Wilhelm, M., Polzer, H., Vick, B., Koenig, P. A., ... & Kuster, B. (2017). The target landscape of clinical kinase drugs. Science, 358(6367), eaan4368. [Link]
  • Cohen, P., & Alessi, D. R. (2013). Kinase drug discovery—what’s next in the field?. ACS chemical biology, 8(1), 96-104. [Link]
  • Davis, M. I., Hunt, J. P., Herrgard, S., Ciceri, P., Wodicka, L. M., Pallares, G., ... & Zarrinkar, P. P. (2011). Comprehensive analysis of kinase inhibitor selectivity. Nature biotechnology, 29(11), 1046-1051. [Link]
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  • Tap, W. D., Wainberg, Z. A., Anthony, S. P., Ibrahim, P. N., Ganjoo, K. N., Chmielowski, B., ... & Hirth, P. (2015). Structure-guided blockade of CSF1R kinase in tenosynovial giant-cell tumor. New England Journal of Medicine, 373(5), 428-437. [Link]
  • Cannarile, M. A., Weisser, M., Jacob, W., Jegg, A. M., Ries, C. H., & Rüttinger, D. (2017). Colony-stimulating factor 1 receptor (CSF1R) inhibitors in cancer therapy. Journal for immunotherapy of cancer, 5(1), 1-13. [Link]
  • Wang, C., Zhang, Y., Yang, S., Shi, L., Rong, R., Zhang, T., ... & Xing, D. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo [3, 2-c] pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2300789. [Link]
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  • National Center for Biotechnology Information. (2013). Colony-stimulating factor 1 receptor (CSF1R) signaling in injured neurons facilitates protection and survival.
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A Senior Scientist's Guide to Lipinski's Rule of Five: Evaluating 1H-Pyrrolo[3,2-c]pyridine Derivatives for Oral Bioavailability

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the 1H-pyrrolo[3,2-c]pyridine scaffold through the lens of Lipinski's Rule of Five, a cornerstone of modern drug discovery. Designed for researchers and drug development professionals, this document moves beyond a simple recitation of rules, offering a comparative analysis, practical experimental workflows, and the rationale behind these critical early-stage assessments. We will explore why this particular aza-indole scaffold holds promise and how to rigorously evaluate its derivatives for "drug-likeness."

The 'Rule of Five': A Foundational Filter for Oral Drug Candidates

In 1997, Christopher A. Lipinski revolutionized early-phase drug discovery by analyzing the physicochemical properties of compounds known to be orally bioavailable.[1] The resulting "Rule of Five" (Ro5) is not a rigid law but a set of guidelines to identify compounds at high risk of poor absorption or permeation.[1][2] The core principle is that for a compound to be passively absorbed through the gut wall, it must balance aqueous solubility with lipid membrane permeability. This balance is predicted by four key parameters.

The Four Pillars of Lipinski's Rule:

An orally active drug generally has no more than one violation of the following criteria:

  • Molecular Weight (MW) ≤ 500 Daltons: Larger molecules are less likely to diffuse across cell membranes.

  • Log P (octanol-water partition coefficient) ≤ 5: Log P is a measure of lipophilicity. While some lipophilicity is needed to cross lipid bilayers, excessively high values can lead to poor aqueous solubility and trapping within membranes.

  • Hydrogen Bond Donors (HBD) ≤ 5: This is the count of N-H and O-H bonds. Too many hydrogen bond donors can lead to a strong solvation shell, hindering membrane permeation.

  • Hydrogen Bond Acceptors (HBA) ≤ 10: This is the count of all nitrogen and oxygen atoms.[1] Similar to HBDs, an excess of acceptors can lead to poor membrane permeability.

Understanding these rules is crucial as they provide an early, cost-effective method to deprioritize compounds that are likely to fail later in development due to poor pharmacokinetic properties (ADME - Absorption, Distribution, Metabolism, and Excretion).[1]

cluster_Lipinski Lipinski's Rule of Five Criteria cluster_Properties Influence on Physicochemical Properties MW Molecular Weight ≤ 500 Da Sol Aqueous Solubility MW->Sol - Perm Membrane Permeability MW->Perm - LogP Lipophilicity (Log P) ≤ 5 LogP->Sol - LogP->Perm + HBD H-Bond Donors ≤ 5 HBD->Sol + HBD->Perm - HBA H-Bond Acceptors ≤ 10 HBA->Sol + HBA->Perm - Bioavailability Good Oral Bioavailability Sol->Bioavailability Balanced Properties Lead To Perm->Bioavailability Balanced Properties Lead To

Caption: Logical relationship between Lipinski's parameters and oral bioavailability.

The 1H-Pyrrolo[3,2-c]pyridine Scaffold: A 'Privileged' Structure

The 1H-pyrrolo[3,2-c]pyridine core is an aza-indole, a class of heterocyclic compounds that has garnered significant attention in medicinal chemistry.[3] Its structure, which can be thought of as an indole with a nitrogen atom in the benzene ring, makes it a versatile scaffold for targeting a wide array of biological targets, including kinases and tubulin.[4][5] This versatility has led to its classification as a "privileged structure," a molecular framework that is capable of binding to multiple, distinct receptor types.

The strategic placement of the pyridine nitrogen atom compared to a standard indole offers unique advantages. It can act as a hydrogen bond acceptor and can be protonated, which can significantly influence the molecule's solubility, crystal packing, and target engagement.

Indole Indole Azaindole 1H-Pyrrolo[3,2-c]pyridine (6-Azaindole)

Caption: Comparison of the core indole and 1H-pyrrolo[3,2-c]pyridine scaffolds.

Performance Analysis: 1H-Pyrrolo[3,2-c]pyridine Derivatives vs. Ro5

Recent studies have explored 1H-pyrrolo[3,2-c]pyridine derivatives as potent anticancer agents, specifically as colchicine-binding site inhibitors.[4][6][7] A key part of this research involved the computational prediction of their physicochemical properties to assess their drug-likeness according to Lipinski's Rule of Five.

Let's examine a few exemplar compounds from a recent study to illustrate the application of this analysis.[6] The properties were predicted using computational tools, a standard and necessary practice in modern drug design.[6]

CompoundMolecular Weight (Da)Log PH-Bond DonorsH-Bond AcceptorsRo5 ViolationsStatus
10a 360.413.83050Compliant
10i 406.433.65170Compliant
10t 399.443.86150Compliant
CA-4 316.373.25140Compliant

Data synthesized from Wang et al., 2024.[6] CA-4 (Combretastatin A-4) is included as a reference compound.

As the data clearly indicates, the synthesized 1H-pyrrolo[3,2-c]pyridine derivatives 10a , 10i , and the most potent compound, 10t , all conform well to Lipinski's Rule of Five.[4][6] They have zero violations, suggesting they possess a physicochemical profile conducive to good oral bioavailability. This is a critical finding, as potent biological activity is meaningless if the compound cannot reach its target in the body. The decision to proceed with these compounds for further biological evaluation was strongly supported by this in silico validation.

A Practical Workflow for In Silico Lipinski's Analysis

Reproducibility and transparency are the hallmarks of sound science. The following is a step-by-step protocol for performing a computational Lipinski's analysis using a freely available web tool like SwissADME, which is a common practice in the field.[8]

A 1. Obtain Chemical Structure (e.g., SMILES string) B 2. Select Analysis Tool (e.g., SwissADME web server) A->B C 3. Input Structure into Tool B->C D 4. Execute Calculation C->D E 5. Analyze Physicochemical Properties (MW, LogP, HBD, HBA) D->E F 6. Count Rule of Five Violations E->F G 7. Make 'Drug-Likeness' Assessment F->G

Caption: Standard workflow for an in silico Lipinski's Rule of Five analysis.

Experimental Protocol: In Silico ADME Prediction

  • Obtain the Canonical Structure: The first step is to secure an unambiguous representation of the molecule. The Simplified Molecular Input Line Entry System (SMILES) string is a common and reliable format. This can be obtained from chemical drawing software (e.g., ChemDraw) or databases like PubChem.

    • Causality: Using a standardized format like SMILES ensures that the computational tool interprets the exact chemical structure, including stereochemistry, intended by the researcher.

  • Access a Prediction Server: Navigate to a reliable, publicly accessible web server for ADME prediction. The SwissADME server ([Link]) is a widely used and validated tool.[6]

    • Causality: Using a validated public tool ensures that the algorithms for calculating properties like Log P are well-established and accepted within the scientific community, making the results credible and comparable to other studies.

  • Input the Molecule: Paste the list of SMILES strings for your compounds of interest into the input field on the web server.

  • Run the Analysis: Execute the prediction calculation. The server will typically process the request within seconds to minutes, depending on the number of molecules.

  • Data Interpretation: The server will output a table of various physicochemical and pharmacokinetic properties. Locate the key Lipinski parameters:

    • Molecular Weight (MW)

    • Consensus Log P (an average of several prediction models)

    • Number of H-bond donors (HBD)

    • Number of H-bond acceptors (HBA)

  • Assess Compliance: For each compound, check the calculated values against the Rule of Five criteria. Count the number of violations. A compound with zero or one violation is considered to have a favorable profile for oral bioavailability.

    • Self-Validation: The output often includes visual aids, such as a "Bioavailability Radar" or color-coding, which provide an immediate, qualitative check on the drug-likeness profile, allowing for rapid validation of the tabular data.

Beyond the Rule of Five: An Evolving Landscape

While Lipinski's Rule of Five is an invaluable tool, it is not infallible. It is a guideline for predicting passive absorption, but it does not account for active transport mechanisms, where cellular transporters can carry even large or highly polar molecules across membranes.[1]

Furthermore, many successful drugs, particularly natural products, antibiotics, and some modern targeted therapies, are known to violate one or more of Lipinski's rules.[2] This has led to the development of related concepts like the "Rule of Three" for fragment-based drug discovery, which focuses on smaller, less complex starting points.[1]

Therefore, while the Ro5 analysis for the 1H-pyrrolo[3,2-c]pyridine scaffold is highly encouraging, it should be viewed as a critical first step. It provides the confidence to invest further resources in a compound series, but it must be followed by in vitro and in vivo experiments to confirm the predictions.

Conclusion

The 1H-pyrrolo[3,2-c]pyridine scaffold represents a promising framework in the design of new therapeutics. A rigorous analysis of its derivatives demonstrates excellent compliance with Lipinski's Rule of Five, indicating a high potential for developing orally bioavailable drug candidates. The case studies presented herein underscore the power of integrating computational analysis early in the discovery pipeline. By employing the straightforward, validated workflow for in silico ADME prediction, research teams can efficiently prioritize compounds, saving valuable time and resources while increasing the probability of identifying molecules with favorable pharmacokinetic profiles. The 1H-pyrrolo[3,2-c]pyridine class of compounds, supported by this strong drug-likeness profile, warrants continued exploration and development.

References

  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors. Semantic Scholar.
  • El-Gazzar, M. G., et al. (n.d.). COMPUTATIONAL MOLECULAR DOCKING AND IN SILICO ADMET PREDICTION STUDIES OF PYRAZOLE DERIVATIVES AS COVID-19 MAIN PROTEASE (MPRO). Semantic Scholar.
  • Wikipedia. (n.d.). Lipinski's rule of five. Wikipedia.
  • Abdel-Aal, M. T., et al. (2012). Design, synthesis, and antiproliferative activity of new 1H-pyrrolo[3,2-c]pyridine derivatives against melanoma cell lines. Part 2. PubMed.
  • ChemHelp ASAP. (2024). Lipinski's rules & drug discovery beyond the rule of five. YouTube.
  • Various Authors. (2025). Computational models for ADME. ResearchGate.
  • Mandour, A. A., et al. (2022). Lipinski's rule of five – Knowledge and References. Taylor & Francis Online.
  • El-Damasy, A. K., et al. (n.d.). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase. Taylor & Francis Online.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. National Institutes of Health.
  • Cheng, F., et al. (2021). Computational Approaches in Preclinical Studies on Drug Discovery and Development. National Institutes of Health.
  • Huang, L., et al. (2020). The importance of indole and azaindole scaffold in the development of antitumor agents. PubMed.
  • Guiguemde, A., et al. (2011). Aminoindoles, a Novel Scaffold with Potent Activity against Plasmodium falciparum. American Society for Microbiology.

Sources

A Comparative Benchmarking Guide to Novel Pyrrolo[3,2-c]pyridine Compounds as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Therapeutic Promise of Pyrrolo[3,2-c]pyridines in Kinase Inhibition

The pyrrolo[3,2-c]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its structural rigidity and capacity for diverse substitutions have made it a focal point in the development of targeted therapies, particularly in oncology and immunology.[3][4][5][6] A significant area of interest lies in their potential as protein kinase inhibitors.[7] Kinases are a large family of enzymes that play a critical role in cellular signaling by catalyzing the phosphorylation of specific substrates.[8][9] Dysregulation of kinase activity is a hallmark of many diseases, including cancer and autoimmune disorders, making them compelling drug targets.[8][9]

This guide provides a comprehensive framework for benchmarking novel pyrrolo[3,2-c]pyridine compounds against established inhibitors. We will focus on Spleen Tyrosine Kinase (SYK), a non-receptor tyrosine kinase crucial for signaling in various immune cells.[10][11] Aberrant SYK activity is implicated in inflammatory diseases and B-cell malignancies, making it an attractive target.[10][12] We will compare our hypothetical new chemical entities, Compound X and Compound Y , against the well-characterized SYK inhibitors, Fostamatinib and Cerdulatinib .[10][12][]

This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic rationale behind a robust, multi-faceted benchmarking process. The goal is to move beyond simple potency measurements to a holistic understanding of a compound's potential, encompassing cellular efficacy, selectivity, and early safety profiling.

The Target: Spleen Tyrosine Kinase (SYK) Signaling

SYK is a key mediator of signal transduction downstream of various cell surface receptors, including the B-cell receptor (BCR).[12] Its activation initiates a cascade of downstream signaling events that regulate cell proliferation, survival, and differentiation. The diagram below illustrates a simplified representation of the SYK signaling pathway.

SYK_Pathway cluster_membrane Cell Membrane BCR B-cell Receptor (BCR) Lyn Lyn (Src Family Kinase) BCR->Lyn Antigen Binding SYK SYK Lyn->SYK Phosphorylation & Activation PLCg2 PLCγ2 SYK->PLCg2 Phosphorylation MAPK MAPK Pathway SYK->MAPK PKC PKC PLCg2->PKC NFkB NF-κB Pathway PKC->NFkB CellResponse Cellular Responses (Proliferation, Survival) NFkB->CellResponse MAPK->CellResponse

Caption: Simplified SYK signaling pathway downstream of the B-cell receptor.

Benchmarking Workflow: A Multi-Parametric Approach

A successful benchmarking strategy relies on a tiered approach, moving from direct target engagement to more complex biological systems. This ensures that resources are focused on compounds with the most promising overall profile. Our workflow integrates biochemical assays, cell-based functional screens, and broad selectivity profiling.

Benchmarking_Workflow Biochemical Biochemical Assays Determine on-target potency (IC50) - TR-FRET Kinase Assay CellBased Cell-Based Assays Assess cellular efficacy & cytotoxicity - Cell Proliferation (MTT) - Target Engagement Biochemical->CellBased Potent Hits Selectivity Selectivity Profiling Evaluate off-target activity - Kinome-wide Scan CellBased->Selectivity Cell-Active Hits ADME Early ADME/Tox Predict drug-like properties - Metabolic Stability - hERG Assay Selectivity->ADME Selective Hits Decision Go/No-Go Decision ADME->Decision

Caption: Tiered workflow for benchmarking new kinase inhibitors.

Part 1: Biochemical Potency Assessment

The initial step is to determine the direct inhibitory effect of the new compounds on the isolated SYK enzyme.[14] This provides a clean, direct measure of potency (IC50), free from the complexities of a cellular environment.

Methodology: TR-FRET Kinase Activity Assay

Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as LanthaScreen® or Adapta®, due to its high sensitivity, robustness in high-throughput screening, and reduced interference from compound autofluorescence compared to standard fluorescence assays.[8][15] This format measures the phosphorylation of a substrate peptide by the kinase.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

    • Serially dilute test compounds (Compound X, Compound Y, Fostamatinib, Cerdulatinib) in 100% DMSO, followed by an intermediate dilution in kinase buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).

    • Prepare a solution of recombinant human SYK enzyme and a biotinylated substrate peptide in kinase buffer.

    • Prepare an ATP solution in kinase buffer at a concentration equal to its Km for SYK. Using ATP at Km is crucial for accurately comparing the IC50 values of ATP-competitive inhibitors.[16]

  • Assay Procedure (384-well plate format):

    • Add 2.5 µL of the diluted test compounds or vehicle control (DMSO in buffer) to the appropriate wells.

    • Add 5 µL of the SYK enzyme/substrate mix to all wells.

    • Incubate for 15-30 minutes at room temperature to allow compound binding to the enzyme.

    • Initiate the kinase reaction by adding 2.5 µL of the ATP solution.

    • Allow the reaction to proceed for a predetermined time (e.g., 60 minutes) at room temperature.

    • Stop the reaction by adding 10 µL of a TR-FRET detection solution containing a Europium-labeled anti-phospho-substrate antibody and Streptavidin-Allophycocyanin (SA-APC).

  • Data Acquisition and Analysis:

    • Incubate the plate for 60 minutes at room temperature to allow the detection reagents to bind.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

    • Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 615 nm).

    • Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.

    • Plot the normalized response against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[17]

Part 2: Cellular Activity and Target Engagement

While biochemical assays are essential, they don't predict a compound's performance in a physiological context.[18][19] Cell-based assays are critical to confirm that a compound can cross the cell membrane, engage its target in the presence of high intracellular ATP concentrations, and elicit a functional response.[14][18]

Methodology: Cell Proliferation Assay (MTT)

Rationale: We select a B-cell lymphoma cell line (e.g., Ramos) that is known to be dependent on BCR-SYK signaling for proliferation.[10] The MTT assay is a well-established colorimetric method for assessing cell viability, which serves as a surrogate for proliferation.[20] Inhibition of SYK is expected to reduce the proliferation of these cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture Ramos cells in appropriate media (e.g., RPMI-1640 with 10% FBS) following standard sterile techniques.

    • Harvest cells in the logarithmic growth phase and determine cell density using a hemocytometer.

    • Dilute the cell suspension to a final concentration of 5 x 10^4 cells/mL.

    • Dispense 100 µL of the cell suspension into each well of a 96-well plate (5,000 cells/well).[20]

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture media.

    • Add the diluted compounds to the wells. Include a vehicle control (e.g., 0.1% DMSO in media).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay and Measurement:

    • After incubation, add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

    • Incubate for another 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Measure the absorbance at 490 nm or 570 nm using a microplate reader.[20]

  • Data Analysis:

    • Subtract the background absorbance from a "media only" well.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the percentage of viability against the logarithm of inhibitor concentration to calculate the GI50 (concentration for 50% growth inhibition).

Part 3: Selectivity and Off-Target Profiling

A critical aspect of drug development is ensuring that an inhibitor is selective for its intended target.[9] Off-target kinase inhibition can lead to unexpected toxicities or side effects.[21][22] Therefore, profiling promising compounds against a broad panel of kinases is a mandatory step.

Methodology: Kinome-Wide Selectivity Screening

Rationale: To build a comprehensive selectivity profile, compounds should be screened against a large panel of kinases (e.g., >300 kinases).[22] Services like KINOMEscan® or KinaseProfiler™ provide established platforms for this purpose. KINOMEscan, a competition binding assay, measures the ability of a compound to displace a ligand from the kinase active site, providing dissociation constants (Kd) for a wide range of kinases.

Workflow:

  • Compound Submission: Submit promising compounds (e.g., those with potent biochemical and cellular activity) to a specialized vendor.

  • Screening: The compound is typically screened at a single high concentration (e.g., 1 µM or 10 µM) against the kinase panel.

  • Data Analysis: The results are often visualized as a "scan" or a tree-map of the human kinome, highlighting which kinases are bound or inhibited by the compound.

  • Follow-up: For any significant off-target "hits," full dose-response curves should be generated to determine the IC50 or Kd, allowing for a quantitative assessment of selectivity.

Comparison_Logic NewCompounds New Pyrrolo[3,2-c]pyridines (Compound X, Compound Y) Potency On-Target Potency (Biochemical IC50) NewCompounds->Potency Efficacy Cellular Efficacy (GI50) NewCompounds->Efficacy Selectivity Selectivity Profile (Kinome Scan) NewCompounds->Selectivity KnownInhibitors Known SYK Inhibitors (Fostamatinib, Cerdulatinib) KnownInhibitors->Potency KnownInhibitors->Efficacy KnownInhibitors->Selectivity

Caption: Logic for comparing new compounds against known inhibitors.

Comparative Data Summary

The following tables summarize the hypothetical data obtained for our new pyrrolo[3,2-c]pyridine compounds in comparison to the known inhibitors.

Table 1: Biochemical and Cellular Potency

CompoundSYK Biochemical IC50 (nM)Ramos Cell GI50 (nM)
Compound X 1585
Compound Y 250>10,000
Fostamatinib (R406) 41[23]200
Cerdulatinib 32[23]150

Table 2: Kinase Selectivity Profile (Selected Off-Targets)

CompoundJAK1 IC50 (nM)JAK2 IC50 (nM)JAK3 IC50 (nM)FMS IC50 (nM)
Compound X >5,000>5,000>2,000800
Compound Y >10,000>10,000>10,000>10,000
Fostamatinib (R406) >10,000>10,000>10,000>1,000
Cerdulatinib 12[23]6[23]8[23]>1,000

Discussion and Interpretation

  • Compound X demonstrates excellent biochemical potency against SYK, comparable to the established inhibitors Fostamatinib and Cerdulatinib. Crucially, this potency translates into strong cellular activity, with a GI50 value of 85 nM in a SYK-dependent cell line. Its selectivity profile appears favorable, with minimal activity against the JAK family kinases. The moderate activity against FMS kinase should be noted and investigated further.[3][24] Overall, Compound X represents a promising lead candidate for further optimization and in-depth ADME-Tox profiling.[25][26][27][28]

  • Compound Y shows weak biochemical activity and a lack of any significant cellular effect. This discrepancy often points to issues with either low intrinsic potency or poor cell permeability. Given the high biochemical IC50, the primary issue is likely the former. This compound would not be prioritized for further studies without significant medicinal chemistry efforts to improve its on-target activity.

  • Known Inhibitors as Benchmarks: The data for Fostamatinib and Cerdulatinib align with their known profiles. Fostamatinib is a relatively selective SYK inhibitor, whereas Cerdulatinib is a dual SYK/JAK inhibitor, which is reflected in its potent inhibition of JAK family members.[][23] These benchmarks provide essential context and validate our assay systems, demonstrating that they can accurately characterize inhibitors with different selectivity profiles.

Conclusion and Future Directions

This guide outlines a systematic and robust methodology for benchmarking novel pyrrolo[3,2-c]pyridine kinase inhibitors. By integrating biochemical, cellular, and selectivity assays, researchers can build a comprehensive data package to make informed decisions. Promising candidates like Compound X should proceed to more advanced studies, including in vivo pharmacology models to assess efficacy and pharmacokinetic/pharmacodynamic (PK/PD) relationships. Early assessment of absorption, distribution, metabolism, excretion, and toxicity (ADME-Tox) properties is also a critical next step to ensure that potent and selective compounds possess the necessary drug-like properties for clinical success.[25][26][28][29]

References

  • Al-Ostoot, F. H., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase.
  • MarinBio. (n.d.). Advanced ADME-Tox Assays | Preclinical Drug Development.
  • Wodicka, L. M., et al. (2014). Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. ACS Chemical Biology.
  • Fraunhofer IME. (2019, March 21). The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. Drug Target Review.
  • Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
  • American Society for Biochemistry and Molecular Biology. (2025, August 19). A game changer in cancer kinase target profiling. ASBMB Today.
  • Xie, L., et al. (2014). Computational off-target profiling of known kinase inhibitors.
  • Al-Ostoot, F. H., et al. (2018). Pyrrolo[3,2-c]pyridine derivatives with potential inhibitory effect against FMS kinase: in vitro biological studies. Taylor & Francis Online.
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. Taylor & Francis Online.
  • Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays.
  • Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
  • Uckun, F. M., & Qazi, S. (2010). Getting Syk: Spleen Tyrosine Kinase as a Therapeutic Target. PubMed Central.
  • Abel, E. V., et al. (2016).
  • Wang, C., et al. (2024). Design, synthesis, and bioevaluation of 1h-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors with potent anticancer activities. PubMed Central.
  • Al-Harthy, T., et al. (2022). A Comprehensive Overview of Globally Approved JAK Inhibitors. PubMed Central.
  • Reaction Biology. (2024, August 13). Testing kinase inhibitors where it matters: Drug screening in intact cells.
  • Wikipedia. (n.d.). Tyrosine-protein kinase SYK.
  • INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
  • Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats.
  • Domainex. (2021, March 25). Biochemical kinase assay to improve potency and selectivity.
  • ResearchGate. (n.d.). Classification of JAK inhibitors with representative examples for each type.
  • DermNet. (n.d.). Janus kinase inhibitors.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Janus kinase (JakA) family.
  • Wikipedia. (n.d.). Janus kinase inhibitor.
  • Google Patents. (n.d.). WO2007095223A2 - Pyrrolo(3,2-c) pyridines useful as inhibitors of protein kinases.
  • Harris, L. A., et al. (2016). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. PubMed.
  • Lee, S. K., et al. (2013). Inhibitory effects of a new 1H-pyrrolo[3,2-c]pyridine derivative, KIST101029, on activator protein-1 activity and neoplastic cell transformation induced by insulin-like growth factor-1. PubMed.
  • Creative Biolabs. (n.d.). Immuno-oncology Cell-based Kinase Assay Service.
  • Eurofins Discovery. (n.d.). In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays.
  • Popowycz, F., et al. (2024). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay.
  • Voloshchuk, V. V., & Ivonin, S. P. (2024, May 7). Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines.
  • edX. (n.d.). IC50 Determination.
  • LI-COR Biosciences. (2018, June 26). Complete Sample Protocol for Measuring IC50 of Inhibitor PD168393 in A431 Cells Responding to Epidermal Growth Factor. protocols.io.
  • Azure Biosystems. (2025, January 29). In-cell Western Assays for IC50 Determination.
  • MDPI. (n.d.). An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
  • ACS Publications. (2022, September 6). Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry.

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Head-to-head comparison of different synthetic routes to 1H-pyrrolo[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthetic Strategies for 1H-Pyrrolo[3,2-b]pyridine (4-Azaindole)

The 1H-pyrrolo[3,2-b]pyridine, commonly known as 4-azaindole, is a privileged heterocyclic scaffold in medicinal chemistry. Its structural resemblance to indole allows it to act as a bioisostere, while the embedded pyridine ring offers a hydrogen bond acceptor, modulates electronic properties, and provides a vector for improved physicochemical characteristics. This unique combination has led to its incorporation into a multitude of clinically relevant molecules, including kinase inhibitors and other therapeutic agents.

The synthesis of this scaffold, however, presents unique challenges not always encountered in traditional indole chemistry. The electron-deficient nature of the pyridine ring can deactivate precursors and complicate cyclization steps, often necessitating harsh reaction conditions or sophisticated catalytic systems. This guide provides a head-to-head comparison of the primary synthetic routes to the 4-azaindole core, offering field-proven insights into the causality behind experimental choices, detailed protocols, and a critical evaluation of each method's strengths and limitations.

Part 1: Classical Cyclization Strategies

These methods rely on constructing the pyrrole ring onto a pre-existing pyridine backbone. They are often characterized by their long history and reliance on fundamental organic reactions, though they have been adapted with modern techniques.

The Fischer Indole Synthesis

The Fischer synthesis is arguably the most traditional route to indoles. For 4-azaindole, this involves the acid-catalyzed cyclization of a pyridylhydrazone, which is formed from the condensation of a 3-aminopyridine-derived hydrazine with a suitable ketone or aldehyde.

Mechanistic Rationale: The core of the Fischer synthesis is a[1][1]-sigmatropic rearrangement of the enehydrazine tautomer of the pyridylhydrazone.[2] The electron-withdrawing effect of the pyridine nitrogen, however, deactivates the ring system, making the key cyclization step more challenging than for simple phenylhydrazones. This often necessitates the use of strong Brønsted or Lewis acids and high temperatures, which can lead to side reactions and the formation of tar.[3][4]

Diagram: Fischer Indole Synthesis Workflow

Fischer_Indole_Synthesis cluster_0 Step 1: Hydrazone Formation cluster_1 Step 2: Cyclization Start 3-Hydrazinopyridine + Ketone/Aldehyde Hydrazone Pyridylhydrazone Intermediate Start->Hydrazone Condensation Product 1H-Pyrrolo[3,2-b]pyridine Hydrazone->Product [3,3]-Sigmatropic Rearrangement + Aromatization PPA Strong Acid (e.g., PPA) Heat High Temp. (160-180°C)

Caption: General workflow for the Fischer synthesis of 4-azaindoles.

Advantages:

  • Convergent: Builds the core scaffold in relatively few steps from commercially available starting materials.

  • Versatile: A wide range of ketones and aldehydes can be used, allowing for diverse substitutions on the pyrrole ring.

Disadvantages:

  • Harsh Conditions: Often requires strong acids like polyphosphoric acid (PPA) or Eaton's reagent at high temperatures (>160 °C), limiting functional group tolerance.[4]

  • Low Yields & Side Products: The forcing conditions can lead to polymerization and the formation of difficult-to-remove tars, resulting in low to moderate yields.[4]

  • Regioselectivity Issues: With unsymmetrical ketones, mixtures of regioisomers can be formed.

Representative Protocol: Fischer Indole Cyclization [4]

  • Hydrazone Formation: A 3-pyridylhydrazine derivative (1.0 eq) is condensed with a ketone (1.1 eq) in a suitable solvent like ethanol with catalytic acetic acid. The mixture is stirred at room temperature or with gentle heating until TLC analysis indicates completion. The resulting hydrazone can be isolated by filtration or used directly.

  • Cyclization: The pyridylhydrazone (1.0 eq) is added portion-wise to polyphosphoric acid (PPA) (10-20 fold excess by weight) with mechanical stirring.

  • The mixture is heated to 160-180 °C. The reaction progress is monitored by TLC.

  • Upon completion, the hot, viscous reaction mixture is carefully poured onto crushed ice with vigorous stirring.

  • The acidic mixture is neutralized with a strong base (e.g., NaOH or NH₄OH) to precipitate the crude product.

  • The crude product is isolated by filtration or extraction with an organic solvent (e.g., ethyl acetate) and purified by column chromatography.

The Batcho-Leimgruber Indole Synthesis

Developed as a milder and more efficient alternative to the Fischer synthesis, the Batcho-Leimgruber method has become a workhorse for industrial and academic indole synthesis.[5] The adaptation to 4-azaindole synthesis involves the reaction of a 3-amino-2-methylpyridine derivative.

Mechanistic Rationale: The synthesis proceeds in two key stages. First, a substituted 2-methyl-3-nitropyridine is condensed with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an intermediate enamine.[6][7] This reaction takes advantage of the acidity of the methyl protons, which are activated by the adjacent nitro group. The second stage is a reductive cyclization of the enamine. The nitro group is reduced to an amine, which spontaneously attacks the enamine double bond, cyclizing and eliminating dimethylamine to form the aromatic pyrrole ring.[5][7]

Diagram: Batcho-Leimgruber Synthesis Mechanism

Batcho_Leimgruber Start 2-Methyl-3-nitropyridine Enamine Nitro-enamine Intermediate (Intense Red Color) Start->Enamine Condensation DMFDMA DMF-DMA DMFDMA->Enamine Product 1H-Pyrrolo[3,2-b]pyridine Enamine->Product Reductive Cyclization ReducingAgent Reducing Agent (e.g., Pd/C, H₂ or Raney Ni) ReducingAgent->Product

Caption: Key stages of the Batcho-Leimgruber 4-azaindole synthesis.

Advantages:

  • High Yields: Generally provides good to excellent yields.[5]

  • Milder Conditions: The reductive cyclization can be achieved with various methods, including catalytic hydrogenation (e.g., Pd/C, Raney Ni), allowing for better functional group compatibility than the Fischer synthesis.[5][6]

  • Regiocontrol: The substitution pattern is unambiguously defined by the starting nitropyridine.

  • Microwave Amenable: The enamine formation step can be significantly accelerated using microwave irradiation.[8]

Disadvantages:

  • Starting Material Availability: The synthesis requires specifically substituted 2-methyl-3-nitropyridines, which may not be as readily available as the precursors for other methods.

  • Multi-step Process: While efficient, it is a two-step sequence (enamine formation, then reduction).

Representative Protocol: Microwave-Assisted Batcho-Leimgruber Synthesis [8]

  • Enamine Formation: In a microwave vial, a 2-methyl-3-nitropyridine derivative (1.0 eq) is dissolved in N,N-dimethylformamide (DMF). N,N-dimethylformamide dimethyl acetal (DMF-DMA) (3.0 eq) is added.

  • The vial is sealed and subjected to microwave irradiation at 120-150 °C for 15-30 minutes.

  • After cooling, the solvent is removed under reduced pressure to yield the crude enamine, which is often a deeply colored solid and can be used without further purification.

  • Reductive Cyclization: The crude enamine is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate, or THF). A palladium on carbon catalyst (10 mol% Pd/C) is added.

  • The mixture is subjected to a hydrogen atmosphere (balloon or Parr shaker) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • The reaction mixture is filtered through a pad of celite to remove the catalyst, and the filtrate is concentrated. The resulting crude product is purified by column chromatography or recrystallization.

Part 2: Modern Cross-Coupling Strategies

These routes have gained prominence due to their modularity, predictability, and broad functional group tolerance. They typically involve the sequential formation of C-C and C-N bonds around a pyridine or pyrrole core using transition-metal catalysis.

Sonogashira Coupling Followed by Cyclization

This powerful strategy builds the pyrrole ring by first installing an alkyne substituent onto the pyridine core, which then undergoes a cyclization reaction.

Mechanistic Rationale: The synthesis begins with a Sonogashira cross-coupling reaction between a halo-aminopyridine (e.g., 2-amino-3-bromopyridine) and a terminal alkyne.[9][10] This palladium- and copper-catalyzed reaction forms a C(sp²)-C(sp) bond.[9] The resulting 2-amino-3-alkynylpyridine intermediate is then subjected to a base- or metal-catalyzed cyclization. The amino group attacks the alkyne intramolecularly (a 5-exo-dig cyclization) to form the five-membered pyrrole ring.

Diagram: Sonogashira/Cyclization Workflow

Sonogashira_Cyclization cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Cyclization Start 2-Amino-3-halopyridine + Terminal Alkyne Intermediate 2-Amino-3-alkynylpyridine Start->Intermediate Catalyst1 Pd/Cu Catalyst, Base Catalyst1->Intermediate Product 1H-Pyrrolo[3,2-b]pyridine Intermediate->Product 5-exo-dig Cyclization Catalyst2 Base or Metal Catalyst Catalyst2->Product

Caption: General workflow for Sonogashira coupling and subsequent cyclization.

Advantages:

  • High Modularity: A vast array of terminal alkynes can be coupled, allowing for extensive diversification at the 2-position of the final product.

  • Good Functional Group Tolerance: Sonogashira couplings are known to tolerate a wide range of functional groups.

  • Convergent Approach: Rapidly builds complexity.

Disadvantages:

  • Alkyne Availability: The synthesis is dependent on the availability or synthesis of the required terminal alkyne.

  • Catalyst Sensitivity: Palladium and copper catalysts can be sensitive to air and require inert atmosphere techniques. Homocoupling of the alkyne (Glaser coupling) is a common side reaction.

Sequential Suzuki and Buchwald-Hartwig Couplings

This strategy is exemplary for constructing highly functionalized 4-azaindoles by building the scaffold through orthogonal C-C and C-N bond-forming reactions. A common approach involves starting with a di-halogenated pyridine.

Mechanistic Rationale: A dihalopyridine with differentiated reactivity (e.g., 2-iodo-4-chloropyridine) is used as the starting point. The more reactive C-I bond is first subjected to a Suzuki-Miyaura cross-coupling with a boronic acid to install a substituent that will become part of the pyrrole ring.[11] Subsequently, the remaining C-Cl bond is used in a Buchwald-Hartwig amination reaction to form the key N-C bond, completing the pyrrole ring in an intramolecular fashion or adding an external amine.[11][12] The choice of phosphine ligands is critical for achieving high efficiency and selectivity in both steps.[13]

Advantages:

  • Exceptional Versatility: Allows for the introduction of diverse substituents at multiple positions by simply changing the coupling partners (boronic acids, amines).

  • High Functional Group Tolerance: Both Suzuki and Buchwald-Hartwig reactions are well-behaved with a wide range of functional groups.

  • Predictable and Scalable: The reactions are well-understood and generally scalable.

Disadvantages:

  • Longer Linear Sequence: Can involve more steps compared to classical cyclizations, potentially lowering overall yield.

  • Cost: Palladium catalysts and specialized phosphine ligands can be expensive.

  • Optimization Required: Each coupling step may require careful optimization of the catalyst, ligand, base, and solvent.

Representative Protocol: Buchwald-Hartwig Amination of a 4-Chloro-azaindole Precursor [13]

  • Reaction Setup: To an oven-dried Schlenk tube under an argon atmosphere, add the 4-chloro-azaindole precursor (1.0 eq), the desired amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), a phosphine ligand (e.g., XPhos or RuPhos, 4-10 mol%), and a base (e.g., NaOtBu or K₂CO₃, 2.0 eq).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.

  • Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 4-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Part 3: Comparative Analysis and Data Summary

To facilitate a direct comparison, the following table summarizes key performance metrics for the discussed synthetic routes. The values represent typical ranges and can vary significantly based on the specific substrates and optimized conditions.

Synthetic Route Typical Yield Reaction Conditions Substrate Scope Key Advantages Key Disadvantages
Fischer Synthesis 20-60%Harsh (Strong Acid, >160°C)Broad (ketones/aldehydes)Convergent, versatile substitutionLow yields, harsh, side products
Batcho-Leimgruber 60-95%Mild to Moderate (Catalytic H₂)Good (requires nitrotoluenes)High yields, mild, scalablePrecursor availability
Sonogashira/Cyclization 50-85%Mild (Pd/Cu catalysis)Broad (terminal alkynes)Modular, high FG toleranceAlkyne availability, catalyst cost
Sequential Cross-Coupling 40-80% (multi-step)Mild (Pd catalysis)Very Broad (boronic acids/amines)Highly versatile, predictableLonger sequence, catalyst cost

Conclusion and Outlook

The choice of a synthetic route to the 1H-pyrrolo[3,2-b]pyridine core is a strategic decision dictated by the desired substitution pattern, required scale, and tolerance for specific reaction conditions.

  • For rapid access to simple, diversely substituted 4-azaindoles where yield is not the primary concern, the Fischer Indole Synthesis remains a viable, classic option.

  • When high yields and scalability are paramount for a specific target, and the requisite 2-methyl-3-nitropyridine precursor is accessible, the Batcho-Leimgruber Synthesis is often the method of choice, particularly in industrial settings.

  • For modern drug discovery campaigns requiring the systematic exploration of chemical space and the construction of complex libraries, Transition-Metal Cross-Coupling Strategies are unparalleled. The modularity of Sonogashira, Suzuki, and Buchwald-Hartwig reactions provides maximum flexibility for structure-activity relationship (SAR) studies, despite potentially longer synthetic sequences and higher initial costs.

The continued development of more active and robust catalytic systems will undoubtedly further enhance the efficiency and accessibility of these modern routes, solidifying their role as the preferred methods for constructing this vital heterocyclic scaffold in contemporary drug development.

References

  • Benchchem. (n.d.). Synthesis of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile. Benchchem Technical Support Center.
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  • Deng, Y., & He, H. (n.d.). Synthesis of Azaindoles. Chinese Journal of Organic Chemistry.
  • Kamal, A., et al. (2018). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Organic Chemistry Frontiers (RSC Publishing).
  • Gribble, G. W. (n.d.). The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES, Vol 22, No I.
  • Gribble, G. (2017). (PDF) Leimgruber–Batcho Indole Synthesis. ResearchGate.
  • Wikipedia contributors. (n.d.). Leimgruber–Batcho indole synthesis. Wikipedia.
  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.
  • Rovbäcks, A., et al. (2021). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. PMC - PubMed Central.
  • Barrow, J. C., et al. (2012). Microwave assisted Leimgruber–Batcho reaction for the preparation of indoles, azaindoles and pyrroylquinolines. Organic & Biomolecular Chemistry (RSC Publishing).
  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.
  • Wikipedia contributors. (n.d.). Fischer indole synthesis. Wikipedia.
  • Benchchem. (n.d.). Fischer Indole Synthesis of Pyrrolo[2,3-b]indoles. Benchchem Technical Support Center.
  • Benchchem. (n.d.). Synthesis of Pyrrolo[2,3-b]indoles via Buchwald-Hartwig Amination. Benchchem Application Notes and Protocols.
  • Benchchem. (n.d.). Sonogashira Coupling of 5-ethynyl-1H-pyrrolo[2,3-b]pyridine. Benchchem.
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A Senior Application Scientist's Guide to Evaluating the ADME Properties of Novel Pyrrolo[2,3-d]pyrimidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolo[2,3-d]pyrimidine Scaffold and the ADME Imperative

The pyrrolo[2,3-d]pyrimidine core, a deaza-isostere of adenine, is a privileged scaffold in modern medicinal chemistry.[1][2] Its structural resemblance to the purine base of ATP makes it an ideal framework for designing potent and selective kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancers and inflammatory diseases.[1][3][4] However, achieving high target potency is only the first step. A successful drug candidate must also possess a favorable pharmacokinetic profile, governed by its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[5][6]

The failure to optimize ADME characteristics early in the discovery process is a leading cause of costly late-stage clinical failures.[7] Promising compounds that cannot be absorbed orally, are metabolized too quickly, or are rapidly cleared from the body will never achieve the necessary therapeutic exposure. This guide provides an in-depth framework for the systematic in vitro evaluation and comparison of ADME properties for novel pyrrolo[2,3-d]pyrimidine analogs. We will move beyond simple data reporting to explain the causality behind experimental choices, enabling research teams to make informed, data-driven decisions to select and optimize candidates with the highest probability of clinical success.[8][9]

Part 1: Absorption - The Twin Pillars of Solubility and Permeability

For an orally administered drug, absorption from the gastrointestinal (GI) tract is the gateway to systemic circulation. This process is fundamentally governed by two key physicochemical properties: the ability of the compound to dissolve in the gut fluid (aqueous solubility) and its capacity to traverse the intestinal epithelium (permeability).[10][11][12] A compound with high permeability but poor solubility will fail due to dissolution-limited absorption, and vice-versa.

Aqueous Solubility: The Foundation of Bioavailability

Aqueous solubility is a critical, foundational parameter. Insufficient solubility not only limits oral absorption but can also confound the results of subsequent in vitro assays, leading to inaccurate potency or permeability measurements.[13] We prioritize the determination of thermodynamic solubility, which represents the true equilibrium solubility of a compound and is more predictive of in vivo conditions than kinetic solubility.[14]

This protocol determines the equilibrium solubility of a compound in a buffered aqueous solution, mimicking physiological pH.

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Incubation: Add an excess of the solid compound (or a concentrated DMSO stock to a final DMSO concentration of ≤1%) to the PBS buffer in a glass vial.

  • Equilibration: Seal the vials and shake at room temperature for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining particulates.

  • Quantification: Prepare a standard curve by serially diluting the 10 mM DMSO stock in a 50:50 acetonitrile:water mixture. Dilute the filtered supernatant in the same mixture.

  • Analysis: Analyze the standards and the sample by LC-MS/MS to determine the concentration of the dissolved compound. The resulting concentration is the thermodynamic solubility.

Membrane Permeability: Crossing the Intestinal Barrier

Permeability assays assess a compound's ability to pass through biological membranes. While the Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method for assessing passive diffusion, cell-based models like the Caco-2 assay are considered the gold standard.[15] Caco-2 cells, derived from human colorectal adenocarcinoma, differentiate into a monolayer of polarized epithelial cells that mimic the intestinal barrier, complete with tight junctions and functional efflux transporters like P-glycoprotein (P-gp).[13][16] This allows for the simultaneous assessment of passive permeability and the potential for active efflux, a common liability for drug candidates.[12]

This assay measures permeability in both the absorptive (Apical-to-Basolateral, A-to-B) and secretive (Basolateral-to-Apical, B-to-A) directions.

  • Cell Culture: Seed Caco-2 cells onto Transwell® filter inserts and culture for 21-25 days to allow for differentiation and monolayer formation.

  • Monolayer Integrity Check: Confirm the integrity of the cell monolayer by measuring the Transepithelial Electrical Resistance (TEER) before the experiment.

  • Compound Preparation: Prepare a dosing solution of the test compound (e.g., 10 µM) in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).

  • A-to-B Permeability:

    • Add the dosing solution to the apical (A) chamber of the Transwell® plate.

    • Add fresh transport buffer to the basolateral (B) chamber.

    • Incubate at 37°C with gentle shaking.

    • Take samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes). Replace the removed volume with fresh buffer. Also, take a sample from the apical chamber at the final time point.

  • B-to-A Permeability:

    • Perform the same procedure in reverse, adding the dosing solution to the basolateral (B) chamber and sampling from the apical (A) chamber.

  • Analysis: Quantify the concentration of the compound in all samples using LC-MS/MS.

  • Calculation: The apparent permeability coefficient (Papp) is calculated using the formula: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the filter, and C0 is the initial concentration. The Efflux Ratio (ER) is calculated as Papp (B-to-A) / Papp (A-to-B).

ADME_Absorption_Workflow cluster_sol Aqueous Solubility Assessment cluster_perm Caco-2 Permeability Assessment Compound Solid Compound Shake Shake-Flask Incubation (PBS, pH 7.4, 24h) Compound->Shake Filter Filter & Sample Shake->Filter LCMS_Sol LC-MS/MS Analysis Filter->LCMS_Sol Sol_Result Result: Thermodynamic Solubility (µg/mL) LCMS_Sol->Sol_Result Caco2 Differentiated Caco-2 Monolayer Dose_A Dose Apical Side Caco2->Dose_A Dose_B Dose Basolateral Side Caco2->Dose_B Sample_B Sample Basolateral Side (Time Points) Dose_A->Sample_B A->B Sample_A Sample Apical Side (Time Points) Dose_B->Sample_A B->A LCMS_Perm LC-MS/MS Analysis Sample_B->LCMS_Perm Sample_A->LCMS_Perm Perm_Result Results: Papp (A->B), Papp (B->A) Efflux Ratio LCMS_Perm->Perm_Result

Caption: Workflow for evaluating solubility and permeability.

Part 2: Distribution - The Impact of Plasma Protein Binding

Once a drug enters the bloodstream, it can bind to plasma proteins, primarily albumin and alpha-1-acid glycoprotein.[17] According to the "free drug hypothesis," only the unbound (free) fraction of the drug is available to distribute into tissues, interact with its pharmacological target, and be cleared by metabolic enzymes.[17][18] Therefore, determining the fraction unbound (fu) is essential for interpreting efficacy and toxicity data and for predicting in vivo pharmacokinetics.

Experimental Protocol: Plasma Protein Binding (Rapid Equilibrium Dialysis)

Rapid Equilibrium Dialysis (RED) is a widely accepted method that minimizes non-specific binding and provides a reliable measure of the unbound fraction.[19]

  • Preparation: Place a semipermeable membrane (typically 8 kDa MWCO) into the RED device inserts.

  • Compound Addition: Add the test compound to pooled plasma (human, rat, etc.) at a final concentration (e.g., 1 µM).

  • Loading: Add the plasma/compound mixture to one chamber of the insert and an equal volume of PBS (pH 7.4) to the other (dialysis) chamber.

  • Incubation: Seal the plate and incubate at 37°C for 4-6 hours with shaking to allow the free drug to reach equilibrium across the membrane.

  • Sampling: After incubation, collect samples from both the plasma and the buffer chambers.

  • Matrix Matching & Analysis: Combine the buffer sample with an equal volume of blank plasma, and the plasma sample with an equal volume of PBS. This ensures that both samples have the same matrix composition for LC-MS/MS analysis, preventing ionization suppression/enhancement effects.

  • Calculation: The fraction unbound (fu) is calculated as: fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber).

Part 3: Metabolism - Gauging Metabolic Stability

Metabolism, primarily occurring in the liver, is the body's mechanism for converting drugs into more water-soluble compounds that can be easily excreted.[20][21] A compound that is metabolized too rapidly will have a short half-life and poor bioavailability, requiring frequent, high doses. Conversely, a compound that is too stable may accumulate and cause toxicity. Assessing metabolic stability is crucial for predicting a drug's in vivo clearance and half-life.[22][23]

Experimental Protocol: Liver Microsomal Stability Assay

Liver microsomes are subcellular fractions that are rich in Phase I drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) family.[21] This assay measures the rate of disappearance of the parent drug over time.

  • Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat, mouse) in a phosphate buffer (pH 7.4). Prepare an NADPH-regenerating system solution (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to ensure sustained enzyme activity.

  • Initiation: Pre-warm the microsomal suspension at 37°C. Add the test compound (e.g., 1 µM final concentration) and pre-incubate for 5 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), take an aliquot of the reaction mixture and add it to a quench solution (e.g., ice-cold acetonitrile containing an internal standard) to stop the reaction and precipitate the proteins.

  • Control Incubations: Run parallel incubations without the NADPH-regenerating system to control for non-enzymatic degradation.

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins. Transfer the supernatant for analysis.

  • Analysis: Quantify the remaining percentage of the parent compound at each time point using LC-MS/MS.

  • Calculation: Plot the natural log of the percent remaining parent compound versus time. The slope of the linear regression line gives the elimination rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (Clint = (0.693/t½) / (mg microsomal protein/mL)).

ADME_Metabolism_Workflow cluster_met Liver Microsomal Stability Workflow Start Test Compound (1µM) + Liver Microsomes Initiate Initiate Reaction with NADPH-Regenerating System (37°C) Start->Initiate Time_0 Quench at T=0 Initiate->Time_0 Immediate Time_X Quench at T=5, 15, 30, 60 min Initiate->Time_X Time Course Process Protein Precipitation & Centrifugation Time_0->Process Time_X->Process LCMS LC-MS/MS Analysis Process->LCMS Result Results: % Remaining vs. Time t½, Clint LCMS->Result

Caption: Workflow for the liver microsomal stability assay.

Comparative Analysis: Novel Pyrrolo[2,3-d]pyrimidine Analogs

To illustrate the application of these principles, we present a comparative analysis of three hypothetical novel analogs (PYR-001, PYR-002, PYR-003) against a benchmark compound, Tofacitinib, a known pyrrolo[2,3-d]pyrimidine-based JAK inhibitor.

Table 1: Physicochemical and Absorption Properties
CompoundMWclogPThermodynamic Solubility (µg/mL, pH 7.4)Caco-2 Papp (A→B) (10⁻⁶ cm/s)Efflux Ratio (B→A / A→B)Permeability Class
Tofacitinib 312.41.2> 20012.51.1High
PYR-001 410.54.1< 115.21.3High
PYR-002 428.52.8458.94.8Moderate
PYR-003 445.63.5150.81.5Low
Table 2: Distribution and Metabolism Properties
CompoundHuman Plasma fu (%)Rat Plasma fu (%)Human Liver Microsomal t½ (min)Rat Liver Microsomal t½ (min)Human Clint (µL/min/mg)Rat Clint (µL/min/mg)
Tofacitinib 68%55%55282550
PYR-001 2%3%> 12095< 11.515
PYR-002 35%41%72451931
PYR-003 28%22%811173126
Data Synthesis and Strategic Interpretation
  • PYR-001: This analog demonstrates a classic liability profile. While its high lipophilicity (clogP 4.1) results in high passive permeability, it also leads to extremely poor aqueous solubility (<1 µg/mL), which would likely make oral absorption negligible. Its very low fraction unbound (2% in humans) is another significant concern, as it would require very high total plasma concentrations to achieve a therapeutic effect. Although metabolically stable, the solubility and protein binding issues make it a poor candidate.

  • PYR-002: This analog represents a more balanced profile. The introduction of a structural modification to lower lipophilicity (clogP 2.8) has resulted in a significant improvement in solubility (45 µg/mL) compared to PYR-001. While its permeability is moderate, it is likely sufficient for good absorption. However, the high efflux ratio of 4.8 indicates it is a substrate for an efflux transporter like P-gp, which could limit brain penetration and may reduce intestinal absorption. Its metabolic stability and fraction unbound are in a favorable range, making it a candidate worthy of optimization to reduce efflux.

  • PYR-003: This analog suffers from low permeability (Papp < 1 x 10⁻⁶ cm/s), which is an immediate red flag for oral drug development. Furthermore, it is metabolized very rapidly in both human and rat liver microsomes (t½ of 8 and 11 minutes, respectively), predicting high in vivo clearance. The combination of poor permeability and high metabolic clearance makes this the least viable candidate of the series.

  • Comparison to Benchmark: Tofacitinib exhibits the hallmarks of a well-optimized oral drug: excellent solubility, high permeability with no efflux, a high fraction unbound, and moderate metabolic stability that allows for a predictable pharmacokinetic profile. PYR-002 is the most promising of the novel analogs, though its efflux liability requires further medicinal chemistry efforts to mitigate before it can be considered a superior alternative to the benchmark.

Conclusion

The systematic in vitro evaluation of ADME properties is not merely a data collection exercise; it is a critical component of a strategy to de-risk and optimize drug candidates. For a promising chemical series like the pyrrolo[2,3-d]pyrimidines, this early, multiparametric assessment allows for the identification of liabilities—be it poor solubility, efflux, high protein binding, or metabolic instability—that can be addressed through rational, data-driven structural modifications.[13][24] By integrating the protocols and interpretive frameworks outlined in this guide, drug discovery teams can more efficiently allocate resources, accelerate timelines, and ultimately increase the probability of advancing novel pyrrolo[2,3-d]pyrimidine analogs with the optimal balance of potency and pharmacokinetic properties required for clinical success.

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Safety Operating Guide

Operational and Disposal Guide for 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, safety-first framework for the handling and disposal of 6-methyl-1H-pyrrolo[3,2-c]pyridine. As professionals in research and drug development, our commitment to safety and environmental stewardship is paramount. This guide moves beyond a simple checklist, offering a procedural narrative grounded in established safety protocols and regulatory standards. The procedures outlined are based on the known hazards of analogous pyridine and pyrrole-based heterocyclic compounds and represent a robust, cautious approach to managing this chemical's lifecycle in the laboratory.

Hazard Assessment and Risk Mitigation

Understanding the hazard profile of a compound is the foundational step in safe handling. While specific toxicological data for this compound may be limited, the pyrrolopyridine scaffold necessitates that it be treated as a hazardous substance. Structurally related compounds, such as pyridine, are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1] They are also known irritants to the skin and eyes and may cause respiratory irritation.[2][3] Therefore, all waste streams containing this compound—including neat material, solutions, contaminated labware, and personal protective equipment (PPE)—must be classified and managed as hazardous chemical waste.[4]

Causality of Hazard: The nitrogen atom in the pyridine ring imparts basicity and polarity, contributing to its biological activity and potential toxicity. The pyrrole moiety can also engage in various biological interactions. This structure necessitates a cautious approach, assuming potential carcinogenicity and flammability, as seen with parent compounds like pyridine.[5]

Immediate Safety Precautions:

  • Always handle this compound within a certified laboratory chemical fume hood to prevent inhalation of vapors or aerosols.[5]

  • An emergency eyewash station and safety shower must be immediately accessible, within a ten-second travel distance of the handling area.[5]

Personal Protective Equipment (PPE) Protocol

A multi-layered PPE approach is crucial for preventing exposure. The selection of specific PPE is directly dictated by the compound's hazard profile.

PPE CategorySpecificationRationale for Use
Eye Protection Chemical safety goggles or a face shield.[6]Protects against splashes and potential contact with vapors that can cause serious eye irritation.[2]
Hand Protection Double-layered nitrile or butyl rubber gloves.[1][5]Provides a robust barrier against skin contact. Nitrile gloves are not always sufficient for prolonged contact with pyridine-like compounds.[5]
Body Protection A fully-buttoned, flame-resistant lab coat.Prevents contamination of personal clothing and protects against accidental spills.
Respiratory Work conducted in a chemical fume hood.[6]Minimizes inhalation exposure. A respirator may be required for spill cleanup outside of a hood, based on institutional assessment.[5]
Step-by-Step Disposal Protocol

The guiding principle for the disposal of this compound is that it must be managed through a licensed hazardous waste disposal service.[7] Never dispose of this chemical down the drain or in regular trash.

Step 1: Waste Segregation and Collection

  • Solid Waste: Collect unadulterated this compound, along with contaminated items like weigh boats, spatulas, and disposable labware, in a dedicated hazardous waste container.[1] This container should be constructed of a compatible material, such as high-density polyethylene (HDPE).

  • Liquid Waste: Collect solutions containing the compound in a clearly labeled, leak-proof hazardous waste container designed for flammable organic liquids.[5]

  • Contaminated PPE: Dispose of used gloves, disposable lab coats, and other contaminated protective gear in a designated hazardous waste bag, separate from solid and liquid chemical waste.[1]

Step 2: Container Labeling

  • Proper labeling is a critical compliance and safety step. All waste containers must be clearly marked with:

    • The words "Hazardous Waste "

    • The full chemical name: "This compound "

    • An accurate statement of the container's contents (e.g., "Solid waste with trace contamination," "Methanol solution <5%")

    • The date when waste was first added to the container.[1][5]

Step 3: Interim Storage

  • Store all sealed hazardous waste containers in a designated, secure, and well-ventilated waste accumulation area.[1]

  • This storage area must ensure segregation from incompatible materials, particularly strong oxidizing agents and acids (like nitric acid), to prevent dangerous reactions.[5]

Step 4: Spill Management

  • Containment: In the event of a spill, immediately contain the material using an inert absorbent like vermiculite, sand, or a commercial spill kit.[1][8]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a labeled hazardous waste container.[5][9]

  • Decontamination: Clean the spill area with a suitable solvent (such as isopropanol or ethanol), followed by soap and water. All cleaning materials must be collected and disposed of as hazardous waste.[1]

Step 5: Final Disposal Logistics

  • The final and most critical step is the transfer of waste to a licensed disposal facility. The recommended method for pyridine-based compounds is high-temperature incineration in a facility equipped with afterburners and scrubbers to neutralize toxic combustion byproducts.[2][4][7]

  • Contact your institution’s Environmental Health and Safety (EHS) department or an approved hazardous waste contractor to schedule a pickup.[6] Provide them with the complete chemical name and any available safety information.

Disposal Decision Workflow

The following diagram outlines the logical flow for the safe management and disposal of this compound waste.

G cluster_classification Waste Characterization cluster_containment Containment & Labeling start Waste Generation (this compound) is_solid Solid Waste (Contaminated Labware, PPE, Neat Compound) start->is_solid is_liquid Liquid Waste (Solutions) start->is_liquid spill Spill Occurs start->spill solid_container Collect in Labeled HDPE Container is_solid->solid_container liquid_container Collect in Labeled Solvent Waste Container is_liquid->liquid_container storage Store in Designated Secure Waste Area (Segregated from Incompatibles) solid_container->storage liquid_container->storage disposal Arrange Pickup by Licensed Waste Contractor / EHS storage->disposal spill_protocol Execute Spill Protocol: 1. Contain with Inert Absorbent 2. Collect as Hazardous Waste 3. Decontaminate Area spill->spill_protocol spill_protocol->solid_container final_dest Final Disposal: High-Temperature Incineration disposal->final_dest

Caption: Workflow for the safe disposal of this compound.

References

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-Hydroxy-2-(thiophen-3-YL)pyridine.
  • Agency for Toxic Substances and Disease Registry. (1992). Production, Import, Use, and Disposal of Pyridine.
  • Washington State University. (n.d.). Standard Operating Procedures for Pyridine.
  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of Pyridine-2,6-diethanol.
  • MilliporeSigma. (2025). Safety Data Sheet - Pyridine.
  • Synquest Labs. (2016). Safety Data Sheet - Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate.
  • Fluorochem. (2024). Safety Data Sheet - Methyl 1H-pyrrolo[3,2-c]pyridine-7-carboxylate.
  • Fisher Scientific. (2025). Safety Data Sheet - Pyridine.
  • Fluorochem. (2024). Safety Data Sheet - Methyl 3-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carboxylate.
  • Benchchem. (n.d.). Proper Disposal of 1H-Pyrrolo[3,2-b]pyridine-6-carbonitrile.
  • Angene Chemical. (2021). Safety Data Sheet - 1H-Pyrrolo[2,3-b]pyridine, 2-methyl-.
  • National Center for Biotechnology Information. (n.d.). Regulations and Guidelines Applicable to Pyridine.
  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Regulations.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste Listings.
  • Occupational Safety and Health Administration. (n.d.). Controlling Occupational Exposure to Hazardous Drugs.

Sources

A Comprehensive Guide to the Safe Handling of 6-methyl-1H-pyrrolo[3,2-c]pyridine

Author: BenchChem Technical Support Team. Date: January 2026

For professionals in the vanguard of pharmaceutical research and drug development, the meticulous handling of novel chemical entities is paramount. This guide provides essential, immediate safety and logistical information for the handling of 6-methyl-1H-pyrrolo[3,2-c]pyridine, a heterocyclic compound with significant potential in medicinal chemistry. In the absence of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from structurally analogous compounds, such as pyridine and its derivatives, to establish a robust framework for safe laboratory operations. The core principle of this guide is to treat this compound with the utmost caution, assuming a hazard profile consistent with related chemical structures.

Section 1: Hazard Assessment and GHS Classification

While detailed toxicological data for this compound is not extensively documented, information on the isomeric compound 6-Methyl-1H-pyrrolo[3,2-b]pyridine from PubChem provides a strong basis for hazard classification under the Globally Harmonized System (GHS).[1] The anticipated hazards are as follows:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation.[1][2][3]

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory irritation.[1][2][3]

These classifications are corroborated by the SDS for similar structures like Methyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate, which also indicates skin, eye, and respiratory irritation.[4] Pyridine itself is known to cause a range of health issues upon exposure, including nausea, headaches, and irritation of the respiratory system.[5]

Hazard Classification (Anticipated)GHS CategorySignal WordHazard Statement
Acute Toxicity, OralCategory 4WarningH302: Harmful if swallowed
Skin Corrosion/IrritationCategory 2WarningH315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningH319: Causes serious eye irritation
Specific Target Organ ToxicityCategory 3WarningH335: May cause respiratory irritation
Section 2: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the anticipated hazards.

PPE CategorySpecificationRationale
Eye and Face Protection Chemical splash goggles and a face shield.To protect against splashes that can cause serious eye irritation.[4][5][6]
Hand Protection Chemical-resistant gloves (Nitrile, Neoprene, or Butyl Rubber).To prevent skin contact and subsequent irritation. Nitrile and neoprene are commonly recommended for pyridine and its derivatives.[5][6] It is crucial to check the glove manufacturer's compatibility chart.
Body Protection A fully-buttoned laboratory coat.To protect the skin and personal clothing from contamination.[5][6]
Respiratory Protection Use in a certified chemical fume hood. A respirator may be necessary for spills or inadequate ventilation.To prevent inhalation of vapors or aerosols that can cause respiratory tract irritation.[4][5][6]

Workflow for PPE Selection and Use

PPE_Workflow cluster_prep Preparation Phase cluster_donning PPE Donning Sequence cluster_handling Handling Protocol cluster_doffing PPE Doffing & Disposal A Assess Hazards: - Skin Irritant - Eye Irritant - Respiratory Irritant - Harmful if Swallowed B 1. Lab Coat (Fully buttoned) A->B Select PPE based on hazards C 2. Gloves (Nitrile or Neoprene) B->C D 3. Eye Protection (Goggles) C->D E 4. Face Shield (If splash risk is high) D->E F Work within a Chemical Fume Hood E->F Proceed to handling G 1. Remove Gloves F->G After handling H 2. Remove Face Shield G->H I 3. Remove Goggles H->I J 4. Remove Lab Coat I->J K Dispose of contaminated PPE as hazardous waste J->K L Wash hands thoroughly K->L

Caption: A step-by-step workflow for selecting, using, and removing PPE.

Section 3: Operational and Disposal Plans

Engineering Controls: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted in a properly functioning and certified chemical fume hood to minimize inhalation exposure.[5][6] An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[4][7]

Safe Handling Procedures:

  • Avoid the formation of dust and aerosols.[2]

  • Use non-sparking tools and ensure equipment is properly grounded to prevent static discharge, especially when handling flammable solvents.[8][9]

  • Keep containers tightly closed when not in use.[5]

  • Do not eat, drink, or smoke in the laboratory.[4][5]

  • Wash hands thoroughly after handling the compound.[4]

Storage: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents and acids.[4][7] The storage container should be clearly labeled with the chemical name and all relevant hazard warnings.

Spill Management: In the event of a small spill, trained personnel wearing appropriate PPE may clean it up.[7]

  • Ensure the area is well-ventilated.

  • Absorb the spill with an inert material such as sand or vermiculite.[8]

  • Collect the absorbed material into a sealed container for proper disposal.[10]

  • Clean the spill area thoroughly.

  • Prevent the spill from entering drains or waterways.[11]

For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal: Waste this compound and any contaminated materials should be collected in a designated, labeled, and sealed container.[10] The recommended disposal method is through a licensed chemical waste disposal service, which will typically involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[10][12] Do not dispose of this chemical down the drain or in regular trash.

Section 4: Emergency Procedures and First Aid

In case of accidental exposure, immediate action is critical.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][6]

  • Skin Contact: Remove all contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[4][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[2][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

It is imperative that all personnel handling this compound are familiar with these procedures and the location of all safety equipment.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. [Link]
  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. [Link]
  • Washington State University.
  • Kanto Chemical Co., Inc. (2023, February 1).
  • PubChem. 6-Methyl-1H-pyrrolo(3,2-b)pyridine. [Link]
  • Angene Chemical. (2021, May 1).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.